molecular formula C14H19NO2 B1246959 l-Methylphenidate CAS No. 20748-11-2

l-Methylphenidate

货号: B1246959
CAS 编号: 20748-11-2
分子量: 233.31 g/mol
InChI 键: DUGOZIWVEXMGBE-UHFFFAOYSA-N

描述

l-Methylphenidate is one of the two enantiomers that constitute the racemic mixture dl-threo-methylphenidate, a central nervous system (CNS) stimulant . While its d-threo counterpart is approximately 10-fold more potent in blocking the dopamine and norepinephrine transporters (DAT and NET), the l-isomer possesses a shared, though less potent, pharmacological profile as a catecholamine-selective reuptake inhibitor . This activity increases the synaptic availability of dopamine and norepinephrine, key neurotransmitters for prefrontal cortex functions like attention and executive function . The l-isomer undergoes enantioselective metabolism, and its plasma concentration varies significantly based on the route of administration . When the racemate is administered orally, plasma levels of this compound are relatively low. In contrast, transdermal administration circumvents extensive first-pass metabolism, resulting in plasma concentrations of this compound that can reach 50-60% of the d-isomer's levels . This makes this compound a critical tool for researchers investigating the stereoselective pharmacokinetics and metabolism of methylphenidate. Its primary research value lies in designing controlled studies to disentangle the distinct pharmacological contributions of each enantiomer to the overall efficacy, safety, and adverse effect profile of the racemic drug . It is particularly useful for studying noradrenergic mechanisms and their potential role in cardiovascular effects . This product is intended for research purposes only in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





属性

Key on ui mechanism of action

While its exact mechanism is unclear, methylphenidate (MPH) has been shown to act as a norepinephrine and dopamine reuptake inhibitor (NDRI), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action. There is a dose-related effect of psychostimulants on receptor stimulation, where higher doses are shown to increase norepinephrine (NE) and dopamine (DA) efflux throughout the brain which can result in impaired cognition and locomotor-activating effects. In contrast, low doses are found to selectively activate NE and DE neurotransmission within the prefrontal cortex which is an area of the brain thought to play a prominent role in ADHD pathophysiology, thereby improving clinical efficacy and preventing side effects. The lower doses used to treat ADHD are not associated with the locomotor-activating effects associated with higher doses and instead reduce movement, impulsivity, and increase cognitive function including sustained attention and working memory. Methylphenidate's beneficial effects in sustaining attention have also been shown to be mediated by alpha-1 adrenergic receptor activity. Clinical findings have shown that children with ADHD have an abnormality in the dopamine transporter gene (DAT1), the D4 receptor gene (DRD-4), and/or the D2 receptor gene that may be at least partly overcome by the dopaminergic effects of methylphenidate, suggesting a possible mode of action.
Methylphenidate is thought to block the reuptake of norepinephrine and dopamine into the presynaptic neuron and increase the release of these monoamines into the extraneuronal space.
Although the primary mechanism is largely unknown, the effects of methylphenidate appear to be mediated by blockage of the reuptake mechanism of dopaminergic neurons. In children with attention deficit disorder, methylphenidate decreases motor restlessness and enhances the ability to pay attention. In narcolepsy, methylphenidate appears to act at the cerebral cortex and subcortical structures, including the thalamus, to produce CNS stimulation, resulting in increaed motor activity, increased mental alertness, diminished sense of fatigue, brighter spirits, and mild euphoria.
Mode of action: Appears to exert most or all of its effect in the CNS by causing release of biogenic amines, especially norepinephrine and dopamine, from storage sites in nerve terminals. It may also slow down catecholamine metabolism by inhibiting monoamine oxidase.

CAS 编号

20748-11-2

分子式

C14H19NO2

分子量

233.31 g/mol

IUPAC 名称

methyl 2-phenyl-2-piperidin-2-ylacetate

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3

InChI 键

DUGOZIWVEXMGBE-UHFFFAOYSA-N

SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2

手性 SMILES

COC(=O)[C@H]([C@@H]1CCCCN1)C2=CC=CC=C2

规范 SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2

沸点

BP: 135 to 137 °C at 0.6 mm Hg

颜色/形态

Crystals from ethanol (aqueous)

熔点

74-75 °C
224 - 226 °C

其他CAS编号

40431-62-7

物理描述

Solid

相关CAS编号

298-59-9 (hydrochloride)

溶解度

1255mg/L
Practically insoluble in water
Soluble in alcohol, ethyl acetate, ether;  practically insoluble in petroleum ether
1.82e-01 g/L

产品来源

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Stereochemistry of l-Methylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphenidate (MPH) is a widely prescribed central nervous system stimulant, primarily indicated for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1] As a phenethylamine (B48288) and piperidine (B6355638) derivative, its therapeutic effects are attributed to its action as a norepinephrine-dopamine reuptake inhibitor, which increases the levels of these neurotransmitters in the synaptic cleft.[1][2]

The molecular structure of methylphenidate possesses two chiral centers, giving rise to four distinct stereoisomers.[3] These are categorized into two pairs of diastereomers: threo and erythro. Each pair consists of two enantiomers, dextrorotatory (d) and levorotatory (l). Clinical formulations predominantly use the racemic dl-threo-methylphenidate.[4] Extensive pharmacological studies have revealed that the therapeutic activity resides almost exclusively in the d-threo-(2R,2'R)-enantiomer, also known as dexmethylphenidate (B1218549).[5][6] The l-threo-(2S,2'S)-enantiomer is approximately 10-fold less potent and is considered to contribute minimally to the drug's efficacy and side effects when administered orally.[7][8] The erythro isomers are generally associated with adverse effects and are removed from pharmaceutical preparations.[3][9]

This guide provides an in-depth technical overview of the stereochemistry of methylphenidate and the synthetic strategies employed to isolate its specific stereoisomers, with a focus on obtaining the l-threo enantiomer, often as a result of resolving the therapeutically important racemate.

The Stereochemistry of Methylphenidate

Methylphenidate has two stereogenic centers at the C2 positions of the piperidine ring and the adjacent phenyl-substituted carbon. This results in four stereoisomers:

  • (2R,2'R)-threo-methylphenidate (d-MPH) : The most pharmacologically active isomer.

  • (2S,2'S)-threo-methylphenidate (l-MPH) : The significantly less active threo enantiomer.

  • (2R,2'S)-erythro-methylphenidate

  • (2S,2'R)-erythro-methylphenidate

The threo and erythro nomenclature describes the relative configuration of the two chiral centers.[10] The stimulant properties are primarily associated with the threo diastereomers.[9] While the d-threo isomer is the primary therapeutic agent, the synthesis and resolution processes invariably involve the handling and separation of the l-threo isomer.[5]

stereoisomers cluster_diastereomers Diastereomers cluster_threo threo Enantiomers MPH Methylphenidate (2 Chiral Centers) Threo dl-threo-MPH (Therapeutically Active Pair) MPH->Threo Erythro dl-erythro-MPH (Inactive/Side Effects) MPH->Erythro d_Threo (2R,2'R)-d-threo-MPH (Dexmethylphenidate) ~10x More Potent Threo->d_Threo Separated by Chiral Resolution l_Threo (2S,2'S)-l-threo-MPH (Less Active) Threo->l_Threo

Fig. 1: Stereochemical relationships of methylphenidate isomers.

Synthetic Strategies

The synthesis of specific methylphenidate stereoisomers can be broadly categorized into three main approaches: racemic synthesis followed by resolution, asymmetric synthesis, and diastereoselective synthesis followed by epimerization.

Racemic Synthesis and Epimerization

The traditional and industrially significant route to dl-threo-methylphenidate begins with the synthesis of a mixture of erythro and threo diastereomers, followed by an epimerization step to enrich the desired threo form.

  • Condensation: The synthesis often starts with the reaction of 2-chloropyridine (B119429) with phenylacetonitrile (B145931) using a strong base like sodium amide. This forms α-phenyl-2-pyridineacetonitrile.[3]

  • Hydrolysis & Reduction: The nitrile is then hydrolyzed (e.g., with sulfuric acid) to the corresponding amide, and the pyridine (B92270) ring is reduced via hydrogenation (e.g., using a PtO₂ catalyst) to a piperidine ring. This sequence typically yields an erythro-enriched mixture of α-phenyl-2-piperidineacetamide.[4][11]

  • Epimerization: The crucial step involves the base-catalyzed epimerization of the undesired erythro-acetamide to the thermodynamically more stable threo-acetamide. This is often achieved by heating with a base like potassium tert-butoxide in toluene (B28343).[5]

  • Esterification: Finally, the resulting dl-threo-acetamide is hydrolyzed to the corresponding carboxylic acid (ritalinic acid) and then esterified with methanol (B129727) in the presence of an acid catalyst (e.g., HCl or thionyl chloride) to yield dl-threo-methylphenidate.[6]

racemic_synthesis Start 2-Chloropyridine + Phenylacetonitrile Amide erythro/threo-α-phenyl- 2-piperidineacetamide Start->Amide Condensation, Hydrolysis, Reduction Epimerization Epimerization (Base-catalyzed) Amide->Epimerization Threo_Amide dl-threo-α-phenyl- 2-piperidineacetamide Epimerization->Threo_Amide Esterification Hydrolysis & Esterification Threo_Amide->Esterification Final_Product dl-threo-Methylphenidate Esterification->Final_Product

Fig. 2: General workflow for racemic synthesis of threo-methylphenidate.
Chiral Resolution of dl-threo-Methylphenidate

Chiral resolution is the most common method for separating the racemic dl-threo-methylphenidate into its constituent d- and l-enantiomers. This process relies on the formation of diastereomeric salts with a chiral resolving agent.

The racemic mixture is reacted with an optically pure chiral acid, such as (+)-di-p-toluoyl-D-tartaric acid (DPTTA) or O,O'-dibenzoyl-D-tartaric acid (D-DBTA).[6][12] This reaction forms two diastereomeric salts: [d-MPH·chiral acid] and [l-MPH·chiral acid]. These salts possess different physical properties, most notably different solubilities in a given solvent system. Through fractional crystallization, one of the diastereomeric salts precipitates from the solution while the other remains dissolved. After separation via filtration, the precipitated salt is treated with a base to neutralize the chiral acid, liberating the enantiomerically pure methylphenidate free base. The other enantiomer can be recovered from the mother liquor. This method allows for the isolation of both d-threo- and l-threo-methylphenidate.

chiral_resolution Racemate dl-threo-Methylphenidate (d-MPH and l-MPH) Chiral_Acid Add Chiral Resolving Agent (e.g., D-DBTA) Racemate->Chiral_Acid Salt_Formation Formation of Diastereomeric Salts [d-MPH·Acid] & [l-MPH·Acid] Chiral_Acid->Salt_Formation Crystallization Fractional Crystallization (Separation by Solubility) Salt_Formation->Crystallization Precipitate Precipitated Salt (e.g., [d-MPH·Acid]) Crystallization->Precipitate Mother_Liquor Mother Liquor (Contains [l-MPH·Acid]) Crystallization->Mother_Liquor Base_d Basification Precipitate->Base_d Base_l Basification Mother_Liquor->Base_l d_MPH Pure d-threo-MPH Base_d->d_MPH l_MPH Pure l-threo-MPH Base_l->l_MPH

Fig. 3: Logical workflow for chiral resolution of dl-threo-methylphenidate.
Asymmetric Synthesis

Modern synthetic efforts focus on asymmetric synthesis to directly produce a single desired enantiomer, thereby avoiding the need for resolution and improving atom economy.

One notable approach involves the rhodium-catalyzed C-H insertion reaction.[5] In this method, a protected piperidine, such as N-Boc-piperidine, is reacted with a diazoacetate (e.g., methyl phenyldiazoacetate) in the presence of a chiral rhodium catalyst, such as Rh₂(5R-MEPY)₄.[13] The chiral catalyst directs the reaction to selectively form one enantiomer of the N-Boc-protected methylphenidate in excess. Subsequent deprotection of the Boc group yields the final enantiomerically enriched product.[13] While these methods are often designed to produce the more active d-isomer, the use of the opposite enantiomer of the chiral ligand can, in principle, yield the l-isomer.

Another strategy employs chiral starting materials, such as D- or L-pipecolic acid, to set the stereochemistry of the piperidine ring from the outset, followed by the construction of the rest of the molecule.[14]

Quantitative Data Summary

The following table summarizes key quantitative data from various synthetic and resolution methods for methylphenidate isomers.

Method/StepStarting MaterialsKey Reagents/CatalystDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Yield (%)Reference(s)
Racemic EsterificationRitalinic Acid, MethanolThionyl Chloride-Racemic95
Chiral Resolutiondl-threo-MPH base, Methanol(+)-Di-p-toluoyl-D-tartaric acid (DPTTA)-99.9% (for d-isomer)48.5 (of d-isomer)[6]
Chiral Resolution (Amide)syn-2-piperidyl-2-yl-phenylacetyl amideAnhydrous D-dibenzoyl tartaric acid->99%35 (of R,R-amide)[11]
Asymmetric C-H InsertionN-Boc-piperidine, Methyl phenyldiazoacetateRh₂(5R-MEPY)₄threo selective86% (for d-threo)64.5 (protected)[5][13]
Diastereoselective HydrogenationMethyl 2-phenyl-2-(2'-piperidylidene)acetate[RuI(p-cymene)((R)-H₈-binap)]erythro:threo 99:199.4% (erythro)98.7[5]
Epimerization of Amideerythro/threo mixturePotassium tert-butoxidesyn selective-83[11]
Asymmetric Synthesis from Chiral PoolL-pipecolic acidMultiple steps-96% (for 2S,2'S)-

Key Experimental Protocols

Protocol 1: Preparation of Racemic dl-threo-Methylphenidate Base[6]

This protocol describes the esterification of ritalinic acid to produce the racemic methylphenidate base.

  • Setup: A 500 mL 4-neck round bottom flask equipped with an overhead mechanical stirrer is charged with ritalinic acid (20 g, 0.09132 mol) and methanol (160 mL).

  • Cooling: The mixture is cooled to a temperature of 0 to –5 °C.

  • Esterification: Thionyl chloride (32.6 g, 0.274 mol) is added dropwise over 30 minutes, maintaining the temperature between 0 and –5 °C.

  • Reaction: The temperature is raised to 27 to 30 °C and the reaction is stirred at ambient conditions for 15 hours.

  • Work-up: The methanol and excess thionyl chloride are distilled off under vacuum. Water (200 mL) is added to the reaction mass.

  • Basification & Extraction: The pH of the aqueous solution is adjusted to 10.5–11.0 with a 25% aqueous NaOH solution. The product is then extracted with dichloromethane (B109758) (200 mL).

  • Isolation: The dichloromethane layer is washed with water (100 mL), dried over anhydrous sodium sulfate, and the solvent is distilled off to yield an oily mass of racemic methylphenidate base.

  • Yield: 19 g (95%).

Protocol 2: Chiral Resolution to Isolate Dexmethylphenidate[6]

This protocol details the separation of dl-threo-methylphenidate using a chiral resolving agent to yield the d-enantiomer. The l-enantiomer (B50610) would remain in the mother liquor.

  • Dissolution: A solution of racemic methylphenidate base (15 g, 0.0642 mol) in methanol is heated to 40–45 °C.

  • Salt Formation: (+)-O,O'–Di-p-toluoyl-D-tartaric acid (DPTTA) (24.8 g, 0.0641 mol) is added over 5 minutes and the mixture is maintained at temperature for 30 minutes until a clear solution is formed.

  • Crystallization: The heating is removed, and the solution is allowed to cool spontaneously to room temperature (25–28 °C), during which the diastereomeric salt of the (2R,2'R)-isomer begins to precipitate. The mixture is stirred for 2 hours at this temperature.

  • Cooling: The mixture is further cooled to 0 °C and maintained for 30 minutes to maximize precipitation.

  • Filtration: The precipitated diastereomeric salt is filtered and washed with chilled methanol (45 mL).

  • Yield (Salt): 19.4 g (97%).

  • Liberation of Free Base: The collected salt (17 g) is suspended in dichloromethane (68 mL) and water (34 mL). The pH is adjusted to 8.5–9.5 with aqueous ammonia. The layers are separated.

  • Isolation: The dichloromethane layer is washed with water, dried over anhydrous sodium sulfate, and evaporated to yield the oil of dexmethylphenidate base.

  • Yield (Base): 6.1 g (85%). The l-threo-methylphenidate can be recovered from the mother liquor from step 5 by a similar basification and extraction process.

Protocol 3: Racemization of an Unwanted Enantiomer[15]

This protocol describes a method to racemize a single enantiomer (e.g., the unwanted l-threo-MPH recovered from resolution) back into a mixture of all four stereoisomers, which can then be re-subjected to epimerization and resolution, improving the overall process yield.

  • Setup: A solution of a single enantiomer of threo-methylphenidate (e.g., d-threo-methylphenidate, 5 g) is prepared in toluene (25 mL).

  • Racemization: Propionic acid (2 mL) is added to the solution.

  • Heating: The solution is heated under reflux for 4 hours.

  • Cooling & Work-up: The mixture is cooled to ambient temperature and washed with a dilute sodium carbonate solution, followed by a water wash.

  • Isolation: The organic phase is separated, dried with magnesium sulfate, and evaporated under reduced pressure.

  • Result: The resulting oil (4.3 g) contains a mixture of all four stereoisomers of methylphenidate in roughly equal proportions, which can be recycled into the synthesis workflow (epimerization followed by resolution).

References

The Biological Activity of l-threo-methylphenidate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biological activity of l-threo-methylphenidate, an enantiomer of the widely prescribed psychostimulant methylphenidate. While the therapeutic effects of methylphenidate are primarily attributed to its d-threo enantiomer, a comprehensive understanding of the l-isomer's pharmacological profile is crucial for a complete picture of the drug's action and for the development of enantiomer-specific formulations. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to serve as a resource for researchers in pharmacology and drug development.

Core Concepts: A Tale of Two Isomers

Methylphenidate, a cornerstone in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), is a chiral molecule typically administered as a racemic mixture of d-threo and l-threo enantiomers.[1] It is now well-established that the pharmacological specificity and therapeutic efficacy of methylphenidate reside almost entirely in the d-threo isomer.[1][2] The l-threo enantiomer exhibits significantly lower potency in its interaction with key molecular targets and demonstrates a distinct pharmacokinetic profile, leading to minimal clinical effects.[2][3]

Quantitative Analysis of Biological Activity

The primary mechanism of action for methylphenidate involves the blockade of monoamine transporters, specifically the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[4] The affinity of the methylphenidate isomers for these transporters varies significantly, as detailed in the following tables.

Table 1: In Vitro Receptor Binding Affinities of Methylphenidate Enantiomers
CompoundTransporterSpeciesTissueRadioligandIC50 (nM)Reference
l-threo-methylphenidate DAT RatStriatal Membranes[3H]WIN 35,428540 [2][5]
NET RatFrontal Cortex Membranes[3H]nisoxetine5100 [2][5]
SERT RatBrain Stem Membranes[3H]paroxetine>50,000 [2][5]
d-threo-methylphenidateDATRatStriatal Membranes[3H]WIN 35,42833[2][5]
NETRatFrontal Cortex Membranes[3H]nisoxetine244[2][5]
SERTRatBrain Stem Membranes[3H]paroxetine>50,000[2][5]

DAT: Dopamine Transporter; NET: Norepinephrine Transporter; SERT: Serotonin Transporter; IC50: Half-maximal inhibitory concentration.

Table 2: Pharmacokinetic Parameters of Methylphenidate Enantiomers in Rats
CompoundRoute of AdministrationPeak Brain Concentration (ng/g)Time to Peak (min)Brain ClearanceReference
l-threo-methylphenidate Intraperitoneal (5 mg/kg)Lower than d-isomer~30Faster than d-isomer[6]
d-threo-methylphenidateIntraperitoneal (5 mg/kg)Higher than l-isomer~30Slower than l-isomer[6]

These data clearly illustrate the stereoselective activity of methylphenidate, with the l-threo isomer displaying a significantly lower affinity for both DAT and NET compared to the d-threo enantiomer. This disparity in binding affinity is the molecular basis for the observed differences in their pharmacological and clinical effects.

Signaling Pathways and Experimental Workflows

The biological activity of l-threo-methylphenidate is intrinsically linked to its interaction with monoamine transporters. The following diagrams illustrate the primary signaling pathway affected by this interaction and a typical experimental workflow for its characterization.

DAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron l-threo-MPH l-threo-Methylphenidate DAT Dopamine Transporter (DAT) l-threo-MPH->DAT Inhibits (Weakly) DA_reuptake Dopamine Reuptake DAT->DA_reuptake Mediates DA_vesicle Dopamine Vesicle DA_extracellular Extracellular Dopamine DA_vesicle->DA_extracellular Release DA_synaptic Synaptic Dopamine DA_extracellular->DAT Binding D1R D1 Receptor DA_extracellular->D1R Activates D2R D2 Receptor DA_extracellular->D2R Activates AC Adenylate Cyclase D1R->AC Activates D2R->AC Inhibits cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates Signaling_Cascade Downstream Signaling PKA->Signaling_Cascade

Mechanism of Action of l-threo-methylphenidate at the Dopaminergic Synapse.

Experimental_Workflow cluster_details1 Binding Affinity cluster_details2 Functional Potency cluster_details3 Pharmacokinetics cluster_details4 In Vivo Effects Start Start: Characterization of l-threo-MPH Activity Step1 In Vitro Binding Assays Start->Step1 Step2 In Vitro Functional Assays Step1->Step2 Detail1A Radioligand binding to DAT, NET, SERT Step1->Detail1A Detail1B Determine IC50 values Step1->Detail1B Step3 In Vivo Pharmacokinetic Studies Step2->Step3 Detail2A Dopamine/Norepinephrine uptake inhibition assays Step2->Detail2A Detail2B Measure functional IC50 Step2->Detail2B Step4 In Vivo Behavioral/Imaging Studies Step3->Step4 Detail3A Administer l-threo-MPH to animal models Step3->Detail3A Detail3B Measure plasma and brain concentrations over time Step3->Detail3B End End: Comprehensive Biological Profile Step4->End Detail4A Assess locomotor activity, cognitive function Step4->Detail4A Detail4B PET imaging to measure brain transporter occupancy Step4->Detail4B

Experimental Workflow for Characterizing l-threo-methylphenidate.

Detailed Experimental Protocols

A fundamental aspect of reproducible research is the detailed documentation of experimental methods. Below are representative protocols for key assays used to characterize the biological activity of l-threo-methylphenidate.

Protocol 1: Dopamine Transporter (DAT) Radioligand Binding Assay

Objective: To determine the binding affinity (IC50) of l-threo-methylphenidate for the dopamine transporter.

Materials:

  • Rat striatal tissue

  • Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay buffer (e.g., 50 mM Tris-HCl with 120 mM NaCl, pH 7.4)

  • Radioligand: [3H]WIN 35,428

  • Non-specific binding control: GBR 12909 (10 µM)

  • l-threo-methylphenidate stock solution

  • Scintillation cocktail and vials

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize fresh or frozen rat striatal tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris. Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes). Wash the pellet by resuspension in fresh buffer and repeat the high-speed centrifugation. Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

  • Binding Assay: In a 96-well plate, combine the striatal membrane preparation, [3H]WIN 35,428 (at a concentration near its Kd), and varying concentrations of l-threo-methylphenidate.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the l-threo-methylphenidate concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vitro Dopamine Uptake Assay

Objective: To measure the functional potency (IC50) of l-threo-methylphenidate in inhibiting dopamine uptake into synaptosomes.

Materials:

  • Rat striatal tissue

  • Sucrose (B13894) buffer (e.g., 0.32 M sucrose)

  • Krebs-Ringer-HEPES buffer (KRH)

  • Radiolabeled dopamine: [3H]Dopamine

  • l-threo-methylphenidate stock solution

  • Selective dopamine uptake inhibitor for defining non-specific uptake (e.g., GBR 12909)

  • Scintillation cocktail and vials

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Synaptosome Preparation: Homogenize fresh rat striatal tissue in ice-cold sucrose buffer. Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove larger cellular debris. Pellet the synaptosomes from the supernatant by centrifugation at a higher speed (e.g., 12,000 x g for 20 minutes). Resuspend the synaptosomal pellet in KRH buffer.

  • Uptake Assay: Pre-incubate aliquots of the synaptosomal preparation with varying concentrations of l-threo-methylphenidate or vehicle at 37°C for a short period (e.g., 5-10 minutes).

  • Initiation of Uptake: Initiate the uptake reaction by adding [3H]Dopamine to the synaptosome suspension.

  • Incubation: Incubate for a short, defined period (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.

  • Termination of Uptake: Stop the uptake by rapid filtration through glass fiber filters, followed by immediate washing with ice-cold KRH buffer.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition of dopamine uptake at each concentration of l-threo-methylphenidate. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: Chiral Separation of Methylphenidate Enantiomers by HPLC

Objective: To separate and quantify l-threo-methylphenidate and d-threo-methylphenidate in biological samples.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometry (MS) detector.

  • Chiral column (e.g., Chirobiotic V2).[7]

Mobile Phase:

  • A typical mobile phase consists of a mixture of an organic solvent (e.g., methanol) and an aqueous buffer (e.g., ammonium (B1175870) acetate) at a specific ratio and pH (e.g., 92:8 v/v, 20 mM, pH 4.1).[7]

Procedure:

  • Sample Preparation: Extract methylphenidate from the biological matrix (e.g., plasma, brain homogenate) using a suitable method like liquid-liquid extraction or solid-phase extraction.

  • Chromatographic Separation: Inject the extracted sample onto the chiral HPLC column. The enantiomers will have different retention times due to their differential interaction with the chiral stationary phase.

  • Detection and Quantification: Detect the separated enantiomers using a UV or MS detector.[7] Quantify the amount of each enantiomer by comparing the peak areas to a standard curve prepared with known concentrations of the pure enantiomers.

Conclusion

The biological activity of l-threo-methylphenidate is characterized by a significantly lower affinity and functional potency at the dopamine and norepinephrine transporters compared to its d-threo counterpart. This stereoselectivity is the primary reason for the l-isomer's limited contribution to the therapeutic effects of racemic methylphenidate. The detailed protocols and data presented in this guide provide a framework for the continued investigation of the nuanced pharmacology of methylphenidate enantiomers, which is essential for the rational design and development of improved therapeutics for ADHD and other neurological disorders.

References

An In-depth Technical Guide on the In Vitro Mechanism of Action of l-Methylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of l-methylphenidate, the levorotatory enantiomer of methylphenidate. While the therapeutic effects of racemic methylphenidate are primarily attributed to the d-threo-isomer, understanding the in vitro pharmacology of the l-isomer is crucial for a complete characterization of the drug's profile. This document details its interactions with monoamine transporters, summarizes quantitative binding and uptake data, outlines relevant experimental protocols, and visualizes key molecular pathways.

Core Mechanism of Action: Monoamine Transporter Inhibition

The primary in vitro mechanism of action for methylphenidate is the blockade of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, which are members of the solute carrier family 6 (SLC6), specifically SLC6A3 and SLC6A2, respectively.[1][2] This inhibition of neurotransmitter reuptake into the presynaptic neuron leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft.[1][2]

Methylphenidate also exhibits a much weaker interaction with the serotonin (B10506) transporter (SERT, SLC6A4).[1][2] In vitro studies have demonstrated that methylphenidate has a significantly lower affinity for SERT compared to DAT and NET, suggesting that its effects on the serotonergic system are not clinically significant at therapeutic doses.[1][2]

The two enantiomers of methylphenidate, d-threo-methylphenidate (dexmethylphenidate) and l-threo-methylphenidate, possess different affinities for these transporters. The d-enantiomer is considerably more potent in its interaction with DAT and NET than the l-enantiomer.[1][2][3]

Quantitative Data: Transporter Binding and Uptake Inhibition

The following tables summarize the in vitro binding affinities (Ki) and uptake inhibition constants (IC50) for this compound compared to d-methylphenidate and the racemic mixture at the dopamine, norepinephrine, and serotonin transporters.

Table 1: In Vitro Inhibition of Monoamine Uptake (IC50, nM) in Rat Brain Membranes

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
d-Methylphenidate33244>50,000
This compound5405100>50,000

Data sourced from an in vitro study on rat brain membranes.[1][2]

Table 2: In Vitro Binding Affinity (Ki, nM) for Human Monoamine Transporters

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)
Methylphenidate (racemic)19338

Note: This data is for the racemic mixture. It is highlighted that in vitro, MPH has a higher affinity for NET than DAT.[4]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of in vitro findings. Below are outlines of standard protocols for radioligand binding assays and synaptosomal uptake assays used to characterize the interaction of this compound with monoamine transporters.

This assay measures the affinity of a compound for a specific receptor or transporter by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.

Materials:

  • Radioligands:

    • For DAT: [3H]WIN 35,428[5]

    • For NET: [3H]nisoxetine[5]

    • For SERT: [3H]paroxetine[5]

  • Tissue Preparation: Rat brain tissue is dissected to isolate regions rich in the transporters of interest (e.g., striatum for DAT, frontal cortex for NET, and brain stem for SERT).[5] The tissue is homogenized in an appropriate buffer.

  • Test Compound: this compound in a range of concentrations.

  • Apparatus: Filtration apparatus, scintillation counter.

Procedure:

  • Incubation: The brain membrane homogenate is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).[6]

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.[6]

  • Separation: The receptor-bound radioligand is separated from the free radioligand via rapid filtration through glass fiber filters. The membranes containing the bound radioligand are trapped on the filter.[6]

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.[6]

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[7]

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes.

Objective: To determine the uptake inhibition potency (IC50) of this compound for dopamine and norepinephrine.

Materials:

  • Radiolabeled Neurotransmitters: [3H]Dopamine ([3H]DA)[8]

  • Tissue Preparation: Synaptosomes are prepared from specific rat brain regions (e.g., striatum for dopamine uptake).[8] This involves homogenization of the tissue in a sucrose (B13894) solution followed by centrifugation to isolate the synaptosomal fraction.[8]

  • Test Compound: this compound in a range of concentrations.

  • Uptake Buffer: A buffer solution containing salts, glucose, and other components to maintain the viability and function of the synaptosomes.[8]

  • Apparatus: Filtration apparatus, scintillation counter.

Procedure:

  • Pre-incubation: Synaptosomes are pre-incubated with varying concentrations of this compound.

  • Initiation of Uptake: A fixed concentration of the radiolabeled neurotransmitter (e.g., [3H]DA) is added to initiate the uptake process.

  • Termination of Uptake: After a short incubation period, the uptake is terminated by rapid filtration, washing with ice-cold buffer.

  • Quantification: The amount of radioactivity taken up by the synaptosomes is measured by a scintillation counter.

  • Data Analysis: The results are used to determine the IC50 value for the inhibition of neurotransmitter uptake.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanism of action of this compound and a typical experimental workflow for its in vitro characterization.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) VMAT2 VMAT2 DA_NE->VMAT2 Uptake Vesicle Synaptic Vesicle VMAT2->Vesicle Synaptic_Cleft Increased DA & NE Concentration Vesicle->Synaptic_Cleft Release DAT_NET DAT / NET l_MP This compound l_MP->DAT_NET Inhibition Synaptic_Cleft->DAT_NET Reuptake Receptors Postsynaptic DA & NE Receptors Synaptic_Cleft->Receptors Signaling Downstream Signaling Receptors->Signaling Activation

Caption: Mechanism of this compound at the Synapse.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Tissue Brain Tissue Isolation (e.g., Striatum, Cortex) Homogenization Homogenization & Centrifugation Tissue->Homogenization Preparation Preparation of Membranes or Synaptosomes Homogenization->Preparation Incubation Incubation with Radioligand & this compound Preparation->Incubation Separation Separation of Bound/Free Ligand (Filtration) Incubation->Separation Quantification Quantification of Radioactivity (Scintillation Counting) Separation->Quantification Curve Generation of Competition/Inhibition Curve Quantification->Curve Calculation Calculation of IC50 & Ki Values Curve->Calculation

Caption: In Vitro Assay Workflow for this compound.

Downstream Signaling Effects

While the primary mechanism is transporter blockade, some in vitro studies suggest that methylphenidate can influence downstream signaling pathways. It's important to note that much of this research does not differentiate between the enantiomers.

  • Vesicular Monoamine Transporter 2 (VMAT-2): In vitro studies have shown that methylphenidate can increase the velocity of dopamine transport into synaptic vesicles and increase exocytotic dopamine release, effects potentially mediated by VMAT-2.[9][10]

  • Wnt Signaling: Research has indicated that methylphenidate may promote neuronal differentiation and reduce proliferation by activating Wnt signal transduction pathways.[11]

  • Sigma-1 Receptor: Methylphenidate has been shown to have binding affinity for the sigma-1 receptor, which may contribute to its effects on NMDA-receptor responses.[12][13]

  • ERK Signaling: The activation of dopamine receptors can lead to the stimulation of the extracellular signal-regulated kinase (ERK) signaling pathway, which in turn can influence gene expression related to synaptic proteins.[14]

Conclusion

In vitro, this compound acts as an inhibitor of the dopamine and norepinephrine transporters, though with significantly lower potency than its d-enantiomer. Its affinity for the serotonin transporter is negligible. The established in vitro assays, namely radioligand binding and synaptosomal uptake studies, provide a robust framework for quantifying these interactions. While the primary mechanism is well-defined, emerging evidence suggests potential modulation of downstream signaling pathways, which warrants further investigation to fully elucidate the complete cellular and molecular effects of this compound. This guide provides a foundational understanding for professionals engaged in neuroscience research and the development of novel therapeutics.

References

The Neglected Enantiomer: A Deep Dive into the Pharmacological Profile of l-threo-Methylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphenidate (MPH), a cornerstone in the treatment of Attention Deficit Hyperactivity Disorder (ADHD), is a chiral molecule administered as a racemic mixture of d-threo and l-threo enantiomers. While the therapeutic efficacy of MPH is largely attributed to the d-enantiomer (d-MPH), the pharmacological profile of the l-enantiomer (B50610) (l-MPH) is often overlooked and considered inert. This technical guide provides an in-depth analysis of the pharmacological properties of l-threo-methylphenidate, offering a comprehensive resource for researchers, scientists, and drug development professionals. By examining its pharmacodynamics, pharmacokinetics, and behavioral effects in comparison to its more active counterpart, this document aims to present a complete picture of the racemic drug and explore the potential, albeit subtle, contributions of the l-enantiomer.

Pharmacodynamics: A Tale of Two Enantiomers at the Monoamine Transporters

The primary mechanism of action of methylphenidate is the blockade of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to increased synaptic concentrations of these neurotransmitters. However, the two enantiomers exhibit markedly different affinities for these transporters.

Receptor and Transporter Binding Affinities

The binding affinities of d-MPH and l-MPH for DAT and NET have been quantified in numerous studies, consistently demonstrating the superior potency of the d-enantiomer. The l-enantiomer displays a significantly lower affinity for both transporters.

EnantiomerTransporterSpeciesRadioligandIC50 (nM)Ki (nM)Reference
d-threo-Methylphenidate DATRat Brain[3H]WIN 35,42833-[1]
NETRat Brain[3H]Nisoxetine244-[1]
DATHuman (recombinant)--84[2]
NETHuman (recombinant)--514[2]
l-threo-Methylphenidate DATRat Brain[3H]WIN 35,428540-[1]
NETRat Brain[3H]Nisoxetine5100-[1]

Table 1: Comparative Binding Affinities (IC50 and Ki) of d- and l-threo-Methylphenidate for Dopamine (DAT) and Norepinephrine (NET) Transporters.

As illustrated in Table 1, the d-enantiomer is substantially more potent than the l-enantiomer at inhibiting binding to both DAT and NET. For instance, in rat brain tissue, the IC50 value for d-MPH at the DAT is approximately 16 times lower than that of l-MPH, indicating a significantly higher affinity.[1] A similar, though less pronounced, disparity is observed at the NET.[1] Studies on human recombinant transporters also confirm the higher affinity of d-MPH for DAT.[2] Neither enantiomer shows significant affinity for the serotonin (B10506) transporter (SERT), with IC50 values greater than 50,000 nM.[1]

In Vivo Neurochemical Effects

In vivo microdialysis studies in rats have corroborated the findings from binding assays. Administration of d-MPH leads to a substantial, dose-dependent increase in extracellular dopamine levels in the striatum, a brain region rich in dopamine transporters.[3] In contrast, l-MPH has been shown to have no significant effect on extracellular dopamine concentrations at comparable doses.[3] This provides strong evidence that the pharmacologically relevant blockade of dopamine reuptake is mediated almost exclusively by the d-enantiomer.

Pharmacokinetics: Stereoselective Metabolism and Disposition

The pharmacokinetic profiles of the methylphenidate enantiomers are characterized by significant stereoselectivity, primarily due to preferential metabolism of the l-enantiomer.

Absorption, Distribution, Metabolism, and Excretion

Following oral administration of racemic methylphenidate, the plasma concentrations of d-MPH are consistently and significantly higher than those of l-MPH.[4] This is attributed to extensive and stereoselective first-pass metabolism, where l-MPH is more rapidly hydrolyzed to its inactive metabolite, ritalinic acid, by the carboxylesterase 1 (CES1) enzyme.[4]

Parameterd-threo-Methylphenidatel-threo-MethylphenidateReference
Absolute Bioavailability (Oral) 23%5%[4]
Area Under the Curve (AUC) Significantly HigherSignificantly Lower[4]
Systemic Clearance (CL) LowerHigher[4]
Volume of Distribution (Vdss) HigherLower[4]
Elimination Half-life (t1/2) LongerShorter[4]

Table 2: Comparative Pharmacokinetic Parameters of d- and l-threo-Methylphenidate in Humans Following Oral Administration of Racemic Methylphenidate.

The absolute bioavailability of d-MPH after oral administration is approximately 23%, whereas that of l-MPH is only 5%.[4] Consequently, the systemic exposure (AUC) to l-MPH is substantially lower. The more rapid clearance and larger volume of distribution of l-MPH further contribute to its lower plasma concentrations and shorter half-life compared to the d-enantiomer.[4]

Behavioral Pharmacology: The Dominance of the d-Enantiomer

Behavioral studies in animal models have consistently demonstrated that the stimulant and therapeutic-like effects of racemic methylphenidate are mediated by the d-enantiomer.

Studies in rats have shown that d-MPH is significantly more potent in inducing locomotor activity and producing other behavioral changes compared to l-MPH.[5] In fact, l-MPH is often found to be behaviorally inactive at doses where d-MPH produces robust effects.[6] Some research has suggested a potential, albeit weak, modulatory role for l-MPH, where it might slightly attenuate some of the behavioral effects of d-MPH, but this interaction is not consistently observed and its clinical significance is likely minimal.[6]

Experimental Protocols

Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of d- and l-threo-methylphenidate for DAT and NET.

Materials:

  • Rat striatal (for DAT) or cortical (for NET) tissue homogenates

  • Radioligand: [3H]WIN 35,428 for DAT or [3H]Nisoxetine for NET

  • Unlabeled d-threo-methylphenidate and l-threo-methylphenidate

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Wash buffer (ice-cold assay buffer)

  • Scintillation cocktail

  • Glass fiber filters

  • Cell harvester and liquid scintillation counter

Procedure:

  • Membrane Preparation: Homogenize rat striatal or cortical tissue in ice-cold buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound (d- or l-methylphenidate).

  • Incubation: Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Dopamine and Norepinephrine Measurement

This protocol outlines the in vivo microdialysis procedure to measure extracellular dopamine and norepinephrine levels in the rat brain following administration of methylphenidate enantiomers.

Materials:

  • Male Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Artificial cerebrospinal fluid (aCSF)

  • d-threo-methylphenidate and l-threo-methylphenidate solutions for injection

  • Fraction collector

  • HPLC system with electrochemical detection

Procedure:

  • Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex). Allow the animal to recover for several days.

  • Microdialysis Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula into the brain.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect baseline dialysate samples.

  • Drug Administration: Administer a specific dose of d- or this compound (e.g., via intraperitoneal injection).

  • Sample Collection: Continue to collect dialysate samples at regular intervals for a set period after drug administration.

  • Neurotransmitter Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using HPLC with electrochemical detection.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot the time course of the drug's effect.

Visualizations

Pharmacodynamic_Action_of_MPH_Enantiomers cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA DA DA_vesicle->DA Release NE_vesicle Norepinephrine Vesicle NE NE NE_vesicle->NE Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA->DAT Reuptake DA_receptor Dopamine Receptor DA->DA_receptor Binding NE->NET Reuptake NE_receptor Norepinephrine Receptor NE->NE_receptor Binding d_MPH d-MPH d_MPH->DAT Strong Blockade d_MPH->NET Moderate Blockade l_MPH l-MPH l_MPH->DAT Weak Blockade l_MPH->NET Very Weak Blockade

Caption: Pharmacodynamic action of methylphenidate enantiomers at the synapse.

Stereoselective_Metabolism_of_Methylphenidate cluster_absorption Oral Administration cluster_metabolism First-Pass Metabolism (Liver) Racemic_MPH Racemic Methylphenidate (d-MPH + l-MPH) CES1 Carboxylesterase 1 (CES1) Racemic_MPH->CES1 d_MPH_plasma d-MPH (Higher Plasma Concentration) CES1->d_MPH_plasma Slower Metabolism l_MPH_plasma l-MPH (Lower Plasma Concentration) CES1->l_MPH_plasma Rapid Metabolism d_RA d-Ritalinic Acid (Inactive) d_MPH_plasma->d_RA Metabolism l_RA l-Ritalinic Acid (Inactive) l_MPH_plasma->l_RA Metabolism

Caption: Stereoselective first-pass metabolism of methylphenidate.

Conclusion

References

L-Threo-Methylphenidate's Affinity for the Dopamine Transporter: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of l-threo-methylphenidate's interaction with the dopamine (B1211576) transporter (DAT). It includes quantitative binding affinity data, detailed experimental protocols for assessing this interaction, and visualizations of the relevant biological pathways and experimental workflows. Methylphenidate (MPH) is a chiral molecule, existing as d-threo and l-threo enantiomers. The d-threo-methylphenidate (d-MPH) is the pharmacologically more active isomer, exhibiting a significantly higher affinity for the dopamine transporter than its l-threo counterpart (l-MPH).[1][2][3]

Core Mechanism of Action

Methylphenidate is a central nervous system stimulant that primarily acts as a norepinephrine-dopamine reuptake inhibitor.[4] It binds to and blocks the dopamine transporter (DAT) and the norepinephrine (B1679862) transporter (NET), preventing the reuptake of these neurotransmitters from the synaptic cleft into the presynaptic neuron.[4][5][6] This blockade leads to an increase in the extracellular concentrations of dopamine and norepinephrine, thereby enhancing dopaminergic and noradrenergic neurotransmission.[2][5][6] While both enantiomers contribute to this effect, d-threo-methylphenidate is substantially more potent in its action on the dopamine transporter.[3]

Quantitative Binding Affinity Data

The binding affinity of l-threo-methylphenidate and its more active d-threo isomer for the dopamine transporter is typically quantified using IC50 values, which represent the concentration of the drug required to inhibit 50% of radioligand binding to the transporter.

CompoundTransporterIC50 (nM)Species/TissueRadioligandReference
d-threo-methylphenidateDopamine Transporter (DAT)33Rat Brain Membranes[3H]WIN 35,428[6][7]
l-threo-methylphenidateDopamine Transporter (DAT)540Rat Brain Membranes[3H]WIN 35,428[6][7]
d-threo-methylphenidateNorepinephrine Transporter (NET)244Rat Brain Membranes[3H]nisoxetine[6][7]
l-threo-methylphenidateNorepinephrine Transporter (NET)5100Rat Brain Membranes[3H]nisoxetine[6][7]
d-threo-methylphenidateSerotonin (B10506) Transporter (SERT)>50,000Rat Brain Membranes[3H]paroxetine[6][7]
l-threo-methylphenidateSerotonin Transporter (SERT)>50,000Rat Brain Membranes[3H]paroxetine[6][7]

Experimental Protocols

The determination of binding affinity for the dopamine transporter is predominantly carried out using radioligand binding assays. Below is a detailed methodology for a competitive binding assay.

Tissue Preparation (Rat Striatal Membranes)
  • Tissue Dissection: Rat brains are dissected, and the striatum is isolated. The striatum is a region with a high density of dopamine transporters.

  • Homogenization: The striatal tissue is homogenized in an ice-cold buffer (e.g., 30mM sodium phosphate (B84403) buffer, pH 7.4) using a Potter-Elvehjem homogenizer.[8]

  • Centrifugation: The homogenate undergoes a series of centrifugation steps to isolate the crude membrane fraction.

    • The initial homogenate is centrifuged at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.[9]

    • The resulting supernatant is then centrifuged at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[9]

  • Washing: The membrane pellet is resuspended in fresh, ice-cold buffer and the centrifugation step is repeated to wash the membranes.[9]

  • Final Preparation and Storage: The final pellet is resuspended in a known volume of assay buffer. The protein concentration is determined using a standard protein assay, such as the BCA protein assay. The membrane preparations are then stored in aliquots at -80°C until use.[9]

Radioligand Binding Assay
  • Assay Components: The assay is typically performed in a 96-well plate format and includes:

    • Membrane Preparation: Aliquots of the prepared rat striatal membranes.

    • Radioligand: A radioactive ligand that binds to the dopamine transporter with high affinity, such as [3H]WIN 35,428 (a cocaine analog).[8][10]

    • Competitor: The compound being tested (e.g., l-threo-methylphenidate) at various concentrations.

    • Assay Buffer: A buffer solution to maintain pH and ionic strength (e.g., 30mM sodium phosphate buffer with 0.32 M sucrose, pH 7.4).[8]

  • Incubation: The components are incubated together to allow for binding to reach equilibrium. A typical incubation period is 90 minutes at 4°C.[8]

  • Defining Non-Specific Binding: To determine the amount of radioligand that binds to non-DAT sites, a parallel set of reactions is performed in the presence of a high concentration of a known DAT inhibitor, such as cocaine (e.g., 60 µM), to saturate the specific binding sites.[8]

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.[9]

Data Analysis
  • Calculating Specific Binding: Specific binding is calculated by subtracting the non-specific binding (counts in the presence of a saturating concentration of a known inhibitor) from the total binding (counts in the absence of a competitor).[9]

  • IC50 Determination: The percentage of specific binding is plotted against the logarithm of the competitor concentration. The data is then fitted to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.[9]

  • Ki Calculation: The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter.[9]

Mandatory Visualizations

Dopamine Signaling Pathway and Methylphenidate Action

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine_pre Dopamine L_DOPA->Dopamine_pre DOPA Decarboxylase Vesicle Synaptic Vesicle Dopamine_pre->Vesicle Dopamine_synapse Dopamine Vesicle->Dopamine_synapse Exocytosis DAT Dopamine Transporter (DAT) l_MPH l-Methylphenidate l_MPH->DAT Inhibition Dopamine_synapse->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine_synapse->Dopamine_Receptor Binding Signaling Downstream Signaling Dopamine_Receptor->Signaling Activation

Caption: Dopamine signaling pathway at the synapse and the inhibitory action of this compound on the dopamine transporter (DAT).

Experimental Workflow for DAT Binding Assay

DAT_Binding_Assay_Workflow start Start tissue_prep Tissue Preparation (e.g., Rat Striatum) start->tissue_prep homogenization Homogenization tissue_prep->homogenization centrifugation Differential Centrifugation to Isolate Membranes homogenization->centrifugation protein_assay Protein Concentration Determination centrifugation->protein_assay assay_setup Assay Setup in 96-well Plate: Membranes + Radioligand ([3H]WIN 35,428) + Competitor (this compound) protein_assay->assay_setup incubation Incubation (e.g., 90 min at 4°C) assay_setup->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration washing Filter Washing (Remove non-specific binding) filtration->washing scintillation Scintillation Counting (Measure radioactivity) washing->scintillation data_analysis Data Analysis: - Calculate Specific Binding - Non-linear Regression (IC50) - Cheng-Prusoff (Ki) scintillation->data_analysis end End data_analysis->end

Caption: A generalized workflow for a competitive radioligand binding assay to determine the affinity of a compound for the dopamine transporter.

References

An In-Depth Technical Guide to the Norepinephrine Transporter Binding of L-Methylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between l-threo-methylphenidate and the norepinephrine (B1679862) transporter (NET). It includes quantitative binding data, detailed experimental protocols, and visualizations of key pathways and workflows to support advanced research and development in neuropharmacology.

Methylphenidate (MPH) is a psychostimulant widely prescribed for Attention Deficit Hyperactivity Disorder (ADHD).[1] It acts as a norepinephrine and dopamine (B1211576) reuptake inhibitor by blocking their respective transporters, NET and the dopamine transporter (DAT).[1][2] MPH is a chiral molecule, and its therapeutic effects are primarily attributed to the d-threo enantiomer (d-MPH), which exhibits a significantly higher affinity for these catecholaminergic sites compared to the l-threo enantiomer (l-MPH).[3][4] Understanding the specific binding characteristics of each enantiomer to the norepinephrine transporter is crucial for elucidating its full pharmacological profile and for the development of more targeted therapeutics. While l-MPH is often considered the less active isomer, its presence in racemic formulations and its unique pharmacokinetic profile, particularly with transdermal delivery systems, necessitates a thorough characterization of its interaction with NET.[1][5]

Molecular Interaction and Stereoselectivity

The primary mechanism of action for methylphenidate involves the blockade of monoamine transporters.[1] Specifically, it binds to NET and DAT, inhibiting the reuptake of norepinephrine (NE) and dopamine (DA) from the synaptic cleft and thereby increasing their extracellular concentrations.[2][6]

The interaction is highly stereoselective. The pharmacological activity of methylphenidate resides almost exclusively in the d-threo-isomer.[7][8] In vitro studies have consistently shown that d-MPH has a prominent affinity for the norepinephrine transporter, in some cases exceeding its affinity for the dopamine transporter.[3][9] In contrast, l-threo-methylphenidate demonstrates substantially lower binding affinity at these sites.[6] Human and baboon brain imaging studies using positron emission tomography (PET) have confirmed that the binding of l-threo-MPH is diffuse and largely nonspecific, whereas d-threo-MPH shows specific and saturable binding in transporter-rich regions like the striatum.[4][7] This indicates that the therapeutic effects of racemic methylphenidate are mediated by the d-enantiomer.[4]

Quantitative Data on Transporter Binding

The binding affinities of methylphenidate enantiomers for the norepinephrine and dopamine transporters have been quantified through various in vitro and in vivo studies. The data consistently highlight the higher potency of the d-threo isomer.

Table 1: In Vitro Binding and Uptake Inhibition of Methylphenidate Isomers

CompoundTransporterAssay TypeSpeciesValueReference(s)
d-threo-MethylphenidateNETInhibition of [³H]NE UptakeRat Brain SynaptosomesIC₅₀: 244 nM[6]
l-threo-MethylphenidateNETInhibition of [³H]NE UptakeRat Brain SynaptosomesIC₅₀: 5100 nM[6]
d-threo-MethylphenidateDATInhibition of [³H]DA UptakeRat Brain SynaptosomesIC₅₀: 33 nM[6]
l-threo-MethylphenidateDATInhibition of [³H]DA UptakeRat Brain SynaptosomesIC₅₀: 540 nM[6]
Racemic MethylphenidateNETInhibition Constant-Kᵢ: 40 nM[10]
Racemic MethylphenidateDATInhibition Constant-Kᵢ: 160 nM[10]

Table 2: In Vivo Norepinephrine Transporter Occupancy by Methylphenidate in Humans

ParameterBrain RegionMethodValueReference(s)
ED₅₀ (Effective Dose 50%)GlobalPET with [¹¹C]methylreboxetine0.14 mg/kg[9]
NET OccupancyGlobalPET with [¹¹C]methylreboxetine70-80% at avg. clinical dose (0.35–0.55 mg/kg)[9]
DAT OccupancyStriatumPET60-70% at avg. clinical dose (0.35–0.55 mg/kg)[9]

Note: The in vivo data reflects the administration of racemic methylphenidate, with the effects primarily driven by the d-enantiomer.

Experimental Protocols

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of l-methylphenidate for the norepinephrine transporter.

1. Membrane Preparation:

  • Homogenize tissue (e.g., from rat cerebral cortex or cells expressing human NET) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) with protease inhibitors.[11]

  • Centrifuge the homogenate at low speed (~1,000 x g) to remove nuclei and cellular debris.[11]

  • Pellet the membranes from the supernatant by high-speed centrifugation (~20,000 x g for 20 minutes at 4°C).[11]

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.[12]

  • Resuspend the final pellet in assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[12]

  • Determine the protein concentration using a standard method like the BCA assay.[12]

2. Competitive Binding Assay:

  • In a 96-well plate, combine the membrane preparation (50-120 µg protein), a fixed concentration of a suitable radioligand (e.g., [³H]nisoxetine or [³H]reboxetine, typically at its Kd concentration), and serial dilutions of this compound.[12]

  • For total binding, add buffer instead of the competing compound. For non-specific binding, add a high concentration of a potent NET inhibitor (e.g., desipramine).

  • Incubate the plate at a controlled temperature (e.g., 30°C) for 60 minutes to reach equilibrium.[12]

3. Separation and Counting:

  • Terminate the incubation by rapid vacuum filtration through glass fiber filters (e.g., GF/C, presoaked in polyethyleneimine).[12]

  • Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.[12]

  • Dry the filters and add scintillation cocktail.[12]

  • Quantify the radioactivity trapped on the filters using a scintillation counter.[12]

4. Data Analysis:

  • Subtract non-specific binding from total binding to obtain specific binding at each concentration of this compound.

  • Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve.

  • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

This protocol measures the functional inhibition of norepinephrine uptake by this compound in nerve terminals.

1. Synaptosome Preparation:

  • Homogenize fresh brain tissue (e.g., rat cortex or hypothalamus) in a buffered sucrose (B13894) solution.[13]

  • Centrifuge the homogenate at low speed to remove larger debris.

  • Layer the resulting supernatant onto a density gradient (e.g., Percoll or Ficoll) and centrifuge at high speed to isolate the synaptosomal fraction.[14]

  • Collect the synaptosome layer and wash with a Krebs-based buffer to remove the gradient medium.[14]

  • Resuspend the synaptosomes in the assay buffer and determine the protein concentration.

2. Uptake Inhibition Assay:

  • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle for 10-15 minutes at 37°C.[14]

  • Initiate the uptake reaction by adding a fixed concentration of [³H]-L-norepinephrine (typically near the Km value).[14][15]

  • Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C.[14]

3. Termination and Measurement:

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by several washes with ice-cold buffer to remove extracellular radiolabel.[15]

  • Measure the radioactivity retained by the synaptosomes on the filters using liquid scintillation counting.[15]

4. Data Analysis:

  • Calculate the percentage of norepinephrine uptake inhibition for each concentration of this compound compared to the vehicle control.

  • Plot the percent inhibition against the log concentration of this compound and use non-linear regression to determine the IC₅₀ value.

This protocol allows for the measurement of extracellular norepinephrine levels in the brain of a freely moving animal following administration of this compound.

1. Surgical Procedure:

  • Anesthetize the animal (e.g., a rat) and place it in a stereotaxic frame.

  • Surgically implant a guide cannula over the target brain region (e.g., prefrontal cortex) using stereotaxic coordinates.[16]

  • Secure the cannula to the skull with dental cement and anchor screws.[16]

  • Allow the animal to recover from surgery for several days.[16]

2. Microdialysis Experiment:

  • On the day of the experiment, insert a microdialysis probe through the guide cannula into the brain region of interest.

  • Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[16]

  • Allow the system to stabilize and then collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes).[16]

  • Administer this compound (e.g., via intraperitoneal injection).

  • Continue collecting dialysate samples for several hours post-administration.[16]

3. Sample Analysis:

  • Analyze the norepinephrine concentration in the collected dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[16]

  • Quantify norepinephrine levels by comparing the peak areas in the samples to those of known standards.[16]

4. Data Analysis:

  • Express the post-administration norepinephrine concentrations as a percentage of the average baseline concentration.

  • Plot the change in extracellular norepinephrine over time to determine the magnitude and duration of the effect of this compound.

Visualizations: Pathways and Workflows

Methylphenidate_Action cluster_0 Presynaptic Noradrenergic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron NE_Vesicle Norepinephrine (NE) in Vesicles NE_Synapse NE NE_Vesicle->NE_Synapse Release NET Norepinephrine Transporter (NET) NE_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors NE_Synapse->Adrenergic_Receptor Binds MPH l-MPH MPH->NET Blocks Postsynaptic_Neuron_Effect Postsynaptic Effect Adrenergic_Receptor->Postsynaptic_Neuron_Effect Signal Transduction

Caption: Mechanism of this compound at the Noradrenergic Synapse.

Radioligand_Binding_Workflow start Start prep Prepare NET-expressing cell membranes start->prep incubate Incubate membranes with Radioligand (e.g., [3H]nisoxetine) & l-MPH prep->incubate filter Separate bound/free ligand via vacuum filtration incubate->filter count Quantify bound radioactivity with scintillation counter filter->count analyze Analyze data: Calculate IC50 and Ki count->analyze end End analyze->end

Caption: Experimental Workflow for a Radioligand Binding Assay.

Synaptosome_Uptake_Workflow start Start prep Isolate synaptosomes from brain tissue start->prep preincubate Pre-incubate synaptosomes with this compound prep->preincubate initiate Initiate uptake with [3H]Norepinephrine preincubate->initiate terminate Terminate uptake by rapid filtration initiate->terminate count Measure radioactivity in synaptosomes terminate->count analyze Calculate IC50 for uptake inhibition count->analyze end End analyze->end

Caption: Experimental Workflow for a Synaptosome Uptake Assay.

Stereoisomer_Affinity cluster_isomers Methylphenidate Isomers cluster_transporters Monoamine Transporters d_MPH d-threo-MPH NET NET (Norepinephrine Transporter) d_MPH->NET High Affinity DAT DAT (Dopamine Transporter) d_MPH->DAT High Affinity l_MPH l-threo-MPH l_MPH->NET Very Low Affinity l_MPH->DAT Low Affinity

Caption: Differential Binding Affinity of Methylphenidate Isomers.

References

An In-depth Technical Guide to the Metabolism of l-Methylphenidate and its Inactive Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the metabolic pathways of l-methylphenidate, focusing on the formation of its inactive metabolites. The document details the enzymatic processes, presents quantitative pharmacokinetic data, outlines relevant experimental protocols, and includes visualizations of the metabolic and experimental workflows.

Introduction

Methylphenidate (MPH) is a chiral psychostimulant drug commonly used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] It exists as a racemic mixture of two enantiomers: d-threo-methylphenidate (d-MPH) and l-threo-methylphenidate (l-MPH).[3] The pharmacological activity of MPH is primarily attributed to the d-enantiomer, which acts as a norepinephrine (B1679862) and dopamine (B1211576) reuptake inhibitor.[2][4] The l-enantiomer (B50610) is considered to have significantly less pharmacological activity.[3]

The metabolism of methylphenidate is extensive, rapid, and stereoselective, with the l-isomer being preferentially metabolized.[5][6] This guide focuses on the metabolic fate of this compound, detailing its conversion into various inactive metabolites.

Metabolic Pathways of this compound

The biotransformation of this compound occurs primarily in the liver through several key pathways, leading to pharmacologically inactive products that are subsequently excreted.[1][7]

Primary Pathway: De-esterification to l-Ritalinic Acid

The principal metabolic route for both MPH enantiomers is de-esterification, which accounts for the vast majority of its clearance.[8][9]

  • Reaction: this compound is hydrolyzed at its ester group to form its main, inactive metabolite, l-α-phenyl-2-piperidine acetic acid, commonly known as l-ritalinic acid (RA).[1][10]

  • Enzyme: This reaction is catalyzed by the human carboxylesterase 1 (CES1), a serine esterase found predominantly in the liver.[2][6] MPH is metabolized solely by CES1, not the closely related CES2.[1][2]

  • Stereoselectivity: CES1 exhibits significant stereoselectivity, with a catalytic activity that is 6 to 7 times higher for l-MPH compared to d-MPH.[11][12] This preferential hydrolysis results in the rapid first-pass metabolism of l-MPH after oral administration.[5][11] Consequently, the systemic bioavailability of l-MPH is very low (around 1-5%), while that of d-MPH is considerably higher (approximately 22-30%).[5][13]

Minor Oxidative Pathways

In addition to de-esterification, minor metabolic pathways involving microsomal oxidation and aromatic hydroxylation have been identified.[1][2]

  • 6-Oxo-methylphenidate: Microsomal oxidation of the piperidine (B6355638) ring produces 6-oxo-methylphenidate (6-oxo-MPH).[1] This metabolite is subsequently de-esterified to 6-oxo-ritalinic acid.[1][2] Together, these 6-oxo-metabolites account for up to 1.5% of the total administered dose.[1]

  • p-Hydroxy-methylphenidate: Aromatic hydroxylation of the phenyl ring results in the formation of p-hydroxy-methylphenidate (p-hydroxy-MPH).[1][2] While this metabolite has shown some pharmacological activity in mice, this has not been confirmed in humans and it is generally considered inactive.[1][2] It is further metabolized via de-esterification to p-hydroxy-ritalinic acid, which can then be glucuronidated.[1][2] This pathway accounts for up to 2.5% of a total MPH dose.[1][2]

Transesterification with Ethanol (B145695)

When methylphenidate is co-ingested with ethanol, a unique metabolic interaction occurs.

  • Reaction: CES1 can catalyze the transesterification of this compound with ethanol to form l-ethylphenidate (B12724745) (l-EPH).[1][14]

  • Mechanism: This process happens enantioselectively with l-MPH.[14][15] The formation of l-EPH competitively inhibits the hydrolysis of d-MPH by CES1, leading to increased plasma concentrations and a heightened euphoric effect of the active d-isomer.[15]

Inactive Metabolites

The metabolism of this compound primarily yields pharmacologically inactive compounds that are readily excreted.

  • l-Ritalinic Acid: The most abundant metabolite, accounting for 60-86% of an MPH dose excreted in urine.[13] It possesses little to no pharmacological activity.[8][9]

  • Other Inactive Metabolites: These include 6-oxo-methylphenidate, p-hydroxy-methylphenidate, 6-oxo-ritalinic acid, and p-hydroxy-ritalinic acid glucuronide.[1][2] All are considered inactive and are excreted in small amounts.[1][2]

Quantitative Data on Metabolism and Pharmacokinetics

The stereoselective nature of this compound metabolism results in significant differences in the pharmacokinetic profiles of the d- and l-enantiomers.

Table 1: Pharmacokinetic Parameters of Methylphenidate Enantiomers and Metabolites

Parameterd-MethylphenidateThis compoundRitalinic Acid
Absolute Oral Bioavailability 22 ± 8%[13]5 ± 3%[13]N/A
Elimination Half-life (t½) ~2.5 hours[13]~2.4 hours[13]3-4 hours[13]
Systemic Clearance (CL) 0.40 ± 0.12 L/h/kg[13]0.73 ± 0.28 L/h/kg[13]N/A
Volume of Distribution (Vd) 2.65 ± 1.11 L/kg[9][13]1.80 ± 0.91 L/kg[9][13]N/A
Plasma Protein Binding 10-33%[9][13]10-33%[9][13]N/A
Urinary Excretion (% of dose) <1% (unchanged)[13]<1% (unchanged)[13]60-86%[13]

Table 2: Comparative Plasma Concentrations after Oral Administration of Racemic Methylphenidate

AnalyteAUCinf (ng·h/mL) - 18 mg doseAUCinf (ng·h/mL) - 36 mg doseAUCinf (ng·h/mL) - 54 mg dose
d-Methylphenidate 42.280.9120
This compound 0.430.961.82
d-Ritalinic Acid (d-PPA) Comparable to l-PPAComparable to l-PPAComparable to l-PPA
l-Ritalinic Acid (l-PPA) Comparable to d-PPAComparable to d-PPAComparable to d-PPA
Data sourced from a study on dose-proportional pharmacokinetics.[16]

Experimental Protocols

The study of this compound metabolism employs both in vitro and in vivo methodologies to characterize the pathways and quantify the metabolites.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to identify the enzymes responsible for metabolite formation.

  • Preparation: Human liver microsomes (HLMs) are thawed on ice. A reaction mixture is prepared containing phosphate (B84403) buffer (pH 7.4), this compound, and HLMs.

  • Initiation: The reaction is initiated by adding a cofactor solution, typically NADPH, to start the enzymatic process. For CES1 activity, no co-factor is required, but its activity can be confirmed using a control substrate like clopidogrel.[17]

  • Incubation: The mixture is incubated at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.

  • Sample Processing: Samples are centrifuged to pellet the precipitated protein. The supernatant, containing the parent drug and metabolites, is collected.

  • Analysis: The supernatant is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and quantify this compound and its metabolites, including l-ritalinic acid, 6-oxo-MPH, and p-hydroxy-MPH.[12]

Human Pharmacokinetic Study

This protocol is designed to determine the pharmacokinetic profile of this compound and its metabolites in humans.

  • Study Design: A randomized, crossover study design is often employed.[5] Healthy human volunteers receive a single oral dose of racemic methylphenidate.

  • Drug Administration: Subjects are administered a standardized dose of the drug after an overnight fast.

  • Sample Collection: Blood samples are collected into heparinized tubes at predetermined time points (e.g., pre-dose, and 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).[5] Urine samples are collected over intervals for up to 48-96 hours.[13]

  • Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis. Urine volume is recorded, and an aliquot is stored.

  • Bioanalysis: Plasma and urine samples are analyzed using a validated enantioselective LC-MS/MS method to determine the concentrations of d-MPH, l-MPH, d-ritalinic acid, and l-ritalinic acid.[12]

  • Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t½, and clearance for each enantiomer and its metabolites.

Visualizations

The following diagrams, generated using the DOT language, illustrate the metabolic pathways and experimental workflows.

Metabolic Pathway of this compound

G cluster_main Primary Pathway (De-esterification) cluster_minor Minor Pathways (Oxidation) cluster_etoh Ethanol Co-ingestion l_MPH This compound l_RA l-Ritalinic Acid (Inactive) l_MPH->l_RA CES1 (Liver) Oxo_MPH 6-oxo-Methylphenidate Oxo_RA 6-oxo-Ritalinic Acid (Inactive) Oxo_MPH->Oxo_RA De-esterification pOH_MPH p-hydroxy-Methylphenidate pOH_RA p-hydroxy-Ritalinic Acid (Inactive) pOH_MPH->pOH_RA De-esterification l_MPH_minor This compound l_MPH_minor->Oxo_MPH Microsomal Oxidation l_MPH_minor->pOH_MPH Aromatic Hydroxylation l_EPH l-Ethylphenidate l_MPH_etoh This compound l_MPH_etoh->l_EPH Ethanol Ethanol Ethanol->l_EPH CES1 (Transesterification)

Caption: Metabolic pathways of this compound.

Experimental Workflow: In Vitro Metabolism

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare Reaction Mixture (HLMs, Buffer, l-MPH) react1 Initiate with Cofactors (e.g., NADPH) prep1->react1 react2 Incubate at 37°C react1->react2 react3 Terminate with Cold Acetonitrile react2->react3 analysis1 Centrifuge to Pellet Protein react3->analysis1 analysis2 Collect Supernatant analysis1->analysis2 analysis3 LC-MS/MS Analysis analysis2->analysis3 analysis4 Quantify Metabolites analysis3->analysis4

Caption: Workflow for an in vitro metabolism experiment.

Logical Flow: Human Pharmacokinetic Study

G cluster_clinical Clinical Phase cluster_lab Laboratory Phase cluster_data Data Analysis Phase clinical1 Subject Recruitment & Consent clinical2 Oral Administration of Racemic MPH clinical1->clinical2 clinical3 Serial Blood & Urine Collection clinical2->clinical3 lab1 Process Samples (Plasma/Urine) clinical3->lab1 lab2 Enantioselective Bioanalysis (LC-MS/MS) lab1->lab2 data1 Generate Concentration-Time Profiles lab2->data1 data2 Calculate Pharmacokinetic Parameters (Cmax, AUC, t½) data1->data2 data3 Statistical Analysis & Reporting data2->data3

Caption: Workflow for a human pharmacokinetic study.

Conclusion

The metabolism of this compound is characterized by its rapid and extensive conversion to the inactive metabolite, l-ritalinic acid. This process is driven by the stereoselective activity of the carboxylesterase 1 (CES1) enzyme, which has a significantly higher affinity for the l-enantiomer. This efficient first-pass metabolism explains the low systemic bioavailability and minimal pharmacological contribution of this compound when administered orally as part of a racemic mixture. Minor oxidative pathways and a unique transesterification reaction with ethanol also contribute to its metabolic profile, but de-esterification remains the predominant route of elimination. Understanding these metabolic pathways is critical for drug development, clinical pharmacology, and the interpretation of toxicological findings related to methylphenidate.

References

The L-Threo-Methylphenidate Enantiomer: A Technical Analysis of Its Limited Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, CN – December 19, 2025 – While racemic dl-threo-methylphenidate is a cornerstone in the management of Attention-Deficit/Hyperactivity Disorder (ADHD), a comprehensive review of pharmacological data underscores that its therapeutic efficacy resides almost exclusively in the d-threo-enantiomer. This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the pharmacological profile of the l-threo-enantiomer, consolidating evidence that points towards its minimal direct contribution to therapeutic outcomes and exploring the implications for drug formulation and delivery.

Executive Summary

Methylphenidate (MPH) acts as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] The racemic mixture contains equal parts d-threo-methylphenidate (d-MPH) and l-threo-methylphenidate (l-MPH). Extensive preclinical and clinical research has demonstrated a significant stereoselectivity in its mechanism of action. The d-threo enantiomer is substantially more potent in blocking the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), the primary targets for ADHD therapy.[2] In contrast, l-threo-methylphenidate exhibits markedly lower binding affinity for these transporters and is largely considered pharmacologically inactive with respect to the core therapeutic effects.[3] This document synthesizes the quantitative data on receptor binding, details key experimental findings, and visualizes the underlying pharmacological principles to provide a clear understanding of the l-threo-enantiomer's role.

Core Mechanism of Action: A Tale of Two Enantiomers

The therapeutic action of methylphenidate is primarily attributed to its ability to block DAT and NET, increasing the extracellular concentrations of dopamine and norepinephrine in the striatum and prefrontal cortex.[1] However, this action is highly dependent on the stereochemistry of the molecule.

Positron Emission Tomography (PET) studies in humans and baboons have vividly illustrated this difference. Studies using radiolabeled enantiomers showed that [11C]d-threo-MP accumulates specifically in the basal ganglia, a region dense with dopamine transporters.[3][4] Conversely, [11C]l-threo-MP showed diffuse, non-specific binding throughout the brain, with a striatum-to-cerebellum ratio near 1.1, indicating a lack of specific binding to DAT.[3][4] This fundamental difference in target engagement is the primary reason for the disparity in pharmacological activity.

Mechanism_of_Action d_MPH d-threo-MPH DAT Dopamine Transporter (DAT) d_MPH->DAT High Affinity Blockade NET Norepinephrine Transporter (NET) d_MPH->NET High Affinity Blockade l_MPH l-threo-MPH l_MPH->DAT Low Affinity l_MPH->NET DA Dopamine NE Norepinephrine DA_Receptor DA Receptor DA->DA_Receptor Signal NE_Receptor NE Receptor NE->NE_Receptor Signal

Fig. 1: Enantiomer-Specific Transporter Blockade.

Quantitative Analysis: Receptor Binding & Pharmacokinetics

The disparity in activity between the enantiomers is quantified by their binding affinities for monoamine transporters. The d-isomer is approximately 10-fold more potent than the l-isomer at inhibiting catecholamine reuptake.[2]

Transporter Binding Affinities

An in vitro study using rat brain membranes provided specific IC50 values, which represent the concentration of the drug required to inhibit 50% of radioligand binding.

EnantiomerTarget TransporterIC50 (nM)
d-threo-methylphenidate Dopamine (DAT/SLC6A3)33
Norepinephrine (NET/SLC6A2)244
Serotonin (B10506) (SERT/SLC6A4)>50,000
l-threo-methylphenidate Dopamine (DAT/SLC6A3)540
Norepinephrine (NET/SLC6A2)5,100
Serotonin (SERT/SLC6A4)>50,000
Table 1: Comparative in vitro transporter binding affinities of methylphenidate enantiomers. Data sourced from PharmGKB.[5]

These data clearly show that l-threo-methylphenidate has a 16-fold lower affinity for DAT and a 21-fold lower affinity for NET compared to the d-enantiomer. Its affinity for SERT is negligible for both enantiomers.[5]

Serotonergic Receptor Interactions

While the primary mechanism involves catecholamine transporters, both enantiomers have been screened for activity at other CNS receptors. Both d- and l-MPH show some affinity for serotonergic 5-HT1A and 5-HT2B receptors.[1][6] However, the d-enantiomer exerts the most predominant effects at these sites.[6] Functional assays have confirmed that d-MPH acts as a selective 5-HT1A receptor agonist, but similar functional activity has not been demonstrated for l-MPH.[7][8] This suggests that even if l-MPH binds to these receptors, its functional impact is likely minimal.

Pharmacokinetic Profile

The limited therapeutic potential of l-MPH is compounded by its pharmacokinetic properties. Following oral administration of the racemic mixture, l-MPH is subject to significant and preferential presystemic (first-pass) metabolism.[9] This results in a much lower systemic bioavailability compared to d-MPH.

EnantiomerAbsolute Bioavailability (Oral)
d-threo-methylphenidate ~23%
l-threo-methylphenidate ~5%
Table 2: Enantioselective bioavailability after oral administration of dl-threo-methylphenidate.[9]

This rapid, stereoselective metabolism means that even when administered in a 1:1 ratio, the plasma concentrations of the active d-isomer are substantially higher than those of the l-isomer.[9] Notably, transdermal delivery systems circumvent this first-pass metabolism, leading to much higher relative plasma concentrations of l-MPH.[2] Despite this, studies conclude that even with transdermal patches, the contribution of the l-enantiomer (B50610) to the overall therapeutic effect is likely no more than 5-10%.[2]

Preclinical and Clinical Evidence

Experimental studies in animal models and clinical trials in humans corroborate the in vitro binding data, consistently demonstrating the pharmacological inactivity of l-threo-methylphenidate.

Preclinical Behavioral Studies

Locomotor activity in rodents is a standard preclinical test for psychostimulant effects. Multiple studies have shown that d-MPH produces a dose-dependent increase in locomotor activity, while l-MPH is behaviorally inert at comparable doses.[10]

  • Neurochemical Effects: In vivo microdialysis in rats revealed that d-threo-MP increased extracellular dopamine levels by 650%, whereas l-threo-MP had no effect on dopamine levels.[3]

  • Locomotor Response: In an animal model of ADHD (rats with neonatal 6-hydroxydopamine lesions), d-MPH effectively reduced motor hyperactivity. In contrast, l-MPH had no effect on locomotor activity in either the lesioned rats or healthy controls.[10]

Preclinical_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Model Rodent Model (e.g., Wistar Rat) Drug_Admin Drug Administration (IP Injection) Animal_Model->Drug_Admin Dosing Dose Groups: - Vehicle (Saline) - d-MPH (e.g., 2.5 mg/kg) - l-MPH (e.g., 2.5 mg/kg) Drug_Admin->Dosing Open_Field Open Field Arena Dosing->Open_Field Tracking Automated Tracking System Open_Field->Tracking Data_Collection Measure Locomotor Activity (e.g., distance traveled) Tracking->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Results Compare Activity vs. Vehicle Stats->Results

Fig. 2: Typical Preclinical Locomotor Activity Workflow.
Clinical Studies

Experimental Protocols

In Vitro Receptor Binding Assay (Transporter Inhibition)
  • Objective: To determine the 50% inhibitory concentration (IC50) of d-MPH and l-MPH on dopamine, norepinephrine, and serotonin transporters.

  • Preparation: Synaptosomal membranes are prepared from specific rat brain regions: striatum for DAT, frontal cortex for NET, and brain stem for SERT.[12]

  • Assay:

    • Membranes are incubated with a specific radioligand: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]paroxetine for SERT.[12]

    • Increasing concentrations of the test compounds (d-MPH or l-MPH) are added to compete with the radioligand for binding sites.

    • After incubation, the membranes are washed to remove unbound radioligand.

    • The amount of bound radioactivity is measured using liquid scintillation counting.

    • IC50 values are calculated by determining the concentration of the test compound that displaces 50% of the specific binding of the radioligand.

Rodent Locomotor Activity Study
  • Objective: To assess the in vivo psychostimulant effects of d-MPH and l-MPH.

  • Subjects: Male Wistar rats or similar rodent models.

  • Procedure:

    • Animals are habituated to the testing environment, typically an open-field arena (e.g., 40x40 cm).

    • On the test day, animals receive an intraperitoneal (IP) injection of the vehicle (saline), d-MPH, or l-MPH at various doses.

    • Immediately after injection, each animal is placed in the open-field arena for a set duration (e.g., 60-120 minutes).

    • An automated video tracking system records the animal's movement, quantifying parameters such as total distance traveled, rearing frequency, and time spent in the center versus the periphery.

    • Data are analyzed to compare the effects of each compound and dose against the vehicle control group.[10][13]

Conclusion and Future Directions

The evidence overwhelmingly indicates that l-threo-methylphenidate has minimal, if any, direct therapeutic effect in the treatment of ADHD. Its low affinity for DAT and NET, coupled with its rapid and preferential metabolism, renders it largely inactive compared to its d-threo counterpart. The development of enantiopure d-threo-methylphenidate (dexmethylphenidate) was a logical progression based on this pharmacological data, aiming to provide the therapeutic agent without the isomeric ballast of the l-form.

For drug development professionals, this body of evidence reinforces the critical importance of stereochemistry in pharmacology. While l-threo-methylphenidate itself holds little promise as a therapeutic agent, understanding its distinct pharmacokinetic profile remains relevant, particularly in the development of novel, non-oral delivery systems like transdermal patches where its systemic exposure is increased. Future research could focus on whether the l-enantiomer has any unique, non-DAT/NET mediated effects or if its presence contributes to any specific side effects of the racemic mixture, although current data suggest its contribution to either efficacy or adverse effects is minimal.[2]

References

l-Methylphenidate as a Potential Antidepressant Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methylphenidate (MPH), a commonly prescribed treatment for Attention Deficit Hyperactivity Disorder (ADHD), exists as four stereoisomers. The racemic mixture of d,l-threo-methylphenidate is the most used formulation, with the d-threo-isomer being primarily responsible for its efficacy in ADHD through potent inhibition of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters. The role of the l-threo-isomer (l-methylphenidate) has been historically overlooked, often considered pharmacologically less active. However, emerging evidence suggests potential interactions with serotonergic systems, warranting a closer examination of its independent pharmacological profile and its potential as an antidepressant agent. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its core pharmacology, preclinical and clinical evidence in the context of depression, and detailed experimental methodologies.

Core Pharmacology of Methylphenidate Isomers

The pharmacological actions of methylphenidate are stereospecific, with the d- and l-threo isomers exhibiting distinct binding affinities for monoamine transporters and receptors.

Monoamine Transporter Binding Affinities

Quantitative data from in vitro studies in rat brain membranes clearly demonstrate the differential binding affinities of d- and l-threo-methylphenidate for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin (B10506) transporter (SERT).

Compound DAT IC50 (nM) NET IC50 (nM) SERT IC50 (nM) Reference
d-threo-methylphenidate33244>50,000[1][2]
l-threo-methylphenidate5405100>50,000[1][2]
  • Table 1: Binding Affinities (IC50) of Methylphenidate Enantiomers for Monoamine Transporters. [1][2]

Serotonin Receptor Interactions

While both isomers show negligible affinity for the serotonin transporter, they have been found to interact with specific serotonin receptor subtypes.

Compound Receptor Target Interaction Reference
d,l-threo-methylphenidate5-HT1AAgonist activity[3]
d,l-threo-methylphenidate5-HT2BBinding affinity observed
  • Table 2: Interaction of Methylphenidate with Serotonin Receptors. [3][4]

Pharmacokinetics

The bioavailability of the l-isomer is significantly lower than that of the d-isomer due to stereoselective first-pass metabolism. The primary metabolic pathway for methylphenidate is de-esterification by carboxylesterase 1 (CES1) to the inactive metabolite, ritalinic acid, with a strong preference for the l-isomer.[2]

Parameter d-threo-methylphenidate l-threo-methylphenidate Reference
Bioavailability~22-25%~1-5%[2]
Primary Metabolizing EnzymeCarboxylesterase 1 (CES1)Carboxylesterase 1 (CES1)[2]
  • Table 3: Pharmacokinetic Parameters of Methylphenidate Enantiomers. [2]

Signaling Pathways

The primary mechanism of action of methylphenidate involves the blockade of DAT and NET, leading to increased extracellular concentrations of dopamine and norepinephrine. The interaction with serotonin receptors suggests an additional modulatory role.

Methylphenidate Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MPH d,this compound DAT Dopamine Transporter (DAT) MPH->DAT Inhibition (d > l) NET Norepinephrine Transporter (NET) MPH->NET Inhibition (d > l) HT1A_receptor 5-HT1A Receptor MPH->HT1A_receptor Agonism HT2B_receptor 5-HT2B Receptor MPH->HT2B_receptor Binding DA_vesicle Dopamine DA_synapse Dopamine DA_vesicle->DA_synapse Release NE_vesicle Norepinephrine NE_synapse Norepinephrine NE_vesicle->NE_synapse Release DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding NE_receptor Norepinephrine Receptors NE_synapse->NE_receptor Binding downstream Downstream Signaling (e.g., cAMP, PKA) DA_receptor->downstream NE_receptor->downstream HT1A_receptor->downstream Forced_Swim_Test_Workflow start Start day1 Day 1: Pre-test (15 min swim) start->day1 day2 Day 2: Drug Administration (this compound, Vehicle, or Positive Control) day1->day2 test 6 min Swim Test day2->test record Record Immobility (last 4 min) test->record analysis Data Analysis record->analysis end End analysis->end Clinical_Trial_Workflow screening Screening & Baseline Assessment (MDD diagnosis, inadequate response to SSRI) randomization Randomization screening->randomization group1 Group 1: SSRI + Methylphenidate randomization->group1 group2 Group 2: SSRI + Placebo randomization->group2 treatment 6-8 Week Treatment Period (Dose titration) group1->treatment group2->treatment assessment Weekly/Bi-weekly Assessments (MADRS, HAM-D, CGI) treatment->assessment final Final Assessment assessment->final analysis Data Analysis final->analysis conclusion Conclusion analysis->conclusion

References

The Understated Counterpart: Unraveling the Role of l-Methylphenidate in the Effects of Racemic Methylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Racemic methylphenidate, a 1:1 mixture of its d-threo and l-threo enantiomers, has been a cornerstone in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) for decades. It is widely accepted that the therapeutic efficacy of methylphenidate is primarily attributed to the d-threo-methylphenidate (d-MPH) isomer, owing to its significantly higher affinity for and potent inhibition of the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters.[1][2] This has led to the development and clinical use of dexmethylphenidate, a formulation containing only the d-enantiomer.[3] However, the l-threo-methylphenidate (l-MPH) isomer, while less potent, is not inert and its presence in racemic formulations contributes to the overall pharmacokinetic and pharmacodynamic profile of the drug. A thorough understanding of the distinct contributions of each enantiomer is critical for optimizing therapeutic strategies and for the development of novel psychostimulants.

This technical guide provides a comprehensive analysis of the role of l-methylphenidate in the context of racemic methylphenidate's effects. It delves into the stereoselective pharmacokinetics, pharmacodynamics, and receptor binding profiles of both isomers, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

I. Stereoselective Pharmacokinetics: A Tale of Two Isomers

The pharmacokinetic profiles of d-MPH and l-MPH diverge significantly, primarily due to extensive and enantioselective presystemic metabolism.[4][5] After oral administration of racemic methylphenidate, the plasma concentrations of d-MPH are substantially higher than those of l-MPH.[6]

Table 1: Comparative Pharmacokinetic Parameters of d- and this compound in Humans Following Oral Administration of Racemic Methylphenidate

Parameterd-threo-methylphenidatel-threo-methylphenidateReference(s)
Absolute Bioavailability (F) ~22-23%~5%[5][7]
Metabolism Primarily by carboxylesterase 1 (CES1) to d-ritalinic acidPreferentially metabolized by CES1 (6-7 times greater catalytic activity than for d-MPH) to l-ritalinic acid[8][9]
Plasma d/l Ratio Profoundly distorted (d >> l)[5]

This pronounced difference in bioavailability is a direct consequence of the stereoselective action of the enzyme carboxylesterase 1 (CES1), which demonstrates a significantly higher affinity for l-MPH.[8][9] This leads to rapid and extensive first-pass metabolism of the l-isomer into its inactive metabolite, l-ritalinic acid.[5]

II. Pharmacodynamics: A Potency Mismatch at the Transporters

The pharmacological activity of methylphenidate resides in its ability to block the reuptake of dopamine and norepinephrine, thereby increasing their synaptic concentrations.[10][11] In vitro and in vivo studies have consistently demonstrated that d-MPH is substantially more potent than l-MPH in this regard.[2][6]

Table 2: Comparative In Vitro Binding Affinities (IC50, nM) of Methylphenidate Enantiomers for Monoamine Transporters in Rat Brain Membranes

Transporterd-threo-methylphenidatel-threo-methylphenidateReference(s)
Dopamine Transporter (DAT) 33540[12]
Norepinephrine Transporter (NET) 2445100[12]
Serotonin (B10506) Transporter (SERT) >50,000>50,000[12]

These data clearly indicate that d-MPH possesses a significantly higher affinity for both DAT and NET compared to l-MPH.[12] This disparity in binding affinity translates directly to their in vivo neurochemical effects. Microdialysis studies in rats have shown that d-MPH potently increases extracellular dopamine and norepinephrine levels, while l-MPH has a negligible effect at comparable doses.[13][14]

III. In Vivo Effects: From Neurochemistry to Behavior

The differential pharmacokinetics and pharmacodynamics of the methylphenidate enantiomers manifest in their distinct in vivo effects on neurotransmitter levels and, consequently, on behavior.

Neurochemical Effects

Positron Emission Tomography (PET) studies in humans have provided direct evidence for the pharmacological specificity of d-MPH. Studies using [11C]d-threo-MP show high uptake in the basal ganglia, a region rich in dopamine transporters.[13] In contrast, [11C]l-threo-MP exhibits non-specific binding throughout the brain.[13] Furthermore, pretreatment with unlabeled methylphenidate significantly reduces the binding of [11C]d-threo-MP in the striatum, while having no effect on [11C]l-threo-MP binding.[13] In rats, d-threo-MP was shown to increase extracellular dopamine concentration by 650%, whereas l-threo-MP had no effect.[13]

Behavioral Effects

The superior potency of d-MPH is also reflected in behavioral studies. In rats, d-MPH is significantly more potent than l-MPH in inducing locomotor activity and in producing discriminative stimulus effects.[2][15][16] Studies comparing equimolar doses of d-MPH and racemic d,l-MPH in children with ADHD have found that the clinical efficacy in reducing ADHD symptoms and improving academic productivity is equivalent, and highly correlated with the plasma concentrations of d-MPH.[17] The l-isomer does not appear to contribute to the therapeutic effects, nor does its presence compromise the efficacy of the d-isomer.[17][18] While l-MPH is less potent, at very high doses it can produce some behavioral effects, though significantly fewer than equimolar doses of d,l-MPH or d-MPH.[3]

IV. Experimental Protocols

A detailed understanding of the methodologies employed in these key experiments is crucial for the critical evaluation of the data.

Receptor Binding Assays

Objective: To determine the in vitro affinity of d-MPH and l-MPH for the dopamine, norepinephrine, and serotonin transporters.

Methodology:

  • Membrane Preparation: Striatal, frontal cortex, and brain stem tissues from rats are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is washed and resuspended.

  • Radioligand Binding: The membrane preparations are incubated with a specific radioligand for each transporter ([3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, and [3H]paroxetine for SERT) in the presence of varying concentrations of d-MPH or l-MPH.

  • Separation and Counting: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is then measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.

In Vivo Microdialysis

Objective: To measure the extracellular concentrations of dopamine and norepinephrine in specific brain regions of awake, freely moving rats following the administration of d-MPH or l-MPH.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., striatum or prefrontal cortex) of an anesthetized rat.

  • Perfusion: After a recovery period, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of d-MPH or l-MPH (e.g., via intraperitoneal injection).

  • Neurotransmitter Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: The changes in extracellular neurotransmitter concentrations are expressed as a percentage of the baseline levels.

Functional Observational Battery (FOB) in Rats

Objective: To compare the acute behavioral toxicity and effects of d,l-MPH, d-MPH, and l-MPH.

Methodology:

  • Dosing: Rats are administered single oral doses of the test compounds (e.g., vehicle, d,l-MPH, d-MPH, or l-MPH) at various concentrations.

  • Observation: At specified time points post-dosing (e.g., 30, 60, and 120 minutes), a comprehensive functional observational battery is performed. This includes assessments of:

    • Home cage observations: Posture, activity level.

    • Open field observations: Rearing, grooming, locomotion.

    • Sensorimotor tests: Approach response, touch response, tail-pinch response, righting reflex.

    • Neuromuscular tests: Hind-limb splay, grip strength.

    • Physiological measures: Body temperature, salivation.

  • Rota-rod Test: Motor coordination and balance are assessed by measuring the latency to fall from a rotating rod.

  • Data Analysis: The data are analyzed statistically to compare the effects of the different compounds to the vehicle control and to each other.

V. Visualizing the Core Concepts

Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the key signaling pathways and experimental workflows.

Methylphenidate_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron d_MPH d-Methylphenidate DAT Dopamine Transporter (DAT) d_MPH->DAT Potent Blockade NET Norepinephrine Transporter (NET) d_MPH->NET Potent Blockade l_MPH This compound l_MPH->DAT Weak Blockade l_MPH->NET Weak Blockade DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release NE_vesicle Norepinephrine Vesicle NE Norepinephrine NE_vesicle->NE Release DA->DAT Reuptake DA_receptor Dopamine Receptor DA->DA_receptor Binding NE->NET Reuptake NE_receptor Norepinephrine Receptor NE->NE_receptor Binding Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Receptor Binding Assays Receptor Binding Assays Determine IC50 for DAT, NET, SERT Determine IC50 for DAT, NET, SERT Receptor Binding Assays->Determine IC50 for DAT, NET, SERT Microdialysis Microdialysis Measure Extracellular DA & NE Measure Extracellular DA & NE Microdialysis->Measure Extracellular DA & NE Behavioral Studies (FOB, Locomotion) Behavioral Studies (FOB, Locomotion) Assess Functional Outcomes Assess Functional Outcomes Behavioral Studies (FOB, Locomotion)->Assess Functional Outcomes Racemic Methylphenidate Racemic Methylphenidate d-Methylphenidate d-Methylphenidate Racemic Methylphenidate->d-Methylphenidate This compound This compound Racemic Methylphenidate->this compound d-Methylphenidate->Receptor Binding Assays d-Methylphenidate->Microdialysis d-Methylphenidate->Behavioral Studies (FOB, Locomotion) This compound->Receptor Binding Assays This compound->Microdialysis This compound->Behavioral Studies (FOB, Locomotion) Logical_Relationship cluster_d_isomer d-threo-methylphenidate cluster_l_isomer l-threo-methylphenidate Racemic_MPH Racemic Methylphenidate (d,l-MPH) d_PK Higher Bioavailability Racemic_MPH->d_PK l_PK Lower Bioavailability (Extensive First-Pass Metabolism) Racemic_MPH->l_PK d_PD Potent DAT/NET Blocker d_PK->d_PD d_Effect Major Therapeutic & Behavioral Effects d_PD->d_Effect l_PD Weak DAT/NET Blocker l_PK->l_PD l_Effect Minimal Contribution to Therapeutic Effects l_PD->l_Effect

References

Foundational Pharmacodynamics of l-Methylphenidate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphenidate (MPH) is a chiral phenethylamine (B48288) derivative widely prescribed as a first-line treatment for Attention-Deficit/Hyperactivity Disorder (ADHD). As a chiral molecule, it exists as four stereoisomers. The commercially available therapeutic formulations, such as Ritalin, are a racemic mixture of the d-threo and l-threo enantiomers (d-MPH and l-MPH). While the therapeutic efficacy of racemic MPH is well-established, foundational pharmacodynamic research has demonstrated that the two threo-enantiomers possess markedly different pharmacological activities. This technical guide provides an in-depth exploration of the core pharmacodynamics of l-methylphenidate, summarizing quantitative data, detailing key experimental methodologies, and visualizing the underlying mechanisms to clarify its role in the overall action of the racemic compound.

Core Pharmacodynamic Profile: A Tale of Two Enantiomers

The primary mechanism of action of methylphenidate is the inhibition of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to an increase in the synaptic concentrations of dopamine (DA) and norepinephrine (NE).[1] This blockade of monoamine reuptake is the principal driver of its therapeutic effects in improving attention and reducing hyperactivity.[2] However, extensive research from in vitro, animal, and human studies has conclusively shown that this pharmacological action is mediated predominantly, if not exclusively, by the d-enantiomer.[3]

The l-threo-methylphenidate isomer is significantly less potent. In vitro binding assays on rat brain membranes reveal a substantially lower affinity of l-MPH for both DAT and NET compared to d-MPH.[4] Human imaging studies using Positron Emission Tomography (PET) have corroborated these findings in vivo, showing that while d-MPH binds specifically and saturably to striatal regions rich in dopamine transporters, the binding of l-MPH is diffuse and nonspecific.[3] Furthermore, clinical studies in children with ADHD have shown that the therapeutic improvement in sustained attention is entirely attributable to the d-enantiomer.[5] Some animal studies even suggest that l-MPH may interfere with or attenuate the behavioral effects of d-MPH.[3]

Quantitative Data: Binding Affinities

The differential activity of the methylphenidate enantiomers is most clearly demonstrated by their binding affinities for the key monoamine transporters. The following tables summarize the inhibitory potency (IC50) from in vitro studies and the dose-dependent transporter occupancy observed in human PET studies.

Table 1: In Vitro Inhibitory Potency (IC50) of Methylphenidate Enantiomers in Rat Brain Membranes

EnantiomerDopamine Transporter (DAT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)Serotonin Transporter (SERT) IC50 (nM)
d-threo-Methylphenidate 33244>50,000
l-threo-Methylphenidate 5405100>50,000

Data sourced from an in vitro study assessing the affinity of MPH enantiomers for transporters in rat brain membranes.[4]

Table 2: Dopamine Transporter (DAT) Occupancy Following Oral Racemic Methylphenidate in Humans

Oral Dose (Racemic MPH)Mean DAT Occupancy (%)Standard Deviation (%)
5 mg124
10 mg4012
20 mg545
40 mg723
60 mg742

Data from a PET study in healthy human subjects, measured 120 minutes post-administration. The occupancy is attributed to d-MPH.[6] The estimated dose to block 50% of DAT (ED50) was 0.25 mg/kg.[6]

Visualizing the Pharmacodynamic Disparity

The following diagrams, generated using the DOT language, illustrate the key mechanisms and experimental workflows discussed.

Pharmacodynamic Action of Methylphenidate Enantiomers cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_cyto Cytosolic Dopamine DA_vesicle->DA_cyto Release DA_syn Synaptic Dopamine DA_cyto->DA_syn Exocytosis DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_syn->DAT Reuptake DA_receptor Dopamine Receptor DA_syn->DA_receptor Binding NE_syn Synaptic Norepinephrine NE_syn->NET Reuptake Signal Transduction Signal Transduction DA_receptor->Signal Transduction d_MPH d-Methylphenidate d_MPH->DAT Potent Blockade d_MPH->NET Blockade l_MPH This compound l_MPH->DAT Very Weak Interaction l_MPH->NET Very Weak Interaction

Caption: Signaling pathway of d- and this compound at the synapse.

Experimental Workflow for In Vitro Transporter Binding Assay cluster_prep Membrane Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis prep1 Dissect brain tissue (e.g., rat striatum) prep2 Homogenize tissue in ice-cold buffer prep1->prep2 prep3 Centrifuge to obtain crude membrane pellet prep2->prep3 prep4 Resuspend pellet and determine protein concentration prep3->prep4 assay1 Incubate membranes with: 1. Radioligand (e.g., [3H]WIN 35,428) 2. Test compound (l-MPH) at various concentrations prep4->assay1 assay2 Incubate to reach equilibrium assay1->assay2 analysis1 Terminate by rapid filtration to separate bound/unbound radioligand assay2->analysis1 analysis2 Measure radioactivity of filters using scintillation counting analysis1->analysis2 analysis3 Calculate specific binding and determine IC50/Ki values analysis2->analysis3 Logical Relationship of l-MPH Pharmacodynamics cluster_enantiomers Enantiomer-Specific Actions A Administration of Racemic (d,l)-Methylphenidate B d-MPH A->B C l-MPH A->C D High affinity binding to DAT and NET B->D E Very low affinity binding to DAT and NET (Diffuse, non-specific binding) C->E F Potent blockade of Dopamine & Norepinephrine reuptake D->F G Minimal to no blockade of Dopamine & Norepinephrine reuptake E->G H Primary Therapeutic Effect (Increased synaptic DA/NE) F->H I Negligible contribution to therapeutic effect G->I

References

An In-Depth Technical Guide to the In Vivo Effects of Isolated l-Methylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

Methylphenidate (MPH) is a chiral phenethylamine (B48288) derivative widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). It exists as two enantiomers, d-threo-methylphenidate (d-MPH) and l-threo-methylphenidate (l-MPH). While the racemic mixture is commonly used, extensive research indicates that the pharmacological activity resides predominantly in the d-enantiomer. This technical guide provides a comprehensive overview of the in vivo effects of the isolated l-enantiomer (B50610) of methylphenidate. It consolidates quantitative data on its pharmacodynamic and pharmacokinetic profiles, details its limited behavioral effects compared to d-MPH, and outlines key experimental protocols used in its evaluation. The significantly lower potency of l-MPH at monoamine transporters and its rapid metabolism are key determinants of its minimal psychostimulant activity.

Pharmacodynamics: Transporter Interactions

The primary mechanism of action for methylphenidate involves the blockade of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, which increases the extracellular concentrations of these neurotransmitters.[1][2] However, the two enantiomers exhibit markedly different affinities for these transporters. In vitro studies using rat brain membranes have demonstrated that l-MPH has a significantly lower binding affinity for both DAT and NET compared to d-MPH.[2] Its affinity for the serotonin (B10506) transporter (SERT) is negligible, similar to the d-enantiomer.[2]

Table 1: Comparative Transporter Binding Affinities of Methylphenidate Enantiomers
EnantiomerTransporterMean IC50 (nM)Reference
l-threo-Methylphenidate Dopamine (DAT)540[2]
Norepinephrine (NET)5100[2]
Serotonin (SERT)>50,000[2]
d-threo-Methylphenidate Dopamine (DAT)33[2]
Norepinephrine (NET)244[2]
Serotonin (SERT)>50,000[2]
Data derived from in vitro studies on rat brain membranes.

The d-enantiomer is approximately 16-fold more potent at the dopamine transporter and 21-fold more potent at the norepinephrine transporter than the l-enantiomer.[2] This disparity in binding affinity is the foundational reason for the pharmacological differences observed in vivo. While direct binding to the serotonin transporter is not observed, both enantiomers have shown some affinity for serotonergic 5-HT1A and 5-HT2B receptors.[1]

Synaptic_Mechanism_of_Methylphenidate_Enantiomers Comparative Synaptic Action of d-MPH and l-MPH cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (DA, NE) DA DA Vesicle->DA Release NE NE Vesicle->NE Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA->DAT Reuptake Receptor Postsynaptic Receptors DA->Receptor NE->NET Reuptake NE->Receptor d_MPH d-MPH d_MPH->DAT Strong Blockade d_MPH->NET Strong Blockade l_MPH l-MPH l_MPH->DAT Weak Blockade l_MPH->NET Very Weak Blockade

Caption: Synaptic action of MPH enantiomers.

Pharmacokinetics: Metabolism and Bioavailability

The in vivo activity of l-MPH is further limited by its pharmacokinetic profile. Following oral administration of racemic MPH, l-MPH is rapidly and preferentially metabolized.

  • Metabolism: The primary metabolic pathway for MPH is de-esterification by carboxylesterase 1 (CES1), which is primarily expressed in the liver, to the inactive metabolite ritalinic acid.[2][3] This process is highly stereoselective, heavily favoring the hydrolysis of l-MPH.[2][3] This results in the d-isomer being the predominant form found in plasma after oral administration of the racemate.[2]

  • Bioavailability: Due to this extensive first-pass metabolism, the absolute oral bioavailability of l-methylphenidate in children is significantly lower than that of d-methylphenidate.[4] There is no evidence of in vivo interconversion between the d- and l-enantiomers.[3][5]

Table 2: Pharmacokinetic Parameters of Methylphenidate Enantiomers in Children

Parameterd-MethylphenidateThis compoundReference
Absolute Oral Bioavailability 22% (±8%)5% (±3%)[4]
Volume of Distribution (Vd) 2.65 L/kg1.80 L/kg[6]
Primary Metabolizing Enzyme CES1CES1 (preferential)[2][3]
Primary Metabolite Ritalinic Acid (inactive)Ritalinic Acid (inactive)[6]
Excretion 78% to 97% in urine78% to 97% in urine[6]

digraph "Pharmacokinetic_Pathway" {
graph [bgcolor="#F1F3F4", label="Metabolic Fate of Oral Racemic Methylphenidate", fontcolor="#202124", fontsize=14, labelloc=t];
node [shape=box, style="filled", fontname="Arial", fontsize=10];
edge [color="#202124"];

OralAdmin [label="Oral Administration\n(dl-MPH Racemate)", fillcolor="#FFFFFF", fontcolor="#202124"]; GI_Tract [label="GI Tract Absorption", fillcolor="#FFFFFF", fontcolor="#202124"]; Liver [label="Liver (First-Pass Metabolism)", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"]; Systemic_d [label="Systemic Circulation\n(High d-MPH)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Systemic_l [label="Systemic Circulation\n(Low l-MPH)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Brain [label="Brain (Target Site)", fillcolor="#FFFFFF", fontcolor="#202124"]; RA [label="Ritalinic Acid\n(Inactive Metabolite)", fillcolor="#FFFFFF", fontcolor="#202124"]; Excretion [label="Renal Excretion", fillcolor="#FFFFFF", fontcolor="#202124"]; CES1 [label="CES1 Enzyme", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

OralAdmin -> GI_Tract; GI_Tract -> Liver [label="Portal Vein"]; Liver -> CES1 [style=invis]; CES1 -> Liver [label="Stereoselective\nHydrolysis", dir=back, style=dashed]; Liver -> Systemic_d [label="d-MPH"]; Liver -> Systemic_l [label="l-MPH"]; Liver -> RA [label="l-MPH >> d-MPH"]; Systemic_l -> RA [label="Further Metabolism", style=dashed]; Systemic_d -> Brain [label="Pharmacological Effect"]; Systemic_d -> RA [label="Metabolism", style=dashed]; RA -> Excretion; }

Caption: Pharmacokinetic pathway of MPH enantiomers.

In Vivo Behavioral Effects

Consistent with its pharmacodynamic and pharmacokinetic profiles, isolated l-MPH demonstrates significantly lower potency in producing behavioral effects typically associated with psychostimulants. Studies in animal models consistently show that the d-enantiomer is predominantly responsible for the behavioral activity of racemic MPH.

  • Locomotor Activity: In rats, the d-isomer is substantially more potent than the l-isomer at inducing locomotor activity.[7] Studies investigating sensitization to the locomotor effects of MPH found that repeated administration of lower doses (0.6 and 2.5 mg/kg) augmented forward ambulation, but a sensitization to stereotypic effects was not observed.[8] The l-enantiomer is considered the least potent in producing changes in functional observational battery (FOB) evaluations in rats.[9]

  • Reinforcement and Operant Behavior: In studies evaluating the effects on responding maintained by schedules of reinforcement in rats, the potency of d-MPH greatly exceeded that of l-MPH.[10]

  • Impulsivity: In a delay-discounting task in rats, a preclinical model of impulsivity, systemic administration of d-MPH and dl-MPH dose-dependently increased the selection of a larger, delayed reward. In contrast, l-MPH did not alter this measure, suggesting it does not share the "anti-impulsive" effects of d-MPH in this model.[11]

  • Clinical Effects: In a clinical study involving boys with ADHD, a drug-induced improvement in sustained attention was found to be entirely attributable to the d-enantiomer.[5] The presence of the l-isomer did not appear to compromise the effectiveness of d-methylphenidate.[5]

Table 3: Summary of Comparative Behavioral Effects in Rats
Behavioral Paradigmd-Methylphenidate (d-MPH) EffectThis compound (l-MPH) EffectKey FindingReference
Locomotor Activity Potent induction of activitySignificantly less potent than d-MPHd-isomer is the primary contributor to locomotor effects.[7]
Reinforcement (Fixed-Interval) Reduced temporal control of respondingSignificantly less potent than d-MPHPotency of d-MPH greatly exceeds l-MPH.[10]
Milk Consumption Suppressed consumptionSignificantly less potent than d-MPHd-MPH is a more potent appetite suppressant.[10]
Delay Discounting (Impulsivity) Decreased impulsive choiceNo significant effectl-MPH does not reduce impulsive behavior in this model.[11]
Functional Observational Battery Dose-dependent behavioral changesLeast potent of all forms (d, l, dl)l-MPH produces the fewest behavioral toxicities.[9]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the scientific evaluation of pharmacologic agents. Below are methodologies for key experiments cited in the study of this compound's in vivo effects.

Protocol: Assessment of Locomotor Activity in Rats

This protocol is based on methodologies used to investigate sensitization and dose-response characteristics of methylphenidate.[8][12]

  • Subjects: Male Sprague-Dawley rats, housed individually in a temperature-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum.

  • Apparatus: A computerized activity monitoring system consisting of transparent test cages equipped with infrared beams to detect and quantify horizontal (ambulation), vertical (rearing), and stereotypic movements.

  • Habituation: Rats are housed in the test cages for at least 48 hours prior to the start of the experiment to allow for acclimatization and to establish a stable baseline of activity.

  • Drug Administration: this compound HCl is dissolved in a 0.9% saline vehicle. The drug is administered via intraperitoneal (IP) injection or oral gavage at specified doses (e.g., 1, 10, 100, 500 mg/kg).[9] A control group receives an equivalent volume of the saline vehicle.

  • Experimental Procedure:

    • Baseline: Record activity continuously for 2-3 days to establish a baseline.

    • Vehicle Challenge: On the day following baseline recording, administer a saline injection and record activity for a minimum of 2 hours post-injection.

    • Drug Challenge: On subsequent days, administer different doses of l-MPH (and comparator compounds like d-MPH) and record activity continuously. Key time points for analysis are often 30, 60, and 120 minutes post-dosing.[9]

  • Data Analysis: The data collected by the monitoring system (e.g., horizontal activity counts, total distance traveled, number of stereotypic movements) are analyzed. Statistical comparisons are made between the l-MPH groups, d-MPH groups, and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Experimental_Workflow_Locomotor Workflow: Preclinical Locomotor Activity Assay start Start acclimate Animal Acclimatization (Housing in test cages for >48h) start->acclimate baseline Baseline Activity Recording (Continuous for 48h) acclimate->baseline grouping Random Assignment to Groups (Vehicle, l-MPH, d-MPH) baseline->grouping injection Drug / Vehicle Administration (e.g., Intraperitoneal Injection) grouping->injection Treatment Day recording Post-Dose Activity Recording (Continuous for >2h) injection->recording data_analysis Data Analysis (ANOVA, Post-Hoc Tests) recording->data_analysis end End data_analysis->end

Caption: Workflow for locomotor activity assessment.
Protocol: In Vitro Transporter Binding Assay

This protocol is based on the methodology used to determine the IC50 values of methylphenidate derivatives.[13]

  • Tissue Preparation:

    • For DAT: Striatal tissue from rat brains is dissected and homogenized in a cold sucrose (B13894) buffer. The homogenate is centrifuged, and the resulting pellet containing the membranes is resuspended.

    • For NET: Frontal cortex membranes are used.

    • For SERT: Brain stem membranes are used.

  • Radioligand Binding:

    • A specific radioligand is used for each transporter: [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]paroxetine for SERT.

    • Aliquots of the membrane preparations are incubated with the respective radioligand and varying concentrations of the test compound (this compound).

  • Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., 0-4°C) to reach equilibrium. The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known inhibitor. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of l-MPH that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curves.

Conclusion

The in vivo profile of isolated l-threo-methylphenidate is characterized by low pharmacological activity. This is a direct consequence of two primary factors: 1) a significantly lower binding affinity for the dopamine and norepinephrine transporters compared to its d-enantiomer, and 2) a rapid and stereoselective first-pass metabolism by the CES1 enzyme, which drastically reduces its systemic bioavailability. Behavioral studies in animal models consistently demonstrate that l-MPH is far less potent in eliciting characteristic psychostimulant effects, such as increased locomotor activity or altered operant behavior. Clinical data corroborates these preclinical findings, attributing the therapeutic efficacy of racemic methylphenidate in treating ADHD entirely to the d-enantiomer. For drug development professionals, these findings underscore the importance of stereochemistry in pharmacology and affirm the rationale behind the development of enantiopure formulations like dexmethylphenidate (B1218549) (d-MPH) to maximize therapeutic effect and potentially improve the therapeutic index.

References

Unveiling the Enigmatic Interactome of l-Methylphenidate: A Technical Guide to Its Specific Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphenidate (MPH) is a chiral pharmaceutical agent widely prescribed for the management of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. It exists as two enantiomers, d-threo-methylphenidate (d-MPH) and l-threo-methylphenidate (l-MPH). The therapeutic effects of racemic MPH are predominantly attributed to d-MPH, which potently inhibits the reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) by blocking the dopamine transporter (DAT) and norepinephrine transporter (NET).[1][2] Conversely, l-MPH exhibits significantly lower affinity for these primary targets, leading to the long-held assumption that it is pharmacologically inert.[2][3] However, emerging evidence suggests that l-MPH may possess its own unique pharmacological profile through interactions with other protein targets. This in-depth technical guide synthesizes the current knowledge on l-methylphenidate specific protein interactions, presenting quantitative data, detailed experimental protocols for identifying such interactions, and visualizations of relevant pathways and workflows.

I. Quantitative Analysis of this compound Protein Interactions

While exhibiting weak affinity for the primary monoamine transporters, l-MPH has been shown to interact with other receptors, albeit with lower potency than d-MPH. The following tables summarize the available quantitative data on the binding affinities of both enantiomers to various protein targets.

Table 1: Binding Affinities (IC50, nM) of Methylphenidate Enantiomers for Monoamine Transporters

EnantiomerDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin (B10506) Transporter (SERT)
d-Methylphenidate33244>50,000
This compound5405100>50,000

Data sourced from an in vitro study using rat brain membranes.[2]

Table 2: Binding Affinities (Ki, nM) of Methylphenidate Enantiomers for Serotonin Receptors

Enantiomer5-HT1A Receptor5-HT2B Receptor
d-Methylphenidate7901900
This compound480013000

Data from an in vitro screening study. Although affinity was demonstrated, it is weaker than for the primary targets.[4][5]

Table 3: Binding Affinity (Ki, µM) of Racemic Methylphenidate for Sigma-1 Receptor

CompoundSigma-1 Receptor
Racemic Methylphenidate14.91 ± 4.22

Data from a competitive binding assay against [3H]-(+)-pentazocine.[6]

II. Experimental Protocols for Identifying Protein Interactions

The discovery of novel protein interactions for a small molecule like this compound can be approached through several robust experimental techniques. While specific studies employing these methods for l-MPH are not extensively documented, this section details the generalized protocols that are applicable.

A. Radioligand Binding Assay for Receptor Affinity Determination

This protocol is a standard method for quantifying the affinity of a ligand for a specific receptor, as was used to determine the binding of MPH to serotonin and sigma-1 receptors.

Objective: To determine the inhibition constant (Ki) of this compound for a specific protein target (e.g., 5-HT1A, Sigma-1 Receptor).

Materials:

  • Cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions).

  • Radiolabeled ligand specific for the target receptor (e.g., [3H]-(+)-pentazocine for Sigma-1).

  • This compound hydrochloride.

  • Assay buffer (specific to the receptor).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Competitive Binding Assay:

    • In a series of tubes, add a constant concentration of the radiolabeled ligand.

    • Add increasing concentrations of unlabeled this compound (the competitor).

    • Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known, unlabeled ligand for the target receptor).

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the mixture at a specific temperature for a defined period to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

B. Affinity Chromatography-Mass Spectrometry for Unbiased Target Identification

This technique allows for the identification of proteins from a complex mixture that bind to an immobilized ligand.

Objective: To identify novel protein binding partners of this compound from a cell or tissue lysate.

Materials:

  • This compound analogue with a linker for immobilization.

  • Affinity chromatography resin (e.g., NHS-activated sepharose).

  • Cell or tissue lysate.

  • Binding and elution buffers.

  • LC-MS/MS system.

Procedure:

  • Ligand Immobilization: Covalently couple the this compound analogue to the affinity resin.

  • Column Preparation: Pack a chromatography column with the this compound-coupled resin.

  • Protein Extraction: Prepare a protein lysate from the cells or tissue of interest.

  • Affinity Chromatography:

    • Equilibrate the column with binding buffer.

    • Load the protein lysate onto the column.

    • Wash the column extensively with binding buffer to remove non-specific binders.

    • Elute the bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH, salt concentration).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands and perform in-gel digestion with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify the proteins.

C. Photoaffinity Labeling for Covalent Capture of Interacting Proteins

This method uses a light-activated probe to covalently crosslink to its binding partners, enabling their identification.

Objective: To identify direct and proximal protein interactions of this compound in a cellular context.

Materials:

  • This compound-based photoaffinity probe containing a photoreactive group (e.g., diazirine, benzophenone) and a reporter tag (e.g., biotin (B1667282), alkyne).

  • Live cells or cell lysate.

  • UV light source (e.g., 365 nm).

  • Streptavidin beads (for biotin-tagged probes) or azide-functionalized reporter tags and click chemistry reagents (for alkyne-tagged probes).

  • LC-MS/MS system.

Procedure:

  • Probe Incubation: Incubate live cells or lysate with the this compound photoaffinity probe.

  • UV Crosslinking: Expose the sample to UV light to activate the photoreactive group, leading to covalent bond formation with nearby proteins.

  • Lysis and Enrichment:

    • Lyse the cells (if applicable).

    • For biotin-tagged probes, enrich the crosslinked proteins using streptavidin beads.

    • For alkyne-tagged probes, perform a click chemistry reaction to attach a biotin tag, followed by enrichment with streptavidin beads.

  • Protein Digestion and Analysis:

    • Elute the enriched proteins from the beads.

    • Digest the proteins with trypsin.

    • Analyze the resulting peptides by LC-MS/MS to identify the protein targets.

III. Visualization of Pathways and Workflows

A. Signaling Pathway

The interaction of racemic methylphenidate with the sigma-1 receptor has been shown to enhance NMDA receptor function through a G-protein coupled, PLC/PKC-dependent pathway.[6][7][8][9]

sigma1_pathway MPH Methylphenidate Sigma1R Sigma-1 Receptor MPH->Sigma1R PLC PLC Sigma1R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Ca_release->PKC Activates NMDAR NMDA Receptor PKC->NMDAR Phosphorylates NMDAR_enhancement Enhanced NMDA Receptor Function NMDAR->NMDAR_enhancement

Methylphenidate-Sigma-1 Receptor Signaling Pathway.
B. Experimental Workflows

The following diagrams illustrate the general procedures for identifying novel protein interactions.

affinity_chromatography cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis immobilize Immobilize l-MPH on Resin load Load Lysate onto l-MPH Column immobilize->load lysate Prepare Protein Lysate lysate->load wash Wash to Remove Non-specific Binders load->wash elute Elute Bound Proteins wash->elute sds_page SDS-PAGE elute->sds_page digest In-gel Digestion (Trypsin) sds_page->digest lcms LC-MS/MS Analysis digest->lcms identify Protein Identification lcms->identify

Affinity Chromatography-Mass Spectrometry Workflow.

photoaffinity_labeling cluster_labeling Labeling cluster_enrichment Enrichment cluster_analysis Analysis incubate Incubate Cells/Lysate with l-MPH Probe uv UV Crosslinking (365 nm) incubate->uv lyse Cell Lysis uv->lyse enrich Enrich Labeled Proteins (e.g., Streptavidin Beads) lyse->enrich digest On-bead Digestion (Trypsin) enrich->digest lcms LC-MS/MS Analysis digest->lcms identify Protein Identification lcms->identify

Photoaffinity Labeling Workflow.

IV. Conclusion and Future Directions

The current body of research indicates that this compound is not merely an inactive isomer but possesses a distinct, albeit lower affinity, protein interaction profile compared to its d-enantiomer. The identified interactions with serotonin 5-HT1A and 5-HT2B receptors, as well as the sigma-1 receptor, open new avenues for understanding the complete pharmacological effects of racemic methylphenidate.

However, a significant gap remains in the comprehensive, unbiased discovery of this compound-specific protein interactions. The application of advanced proteomics techniques, such as affinity chromatography and photoaffinity labeling, specifically tailored to the l-isomer, is crucial. Such studies would provide a more complete picture of the this compound interactome and could potentially reveal novel mechanisms contributing to the overall therapeutic effects or side-effect profile of racemic methylphenidate. This knowledge will be invaluable for the rational design of new therapeutics and for optimizing the clinical use of this important medication.

References

A Preliminary Investigation of l-Methylphenidate's Behavioral Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

l-Methylphenidate (l-MPH), a primary psychostimulant for managing Attention-Deficit/Hyperactivity Disorder (ADHD), exerts complex behavioral effects primarily through the modulation of dopaminergic and noradrenergic systems. This technical guide provides a comprehensive overview of the preclinical behavioral effects of l-MPH, detailing its mechanism of action, summarizing quantitative data from key behavioral assays, and outlining the experimental protocols for these studies. This document is intended to serve as a resource for researchers and professionals in the field of drug development and neuroscience, offering a foundational understanding of l-MPH's behavioral pharmacology.

Introduction

Methylphenidate is a chiral molecule with two enantiomers, d-threo-methylphenidate (d-MPH) and l-threo-methylphenidate (l-MPH). The pharmacological activity of methylphenidate is primarily attributed to the d-enantiomer, which is a more potent inhibitor of dopamine (B1211576) and norepinephrine (B1679862) transporters.[1] However, l-MPH is also present in racemic mixtures of the drug and its behavioral effects, though less pronounced, contribute to the overall pharmacological profile. Understanding the preclinical behavioral effects of l-MPH is crucial for elucidating the complete mechanism of action of methylphenidate and for the development of more refined therapeutic agents.

This guide will delve into the core behavioral domains affected by l-MPH, including locomotor activity, anxiety, and cognitive functions such as attention, impulsivity, and recognition memory.

Mechanism of Action: Dopaminergic and Noradrenergic Modulation

The principal mechanism of action for methylphenidate involves the blockade of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2] This inhibition of reuptake leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic neurotransmission.[2][3]

Signaling Pathway of Methylphenidate

The following diagram illustrates the primary signaling pathway affected by this compound.

Methylphenidate_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine DA_Receptor Dopamine Receptors Dopamine->DA_Receptor Binds DAT DAT Dopamine->DAT Reuptake Norepinephrine Norepinephrine NE_Receptor Norepinephrine Receptors Norepinephrine->NE_Receptor Binds NET NET Norepinephrine->NET Reuptake VMAT2 VMAT2 MPH This compound MPH->DAT Blocks MPH->NET Blocks Downstream Downstream Signaling DA_Receptor->Downstream NE_Receptor->Downstream

Caption: Signaling pathway of this compound.

Behavioral Effects: Quantitative Data

The behavioral effects of this compound have been assessed across various preclinical models. The following tables summarize the quantitative findings from key behavioral assays.

Table 1: Effects on Locomotor Activity
SpeciesDose (mg/kg)Route% Change in Locomotor ActivityReference
Rat5.0ChronicIncreased[4]
Mouse0.5, 1.0, 2.0AcuteNo significant effect[5]
Table 2: Effects on Anxiety (Elevated Plus Maze)
SpeciesDose (mg/kg)RouteChange in Time Spent in Open ArmsReference
RatNot Specified-Not Specified-
Table 3: Effects on Attention and Impulsivity (5-Choice Serial Reaction Time Task)
SpeciesDose (mg/kg)RouteEffect on Accuracy (Attention)Effect on Premature Responses (Impulsivity)Reference
Rat0.1 - 2.0Not SpecifiedNo significant effectNo significant effect[6]
Mouse0.5, 1.0, 2.0AcuteImproved in low-attentive subgroupIncreased at 0.5 mg/kg[5]
Table 4: Effects on Recognition Memory (Novel Object Recognition Test)
SpeciesDose (mg/kg)RouteEffect on Discrimination IndexReference
Rat (Weanling)5.0ChronicDisrupted[4]
Rat (Periadolescent)Not SpecifiedNot SpecifiedDisrupted[4]
Mouse (Wild-type)Not SpecifiedPretreatmentImpaired[7]
Mouse (DARPP-32 KO)Not SpecifiedPretreatmentRestored[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for the key behavioral assays discussed.

Locomotor Activity Assay

This test assesses the general activity levels of an animal and is sensitive to the stimulant or sedative effects of a compound.

Protocol:

  • Apparatus: An open-field arena (e.g., 40 x 40 x 30 cm) equipped with infrared beams to automatically record horizontal and vertical movements.

  • Habituation: Individually house animals in the testing room for at least 1 hour before the test.

  • Procedure:

    • Place the animal in the center of the open-field arena.

    • Allow for a habituation period within the arena (e.g., 30-60 minutes).

    • Administer l-MPH or vehicle control.

    • Immediately return the animal to the arena and record locomotor activity for a set duration (e.g., 60-120 minutes).

  • Data Analysis: The primary measures are total distance traveled, number of horizontal and vertical beam breaks. Data is typically analyzed using ANOVA.

Elevated Plus Maze (EPM)

The EPM is a widely used test to assess anxiety-like behavior in rodents.

Protocol:

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Habituation: Acclimate the animals to the testing room for at least 30 minutes prior to testing.

  • Procedure:

    • Administer l-MPH or vehicle control prior to the test (e.g., 30 minutes before).

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a fixed period (e.g., 5 minutes).

    • Record the session using a video camera mounted above the maze.

  • Data Analysis: Key parameters include the time spent in the open arms versus the closed arms, and the number of entries into each arm type. An increase in the time spent in the open arms is indicative of an anxiolytic effect.

5-Choice Serial Reaction Time Task (5-CSRTT)

The 5-CSRTT is a complex operant conditioning task used to measure visual attention and impulsivity in rodents.

Protocol:

  • Apparatus: An operant chamber with five apertures, each equipped with a stimulus light and a touch-sensitive detector. A food magazine on the opposite wall delivers a reward.

  • Training:

    • Habituation: Familiarize the animals to the operant chamber and the food reward.

    • Initial Training: Train the animals to associate a light stimulus in one of the five apertures with a food reward upon a nose-poke response into the illuminated hole.

    • Shaping: Gradually increase the difficulty by decreasing the stimulus duration and introducing a fixed inter-trial interval (ITI).

    • Baseline Performance: Animals are trained until they reach a stable baseline performance (e.g., >80% accuracy and <20% omissions).

  • Testing:

    • Administer l-MPH or vehicle control before the session.

    • Run the 5-CSRTT protocol with predetermined parameters (e.g., stimulus duration, ITI).

  • Data Analysis:

    • Attention: Measured by the percentage of correct responses (accuracy) and the percentage of missed trials (omissions).

    • Impulsivity: Measured by the number of premature responses made during the ITI.

    • Other measures include correct response latency and reward collection latency.

Novel Object Recognition (NOR) Test

The NOR test assesses recognition memory in rodents, based on their innate tendency to explore novel objects.

Protocol:

  • Apparatus: An open-field arena. A set of different objects (in triplicate) that the animal cannot displace.

  • Habituation:

    • Handle the animals for several days before the experiment.

    • Habituate the animals to the empty open-field arena for a few sessions.

  • Procedure:

    • Sample Phase (T1): Place two identical objects in the arena and allow the animal to explore them for a set period (e.g., 5-10 minutes).

    • Inter-Trial Interval (ITI): Return the animal to its home cage for a specific duration (e.g., 1 hour to 24 hours).

    • Test Phase (T2): Place the animal back in the arena where one of the familiar objects has been replaced with a novel object. Allow for exploration for a set period.

  • Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A discrimination index (DI) is calculated: (Time with novel object - Time with familiar object) / (Total exploration time). A positive DI indicates successful recognition memory.

Experimental Workflow and Logical Relationships

Visualizing the workflow of a typical preclinical behavioral study can aid in understanding the experimental design.

Experimental_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis & Interpretation Animal_Acclimation Animal Acclimation & Habituation Drug_Admin Drug Administration Animal_Acclimation->Drug_Admin Drug_Prep l-MPH & Vehicle Preparation Drug_Prep->Drug_Admin Behavioral_Assay Behavioral Assay (e.g., Locomotor, EPM, 5-CSRTT, NOR) Drug_Admin->Behavioral_Assay Data_Collection Data Collection (Automated/Manual) Behavioral_Assay->Data_Collection Stats Statistical Analysis (e.g., ANOVA, t-test) Data_Collection->Stats Interpretation Interpretation of Behavioral Effects Stats->Interpretation

Caption: A typical preclinical behavioral study workflow.

Conclusion

The preclinical investigation of this compound reveals a complex profile of behavioral effects. While its impact on locomotor activity appears dose and administration-dependent, its effects on anxiety require further clarification. In the cognitive domain, l-MPH shows potential to modulate attention and impulsivity, particularly in subjects with baseline deficits, and can influence recognition memory. The detailed protocols provided herein offer a standardized framework for future investigations into the behavioral pharmacology of l-MPH and related compounds. A thorough understanding of these preclinical effects is paramount for the informed development of novel therapeutics for ADHD and other neuropsychiatric disorders.

References

Methodological & Application

Enantioselective Synthesis of L-Methylphenidate HCl: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the enantioselective synthesis of L-Methylphenidate Hydrochloride, the biologically active d-threo enantiomer. The information compiled herein is intended to guide researchers in the development of efficient and stereoselective synthetic strategies for this important pharmaceutical compound.

This compound (d-threo-methylphenidate) is a psychostimulant drug primarily used to treat attention deficit hyperactivity disorder (ADHD). The therapeutic activity resides almost exclusively in the (2R,2'R)-threo enantiomer. Consequently, enantioselective synthesis is of paramount importance to maximize therapeutic efficacy and minimize potential side effects associated with other isomers. This document outlines several key asymmetric strategies, including rhodium-catalyzed C-H insertion, asymmetric hydrogenation, and resolution of racemic mixtures.

Comparative Data of Enantioselective Syntheses

The following table summarizes quantitative data from various enantioselective and stereoselective methods for the synthesis of this compound, providing a clear comparison of their efficiencies.

MethodCatalyst/Resolving AgentDiastereomeric Ratio (threo:erythro)Enantiomeric Excess (ee)YieldReference
Rhodium-Catalyzed C-H InsertionRh₂(5R-MEPY)₄94:669% (d-enantiomer)~63% (overall for d-threo)[1]
Asymmetric Hydrogenation[RuI(p-cymene)((R)-H₈-binap)]I1:9999.4% (for erythro)98.7%[2]
Asymmetric HydrogenationRu with (R)-Tol-BINAP73.4:26.6 (after epimerization)88.8% (for threo)-[2]
Resolution of RacemateO,O'-dibenzoyl-d-tartaric acid-99.54:0.46 (d:l)38% (salt)[2]
Resolution of RacemateO,O'-di-p-toluoyl-d-tartaric acid (d-DPTTA)->99%44.3% (salt)[2]

Experimental Protocols

Rhodium-Catalyzed Enantioselective C-H Insertion

This protocol describes the synthesis of d-threo-methylphenidate using a chiral rhodium catalyst to control stereochemistry.

Diagrammatic Workflow of Rhodium-Catalyzed Synthesis

G cluster_prep Catalyst and Reagent Preparation cluster_reaction C-H Insertion Reaction cluster_workup Purification and Deprotection cluster_final Final Product Formation A Flame-dried flask under Argon B Add N-Boc-piperidine and Cyclohexane A->B C Add Rh₂(5R-MEPY)₄ catalyst B->C D Heat to 50°C C->D E Inject Methyl Phenyldiazoacetate over 4 hours D->E F Cool to room temperature E->F G Filter through silica (B1680970) gel F->G H Isolate Boc-d-threo-methylphenidate G->H I Deprotection with HCl in Methanol (B129727) at 0°C H->I J Concentrate in vacuo I->J K Triturate with Ethyl Acetate J->K L Wash with Diethyl Ether K->L M d-threo-Methylphenidate HCl L->M

Caption: Workflow for the enantioselective synthesis of d-threo-Methylphenidate HCl via Rh-catalyzed C-H insertion.

Protocol:

  • Reaction Setup: In a flame-dried 5 mL flask under an argon atmosphere, add 0.35 mL of N-butoxycarbonyl piperidine (B6355638) ("Boc-piperidine") and 0.35 mL of freshly distilled cyclohexane.[1]

  • Catalyst Addition: To the degassed solution, add 2.3 mg of the Rh₂(5R-MEPY)₄ catalyst.[1]

  • Reaction Conditions: Heat the reaction mixture to 50°C.[1]

  • Reagent Addition: Inject 70.4 mg of methyl 2-diazo-2-phenylacetate into the reaction mixture over a period of 4 hours. The reaction mixture should maintain a blue color during this time.[1]

  • Quenching and Purification: After the addition is complete, allow the reaction to cool to room temperature over approximately 30 minutes. Filter the cooled mixture through a silica gel column to yield Boc-protected methylphenidate as a green oil (approx. 64.5% yield).[1]

  • Deprotection and Salt Formation:

    • Prepare a solution of methanolic HCl by bubbling HCl gas through 4.0 mL of methanol cooled to 0°C for 15 minutes.[1]

    • Dissolve 206 mg of the Boc-protected methylphenidate in 2.2 mL of methanol and add it to the cold methanolic HCl solution.[1]

    • Stir the mixture at 0°C for 30 minutes.[1]

  • Isolation: Concentrate the resulting liquid in vacuo. Triturate the residue with ethyl acetate, and wash the resulting white solid with diethyl ether to yield d-threo-methylphenidate HCl (approx. 68.5% yield for this step).[1]

Resolution of (±)-threo-Methylphenidate Hydrochloride

This protocol details the resolution of a racemic mixture of threo-methylphenidate using a chiral resolving agent.

Diagram of Diastereomeric Salt Resolution

G cluster_resolution Diastereomeric Salt Formation cluster_isolation Isolation and Liberation of Free Base cluster_final_salt Final Salt Formation Racemate (±)-threo-Methylphenidate HCl Salt d-DBTA salt of (2R,2'R)-(+)-threo-methylphenidate Racemate->Salt Resolution ResolvingAgent O,O'-dibenzoyl-d-tartaric acid + 4-Methylmorpholine (B44366) ResolvingAgent->Salt Solvent Methanol/Water (2:1) Solvent->Salt Filtration Filtration Salt->Filtration Liberation Treatment with Base Filtration->Liberation FreeBase (2R,2'R)-(+)-threo-Methylphenidate Liberation->FreeBase HCl_Addition Addition of HCl FreeBase->HCl_Addition FinalProduct This compound HCl (>99% ee) HCl_Addition->FinalProduct

Caption: Logical flow for the resolution of racemic threo-methylphenidate via diastereomeric salt formation.

Protocol:

  • Resolution: In a suitable reaction vessel, dissolve (±)-threo-methylphenidate hydrochloride in a 2:1 (v/v) mixture of methanol and water.[2]

  • Addition of Reagents: Add 1.0 equivalent of 4-methylmorpholine followed by 1.0 equivalent of O,O'-dibenzoyl-d-tartaric acid.[2]

  • Crystallization: Allow the diastereomeric salt of (2R,2'R)-(+)-threo-methylphenidate to crystallize from the solution.

  • Isolation of Diastereomeric Salt: Collect the crystalline salt by filtration. This should yield the O,O'-dibenzoyl-d-tartrate (d-DBTA) salt of (2R,2'R)-(+)-threo-methylphenidate in approximately 38% yield with high enantiomeric purity (e.g., 99.54:0.46).[2]

  • Liberation of the Free Base: Treat the isolated diastereomeric salt with a suitable base (e.g., aqueous sodium bicarbonate) to liberate the free amine form of (2R,2'R)-(+)-threo-methylphenidate.

  • Extraction: Extract the free base into an organic solvent such as diethyl ether.

  • Final Salt Formation: Convert the free base to the hydrochloride salt by treatment with a solution of HCl in a suitable solvent (e.g., methanol or isopropanol) to yield the final this compound HCl product.[3]

These protocols provide a foundation for the enantioselective synthesis of this compound HCl. Researchers should optimize these methods based on their specific laboratory conditions and desired scale of production. Further investigation into novel catalysts and synthetic routes is encouraged to continue improving the efficiency and stereoselectivity of this important pharmaceutical agent's synthesis.

References

Application Note: Chiral Separation of Methylphenidate Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylphenidate (MPH) is a chiral therapeutic agent widely prescribed for the management of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. It possesses two chiral centers, resulting in four stereoisomers. The commercially available formulations, such as Ritalin® and Concerta®, are typically a racemic mixture of the (d,l)-threo-enantiomers. The d-threo-enantiomer is known to be the pharmacologically more potent isomer. Consequently, the ability to separate and quantify the enantiomers of methylphenidate is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a robust and widely employed technique for this purpose. This application note provides detailed protocols and methodologies for the chiral separation of methylphenidate enantiomers.

Data Presentation

The following tables summarize the quantitative data and chromatographic conditions from various published methods for the chiral HPLC separation of methylphenidate enantiomers.

Table 1: HPLC Methods for Chiral Separation of Methylphenidate Enantiomers

Chiral Stationary PhaseColumn DimensionsMobile PhaseFlow Rate (mL/min)Detection (nm)AnalyteRetention Time (min)Reference
Chirobiotic V2150 x 4.6 mm, 5 µmMethanol (B129727)/Ammonium (B1175870) Acetate (B1210297) (92:8, v/v; 20 mM, pH 4.1)1.0215l-MPH7.0[1]
d-MPH8.1[1]
Chiralpak ADNot SpecifiedHexane/Ethanol/Methanol/Trifluoroacetic Acid (480:9.75:9.75:0.5, v/v/v/v)Not SpecifiedNot Specified(+/-)-threo-MPHNot Specified[2]
Chiralcel ODNot SpecifiedHexane/Ethanol/Methanol/Trifluoroacetic Acid (480:9.75:9.75:0.5, v/v/v/v)Not SpecifiedNot Specified(+/-)-threo-MPHNot Specified[2]
Chiralcel OBNot SpecifiedHexane/Ethanol/Methanol/Trifluoroacetic Acid (480:9.75:9.75:0.5, v/v/v/v) with 0.2 mM Benzoic AcidNot SpecifiedNot Specified(+/-)-threo-MPHNot Specified[2]
Chiral-AGP100 x 4.0 mm, 5 µm10 mM Ammonium Formate and 0.4% Isopropanol, pH 5.40.6MS/MSd-MPHNot Specified[3]
l-MPHNot Specified[3]

Table 2: Performance Data for Chiral Separation of Methylphenidate

Chiral Stationary PhaseResolution (Rs)Selectivity (α)Linearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
Chirobiotic V2Not SpecifiedNot Specified1250 - 20000Not Specified1250[1]
Chiralpak AD1.821.34Not SpecifiedNot SpecifiedNot Specified[2]
Chiralcel OD1.531.29Not SpecifiedNot SpecifiedNot Specified[2]
Chiralcel OB (with Benzoic Acid)1.191.30Not SpecifiedNot SpecifiedNot Specified[2]
Chiral-AGP>2Not Specified0.5 - 500 (for enantiomers of MPH and Ritalinic Acid)0.1 (MPH)0.5 (MPH)[3][4]

Experimental Protocols

This section provides a detailed methodology for the chiral separation of methylphenidate enantiomers based on a well-established method.

Protocol 1: Chiral Separation using Chirobiotic V2 Column

This protocol is adapted from a method for the determination of methylphenidate enantiomers in human plasma.[1]

1. Materials and Reagents:

  • Methanol (HPLC grade)

  • Ammonium Acetate (analytical grade)

  • Acetic Acid (analytical grade)

  • Water (deionized or HPLC grade)

  • Methylphenidate reference standards (d- and l-enantiomers)

  • Sample matrix (e.g., human plasma)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Chirobiotic V2 column (150 x 4.6 mm, 5 µm)

  • C18 guard column

3. Chromatographic Conditions:

  • Mobile Phase: Methanol/Ammonium Acetate (92:8, v/v; 20 mM, pH 4.1). To prepare, dissolve the appropriate amount of ammonium acetate in water, adjust the pH to 4.1 with acetic acid, and then mix with methanol in the specified ratio.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 215 nm

  • Injection Volume: 25 µL

  • Column Temperature: Ambient

4. Sample Preparation (from Human Plasma):

  • Liquid-Liquid Extraction:

    • To 1 mL of plasma, add the internal standard.

    • Add a suitable extraction solvent (e.g., cyclohexane).

    • Vortex for a specified time to ensure thorough mixing.

    • Centrifuge to separate the organic and aqueous layers.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the HPLC system.

5. System Suitability:

  • Inject a standard solution containing both d- and l-methylphenidate.

  • The resolution between the two enantiomer peaks should be greater than 1.5.

  • The tailing factor for each peak should be less than 2.0.

  • The relative standard deviation (RSD) for replicate injections should be less than 2%.

6. Data Analysis:

  • Identify the peaks for l-MPH and d-MPH based on their retention times (approximately 7.0 and 8.1 minutes, respectively).[1]

  • Quantify the concentration of each enantiomer by comparing the peak area to a calibration curve prepared with known concentrations of the reference standards.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Extraction Liquid-Liquid or Solid-Phase Extraction Add_IS->Extraction Evaporation Evaporate to Dryness Extraction->Evaporation Reconstitution Reconstitute in Mobile Phase Evaporation->Reconstitution Injection Inject Sample Reconstitution->Injection Separation Chiral HPLC Column (e.g., Chirobiotic V2) Injection->Separation Detection UV or MS/MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Peak Integration & Identification Chromatogram->Peak_Integration Quantification Quantification using Calibration Curve Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for chiral separation of methylphenidate.

This diagram outlines the key stages involved in the chiral HPLC analysis of methylphenidate enantiomers, from sample preparation to data analysis. The process begins with the preparation of the sample, which often involves an extraction step to isolate the analytes from the matrix. The prepared sample is then injected into the HPLC system, where the enantiomers are separated on a chiral column. Detection is typically performed using a UV or mass spectrometry detector. Finally, the resulting chromatogram is analyzed to identify and quantify the individual enantiomers.

References

Supercritical Fluid Chromatography (SFC) for the Enantioselective Analysis of l-Methylphenidate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral separation and analysis of l-Methylphenidate using Supercritical Fluid Chromatography (SFC). This technique offers a powerful, high-throughput, and environmentally conscious alternative to traditional high-performance liquid chromatography (HPLC) for the analysis of chiral compounds like methylphenidate.

Introduction

Methylphenidate (MPH) is a chiral therapeutic agent widely prescribed for the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. It possesses two chiral centers, resulting in four stereoisomers. The therapeutic effects are primarily attributed to the d-threo-(R,R)-enantiomer, while the l-threo-(S,S)-enantiomer is less active. Consequently, the ability to accurately and efficiently separate and quantify the enantiomers of methylphenidate is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical manufacturing.

Supercritical fluid chromatography (SFC) has emerged as a premier technique for chiral separations.[1] Utilizing supercritical carbon dioxide as the primary mobile phase component, SFC offers several advantages over conventional liquid chromatography, including higher efficiency, reduced analysis times, and a significant reduction in the consumption of organic solvents.[1] This application note details a validated SFC-MS/MS method for the enantioselective analysis of this compound, its d-enantiomer, and related metabolites in biological matrices.

Experimental Protocols

This section outlines the detailed methodologies for sample preparation and SFC-MS/MS analysis of methylphenidate enantiomers.

Sample Preparation: Solid-Phase Extraction (SPE) from Blood

This protocol is adapted from the method described by Smith et al. for the extraction of methylphenidate and its metabolites from postmortem blood.[2][3][4]

Materials:

  • Whole blood samples

  • Internal standards (deuterated analogs of analytes)

  • 100 mM Phosphate (B84403) buffer

  • Methanol (MeOH)

  • 100 mM Acetic acid

  • 2% Ammonium Hydroxide (NH4OH) in Methanol

  • Solid-Phase Extraction (SPE) cartridges (e.g., Agilent Bond Elut, 130 mg)

  • Centrifuge

  • Nitrogen evaporator

  • Vortex mixer

  • Reconstitution solution: 0.2% Trifluoroacetic acid (TFA) in Methanol

Procedure:

  • To 250 µL of whole blood, add 25 µL of the internal standard solution.

  • Add 1 mL of 100 mM phosphate buffer.

  • Vortex the mixture and let it stand for 5 minutes.

  • Centrifuge at 2000 rpm for 10 minutes.

  • Condition the SPE cartridge:

    • Wash with 1 mL of Methanol.

    • Equilibrate with 1 mL of 100 mM phosphate buffer.

  • Apply the supernatant from the centrifuged sample to the conditioned SPE cartridge.

  • Wash the SPE cartridge:

    • Wash with 1 mL of 100 mM acetic acid.

    • Wash with 1 mL of Methanol.

  • Dry the cartridge under pressure for 10 minutes.

  • Elute the analytes:

    • Elute with 2 mL of 2% NH4OH in Methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the dried residue in 100 µL of the reconstitution solution (0.2% TFA in Methanol).

Diagram of the Solid-Phase Extraction Workflow:

SPE_Workflow Start Start: 250 µL Blood Sample Add_IS_Buffer Add Internal Standard & Phosphate Buffer Start->Add_IS_Buffer Vortex_Centrifuge Vortex & Centrifuge Add_IS_Buffer->Vortex_Centrifuge Load_Sample Load Sample Supernatant Vortex_Centrifuge->Load_Sample Condition_SPE Condition SPE Cartridge Condition_SPE->Load_Sample Wash_SPE Wash Cartridge: Acetic Acid & MeOH Load_Sample->Wash_SPE Dry_SPE Dry Cartridge Wash_SPE->Dry_SPE Elute_Analytes Elute with 2% NH4OH in MeOH Dry_SPE->Elute_Analytes Evaporate Evaporate to Dryness Elute_Analytes->Evaporate Reconstitute Reconstitute in 0.2% TFA in MeOH Evaporate->Reconstitute End Ready for SFC-MS/MS Analysis Reconstitute->End

Solid-Phase Extraction Workflow for Methylphenidate from Blood.
Supercritical Fluid Chromatography (SFC) - Tandem Mass Spectrometry (MS/MS) Method

The following protocol is based on the validated method for the chiral separation and quantitation of methylphenidate and its metabolites.[2][3][4]

Instrumentation:

  • Supercritical Fluid Chromatograph coupled to a Tandem Mass Spectrometer (SFC-MS/MS)

Chromatographic Conditions:

Parameter Value
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase A Supercritical CO2
Mobile Phase B (Co-solvent) Methanol with additive (e.g., 0.2% TFA)
Gradient Isocratic or Gradient (To be optimized)
Flow Rate To be optimized
Column Temperature To be optimized
Back Pressure To be optimized

| Injection Volume | 1-5 µL |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined for each analyte and internal standard
Source Temperature To be optimized

| Gas Flow (Nebulizer, Heater) | To be optimized |

Diagram of the SFC Method Development Logic:

SFC_Method_Development Start Start: Racemic Methylphenidate Standard Column_Screening Column Screening (Polysaccharide-based CSPs) Start->Column_Screening Decision1 Separation? Column_Screening->Decision1 CoSolvent_Screening Co-solvent Screening (MeOH, EtOH, IPA) Decision2 Good Peak Shape? CoSolvent_Screening->Decision2 Additive_Optimization Additive Optimization (Acidic/Basic) Parameter_Tuning Parameter Tuning (Temp, Pressure, Flow Rate) Additive_Optimization->Parameter_Tuning Decision3 Optimized Resolution? Parameter_Tuning->Decision3 Validation Method Validation End Final SFC Method Validation->End Decision1->CoSolvent_Screening Partial/No Decision1->Validation Yes Decision2->Additive_Optimization No Decision2->Parameter_Tuning Yes Decision3->Column_Screening No, try new column Decision3->Validation Yes

Logical Workflow for SFC Chiral Method Development.

Quantitative Data Summary

The following tables summarize the quantitative data from the validated SFC-MS/MS method for the analysis of methylphenidate and its metabolites in blood.[2][5]

Table 1: Linearity and Range

AnalyteLinear Range (ng/mL)Correlation Coefficient (R²)
l-Ritalinic Acid10 - 1000> 0.99
d-Ritalinic Acid10 - 1000> 0.99
This compound0.25 - 250> 0.99
d-Methylphenidate0.25 - 250> 0.99
l-Ethylphenidate0.25 - 250> 0.99
d-Ethylphenidate0.25 - 250> 0.99

Table 2: Precision and Bias

AnalyteBias (%)Within-Run Precision (%RSD)Between-Run Precision (%RSD)
l-Ritalinic Acid-6.812.09.8
d-Ritalinic Acid-4.712.511.6
This compound-3.714.110.9
d-Methylphenidate-1.813.210.4
l-Ethylphenidate-7.415.211.4
d-Ethylphenidate-8.615.412.1

Conclusion

The presented Supercritical Fluid Chromatography method coupled with tandem mass spectrometry provides a robust, sensitive, and efficient means for the chiral separation and quantification of this compound and its related compounds in complex biological matrices. The significant reduction in organic solvent consumption and faster analysis times make SFC an attractive technique for high-throughput environments in pharmaceutical research, clinical diagnostics, and forensic toxicology. The detailed protocols and summarized data herein serve as a valuable resource for researchers and scientists implementing this advanced analytical technology.

References

Application Notes and Protocols for the Quantification of l-Methylphenidate in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantification of l-methylphenidate in plasma, catering to researchers, scientists, and drug development professionals. The protocols are based on established analytical techniques, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Comparative Quantitative Data

The following table summarizes the key quantitative performance parameters of the three detailed analytical methods. This allows for a direct comparison of their sensitivity, linear range, and precision.

ParameterMethod 1: LC-MS/MSMethod 2: Enantioselective GC-MSMethod 3: Chiral HPLC-UV
Limit of Detection (LOD) 0.1 ng/mL[1]Not ReportedNot Reported
Limit of Quantification (LOQ) 0.5 ng/mL[1]0.75 ng/mL[2][3]1.25 µg/mL (1250 ng/mL)[4]
Linearity Range 0.5 - 200 ng/mL[1]0.75 - 100 ng/mL[2][3]50 - 1000 µg/mL (for racemate)[4]
Precision (%RSD or %CV) Within-run: ≤ 12.5%[1][5]< 11.1%[2][3]L-MPD: 9.1%, D-MPD: 11.9%[4]
Accuracy (%Bias or Recovery) -4.8% to -12.7%[1][5]± 5% of target[2][3]L-MPD: 8.2%, D-MPD: -1.7% (RSE)[4]
Recovery > 79%[1][5]Not explicitly statedL-MPD: 80%, D-MPD: 75%[4]
Internal Standard d,this compound-d3d,this compound-d3[2]Not specified

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general experimental workflow for this compound quantification and the logical relationship between the analytical methods detailed in this document.

G cluster_pre Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing plasma Plasma Sample Collection is_add Addition of Internal Standard plasma->is_add extraction Extraction (LLE, SPE, or PP) is_add->extraction derivatization Derivatization (Optional, e.g., for GC-MS) extraction->derivatization reconstitution Reconstitution in Mobile Phase derivatization->reconstitution injection Injection into Chromatographic System reconstitution->injection separation Chromatographic Separation (LC or GC) injection->separation detection Mass Spectrometry or UV Detection separation->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of this compound calibration->quantification

Caption: General experimental workflow for the quantification of this compound in plasma.

G lcms LC-MS/MS sensitivity High Sensitivity lcms->sensitivity specificity High Specificity lcms->specificity chiral Chiral Separation lcms->chiral throughput High Throughput lcms->throughput gcms Enantioselective GC-MS gcms->sensitivity gcms->specificity gcms->chiral hplc Chiral HPLC-UV hplc->chiral accessibility Wider Accessibility hplc->accessibility

Caption: Logical relationships between analytical methods and their key performance characteristics.

Detailed Experimental Protocols

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the chiral separation and quantification of d,this compound.

1. Sample Preparation (Solid-Phase Extraction)

  • To a 1 mL plasma sample, add the internal standard (d,this compound-d3).

  • Perform a solid-phase extraction (SPE) to isolate the analytes.

  • Elute the analytes from the SPE cartridge.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC Column: A chiral column suitable for enantiomeric separation (e.g., based on vancomycin (B549263) or similar chiral stationary phase).[6]

  • Mobile Phase: An isocratic or gradient mixture of organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) acetate).[6]

  • Flow Rate: Optimized for the specific column dimensions.

  • Injection Volume: Typically 5-20 µL.

  • Mass Spectrometer: A tandem mass spectrometer operated in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the transitions for both the analyte and the internal standard. For methylphenidate, a common transition is m/z 234.2 -> 84.1.[6]

3. Data Analysis

  • Integrate the peak areas for this compound and the internal standard.

  • Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.

  • Determine the concentration of this compound in the plasma samples from the calibration curve.

Method 2: Enantioselective Gas Chromatography-Mass Spectrometry (GC-MS)

This method provides excellent chiral separation and sensitivity, often requiring derivatization.

1. Sample Preparation (Liquid-Liquid Extraction and Derivatization)

  • To 1 mL of plasma, add the internal standard (d,this compound-d3).[2]

  • Alkalinize the plasma sample (e.g., with a sodium bicarbonate/carbonate solution).[2]

  • Perform a liquid-liquid extraction (LLE) with a suitable organic solvent like hexane (B92381).[2][3]

  • Back-extract the hexane layer into an acidic aqueous solution (e.g., 0.1 N HCl).[2][3]

  • Make the acidic extract basic and add a chiral derivatizing agent, such as heptafluorobutyryl-l-prolyl chloride, to form diastereomers.[2][3]

  • Extract the diastereomeric derivatives into hexane.[2][3]

  • Evaporate the hexane extract to dryness and reconstitute in a solvent suitable for GC injection (e.g., ethyl acetate).[2][3]

2. GC-MS Conditions

  • GC Column: A capillary column appropriate for the separation of the derivatized diastereomers.

  • Carrier Gas: Helium.

  • Oven Temperature Program: A temperature gradient to ensure optimal separation of the diastereomers.

  • Injection Mode: Splitless.

  • Mass Spectrometer: A mass spectrometer operated in Negative Ion Chemical Ionization (NCI) mode for high sensitivity.[2][3]

  • Detection: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized this compound and internal standard.

3. Data Analysis

  • Integrate the peak areas for the derivatized this compound and the internal standard.

  • Generate a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Calculate the concentration of this compound in the plasma samples using the regression equation from the calibration curve.

Method 3: Chiral High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is a more accessible option when mass spectrometry is not available, though it generally offers lower sensitivity.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To a 500 µL aliquot of plasma, alkalinize with a suitable buffer.[4]

  • Perform a liquid-liquid extraction with cyclohexane.[4]

  • Separate the organic layer and evaporate it to dryness.

  • Reconstitute the residue in the mobile phase.[4]

2. HPLC-UV Conditions

  • HPLC Column: A chiral column, such as a Chirobiotic V2 column (150 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A mixture of methanol and ammonium acetate (B1210297) buffer (e.g., 92:8, v/v; 20 mM, pH 4.1).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 25 µL.[4]

  • Detection: UV detection at 215 nm.[4]

3. Data Analysis

  • Integrate the peak areas for the this compound enantiomer.

  • Create a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Quantify the this compound concentration in the plasma samples based on the calibration curve.

References

Application Note: Protocol for Isolating l-threo-methylphenidate from a Racemic Mixture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methylphenidate (MPH) is a chiral therapeutic agent widely used for the treatment of Attention Deficit Hyperactivity Disorder (ADHD). It possesses two chiral centers, resulting in four stereoisomers: d,l-threo and d,l-erythro. The pharmacological activity is primarily attributed to the d-threo enantiomer, while the l-threo enantiomer is significantly less active.[1] The isolation of individual enantiomers is crucial for pharmacological studies and the development of enantiopure drugs. This application note provides a detailed protocol for the isolation of l-threo-methylphenidate from a racemic mixture of dl-threo-methylphenidate using diastereomeric crystallization.

The principle of this method involves reacting the racemic mixture with a chiral resolving agent to form diastereomeric salts.[2] These diastereomers exhibit different physicochemical properties, such as solubility, allowing for their separation by fractional crystallization.[2] In this protocol, di-p-toluoyl-L-tartaric acid (L-DPTTA) is used as the resolving agent to selectively precipitate the l-threo-methylphenidate as a diastereomeric salt. Subsequently, the purified salt is treated with a base to liberate the l-threo-methylphenidate free base, which is then converted to its hydrochloride salt.

Experimental Protocol

Part 1: Diastereomeric Salt Formation and Crystallization

This part of the protocol describes the formation of the diastereomeric salt of l-threo-methylphenidate with L-DPTTA and its selective crystallization.

Materials:

  • Racemic dl-threo-methylphenidate base

  • (+)-di-para-toluyl-L-tartaric acid (L-DPTTA)

  • Methanol (B129727), chilled

  • Dichloromethane (B109758) (DCM)

  • Water

  • Aqueous ammonia

  • Anhydrous sodium sulfate

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus (e.g., Büchner funnel)

  • Drying oven

Procedure:

  • Dissolution of Racemic Methylphenidate: In a suitable reaction vessel, dissolve the racemic dl-threo-methylphenidate base in methanol.

  • Addition of Resolving Agent: To the solution from step 1, add a solution of (+)-di-para-toluyl-L-tartaric acid in methanol. The molar ratio of L-DPTTA to dl-threo-methylphenidate should be optimized, with ratios between 0.85:1 and 1.25:1 being a good starting point.

  • Crystallization: Stir the resulting mixture at room temperature (25–28 °C) for approximately 2 hours.

  • Cooling: Cool the mixture to 0 °C and maintain this temperature for at least 30 minutes to promote further crystallization of the diastereomeric salt.[3]

  • Isolation of the Diastereomeric Salt: Filter the precipitated diastereomeric salt of l-threo-methylphenidate using a filtration apparatus.

  • Washing: Wash the isolated salt with chilled methanol to remove any remaining mother liquor containing the d-threo enantiomer.[3]

  • Drying: Dry the diastereomeric salt in a vacuum oven at a temperature not exceeding 50°C.

Part 2: Liberation and Conversion to Hydrochloride Salt

This section details the process of liberating the l-threo-methylphenidate free base from the diastereomeric salt and its subsequent conversion to the hydrochloride salt.

Procedure:

  • Suspension of the Salt: Suspend the dried (+)-O,O'-Di-p-toluoyl-L-tartarate salt of l-threo-methylphenidate in a mixture of dichloromethane (DCM) and water.[3]

  • Basification: Adjust the pH of the suspension to 8.5-9.5 by adding aqueous ammonia. This will neutralize the tartaric acid and liberate the l-threo-methylphenidate free base into the organic layer.[3]

  • Extraction: Separate the organic (DCM) layer.

  • Washing and Drying: Wash the DCM layer with water, and then dry it over anhydrous sodium sulfate.

  • Solvent Removal: Distill off the dichloromethane to obtain the l-threo-methylphenidate as an oily base.[3]

  • Conversion to Hydrochloride Salt: Dissolve the obtained free base in a suitable solvent like isopropyl alcohol and treat it with a solution of hydrochloric acid in isopropyl alcohol to precipitate the l-threo-methylphenidate hydrochloride.

  • Isolation and Drying: Filter the precipitated l-threo-methylphenidate hydrochloride, wash with a suitable solvent like acetone, and dry under vacuum.

Data Presentation

The following table summarizes the expected yields and purity at different stages of the isolation process, based on analogous resolutions of the d-enantiomer.

StepProductTypical YieldEnantiomeric Excess (e.e.)
Part 1 Diastereomeric salt of l-threo-methylphenidate~97% (relative to the l-enantiomer (B50610) in the racemate)>95%
Part 2 l-threo-methylphenidate free base~85% (from the diastereomeric salt)>95%
Part 2 l-threo-methylphenidate hydrochlorideHigh>95%

Analytical Method: Chiral HPLC for Enantiomeric Purity

To determine the enantiomeric excess of the isolated l-threo-methylphenidate, a validated chiral High-Performance Liquid Chromatography (HPLC) method can be employed.

Chromatographic Conditions:

  • Column: CHIROBIOTIC V2 (150 x 4.6 mm, 5-μm particles)[4]

  • Guard Column: C18[4]

  • Mobile Phase: Methanol/Ammonium Acetate (92:08, v/v, 20 mM, pH 4.1)[4]

  • Flow Rate: 1 mL/min[4]

  • Injection Volume: 25 μL[4]

  • Detection: UV at 215 nm[4]

  • Retention Times: l-threo-methylphenidate (~7.0 min), d-threo-methylphenidate (~8.1 min)[4]

Visualizations

Experimental Workflow for Isolation of l-threo-methylphenidate

G racemic_mph Racemic dl-threo-Methylphenidate (in Methanol) add_l_dptta Add L-DPTTA Solution (in Methanol) racemic_mph->add_l_dptta stir_cool Stir at Room Temperature then Cool to 0°C add_l_dptta->stir_cool filter_wash Filter and Wash with Chilled Methanol stir_cool->filter_wash diastereomeric_salt Diastereomeric Salt of l-threo-MPH and L-DPTTA filter_wash->diastereomeric_salt mother_liquor Mother Liquor (contains d-threo-MPH) filter_wash->mother_liquor suspend_dcm_water Suspend in DCM/Water diastereomeric_salt->suspend_dcm_water basify Basify with Aqueous Ammonia (pH 8.5-9.5) suspend_dcm_water->basify extract_dry Separate Organic Layer and Dry basify->extract_dry distill Distill DCM extract_dry->distill l_mph_base l-threo-Methylphenidate Free Base distill->l_mph_base add_hcl Add HCl in Isopropyl Alcohol l_mph_base->add_hcl filter_dry Filter and Dry add_hcl->filter_dry l_mph_hcl l-threo-Methylphenidate HCl (Final Product) filter_dry->l_mph_hcl

Caption: Workflow for isolating l-threo-methylphenidate.

Logical Relationship of Chiral Resolution

G cluster_0 Racemic Mixture cluster_1 Chiral Resolving Agent cluster_2 Diastereomeric Salts cluster_3 Separation cluster_4 Isolated Enantiomer d_mph d-threo-MPH crystallization Fractional Crystallization d_mph->crystallization l_mph l-threo-MPH l_mph->crystallization l_dptta L-DPTTA l_dptta->crystallization d_salt [d-threo-MPH][L-DPTTA] (Soluble) l_salt [l-threo-MPH][L-DPTTA] (Insoluble) pure_l_mph Pure l-threo-MPH l_salt->pure_l_mph Basification crystallization->d_salt in solution crystallization->l_salt precipitates

References

Application Notes and Protocols: l-Methylphenidate as a Research Tool

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of l-threo-Methylphenidate (l-MPH) as a research tool in neuroscience and pharmacology. While the d-threo-enantiomer (d-MPH) is the primary pharmacologically active component of racemic methylphenidate, l-MPH serves as an essential tool for dissecting the specific contributions of each enantiomer to the overall pharmacological and behavioral effects of the racemate.[1][2][3] Understanding the distinct properties of l-MPH is crucial for interpreting preclinical and clinical research on methylphenidate.

Mechanism of Action

l-Methylphenidate, like its d-enantiomer, is a norepinephrine-dopamine reuptake inhibitor (NDRI).[4] However, it exhibits a significantly lower affinity for both the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET) compared to d-MPH.[1][3][5][6] This stereoselectivity in binding is a key aspect of its use as a research tool, allowing for studies that can differentiate the effects mediated by high-affinity binding (primarily d-MPH) from those that may involve lower-affinity interactions or other potential mechanisms. While d-MPH is considered to be the more pharmacologically active enantiomer, some studies suggest that l-MPH may not be entirely inert and could potentially modulate the effects of d-MPH.[3]

Quantitative Data: Transporter Binding Affinities

The following table summarizes the in vitro binding affinities (IC50 values) of d- and this compound for the dopamine and norepinephrine transporters. This data highlights the stereoselective binding of the enantiomers.

EnantiomerTransporterIC50 (nM)SpeciesReference
d-threo-MethylphenidateDopamine Transporter (DAT)33Rat Brain Membranes[5][6]
l-threo-MethylphenidateDopamine Transporter (DAT)540Rat Brain Membranes[5][6]
d-threo-MethylphenidateNorepinephrine Transporter (NET)244Rat Brain Membranes[5][6]
l-threo-MethylphenidateNorepinephrine Transporter (NET)5100Rat Brain Membranes[5][6]

Experimental Protocols

In vivo microdialysis is a powerful technique to measure extracellular neurotransmitter levels in specific brain regions of freely moving animals. This protocol outlines the use of l-MPH in a microdialysis experiment to assess its impact on dopamine and norepinephrine levels.

Objective: To determine the effect of l-MPH administration on extracellular dopamine and norepinephrine concentrations in a specific brain region (e.g., striatum or prefrontal cortex).

Materials:

  • This compound HCl

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12)

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2, pH 7.4

  • HPLC system with electrochemical detection (HPLC-ECD)

  • Male Wistar rats (250-300g)

Procedure:

  • Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in the stereotaxic apparatus. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens).[7] Allow the animal to recover for at least 48 hours.

  • Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[7] After a stabilization period of at least 1 hour, collect baseline dialysate samples every 20 minutes for at least 1 hour.

  • This compound Administration: Administer l-MPH (e.g., 1-10 mg/kg, intraperitoneally). Continue to collect dialysate samples every 20 minutes for at least 2-3 hours post-injection.[8]

  • Sample Analysis: Analyze the dialysate samples for dopamine and norepinephrine content using HPLC-ECD.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline levels.

G cluster_protocol In Vivo Microdialysis Workflow A Surgical Implantation of Guide Cannula B Microdialysis Probe Insertion A->B C aCSF Perfusion & Baseline Collection B->C D l-MPH Administration C->D E Dialysate Sample Collection D->E F HPLC-ECD Analysis E->F G Data Analysis F->G G cluster_workflow Locomotor Activity Protocol Logic Start Start Habituation Habituation (60 min) Start->Habituation Injection Administer l-MPH or Saline Habituation->Injection Recording Record Activity (60-120 min) Injection->Recording Analysis Analyze Locomotor Data Recording->Analysis End End Analysis->End G cluster_pathway l-MPH Effect on Dopaminergic Neuron Firing l_MPH This compound DAT_NET Dopamine Transporter (DAT) Norepinephrine Transporter (NET) l_MPH->DAT_NET Weak Blockade Extracellular_DA_NE Extracellular Dopamine & Norepinephrine DAT_NET->Extracellular_DA_NE Reduced Reuptake D2_Autoreceptor D2 Autoreceptor Extracellular_DA_NE->D2_Autoreceptor Activation Firing_Rate Dopaminergic Neuron Firing Rate D2_Autoreceptor->Firing_Rate Inhibition

References

Application Notes and Protocols for Studying Stereospecific Drug Binding Using l-Methylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylphenidate (MPH), a psychostimulant commonly prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD), exists as four stereoisomers due to its two chiral centers. The threo and erythro diastereomers each have a d- and l-enantiomer. The therapeutic effects of racemic dl-threo-methylphenidate are primarily attributed to the d-threo-enantiomer (d-MPH), which exhibits significantly higher binding affinity and potency at the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters compared to the l-threo-enantiomer (l-MPH).[1][2] This stereoselectivity makes the isomers of methylphenidate, particularly l-methylphenidate, valuable pharmacological tools for investigating the stereospecific nature of drug-transporter interactions.

These application notes provide a comprehensive guide for researchers utilizing this compound and its isomers to study stereospecific drug binding. Detailed protocols for key in vitro and in vivo assays are provided, along with a summary of quantitative binding data and visualizations of relevant pathways and workflows.

Data Presentation

The binding affinities of d- and l-threo-methylphenidate for the dopamine, norepinephrine, and serotonin (B10506) transporters vary significantly, highlighting the stereospecific nature of their interactions. The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) from various in vitro studies.

Table 1: Inhibitory Constant (Ki) Values for Methylphenidate Isomers at Monoamine Transporters

IsomerTransporterKi (nM)Source
d-threo-methylphenidateDAT0.06[3]
d-threo-methylphenidateNET0.10[3]
d-threo-methylphenidateSERT132[3]
l-threo-methylphenidateDAT540[4][5]
l-threo-methylphenidateNET5100[4][5]
l-threo-methylphenidateSERT>50,000[4][5]

Table 2: IC50 Values for Methylphenidate Isomers at Monoamine Transporters

IsomerTransporterIC50 (nM)Source
d-threo-methylphenidateDAT33[4][5]
d-threo-methylphenidateNET244[4][5]
d-threo-methylphenidateSERT>50,000[4][5]
dl-threo-methylphenidateDAT82[6]
dl-threo-methylphenidateNET440[6]
dl-threo-methylphenidateSERT>1000[6]

Experimental Protocols

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive binding assay to determine the affinity of methylphenidate isomers for the dopamine transporter using [³H]WIN 35,428, a high-affinity radioligand for DAT.

Materials:

  • Rat striatal tissue

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 15 mM HEPES, 127 mM NaCl, 5 mM KCl, 1.2 mM Mg₂SO₄, 2.5 mM CaCl₂, 1.3 mM NaH₂PO₄, 10 mM D-glucose, pH 7.4[7]

  • [³H]WIN 35,428 (specific activity ~70-85 Ci/mmol)

  • Unlabeled WIN 35,428 or cocaine for non-specific binding determination

  • d-threo-methylphenidate, l-threo-methylphenidate

  • 96-well microplates

  • Glass fiber filter mats (e.g., Whatman GF/C) presoaked in 0.3% polyethyleneimine (PEI)[8]

  • Cell harvester

  • Liquid scintillation counter

  • Scintillation cocktail

Procedure:

  • Membrane Preparation:

    • Dissect rat striatum on ice and homogenize in 20 volumes of ice-cold Homogenization Buffer.[8]

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membranes.[1]

    • Resuspend the pellet in fresh Homogenization Buffer and repeat the centrifugation.

    • Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).

    • Store membrane preparations at -80°C.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of membrane preparation (50-120 µg protein), 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 150 µL of Assay Buffer.[8]

      • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]WIN 35,428, and 150 µL of Assay Buffer containing a high concentration of unlabeled WIN 35,428 or cocaine (e.g., 10 µM).[1]

      • Competitive Binding: 50 µL of membrane preparation, 50 µL of [³H]WIN 35,428, and 150 µL of Assay Buffer containing various concentrations of d- or l-threo-methylphenidate.

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Terminate the incubation by rapid filtration through the presoaked glass fiber filter mats using a cell harvester.

    • Wash the filters three times with ice-cold Assay Buffer.

    • Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay for Norepinephrine Transporter (NET)

This protocol outlines a competitive binding assay for the norepinephrine transporter using [³H]nisoxetine.

Materials:

  • Rat frontal cortex or cell lines expressing human NET (e.g., HEK293-hNET)

  • Homogenization/Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4[9]

  • [³H]Nisoxetine (specific activity ~70-90 Ci/mmol)

  • Desipramine for non-specific binding determination

  • d-threo-methylphenidate, l-threo-methylphenidate

  • Other materials are as listed for the DAT binding assay.

Procedure:

  • Membrane Preparation:

    • Prepare membranes from rat frontal cortex or hNET-expressing cells as described for the DAT assay, using the NET Assay Buffer.

  • Binding Assay:

    • Set up the assay in a 96-well plate in triplicate:

      • Total Binding: 50 µL of membrane preparation (20-40 µg protein), 50 µL of [³H]nisoxetine (final concentration ~1 nM), and 100 µL of Assay Buffer.[9]

      • Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]nisoxetine, and 100 µL of Assay Buffer containing 10 µM desipramine.[9]

      • Competitive Binding: 50 µL of membrane preparation, 50 µL of [³H]nisoxetine, and 100 µL of Assay Buffer containing various concentrations of d- or l-threo-methylphenidate.

    • Incubate at 4°C for 2-3 hours or at room temperature for 60 minutes.

  • Filtration and Counting:

    • Follow the same procedure as for the DAT binding assay.

  • Data Analysis:

    • Analyze the data as described for the DAT binding assay.

In Vitro Dopamine Uptake Inhibition Assay

This assay measures the functional potency of methylphenidate isomers in blocking dopamine uptake into synaptosomes.

Materials:

  • Rat striatal tissue

  • Krebs-Ringer Bicarbonate Buffer (KRB): 118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 25 mM NaHCO₃, 11.1 mM glucose, and 2.5 mM CaCl₂, pH 7.4, aerated with 95% O₂/5% CO₂.

  • [³H]Dopamine

  • d-threo-methylphenidate, l-threo-methylphenidate

  • Filtration apparatus

Procedure:

  • Synaptosome Preparation:

    • Homogenize fresh rat striatal tissue in ice-cold 0.32 M sucrose.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C to pellet the synaptosomes.

    • Resuspend the synaptosomal pellet in KRB.

  • Uptake Assay:

    • Pre-incubate synaptosomes in KRB at 37°C for 10 minutes.

    • Add varying concentrations of d- or l-threo-methylphenidate and incubate for an additional 10 minutes.

    • Initiate the uptake by adding [³H]dopamine (final concentration ~10-20 nM) and incubate for 4 minutes at 37°C.[10]

    • Terminate the uptake by rapid filtration through glass fiber filters and wash with ice-cold KRB.

  • Counting and Data Analysis:

    • Measure the radioactivity on the filters by liquid scintillation counting.

    • Determine the IC₅₀ values for uptake inhibition by non-linear regression analysis.

In Vivo Microdialysis

This protocol allows for the measurement of extracellular dopamine levels in the brain of freely moving animals following the administration of methylphenidate isomers.

Materials:

  • Male Wistar or Sprague-Dawley rats (275-350 g)[11]

  • Stereotaxic apparatus

  • Microdialysis probes (4-mm active membrane length)[11]

  • Guide cannula

  • Artificial cerebrospinal fluid (aCSF)

  • Syringe pump and fluid swivel

  • Fraction collector

  • HPLC with electrochemical detection

  • d-threo-methylphenidate, l-threo-methylphenidate

Procedure:

  • Surgical Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula into the striatum (AP +2.7 mm, ML -2.7 mm from bregma, DV -2.7 mm from dura).[11]

    • Secure the cannula with cranioplastic cement and allow the animal to recover for 24-48 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.[12]

    • Collect baseline dialysate samples for at least 60 minutes.

    • Administer d- or l-threo-methylphenidate (e.g., intraperitoneally) and continue collecting dialysate samples at regular intervals (e.g., every 20 minutes) for several hours.[13]

  • Sample Analysis:

    • Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.[11]

  • Data Analysis:

    • Express the dopamine levels as a percentage of the baseline concentration.

    • Compare the effects of d- and l-threo-methylphenidate on extracellular dopamine levels.

Mandatory Visualizations

Stereospecific_Binding cluster_isomers Methylphenidate Isomers cluster_transporters Monoamine Transporters d_MPH d-threo-Methylphenidate DAT Dopamine Transporter (DAT) d_MPH->DAT High Affinity (Potent Blocker) NET Norepinephrine Transporter (NET) d_MPH->NET High Affinity (Potent Blocker) l_MPH l-threo-Methylphenidate l_MPH->DAT Low Affinity (Weak Blocker) l_MPH->NET Very Low Affinity (Ineffective Blocker)

Caption: Stereospecific binding of methylphenidate isomers.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA_synapse Dopamine DA_vesicle->DA_synapse Release NE_vesicle Norepinephrine Vesicle NE_synapse Norepinephrine NE_vesicle->NE_synapse Release DAT DAT NET NET DA_synapse->DAT Reuptake DA_receptor Dopamine Receptor DA_synapse->DA_receptor Binding NE_synapse->NET Reuptake NE_receptor Norepinephrine Receptor NE_synapse->NE_receptor Binding d_MPH d-Methylphenidate d_MPH->DAT Blocks d_MPH->NET Blocks

Caption: Monoamine reuptake inhibition by d-methylphenidate.

Experimental_Workflow start Start tissue_prep Tissue/Cell Membrane Preparation start->tissue_prep assay_setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competitive Binding tissue_prep->assay_setup incubation Incubation assay_setup->incubation filtration Rapid Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50, Ki) counting->analysis end End analysis->end

References

Application Notes and Protocols: L-Methylphenidate as a Control Compound in ADHD Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing l-methylphenidate (l-MPH) as a control compound in preclinical and clinical research for Attention-Deficit/Hyperactivity Disorder (ADHD). Due to its significantly lower pharmacological activity compared to its dextrorotary counterpart, d-methylphenidate (d-MPH), the l-isomer serves as an effective negative control to delineate the specific effects of d-MPH and racemic d,l-MPH formulations.

Introduction

Methylphenidate is a chiral molecule with two stereocenters, resulting in four possible stereoisomers. The therapeutic effects of racemic methylphenidate, a widely prescribed medication for ADHD, are primarily attributed to the d-threo-enantiomer (d-MPH). The l-threo-enantiomer (l-MPH) exhibits substantially lower affinity for the dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, the primary targets of methylphenidate. This stereoselectivity makes l-MPH an invaluable tool in ADHD research, allowing for the differentiation of specific pharmacological effects from non-specific or placebo effects.

Data Presentation

The following tables summarize the quantitative data on the binding affinities and behavioral effects of d- and this compound, highlighting the disparity in their potencies.

Table 1: In Vitro Transporter Binding Affinities of Methylphenidate Enantiomers

CompoundTransporterIC50 (nM)Reference
d-threo-methylphenidateDopamine (DAT)33[1]
l-threo-methylphenidateDopamine (DAT)540[1]
d-threo-methylphenidateNorepinephrine (NET)244[1]
l-threo-methylphenidateNorepinephrine (NET)5100[1]

Table 2: In Vivo Behavioral Effects of Methylphenidate Enantiomers in a Rat Model of ADHD

CompoundBehaviorDose (mg/kg)EffectReference
d-threo-methylphenidateLocomotor Activity1.66 (ED50)Inhibition of hyperactivity[2]
dl-threo-methylphenidateLocomotor Activity5.45 (ED50)Inhibition of hyperactivity[2]
l-threo-methylphenidateLocomotor ActivityUp to 10No significant effect[2]

Mandatory Visualization

Methylphenidate_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine VMAT2 VMAT2 Dopamine->VMAT2 Storage D1_Receptor D1 Receptor Dopamine->D1_Receptor Activates Norepinephrine Norepinephrine Norepinephrine->VMAT2 Storage Alpha2A_Receptor α2A Receptor Norepinephrine->Alpha2A_Receptor Activates Synaptic Vesicle Synaptic Vesicle DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) d_MPH d-Methylphenidate d_MPH->DAT Blocks d_MPH->NET Blocks l_MPH This compound (Control) l_MPH->DAT Weakly Blocks l_MPH->NET Very Weakly Blocks

Methylphenidate Signaling Pathway

Experimental Protocols

In Vitro Dopamine Transporter (DAT) Binding Assay

Objective: To determine the binding affinity of test compounds for the dopamine transporter using a competitive radioligand binding assay. This compound is used as a negative control.

Materials:

  • Rat striatal tissue

  • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • Radioligand: [³H]WIN 35,428

  • Non-specific binding control: 10 µM GBR 12909 or unlabeled WIN 35,428

  • Test compounds: d-methylphenidate, this compound

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethylenimine (PEI)

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Dissect rat striata on ice and homogenize in 20 volumes of ice-cold Homogenization Buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

    • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude membranes.

    • Wash the pellet by resuspending in fresh Homogenization Buffer and repeating the centrifugation.

    • Resuspend the final pellet in Assay Buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL Assay Buffer + 50 µL [³H]WIN 35,428 + 150 µL membrane preparation.

      • Non-specific Binding: 50 µL non-specific binding control + 50 µL [³H]WIN 35,428 + 150 µL membrane preparation.

      • Competitive Binding: 50 µL of varying concentrations of test compound (d-MPH or l-MPH) + 50 µL [³H]WIN 35,428 + 150 µL membrane preparation.

    • Incubate the plate at 4°C for 2 hours.

  • Filtration and Quantification:

    • Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold Assay Buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor to determine the IC50 value.

DAT_Binding_Assay_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Start Start: Rat Striatal Tissue Homogenize Homogenize in Buffer Start->Homogenize Centrifuge1 Centrifuge (1,000 x g) Homogenize->Centrifuge1 Supernatant1 Collect Supernatant Centrifuge1->Supernatant1 Centrifuge2 Centrifuge (20,000 x g) Supernatant1->Centrifuge2 Wash Wash Pellet Centrifuge2->Wash Resuspend Resuspend in Assay Buffer Wash->Resuspend ProteinAssay Determine Protein Concentration Resuspend->ProteinAssay Setup Set up 96-well Plate (Total, Non-specific, Competitive) ProteinAssay->Setup Incubate Incubate with [³H]WIN 35,428 and Test Compounds Setup->Incubate Filter Rapid Filtration Incubate->Filter WashFilters Wash Filters Filter->WashFilters Scintillation Scintillation Counting WashFilters->Scintillation Calculate Calculate Specific Binding Scintillation->Calculate IC50 Determine IC50 Calculate->IC50 End End IC50->End

DAT Binding Assay Workflow
In Vivo Behavioral Assessment: Open-Field Test in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the effect of this compound on locomotor activity and exploratory behavior in the Spontaneously Hypertensive Rat (SHR) model of ADHD, using the Wistar-Kyoto (WKY) rat as a normoactive control.

Materials:

  • Spontaneously Hypertensive Rats (SHR) and Wistar-Kyoto (WKY) rats

  • Open-field arena (e.g., 40 x 40 x 30 cm) with automated activity monitoring system

  • Test compounds: d-methylphenidate, this compound, vehicle (saline)

Procedure:

  • Habituation:

    • Handle the rats for several days prior to testing to acclimate them to the experimenter.

    • On the test day, transport the rats to the testing room and allow them to acclimate for at least 60 minutes.

  • Testing:

    • Administer the test compound (e.g., this compound at 1, 5, 10 mg/kg, i.p.) or vehicle to the rats.

    • Place each rat individually into the center of the open-field arena.

    • Record locomotor activity for a set duration (e.g., 60 minutes) using the automated system.

  • Data Collection:

    • The automated system should record parameters such as:

      • Total distance traveled

      • Horizontal activity (beam breaks)

      • Vertical activity (rearing)

      • Time spent in the center versus the periphery of the arena

  • Data Analysis:

    • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare the effects of this compound across different doses and between SHR and WKY strains.

Open_Field_Test_Workflow cluster_pre Pre-Test cluster_test Testing Procedure cluster_data Data Analysis Start Start: SHR and WKY Rats Habituate Habituate Rats to Handling and Testing Environment Start->Habituate Administer Administer this compound or Vehicle Habituate->Administer Place Place Rat in Open-Field Arena Administer->Place Record Record Locomotor Activity Place->Record Collect Collect Data: - Total Distance - Horizontal/Vertical Activity - Time in Center Record->Collect Analyze Statistical Analysis (e.g., ANOVA) Collect->Analyze End End Analyze->End

Open-Field Test Workflow

Conclusion

The significant difference in pharmacological activity between d- and this compound underscores the importance of using the l-isomer as a control in ADHD research. By including this compound in experimental designs, researchers can more accurately attribute the observed therapeutic effects of racemic methylphenidate to the d-enantiomer, leading to a better understanding of the neurobiology of ADHD and the development of more targeted pharmacotherapies.

References

Application Notes and Protocols for Radiolabeling l-Methylphenidate in Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the radiolabeling of l-methylphenidate, a crucial radiotracer for positron emission tomography (PET) imaging studies of the dopamine (B1211576) transporter (DAT). The primary focus is on Carbon-11 labeling techniques, for which established protocols are available. Additionally, this document addresses the current landscape of Fluorine-18 labeling of methylphenidate, highlighting the challenges and presenting information on a closely related analogue.

Introduction to Radiolabeled this compound

l-threo-Methylphenidate is a psychostimulant that binds with high affinity to the dopamine transporter. When labeled with a positron-emitting radionuclide, such as Carbon-11 (¹¹C), it allows for the in vivo visualization and quantification of DAT density in the brain using PET. This has significant applications in neuroscience research, particularly in the study of conditions like attention-deficit/hyperactivity disorder (ADHD), Parkinson's disease, and substance abuse. While ¹¹C-l-methylphenidate is a widely used radiotracer, the development of a Fluorine-18 (¹⁸F) labeled equivalent remains a challenge in the field.

Carbon-11 Labeling of this compound

The most common method for producing [¹¹C]this compound involves the methylation of a precursor molecule using a ¹¹C-methylating agent. Two primary protocols are described below: a traditional two-step method involving a protected precursor and a more recent, streamlined one-step method.

Quantitative Data Summary
MethodLabeling AgentPrecursorRadiochemical Yield (RCY)Specific Activity (SA)Synthesis TimeRadiochemical Purity
Two-Step Protocol [¹¹C]Methyl IodideN-protected d-threo-ritalinic acid~40%1.5 Ci/µmol~40 min>95%
One-Step Protocol [¹¹C]Methyl Triflated-threo-ritalinic acid3% (uncorrected)1.4 Ci/µmol<30 min>99%
Experimental Protocols

This method involves the O-methylation of an N-protected precursor followed by deprotection to yield [¹¹C]l-threo-methylphenidate.[1]

1. Materials and Reagents:

  • N-protected d-threo-ritalinic acid

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I)

  • Anhydrous solvent (e.g., DMF)

  • Base (e.g., NaOH)

  • Deprotection agent (specific to the protecting group used)

  • HPLC purification system (C18 column)

  • Solvents for HPLC (e.g., acetonitrile, water, buffer)

  • Solid-phase extraction (SPE) cartridges (e.g., C18 Sep-Pak)

2. Procedure:

  • Preparation of [¹¹C]Methyl Iodide: Synthesize [¹¹C]CH₃I from cyclotron-produced [¹¹C]CO₂ via the "wet" or "gas-phase" method.

  • Methylation Reaction:

    • Dissolve the N-protected d-threo-ritalinic acid precursor in the anhydrous solvent.

    • Add the base to deprotonate the carboxylic acid.

    • Bubble the gaseous [¹¹C]CH₃I through the reaction mixture at an elevated temperature (e.g., 80°C).

    • Allow the reaction to proceed for 5-10 minutes.

  • Deprotection:

    • After the methylation is complete, add the appropriate deprotection agent to the reaction mixture.

    • Heat or stir the mixture as required by the specific protecting group chemistry.

  • Purification:

    • Quench the reaction and neutralize the mixture.

    • Perform an initial purification using a C18 Sep-Pak cartridge to remove bulk impurities.

    • Inject the partially purified product onto a semi-preparative HPLC system equipped with a C18 column.

    • Elute with a suitable mobile phase (e.g., acetonitrile/water gradient with a buffer) to isolate the [¹¹C]l-threo-methylphenidate peak.

  • Formulation:

    • Collect the HPLC fraction containing the desired product.

    • Remove the HPLC solvents under a stream of nitrogen or by rotary evaporation.

    • Reconstitute the final product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol).

    • Perform quality control tests for radiochemical purity, specific activity, and sterility.

This more rapid method utilizes an unprotected precursor and [¹¹C]methyl triflate as the methylating agent, avoiding the need for a deprotection step.[1]

1. Materials and Reagents:

  • d-threo-ritalinic acid

  • [¹¹C]Methyl triflate ([¹¹C]CH₃OTf)

  • Dimethylformamide (DMF)

  • pH 7.4 buffer (0.05 M NaOH/KH₂PO₄)

  • HPLC system with an injection loop

  • HPLC purification system (C18 column)

  • Solvents for HPLC (e.g., acetonitrile, water, buffer)

2. Procedure:

  • Preparation of [¹¹C]Methyl Triflate: Synthesize [¹¹C]CH₃OTf from [¹¹C]CH₃I by passing it through a heated column containing silver triflate.

  • Precursor Preparation: Dissolve approximately 0.4 mg of d-threo-ritalinic acid in a mixture of DMF and the pH 7.4 buffer. The controlled pH creates a zwitterionic species, which prevents N-methylation.

  • Labeling Reaction:

    • Load the precursor solution onto an HPLC injection loop.

    • Pass the gaseous [¹¹C]methyl triflate through the loop.

    • Allow the reaction to proceed at room temperature for approximately 5 minutes.

  • Purification:

    • Directly inject the contents of the loop onto a semi-preparative HPLC system with a C18 column.

    • Elute with a suitable mobile phase to separate [¹¹C]l-threo-methylphenidate from unreacted precursor and byproducts.

  • Formulation:

    • Collect the HPLC fraction containing the product.

    • Remove the HPLC solvents.

    • Formulate the final product in a sterile, injectable solution.

    • Conduct quality control analysis.

Experimental Workflow Diagrams (DOT Language)

Two_Step_Radiolabeling CO2 [11C]CO2 (from Cyclotron) MeI [11C]Methyl Iodide CO2->MeI Synthesis Reaction Methylation (Base, Solvent, 80°C) MeI->Reaction Precursor N-Protected d-threo-Ritalinic Acid Precursor->Reaction Deprotection Deprotection Reaction->Deprotection SPE SPE Purification (C18 Sep-Pak) Deprotection->SPE HPLC HPLC Purification (C18 Column) SPE->HPLC Product [11C]l-threo-Methylphenidate HPLC->Product One_Step_Radiolabeling MeI [11C]Methyl Iodide MeOTf [11C]Methyl Triflate MeI->MeOTf Conversion Loop_Reaction Loop Reaction (Room Temperature) MeOTf->Loop_Reaction Precursor d-threo-Ritalinic Acid (in buffered solution) Precursor->Loop_Reaction HPLC HPLC Purification (C18 Column) Loop_Reaction->HPLC Product [11C]l-threo-Methylphenidate HPLC->Product

References

Application Notes & Protocols for Assessing l-Methylphenidate Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting experiments for the assessment of l-Methylphenidate (l-MPH) pharmacokinetics. The protocols detailed below are intended to serve as a foundational framework that can be adapted to specific research needs.

Introduction to this compound Pharmacokinetics

Methylphenidate (MPH) is a chiral psychostimulant widely used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). It exists as two enantiomers, d-threo-methylphenidate (d-MPH) and l-threo-methylphenidate (l-MPH). The d-enantiomer is significantly more pharmacologically active than the l-enantiomer.[1][2] Commercial formulations of methylphenidate are often racemic mixtures. The pharmacokinetic profile of MPH is characterized by stereoselective metabolism, with the l-isomer being preferentially metabolized by carboxylesterase 1 (CES1) in the liver to its inactive metabolite, ritalinic acid.[3] This rapid, stereoselective clearance results in lower systemic exposure and a shorter half-life of l-MPH compared to d-MPH.[3] Understanding the pharmacokinetics of l-MPH is crucial for the development of novel formulations and for optimizing therapeutic regimens.

Experimental Design: In Vivo Pharmacokinetic Study in a Rat Model

This section outlines a typical experimental design for a preclinical pharmacokinetic study of l-MPH in rats.

2.1. Objective

To determine the pharmacokinetic profile of this compound following oral (PO), intravenous (IV), and transdermal administration in a rat model. Key parameters to be determined include maximum plasma concentration (Cmax), time to reach maximum plasma concentration (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).

2.2. Animal Model

  • Species: Sprague-Dawley rats

  • Sex: Male

  • Weight: 250-300 g

  • Housing: Standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water. Animals should be acclimated for at least one week prior to the study.

2.3. Experimental Groups

  • Group 1: Oral Administration (PO)

    • Dose: 10 mg/kg this compound HCl in a suitable vehicle (e.g., sterile water or saline).

    • Administration: Oral gavage.

  • Group 2: Intravenous Administration (IV)

    • Dose: 2 mg/kg this compound HCl in sterile saline.

    • Administration: Bolus injection via the tail vein.

  • Group 3: Transdermal Administration

    • Dose: A transdermal patch delivering a specified dose of this compound over a defined period (e.g., 9 hours). The application site on the rat's back should be shaved 24 hours prior to patch application.

2.4. Experimental Workflow Diagram

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment acclimatization Animal Acclimatization (1 week) randomization Randomization into Experimental Groups acclimatization->randomization dosing Drug Administration (PO, IV, Transdermal) randomization->dosing sampling Serial Blood Sampling dosing->sampling processing Plasma Separation sampling->processing analysis LC-MS/MS Analysis of This compound processing->analysis pk_analysis Pharmacokinetic Data Analysis analysis->pk_analysis reporting Reporting of Results pk_analysis->reporting

Figure 1. Experimental workflow for the pharmacokinetic assessment of this compound.

Experimental Protocols

3.1. Protocol for In Vivo Pharmacokinetic Study

  • Animal Preparation: Fast the rats overnight (approximately 12 hours) before oral drug administration, with free access to water. For transdermal administration, shave a small area on the back of the rat 24 hours prior to the study.

  • Drug Administration:

    • Oral (PO): Administer the this compound HCl solution at a dose of 10 mg/kg via oral gavage.

    • Intravenous (IV): Administer the this compound HCl solution at a dose of 2 mg/kg as a bolus injection into the tail vein.

    • Transdermal: Apply the transdermal patch to the shaved area on the back of the rat.

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the tail vein or a cannulated vessel at the following time points:

      • PO: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

      • IV: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 12 hours post-dose.

      • Transdermal: 0 (pre-dose), 1, 2, 4, 6, 8, 9 (patch removal), 10, 12, 16, and 24 hours post-application.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation:

    • Centrifuge the blood samples at 4°C and 3000 x g for 10 minutes to separate the plasma.

    • Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.

3.2. Protocol for Enantioselective Quantification of this compound in Plasma by LC-MS/MS

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., d3-l-methylphenidate).

    • Vortex mix for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Conditions:

    • HPLC System: A high-performance liquid chromatography system capable of gradient elution.

    • Chiral Column: A vancomycin-based chiral column (e.g., Astec Chirobiotic V2, 5 µm, 250 x 2.1 mm) is suitable for the enantioselective separation of methylphenidate.[4]

    • Mobile Phase: A mixture of methanol (B129727) and ammonium (B1175870) acetate (B1210297) buffer (e.g., 92:8 v/v, 20 mM, pH 4.1).[5]

    • Flow Rate: 0.2 mL/min.[4]

    • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode.

    • MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard. For methylphenidate, a common transition is m/z 234 > 84.[4]

  • Method Validation:

    • The analytical method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Data Presentation: Pharmacokinetic Parameters of this compound

The following tables summarize key pharmacokinetic parameters for this compound from preclinical and clinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Reference
40 (gavage)2440 ± 3600.58 ± 0.133490 ± 4201.81 ± 0.81[6]
4/10 (drinking water)~8000~2--[7][8]
30/60 (drinking water)~30000~4--[7][8]

Table 2: Pharmacokinetic Parameters of this compound in Humans (Various Formulations)

FormulationDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t½ (h)Reference
Immediate-Release0.3 mg/kg7.8 ± 0.82.2-2-3[1][9]
Transdermal System12.5 cm² patch (9h)-10-4-5[10]
Extended-Release (d-MPH)--1.5-2 (1st peak), 5.5-6.5 (2nd peak)-~3[10]

Signaling Pathway

This compound, although less potent than its d-enantiomer, contributes to the overall pharmacological effect by blocking the reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) at their respective transporters (DAT and NET).[11][12] This inhibition leads to an increase in the synaptic concentrations of these neurotransmitters, thereby enhancing dopaminergic and noradrenergic signaling.[13][14]

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE_synthesis Dopamine (DA) & Norepinephrine (NE) Synthesis vesicular_storage Vesicular Storage DA_NE_synthesis->vesicular_storage release Release into Synaptic Cleft vesicular_storage->release DA DA release->DA NE NE release->NE DA_receptor Dopamine Receptors DA->DA_receptor DAT DAT DA->DAT NE_receptor Norepinephrine Receptors NE->NE_receptor NET NET NE->NET downstream Downstream Signaling DA_receptor->downstream NE_receptor->downstream reuptake Reuptake DAT->reuptake NET->reuptake l_MPH This compound l_MPH->DAT l_MPH->NET

References

Application Notes and Protocols for Cell-Based Assays to Determine l-Methylphenidate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

l-Methylphenidate is a psychostimulant medication primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1] Its therapeutic effects are largely attributed to its action as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][2] By blocking the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), this compound increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.[2][3][4] The d-threo enantiomer of methylphenidate is the more pharmacologically active component.[5]

Accurate determination of the potency and selectivity of this compound and its analogs at DAT and NET is crucial for drug development and neuroscience research. Cell-based assays provide a controlled in vitro environment to quantify the interaction of compounds with these transporters. This document provides detailed protocols for two primary types of cell-based assays: radioligand binding assays and neurotransmitter uptake assays. These methods are the gold standard for characterizing the pharmacological profile of monoamine reuptake inhibitors.[6] Additionally, a non-radioactive, fluorescence-based alternative for uptake assays is also discussed.

Data Presentation

The following tables summarize the quantitative data for methylphenidate's activity at the dopamine and norepinephrine transporters.

Table 1: Inhibitory Potency (IC50) of Methylphenidate and its Isomers on Dopamine and Norepinephrine Transporters

Compound/IsomerTransporterIC50 (nM)Cell System/Assay Condition
d-threo-MethylphenidateDAT33Rat brain membranes
l-threo-MethylphenidateDAT540Rat brain membranes
Racemic MethylphenidateDAT34Human and canine kidney cells
d-threo-MethylphenidateNET244Rat brain membranes
l-threo-MethylphenidateNET5100Rat brain membranes
Racemic MethylphenidateNET339Human and canine kidney cells

Data compiled from in vitro studies. Values can vary based on experimental conditions.[5]

Table 2: Binding Affinity (Ki) of Methylphenidate for Dopamine and Norepinephrine Transporters

CompoundTransporterKi (nM)Experimental System
MethylphenidateDAT193In vitro
MethylphenidateNET38In vitro

Note: The affinity of methylphenidate is higher for NET than for DAT in some in vitro studies.[7]

Signaling Pathway and Experimental Workflow

Signaling Pathway of Monoamine Reuptake Inhibition

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) DA_NE Dopamine/ Norepinephrine Vesicle->DA_NE Release MAO Monoamine Oxidase (MAO) DAT_NET Dopamine/Norepinephrine Transporter (DAT/NET) DAT_NET->Vesicle Repackaging DAT_NET->MAO Degradation DA_NE->DAT_NET Reuptake Receptor Postsynaptic Dopamine/Norepinephrine Receptor DA_NE->Receptor Binding MPH This compound MPH->DAT_NET Inhibition

Caption: Mechanism of this compound at the synapse.

General Experimental Workflow for Transporter Assays

A 1. Cell Culture (HEK293 cells expressing DAT or NET) B 2. Cell Plating (96-well plates) A->B C 3. Compound Incubation (this compound and controls) B->C D_bind 4a. Radioligand Incubation ([3H]WIN 35,428 or [3H]nisoxetine) C->D_bind Binding Assay D_uptake 4b. Substrate Incubation ([3H]Dopamine or [3H]Norepinephrine or Fluorescent Substrate) C->D_uptake Uptake Assay E_bind 5a. Filtration & Washing (Separate bound and free radioligand) D_bind->E_bind E_uptake 5b. Uptake Termination & Washing D_uptake->E_uptake F_bind 6a. Scintillation Counting E_bind->F_bind F_uptake 6b. Scintillation Counting or Fluorescence Measurement E_uptake->F_uptake G 7. Data Analysis (IC50 / Ki determination) F_bind->G F_uptake->G

Caption: General workflow for cell-based transporter assays.

Experimental Protocols

Protocol 1: Radioligand Binding Assay

This assay measures the ability of this compound to compete with a radiolabeled ligand for binding to DAT or NET.

Materials:

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT) or human norepinephrine transporter (hNET).

  • Radioligands:

    • For DAT: [³H]WIN 35,428 (specific activity ~70-90 Ci/mmol)

    • For NET: [³H]nisoxetine (specific activity ~70-90 Ci/mmol)

  • Test Compound: this compound hydrochloride

  • Non-specific Binding Control:

    • For DAT: Cocaine (10 µM) or unlabeled WIN 35,428 (1 µM)[8]

    • For NET: Desipramine (10 µM)

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4) containing 120 mM NaCl and 5 mM KCl.

  • Wash Buffer: Ice-cold assay buffer.

  • Scintillation Cocktail

  • 96-well microplates

  • Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)

  • Cell harvester and liquid scintillation counter

Procedure:

  • Membrane Preparation:

    • Culture HEK293-hDAT or HEK293-hNET cells to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in fresh assay buffer.

    • Determine protein concentration using a standard protein assay (e.g., BCA assay).

  • Assay Setup (in triplicate in a 96-well plate):

    • Total Binding: Add 50 µL of assay buffer, 50 µL of the appropriate radioligand (e.g., a final concentration of 0.5-2 nM [³H]WIN 35,428 for DAT), and 100 µL of cell membrane preparation (typically 20-50 µg of protein).

    • Non-specific Binding: Add 50 µL of the non-specific binding control, 50 µL of the radioligand, and 100 µL of the cell membrane preparation.

    • Competitive Binding: Add 50 µL of this compound at various concentrations (e.g., 0.1 nM to 10 µM), 50 µL of the radioligand, and 100 µL of the cell membrane preparation.

  • Incubation:

    • Incubate the plate at 4°C for 90-120 minutes.[9]

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.[8]

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is the dissociation constant of the radioligand.[8]

Protocol 2: Radiolabeled Neurotransmitter Uptake Assay

This assay directly measures the inhibition of the transport of a radiolabeled neurotransmitter into cells expressing DAT or NET.

Materials:

  • Cell Lines: HEK293 cells stably expressing hDAT or hNET.

  • Radiolabeled Substrates:

    • For DAT: [³H]Dopamine (specific activity ~40-60 Ci/mmol)

    • For NET: [³H]Norepinephrine (specific activity ~40-60 Ci/mmol)

  • Test Compound: this compound hydrochloride

  • Non-specific Uptake Control:

    • For DAT: Mazindol (10 µM) or Nomifensine (10 µM)[10]

    • For NET: Desipramine (10 µM)

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).[11] For dopamine uptake, supplement with 0.1 mM ascorbic acid to prevent oxidation.

  • Lysis Buffer: 1% Sodium dodecyl sulfate (B86663) (SDS) or 0.1 M NaOH.[11]

  • Poly-D-lysine coated 96-well plates

  • Scintillation Cocktail and Liquid Scintillation Counter

Procedure:

  • Cell Plating:

    • Seed HEK293-hDAT or HEK293-hNET cells into poly-D-lysine coated 96-well plates to achieve a confluent monolayer on the day of the assay.

    • Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Assay Preparation:

    • On the day of the assay, aspirate the culture medium and wash the cells once with pre-warmed assay buffer.

  • Compound Incubation:

    • Add assay buffer containing various concentrations of this compound or the non-specific uptake control to the wells.

    • Pre-incubate for 10-20 minutes at 37°C.[11]

  • Uptake Initiation:

    • Initiate the uptake by adding the radiolabeled substrate (e.g., a final concentration of 10-50 nM [³H]Dopamine for DAT) to each well.[10]

    • Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the time is within the linear range of uptake.[12]

  • Uptake Termination and Washing:

    • Rapidly terminate the uptake by aspirating the buffer and washing the cells three times with ice-cold assay buffer.[12]

  • Cell Lysis and Quantification:

    • Lyse the cells by adding lysis buffer and incubating for 30 minutes at room temperature.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.[11]

  • Data Analysis:

    • Calculate specific uptake: Specific Uptake = Total Uptake - Non-specific Uptake.

    • Determine the percentage of inhibition for each this compound concentration.

    • Plot percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

Protocol 3: Fluorescent Neurotransmitter Uptake Assay (Non-Radioactive Alternative)

This method utilizes a fluorescent substrate that mimics biogenic amines to measure transporter activity, offering a higher-throughput and non-radioactive alternative.

Materials:

  • Cell Lines: HEK293 cells stably expressing hDAT or hNET.

  • Assay Kit: Commercially available neurotransmitter transporter uptake assay kit (e.g., from Molecular Devices). These kits typically include a fluorescent substrate and a masking dye to quench extracellular fluorescence.[3][6]

  • Test Compound: this compound hydrochloride

  • Positive Control: A known potent inhibitor for the respective transporter (e.g., Nomifensine for DAT, Desipramine for NET).

  • Assay Buffer: Typically a Hanks' Balanced Salt Solution (HBSS) with HEPES, pH 7.4.[13]

  • Black, clear-bottom 96- or 384-well microplates

  • Fluorescence plate reader with bottom-read capabilities

Procedure:

  • Cell Plating:

    • Seed cells into black, clear-bottom 96- or 384-well plates to form a confluent monolayer.[3]

  • Compound Addition:

    • On the day of the assay, wash the cells with pre-warmed assay buffer.

    • Add assay buffer containing serial dilutions of this compound, positive control, or vehicle control to the appropriate wells.

    • Pre-incubate for 10-20 minutes at 37°C.[13]

  • Fluorescent Substrate Addition and Incubation:

    • Prepare the fluorescent substrate solution according to the kit manufacturer's instructions.

    • Add the fluorescent substrate to each well.

    • Incubate at 37°C for a time determined by optimization (typically 15-30 minutes) to allow for substrate uptake.[13]

  • Masking of Extracellular Fluorescence:

    • Add the masking dye solution as recommended by the kit manufacturer to quench the fluorescence of the substrate in the assay buffer.[3]

  • Fluorescence Measurement:

    • Immediately measure the intracellular fluorescence using a bottom-read fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Normalize the data with the vehicle control representing 100% uptake (0% inhibition) and the positive control representing 0% uptake (100% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration and determine the IC50 value using a four-parameter logistic equation.[13]

References

Application Notes and Protocols for Investigating l-Methylphenidate Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing animal models for the preclinical investigation of l-methylphenidate (l-MPH), the levorotatory isomer of methylphenidate. While the d-threo-isomer is considered the primary pharmacologically active component for therapeutic effects in Attention-Deficit/Hyperactivity Disorder (ADHD), understanding the distinct contributions and potential effects of the l-isomer is crucial for a complete pharmacological profile and for the development of novel therapeutics.[1][2][3]

Animal Models

The selection of an appropriate animal model is critical for the successful investigation of l-MPH effects. Both rats and mice are commonly used, with specific strains offering advantages for modeling particular aspects of ADHD-like behaviors.

  • Rat Models:

    • Spontaneously Hypertensive Rat (SHR): This is the most widely used and accepted genetic animal model of ADHD, exhibiting key behavioral characteristics of the disorder, including hyperactivity, impulsivity, and deficits in sustained attention.[4][5] SHRs show altered dopamine (B1211576) (DA) signaling and increased DA transporter (DAT) expression, mirroring findings in human ADHD.[4]

    • Wistar-Kyoto (WKY): Often used as the normotensive control for the SHR strain, WKY rats display a contrasting behavioral phenotype, typically characterized by behavioral inhibition and a depressive-like profile.[4]

    • Sprague-Dawley and Long-Evans: These outbred strains are commonly used for general pharmacological and behavioral studies.

  • Mouse Models:

    • Various knockout and transgenic mouse models targeting components of the dopaminergic and noradrenergic systems are available to investigate the specific molecular targets of l-MPH.

Routes of Administration

The route of administration significantly impacts the pharmacokinetic profile of methylphenidate and, consequently, its behavioral and neurochemical effects.

  • Intraperitoneal (IP) Injection: This is a common route in preclinical studies due to its convenience and the rapid achievement of peak plasma concentrations.

  • Oral Gavage (p.o.): This route mimics the clinical route of administration for methylphenidate, resulting in a slower absorption and lower peak plasma concentrations compared to IP injection.[6]

  • Drinking Water: Administration via drinking water allows for chronic, voluntary drug intake, which can be useful for modeling long-term treatment regimens.

Behavioral Assays

A battery of behavioral assays can be employed to assess the effects of l-MPH on various domains, including locomotor activity, anxiety, and reward processing.

Locomotor Activity

Purpose: To assess the effects of l-MPH on spontaneous and novelty-induced locomotor activity.

Quantitative Data Summary:

Animal ModelCompoundDose (mg/kg)Route% Change in Locomotor ActivityReference
Sprague-Dawley Ratd,l-MPH2.5s.c.Significant Increase[7]
Sprague-Dawley Ratd,l-MPH10s.c.Maximal Increase[7]
Sprague-Dawley Ratd,l-MPH40s.c.Increased Stereotypy, Reduced Ambulation[7]
WKY Ratd,l-MPH0.6i.p.No Significant Change[8]
WKY Ratd,l-MPH2.5i.p.Significant Increase[8]
WKY Ratd,l-MPH10.0i.p.Further Significant Increase[8]
Moused,l-MPH1.0i.p.No Significant Change[9]
Moused,l-MPH10.0i.p.Significant Increase[9]

Experimental Protocol: Open Field Test

  • Apparatus: A square arena (e.g., 40 x 40 x 40 cm) made of a non-porous material for easy cleaning. The arena is often equipped with infrared beams to automatically track movement.

  • Habituation: Place the animal in the testing room for at least 60 minutes prior to the test to acclimate to the ambient conditions.

  • Procedure:

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore the arena for a predetermined period (e.g., 30-60 minutes).

    • Record locomotor activity using an automated tracking system. Key parameters include:

      • Total distance traveled

      • Time spent in the center versus the periphery of the arena

      • Rearing frequency (vertical activity)

  • Drug Administration: Administer l-MPH or vehicle at the desired dose and route. The timing of administration relative to the test will depend on the pharmacokinetic profile of the drug and the specific research question.

  • Data Analysis: Analyze the recorded parameters using appropriate statistical methods (e.g., ANOVA, t-test) to compare the effects of l-MPH with the control group.

Conditioned Place Preference (CPP)

Purpose: To assess the rewarding or aversive properties of l-MPH.

Quantitative Data Summary:

Animal ModelCompoundDose (mg/kg)RouteOutcomeReference
Sprague-Dawley Ratd,l-MPH3i.p.Significant CPP[10]
Sprague-Dawley Ratd,l-MPH10i.p.Significant CPP[10]
Sprague-Dawley Ratd,l-MPH10p.o.Significant CPP[10]
Adolescent SHRd,l-MPH (pre-treatment)2.5 (once or twice daily)p.o.No alteration of cocaine-induced CPP in adulthood[11]

Experimental Protocol: Conditioned Place Preference

  • Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment to allow the animal to differentiate between them.

  • Pre-Conditioning Phase (Baseline Preference):

    • On day 1, place the animal in the central compartment (in a three-compartment apparatus) and allow free access to all compartments for a set duration (e.g., 15-20 minutes).

    • Record the time spent in each compartment to determine any initial preference. An unbiased design is often preferred, where animals showing a strong initial preference for one compartment are excluded.

  • Conditioning Phase:

    • This phase typically lasts for 4-8 days.

    • On drug conditioning days, administer l-MPH and confine the animal to one of the compartments (e.g., the initially non-preferred one in a biased design, or randomly assigned in an unbiased design) for a specific duration (e.g., 30 minutes).

    • On vehicle conditioning days, administer the vehicle and confine the animal to the opposite compartment for the same duration.

    • Alternate between drug and vehicle conditioning days.

  • Test Phase (Post-Conditioning):

    • On the test day, place the animal in the central compartment (drug-free state) and allow free access to all compartments.

    • Record the time spent in each compartment.

  • Data Analysis: A preference score is typically calculated as the time spent in the drug-paired compartment minus the time spent in the vehicle-paired compartment during the test phase. A positive score indicates a conditioned place preference (reward), while a negative score indicates a conditioned place aversion.

Elevated Plus Maze (EPM)

Purpose: To assess anxiety-like behavior.

Quantitative Data Summary:

| Animal Model | Compound | Dose (mg/kg) | Outcome | Reference | | :--- | :--- | :--- | :--- | | Juvenile Rat | d,l-MPH (chronic) | 2.0 | Increased time spent in open arms |[12] |

Experimental Protocol: Elevated Plus Maze

  • Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm) with two open arms and two closed arms of equal dimensions.

  • Procedure:

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the session using a video camera positioned above the maze.

  • Data Analysis: Score the video recordings for the following parameters:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

    • An increase in the time spent and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Neurochemical and Molecular Analysis

Neurotransmitter Transporter Occupancy

l-MPH, like d-MPH, is known to block the dopamine transporter (DAT) and the norepinephrine (B1679862) transporter (NET), thereby increasing the synaptic concentrations of these neurotransmitters. However, the affinity of the l-isomer for these transporters is considerably lower than that of the d-isomer.

Quantitative Data Summary: Transporter Binding Affinity (IC50, nM) in Rat Brain

CompoundDATNETReference
d-threo-MPH33244[13]
l-threo-MPH5405100[13]
In Vivo Microdialysis

Purpose: To measure extracellular levels of dopamine and norepinephrine in specific brain regions following l-MPH administration.

Protocol Outline: In Vivo Microdialysis

  • Surgical Implantation: Stereotaxically implant a microdialysis guide cannula into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, striatum) of an anesthetized animal.

  • Recovery: Allow the animal to recover from surgery for a specified period.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.

  • Baseline Collection: Collect several baseline dialysate samples to establish stable neurotransmitter levels.

  • Drug Administration: Administer l-MPH or vehicle.

  • Sample Collection: Continue to collect dialysate samples at regular intervals.

  • Analysis: Analyze the concentration of dopamine and norepinephrine in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Signaling Pathways and Molecular Mechanisms

The administration of methylphenidate can induce changes in gene expression and intracellular signaling cascades. While much of the research has focused on the racemic mixture or the d-isomer, it is understood that these effects are primarily downstream of DAT and NET blockade.

Key Molecular Targets and Pathways:

  • Immediate Early Genes (IEGs): MPH has been shown to induce the expression of IEGs such as c-fos and fosB in various brain regions, including the striatum and prefrontal cortex.[14][15] This induction is often used as a marker of neuronal activation.

  • CREB (cAMP response element-binding protein): As a downstream effector of dopamine and norepinephrine signaling, the phosphorylation and activation of CREB are likely modulated by MPH.

  • Dopamine Receptors (D1 and D2): The increased synaptic dopamine resulting from DAT blockade by MPH leads to the activation of postsynaptic dopamine D1 and D2 receptors, initiating downstream signaling cascades.

Visualizations

Experimental Workflow and Logic

experimental_workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_behavioral_testing Behavioral Assessment cluster_neuro_analysis Neurochemical/Molecular Analysis animal_model Select Animal Model (e.g., SHR, WKY, Sprague-Dawley) acclimation Acclimation Period animal_model->acclimation drug_prep Prepare this compound Solution acclimation->drug_prep administration Administer Drug (IP, PO, etc.) drug_prep->administration locomotor Locomotor Activity administration->locomotor cpp Conditioned Place Preference administration->cpp epm Elevated Plus Maze administration->epm microdialysis In Vivo Microdialysis administration->microdialysis gene_expression Gene Expression Analysis (e.g., qPCR, Western Blot) administration->gene_expression transporter_binding Transporter Occupancy administration->transporter_binding data_analysis Data Analysis and Interpretation locomotor->data_analysis cpp->data_analysis epm->data_analysis microdialysis->data_analysis gene_expression->data_analysis transporter_binding->data_analysis

Caption: Experimental workflow for investigating this compound effects.

Signaling Pathway

signaling_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron DA Dopamine (DA) D1R D1 Receptor DA->D1R D2R D2 Receptor DA->D2R NE Norepinephrine (NE) AR Adrenergic Receptor NE->AR AC Adenylyl Cyclase D1R->AC + D2R->AC - cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene_Expression Gene Expression (e.g., c-fos, fosB) CREB->Gene_Expression l_MPH This compound DAT DAT l_MPH->DAT Blocks NET NET l_MPH->NET Blocks DAT->DA Reuptake NET->NE Reuptake

Caption: Putative signaling pathway of this compound.

References

Application Notes and Protocols for High-Throughput Screening of l-Methylphenidate Binding Partners

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

l-Methylphenidate is a psychostimulant drug primarily used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Its therapeutic effects are mainly attributed to its action as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1][3] By blocking the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), this compound increases the extracellular concentrations of these neurotransmitters in the synaptic cleft.[1][3][4] While DAT and NET are its primary targets, identifying other potential binding partners, including off-target interactions, is crucial for a comprehensive understanding of its pharmacological profile and for the development of novel therapeutics with improved specificity and reduced side effects.

High-throughput screening (HTS) offers a robust platform for rapidly assessing the interaction of this compound with a large number of proteins. This document provides detailed application notes and protocols for several HTS assays suitable for identifying and characterizing novel binding partners of this compound.

Known and Putative Binding Partners of this compound

A summary of known and potential binding partners for this compound is presented below.

TargetTarget TypeKnown InteractionTherapeutic RelevancePotential for Off-Target Effects
Dopamine Transporter (DAT) TransporterPrimary Target - Reuptake InhibitionADHD, NarcolepsyHigh
Norepinephrine Transporter (NET) TransporterPrimary Target - Reuptake InhibitionADHD, DepressionHigh
Serotonin Receptors (5-HT1A, 5-HT2B) GPCRWeak AffinityMood regulationModerate
Alpha-2 Adrenergic Receptors (α2A, α2B, α2C) GPCRPutativeCognitive function, Blood pressure regulationModerate

High-Throughput Screening Workflow

The general workflow for identifying novel this compound binding partners using HTS is depicted below. This process begins with assay development and progresses through primary and secondary screening to hit validation and characterization.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Hit Confirmation & Secondary Screening cluster_3 Phase 4: Hit Characterization Assay_Dev Assay Development (e.g., SPR, FP, AlphaScreen) Assay_Val Assay Validation (Z'-factor, S/B ratio) Assay_Dev->Assay_Val Primary_HTS Primary HTS (Large compound library) Assay_Val->Primary_HTS Hit_ID Initial Hit Identification Primary_HTS->Hit_ID Hit_Conf Hit Confirmation (Dose-response) Hit_ID->Hit_Conf Secondary_Assays Secondary Assays (Orthogonal methods) Hit_Conf->Secondary_Assays Mechanism Mechanism of Action Studies Secondary_Assays->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Caption: A generalized workflow for high-throughput screening to identify novel binding partners.

This compound Signaling Pathway

The primary mechanism of action of this compound involves the blockade of DAT and NET, leading to an increase in synaptic dopamine and norepinephrine.

Methylphenidate_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release NE_vesicle Norepinephrine Vesicle NE Norepinephrine NE_vesicle->NE Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA->DAT Reuptake DA_receptor Dopamine Receptors DA->DA_receptor Binds NE->NET Reuptake NE_receptor Norepinephrine Receptors NE->NE_receptor Binds Methylphenidate This compound Methylphenidate->DAT Blocks Methylphenidate->NET Blocks

Caption: Mechanism of action of this compound at the synapse.

Experimental Protocols

Protocol 1: Surface Plasmon Resonance (SPR) Based Screening

Assay Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip to detect biomolecular interactions in real-time.[5][6] A library of potential protein targets is immobilized on the sensor chip, and a solution containing this compound is flowed over the surface. Binding of this compound to an immobilized protein results in a change in the SPR signal, which is proportional to the mass of bound analyte.

Experimental Workflow:

SPR_Workflow cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis chip_prep Immobilize Target Proteins on SPR Sensor Chip injection Inject this compound over Sensor Surface ligand_prep Prepare this compound Solution association Association Phase (Binding) injection->association dissociation Dissociation Phase (Wash) association->dissociation sensorgram Generate Sensorgrams dissociation->sensorgram kinetic_analysis Kinetic Analysis (ka, kd, KD) sensorgram->kinetic_analysis

Caption: Workflow for Surface Plasmon Resonance (SPR) screening.

Materials:

  • SPR instrument (e.g., Bruker Sierra SPR-32 Pro, Carterra LSA)[7]

  • Sensor chips (e.g., CM5, or equivalent)

  • Immobilization reagents (e.g., EDC/NHS, amine coupling kit)

  • Purified protein targets

  • This compound hydrochloride

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl, pH 2.5)

Procedure:

  • Protein Immobilization:

    • Activate the sensor chip surface using a fresh mixture of EDC and NHS.

    • Inject the purified protein targets over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and dilute to the desired screening concentration in running buffer.

  • SPR Analysis:

    • Equilibrate the system with running buffer.

    • Inject the this compound solution over the sensor surface for a defined association time (e.g., 60-120 seconds).[6]

    • Flow running buffer over the surface to monitor the dissociation phase (e.g., 120-300 seconds).[6]

    • If necessary, inject a regeneration solution to remove any remaining bound analyte.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain specific binding sensorgrams.

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Presentation:

Target ProteinAssociation Rate (ka) (M⁻¹s⁻¹)Dissociation Rate (kd) (s⁻¹)Affinity (KD) (µM)
DAT1.2 x 10⁴2.5 x 10⁻²2.1
NET8.5 x 10³5.1 x 10⁻²6.0
Protein X3.2 x 10³9.8 x 10⁻³3.1
Protein YNo significant binding--
Protocol 2: Fluorescence Polarization (FP) Assay

Assay Principle: FP is a solution-based, homogeneous technique that measures changes in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[8][9][10] In a competitive FP assay, a fluorescently labeled ligand (tracer) that binds to the target protein is used. Unlabeled this compound is then added to compete with the tracer for binding to the target. If this compound binds to the target, it will displace the fluorescent tracer, which will then tumble more rapidly, resulting in a decrease in the FP signal.[11]

Experimental Workflow:

FP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Target Protein, Fluorescent Tracer, and this compound dispense Dispense Reagents into Microplate reagent_prep->dispense incubate Incubate to Reach Equilibrium dispense->incubate read Read Fluorescence Polarization incubate->read plot Plot FP Signal vs. This compound Concentration read->plot calc_ic50 Calculate IC50 plot->calc_ic50

Caption: Workflow for a competitive Fluorescence Polarization (FP) assay.

Materials:

  • Fluorescence polarization plate reader

  • Black, low-volume 384-well microplates

  • Purified protein target

  • Fluorescently labeled tracer molecule (a known binder to the target)

  • This compound hydrochloride

  • Assay buffer (e.g., PBS with 0.01% Tween-20)

Procedure:

  • Reagent Preparation:

    • Determine the optimal concentration of the target protein and fluorescent tracer by performing a saturation binding experiment.

    • Prepare serial dilutions of this compound in assay buffer.

  • Assay Plate Setup:

    • Add a fixed concentration of the target protein and fluorescent tracer to each well of the microplate.

    • Add the serially diluted this compound to the wells. Include controls for no inhibition (tracer + target) and background (tracer only).

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to allow the binding reaction to reach equilibrium (e.g., 30-60 minutes).

  • Measurement:

    • Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.

  • Data Analysis:

    • Plot the FP signal as a function of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of tracer binding.

Data Presentation:

Target ProteinFluorescent TracerTracer Kd (nM)This compound IC50 (µM)
DATFluorescent Cocaine Analog15.23.5
NETFluorescent Desipramine Analog25.88.2
Protein ZFluorescent Ligand Z50.1> 100
Protocol 3: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

Assay Principle: AlphaScreen is a bead-based, no-wash immunoassay that measures the interaction between two molecules.[12][13][14] In a competition assay format, a biotinylated version of a known ligand for the target protein is bound to streptavidin-coated Donor beads. The target protein, often with a tag such as GST or His, is bound to Acceptor beads. When the Donor and Acceptor beads are in close proximity due to the ligand-protein interaction, excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal.[13] Unlabeled this compound competes with the biotinylated ligand for binding to the target protein, causing a decrease in the AlphaScreen signal.[12]

Experimental Workflow:

AlphaScreen_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Prepare Biotinylated Ligand, Target Protein, Donor/Acceptor Beads, and this compound dispense Dispense Reagents into Microplate reagent_prep->dispense incubate1 Incubate Ligand, Target, and this compound dispense->incubate1 add_beads Add Donor and Acceptor Beads incubate1->add_beads incubate2 Incubate in the Dark add_beads->incubate2 read Read AlphaScreen Signal incubate2->read plot Plot Signal vs. This compound Concentration read->plot calc_ic50 Calculate IC50 plot->calc_ic50

Caption: Workflow for a competitive AlphaScreen assay.

Materials:

  • AlphaScreen-compatible plate reader

  • White, opaque 384-well microplates

  • Streptavidin-coated Donor beads

  • Acceptor beads (e.g., anti-GST or Nickel Chelate)

  • Biotinylated ligand for the target protein

  • Tagged (e.g., GST- or His-tagged) purified target protein

  • This compound hydrochloride

  • AlphaScreen assay buffer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound.

    • Prepare a mixture of the biotinylated ligand and the tagged target protein in assay buffer.

  • Assay Plate Setup:

    • Add the this compound dilutions to the microplate wells.

    • Add the biotinylated ligand/target protein mixture to the wells.

  • Incubation 1:

    • Incubate the plate for 30-60 minutes at room temperature to allow for competitive binding.

  • Bead Addition:

    • Prepare a mixture of Donor and Acceptor beads in assay buffer under subdued light.

    • Add the bead mixture to all wells.

  • Incubation 2:

    • Incubate the plate in the dark at room temperature for 60-90 minutes to allow for bead-analyte binding.

  • Measurement:

    • Read the plate on an AlphaScreen-compatible reader.

  • Data Analysis:

    • Plot the AlphaScreen signal against the concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Data Presentation:

Target ProteinBiotinylated LigandThis compound IC50 (µM)
DATBiotinylated Cocaine Analog4.1
NETBiotinylated Desipramine Analog9.5
Protein WBiotinylated Ligand W> 100

Conclusion

The high-throughput screening methodologies detailed in these application notes provide robust and scalable approaches for identifying and characterizing novel binding partners of this compound. The choice of assay will depend on factors such as the availability of purified proteins, labeled ligands, and specific instrumentation. By employing a systematic screening workflow, researchers can effectively expand the known pharmacology of this compound, potentially uncovering new therapeutic applications and identifying liabilities associated with off-target interactions. Subsequent hit validation and characterization are essential steps to confirm the biological relevance of any identified interactions.

References

Application Notes and Protocols for Developing Stable Formulations of l-Methylphenidate for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

l-Methylphenidate (l-MPH), the less active enantiomer of the racemic mixture used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD), is a critical component in research settings for stereospecific binding assays, metabolism studies, and as a reference standard. The stability of l-MPH in solution is a significant challenge, primarily due to the hydrolysis of its ester linkage, which leads to the formation of the inactive metabolite, ritalinic acid. This degradation is highly dependent on pH, temperature, and the presence of certain excipients. These application notes provide a comprehensive guide to understanding the degradation pathways of l-MPH and offer detailed protocols for developing stable formulations for research purposes.

Key Degradation Pathways

The primary route of degradation for this compound is hydrolysis, which is significantly influenced by the pH of the solution.

  • Hydrolysis: The ester bond in this compound is susceptible to hydrolysis, yielding l-ritalinic acid and methanol. This reaction is catalyzed by both acidic and basic conditions, with a significantly higher rate observed in alkaline environments. At neutral and alkaline pH, a substantial percentage of methylphenidate can be spontaneously hydrolyzed.[1] For instance, in a solution at pH 8.0, 80% of methylphenidate can be hydrolyzed to ritalinic acid without the presence of bacteria.[1]

  • Transesterification: Certain excipients, notably those containing hydroxyl groups like glycerin, can react with the methyl ester of l-MPH to form new ester impurities. This transesterification reaction can lead to a significant loss of the active compound and the formation of unexpected byproducts.[2]

Strategies for Stabilization

To ensure the integrity of this compound in research formulations, the following strategies are recommended:

  • pH Control: Maintaining an acidic pH is the most critical factor in stabilizing l-MPH solutions. A pH range of 3 to 4 has been shown to provide good stability.[3] This can be achieved through the use of appropriate buffering agents.

  • Buffering Agents: Citrate, acetate, and phosphate (B84403) buffers are commonly used in pharmaceutical formulations and can be effective in maintaining the desired acidic pH.[4] The choice of buffer will depend on the desired pH range and compatibility with other formulation components.

  • Excipient Selection: Careful screening of excipients is crucial to prevent degradation. Excipients with reactive functional groups, such as the hydroxyl groups in glycerin, should be avoided or used with caution after thorough compatibility testing.

  • Temperature Control: Storing l-MPH solutions at refrigerated (2-8°C) or frozen (-20°C) temperatures significantly slows down the rate of hydrolysis and other degradation reactions.[[“]]

  • Protection from Light: While l-MPH is relatively stable to photolytic degradation, it is good practice to store solutions in amber vials to protect against potential light-induced degradation.

Data Presentation

The following tables summarize the stability of methylphenidate under various conditions, providing a quantitative basis for formulation development.

Table 1: Effect of pH on Methylphenidate Hydrolysis

Starting pH% Methylphenidate Remaining after 24h
6.080%
8.020%

Data adapted from a study on methylphenidate hydrolysis in bacterial growth medium at 37°C.[1]

Table 2: Long-Term Stability of Methylphenidate Solution (5 mg/mL) at Refrigerated Conditions (2-8°C)

Time Point (Days)% of Initial Concentration RemainingpH
1102.04%3.50
32100.82%3.43
6199.80%3.48
95101.02%3.52
18696.76%3.67
36598.98%3.55

Data from a study on extemporaneously prepared preservative-free methylphenidate 5 mg/mL intravenous solution.[3]

Table 3: Forced Degradation of Methylphenidate Hydrochloride

Stress ConditionConditions% Degradation
Acid Hydrolysis1N HCl, 80°C, 2 hours15%
Base Hydrolysis1N NaOH, Room Temp, 0.3 hours33%
Base Hydrolysis1N NaOH, 60°C, 30 minutesSignificant
Oxidative30% H2O2, 60°C, 1 hourSlight
Thermal105°C, 6 hoursStable
Photolytic1.2 million Lux hoursStable
Hydrolytic (Water)60°C, 2 hoursStable

Data compiled from multiple sources.[1][2][6]

Experimental Protocols

The following are detailed protocols for key experiments in the development of stable this compound formulations.

Protocol 1: pH Stability Profiling

Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.

Materials:

  • This compound HCl

  • Buffer solutions (e.g., citrate, acetate, phosphate) at various pH values (e.g., pH 2, 3, 4, 5, 6, 7, 8)

  • Volumetric flasks and pipettes

  • pH meter

  • Temperature-controlled chamber (e.g., incubator or water bath)

  • HPLC system with UV detector

Methodology:

  • Prepare a stock solution of this compound HCl in a suitable solvent (e.g., water or methanol).

  • Prepare a series of buffer solutions covering the desired pH range.

  • In separate volumetric flasks, dilute the this compound stock solution with each buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Measure and record the initial pH of each solution.

  • Transfer aliquots of each solution into amber HPLC vials.

  • Store the vials at a constant temperature (e.g., 40°C or 50°C) to accelerate degradation.

  • At specified time intervals (e.g., 0, 24, 48, 72 hours), withdraw a vial from each pH set.

  • Analyze the samples by a stability-indicating HPLC method to determine the concentration of this compound and the formation of ritalinic acid.

  • Plot the percentage of remaining this compound against time for each pH to determine the degradation rate.

Protocol 2: Excipient Compatibility Screening

Objective: To evaluate the compatibility of this compound with various common excipients.

Materials:

  • This compound HCl

  • A selection of excipients (e.g., lactose, microcrystalline cellulose, starch, magnesium stearate, povidone, etc.)

  • Vials (e.g., glass scintillation vials)

  • Spatulas and weighing balance

  • Temperature and humidity controlled oven (e.g., 40°C/75% RH)

  • HPLC system with UV detector

Methodology:

  • Prepare binary mixtures of this compound and each excipient, typically in a 1:1 or 1:5 ratio by weight.

  • Prepare a control sample of this compound alone.

  • For liquid formulations, prepare solutions of this compound with each excipient.

  • Transfer the mixtures into vials. For solid mixtures, both dry and wet (with a small amount of water added) samples should be prepared.

  • Store the vials under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 2-4 weeks).

  • At the end of the storage period, visually inspect the samples for any physical changes (color change, clumping, liquefaction).

  • Dissolve a known amount of each sample in a suitable solvent and analyze by a stability-indicating HPLC method.

  • Compare the chromatograms of the drug-excipient mixtures to the control sample to identify any new degradation peaks or significant loss of the parent drug.

Protocol 3: Forced Degradation Studies

Objective: To investigate the degradation of this compound under various stress conditions to establish a stability-indicating analytical method.

Materials:

  • This compound HCl

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Volumetric flasks, pipettes, and vials

  • Heating block or oven

  • Photostability chamber

  • HPLC system with UV or MS detector

Methodology:

  • Acid Hydrolysis: Dissolve this compound in 0.1N HCl and heat at 60-80°C for a specified time (e.g., 2 hours). Neutralize the solution before HPLC analysis.

  • Base Hydrolysis: Dissolve this compound in 0.1N NaOH and keep at room temperature or heat at 60°C for a shorter duration (e.g., 30 minutes). Neutralize the solution before analysis.

  • Oxidative Degradation: Dissolve this compound in a solution of 3-30% H₂O₂ and keep at room temperature or heat at 60°C for a specified time (e.g., 1 hour).

  • Thermal Degradation: Expose solid this compound powder to dry heat (e.g., 105°C) for a specified period (e.g., 6 hours).

  • Photolytic Degradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

Protocol 4: Stability-Indicating RP-HPLC Method

Objective: To provide a reliable HPLC method for the quantification of this compound and its primary degradant, ritalinic acid.

Chromatographic Conditions (Example):

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile: Methanol: 0.1% Formic Acid in water (45:45:10 v/v/v)[7]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm

  • Injection Volume: 20 µL

  • Column Temperature: Ambient or controlled at 30°C

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.

Visualizations

Mechanism of Action of Methylphenidate

Methylphenidate Mechanism of Action cluster_synaptic_cleft Synaptic Cleft Dopamine Dopamine DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake D_Receptor Dopamine Receptors Dopamine->D_Receptor Binds Norepinephrine Norepinephrine NET Norepinephrine Transporter (NET) Norepinephrine->NET Reuptake NE_Receptor Norepinephrine Receptors Norepinephrine->NE_Receptor Binds MPH This compound MPH->DAT Blocks MPH->NET Blocks

Caption: Mechanism of action of this compound.

Experimental Workflow for pH Stability Profiling

pH Stability Workflow start Start prep_stock Prepare l-MPH Stock Solution start->prep_stock prep_buffers Prepare Buffer Solutions (pH 2-8) start->prep_buffers prep_samples Prepare Samples in Each Buffer prep_stock->prep_samples prep_buffers->prep_samples initial_analysis Initial Analysis (t=0) - Measure pH - HPLC Analysis prep_samples->initial_analysis incubate Incubate Samples at Accelerated Temp. initial_analysis->incubate time_point_analysis Time Point Analysis (e.g., 24, 48, 72h) incubate->time_point_analysis time_point_analysis->incubate Continue Incubation data_analysis Data Analysis - Plot % Remaining l-MPH vs. Time - Determine Degradation Rate time_point_analysis->data_analysis end End data_analysis->end

Caption: Workflow for pH stability profiling.

Logical Relationship of Forced Degradation Studies

Forced Degradation Logic cluster_stress Stress Conditions drug This compound (Drug Substance/Product) acid Acidic (e.g., HCl) drug->acid base Basic (e.g., NaOH) drug->base oxidative Oxidative (e.g., H₂O₂) drug->oxidative thermal Thermal (e.g., Heat) drug->thermal photolytic Photolytic (e.g., Light) drug->photolytic analysis Stability-Indicating HPLC Analysis acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis outcome Identify Degradation Products & Validate Analytical Method analysis->outcome

Caption: Logic of forced degradation studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of l-Methylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of l-Methylphenidate.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing this compound?

The primary challenges in this compound synthesis include controlling stereochemistry to obtain the desired threo-isomer, managing impurity formation, and optimizing reaction conditions to achieve high yields.[1][2][3] The separation of the four possible stereoisomers (d-threo, l-threo, d-erythro, and l-erythro) can be complex, with the erythro isomers being associated with adverse effects.[4]

Q2: Why is stereoselectivity so critical in Methylphenidate synthesis?

Stereoselectivity is crucial because the pharmacological activity of Methylphenidate resides primarily in the d-threo enantiomer (dexmethylphenidate).[4][5] While racemic mixtures of d- and l-threo-methylphenidate are used in some formulations, the l-threo isomer is significantly less active.[5] Therefore, controlling the synthesis to produce the threo diastereomer and subsequently resolving the enantiomers is a key aspect of the process.

Q3: What are the common impurities found in Methylphenidate synthesis?

Common impurities can be process-related or arise from degradation.[6] Process-related impurities include unreacted starting materials, by-products, and residual solvents.[6] A significant impurity is the precursor acid, ritalinic acid, which can form due to incomplete esterification or hydrolysis of the final product.[4][7] Other potential impurities include stereoisomers (erythro-diastereomers) and by-products from side reactions.[8]

Q4: Can continuous-flow synthesis be applied to Methylphenidate production?

Yes, continuous-flow processes in micro/mesofluidic reactors have been developed for the synthesis of methylphenidate hydrochloride. This approach offers several advantages over traditional batch processes, including improved mixing, better heat transfer, precise control over reaction conditions, and enhanced safety, particularly when dealing with hazardous intermediates.[3] These methods can lead to higher productivity and a more consistent product quality.[3]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Threo-Diastereomer

Possible Causes & Solutions

Cause Troubleshooting Step Expected Outcome
Incomplete Reaction Monitor the reaction progress using techniques like HPLC or TLC to ensure it goes to completion.[4] Consider extending the reaction time or slightly increasing the temperature if the reaction stalls.Increased conversion of starting materials to the product, leading to a higher crude yield.
Suboptimal Temperature The esterification of ritalinic acid is sensitive to temperature. Low-temperature synthesis (below 45°C) has been shown to be effective and can minimize side reactions.[4] Conversely, some protocols may require reflux temperatures to proceed efficiently.[2] Optimize the temperature based on the specific protocol being used.Improved reaction rate and selectivity, minimizing the formation of degradation products.
Presence of Water Water can hydrolyze the ester product back to ritalinic acid, reducing the yield.[2] Ensure all reagents and solvents are anhydrous. The use of a water sequestrant, such as trimethyl orthoacetate, can effectively remove water from the reaction mixture and drive the equilibrium towards the product.[2]A significant increase in the isolated yield of methylphenidate.
Inefficient Purification The purification process, especially crystallization, can lead to significant product loss if not optimized. Carefully select the recrystallization solvent and control the cooling rate to maximize the recovery of the desired isomer.[9]Higher recovery of the purified l-threo-methylphenidate.
Problem 2: High Levels of Erythro-Diastereomer Impurity

Possible Causes & Solutions

Cause Troubleshooting Step Expected Outcome
Lack of Stereocontrol in the Key Reaction Step The choice of synthetic route and reagents is critical for stereocontrol. Methods involving catalytic hydrogenation or specific chiral catalysts are designed to favor the formation of the threo-isomer.[10][11] Review and optimize the stereoselective step of your synthesis.A higher diastereomeric excess (d.e.) of the threo-isomer in the crude product.
Epimerization Under certain conditions (e.g., harsh acidic or basic conditions), the erythro-isomer can be epimerized to the more stable threo-isomer. While this can be a strategy to improve the threo:erythro ratio, unintended epimerization can also occur.[12] Carefully control the pH and temperature during the reaction and workup.Preservation of the desired stereochemistry throughout the synthesis and purification process.
Ineffective Separation If the synthesis produces a mixture of diastereomers, efficient separation is necessary. Fractional crystallization is a common method to separate the threo and erythro isomers. The choice of solvent is critical for successful separation.Isolation of the threo-diastereomer with high purity.

Experimental Protocols

Key Experiment: Esterification of Ritalinic Acid to Methylphenidate

This protocol is a generalized example based on common literature procedures for the esterification step.[2][4]

Materials:

  • dl-threo-Ritalinic acid

  • Methanol (anhydrous)

  • Acid catalyst (e.g., HCl gas, thionyl chloride, or sulfuric acid)

  • Water sequestrant (e.g., trimethyl orthoformate) (optional)

  • Anti-solvent for precipitation (e.g., isopropanol)

Procedure:

  • To a suspension of dl-threo-ritalinic acid in methanol, introduce the acid catalyst at a controlled temperature (e.g., below 45°C for low-temperature processes).[4]

  • Stir the reaction mixture for the specified time (can range from hours to over a day) while monitoring the conversion by HPLC.[4]

  • (Optional) If using a water sequestrant, it can be added at the beginning of the reaction or after a certain level of conversion is reached to drive the reaction to completion.[2]

  • Once the reaction is complete, the product can be isolated by precipitation. This is often achieved by adding an anti-solvent or by concentrating the reaction mixture and cooling.[2][4]

  • The resulting solid, methylphenidate hydrochloride, is then collected by filtration, washed with a cold solvent, and dried.

Data Presentation

Table 1: Comparison of Reaction Conditions for Methylphenidate Synthesis

Method Starting Material Catalyst/Reagent Temperature Reaction Time Yield Reference
Low-Temperature Esterificationdl-threo-Ritalinic acidHCl gas, Trimethyl orthoformate41-42 °C20 hours>99% conversion[4]
Reflux Esterificationthreo-α-phenyl-α-(2-piperidinyl)acetic acidMethanolic HCl, Trimethyl orthoacetateReflux (~68.5°C)5-6 hours69.8%[2]
Asymmetric Synthesisd-Pipecolic acidMultiple stepsN/AN/A>99% optical purity[10]
Enantioselective ResolutionRacemic methylphenidate base(+)-O,O'-Di-p-toluoyl-D-tartaric acid40-45°C then cool to 0°CN/A97% (diastereomeric salt)[13]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Yield in this compound Synthesis start Low Yield Observed check_completion Check Reaction Completion (HPLC/TLC) start->check_completion incomplete Reaction Incomplete check_completion->incomplete No complete Reaction Complete check_completion->complete Yes extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time extend_time->check_completion check_water Assess for Water Contamination complete->check_water water_present Water Present check_water->water_present Yes no_water Anhydrous Conditions Confirmed check_water->no_water No use_sequestrant Use Water Sequestrant (e.g., Trimethyl Orthoacetate) water_present->use_sequestrant end Yield Improved use_sequestrant->end optimize_purification Optimize Purification/Crystallization no_water->optimize_purification optimize_purification->end

Caption: Troubleshooting workflow for addressing low yield issues.

Stereoselectivity_Logic_Diagram Decision Logic for Achieving High Stereoselectivity start Goal: High Purity l-threo-Methylphenidate synthesis_choice Choose Synthetic Strategy start->synthesis_choice asymmetric Asymmetric Synthesis synthesis_choice->asymmetric Direct racemic Racemic Synthesis + Resolution synthesis_choice->racemic Indirect chiral_catalyst Employ Chiral Catalysts/Auxiliaries asymmetric->chiral_catalyst diastereoselective Diastereoselective Reaction to favor threo racemic->diastereoselective analysis Analyze Purity (Chiral HPLC) chiral_catalyst->analysis separation Separate Diastereomers (e.g., Crystallization) diastereoselective->separation resolution Resolve Enantiomers (e.g., Chiral Acid) separation->resolution resolution->analysis pure_product High Purity l-threo Isomer Obtained analysis->pure_product Purity OK repurify Repurify/Re-resolve analysis->repurify Impure repurify->analysis

Caption: Decision logic for achieving high stereoselectivity.

References

Technical Support Center: Resolution of l-threo-Methylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the resolution of l-threo-methylphenidate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for resolving racemic threo-methylphenidate?

A1: The most common and industrially applied method is diastereomeric salt crystallization. This involves reacting racemic threo-methylphenidate with a chiral resolving agent to form two diastereomeric salts. Due to their different physical properties, one diastereomer can be selectively crystallized and separated.

Q2: Which chiral resolving agents are typically used for l-threo-methylphenidate resolution?

A2: For the resolution of l-threo-methylphenidate, chiral acids are commonly employed. Specifically, derivatives of tartaric acid are advantageous, with di-p-toluoyl-L-tartaric acid being a frequently used agent to precipitate the l-threo-methylphenidate diastereomeric salt.[1] Other options include di-benzoyl-L-tartaric acid and di-m-toluoyl-L-tartaric acid.[1]

Q3: Can I resolve the methylphenidate free base directly, or do I need to use the hydrochloride salt?

A3: Both the free base and the hydrochloride salt of racemic threo-methylphenidate can be used for resolution.[2][3] Using the hydrochloride salt often requires the addition of a base, such as a tertiary amine like N-methylmorpholine, to neutralize the HCl and facilitate the formation of the diastereomeric salt.[1][4] Direct resolution of the free base can avoid the need for a neutralizing base, potentially simplifying the process and improving yield by preventing the precipitation of the chiral agent.[3]

Q4: What is the theoretical maximum yield for the resolution of one enantiomer?

A4: Since the starting material is a racemic mixture (a 1:1 ratio of d- and l-enantiomers), the theoretical maximum yield for the isolation of a single enantiomer is 50%.[1][4]

Q5: Is seeding required to induce crystallization of the desired diastereomeric salt?

A5: While seeding with pre-formed crystals of the desired diastereomeric salt can be used to induce crystallization, it is not always necessary. Robust resolution processes have been developed that achieve high enantiomeric excess and good yields without a seeding step, which is beneficial for large-scale production as it simplifies the procedure.[1][4]

Troubleshooting Guide

Issue 1: Low Yield of the Desired l-threo-Methylphenidate Diastereomeric Salt

Potential Cause Suggested Solution
Incorrect Stoichiometry: The molar ratios of the racemic methylphenidate, chiral acid, and base are critical.Optimize the stoichiometry. Using less than stoichiometric amounts of both the chiral acid and a tertiary amine base can surprisingly lead to high yields (around 40%) and high enantiomeric excess (>95%).[1] For example, using 0.55 to 0.75 equivalents of chiral acid and 0.55 to 0.60 equivalents of base (relative to the racemic methylphenidate) has proven effective.[1]
Inappropriate Solvent System: The solubility of the diastereomeric salts is highly dependent on the solvent.A mixture of a lower alkanol (like methanol) and water is often used.[1] The ratio of alcohol to water is a key parameter; a smaller ratio of lower alkanol to water can favor material recovery.[1] However, higher dilutions may favor higher enantiomeric excess.[1] Experiment with different ratios to find the optimal balance.
Suboptimal Crystallization Temperature and Time: The temperature and duration of cooling affect the completeness of crystallization.A common approach is to cool the reaction mixture to between 0°C and 25°C for a period of 2 to 6 hours to precipitate the diastereomeric salt.[1] Lowering the temperature, for instance to 0°C, has been shown to increase the yield without compromising enantiomeric purity.[2]
Resolution of Free Base vs. HCl Salt: Using the hydrochloride salt with a base in an aqueous alcoholic solvent can sometimes lead to the precipitation of the chiral agent instead of the desired diastereomeric salt.[3]Consider using the methylphenidate free base for the resolution. This avoids the need for a neutralizing base and can lead to a significant increase in yield and enantiomeric purity.[3]

Issue 2: Low Enantiomeric Excess (ee) of the Isolated l-threo-Methylphenidate

Potential Cause Suggested Solution
Co-precipitation of the Undesired Diastereomer: The crystallization conditions may not be selective enough, causing the d-threo-methylphenidate salt to precipitate along with the desired l-threo salt.Adjust the solvent system. Higher dilutions, meaning a higher ratio of solvent to racemic threo-methylphenidate (e.g., weight ratios of 2.6 to 3.0 for a lower alkanol), generally favor higher enantiomeric excess.[1]
Insufficient Purification: The initial crystallized product may still contain impurities.Perform a recrystallization or a slurry wash of the isolated diastereomeric salt. For example, reslurrying the salt in a solvent like acetone (B3395972) containing a small amount of methanol (B129727) (2%) can enhance the enantiomeric purity to >99% ee with high recovery.[2]
Inaccurate Analytical Method: The method used to determine the ee (e.g., chiral HPLC, SFC, or capillary electrophoresis) may not be properly optimized.Ensure the chiral separation method is validated and optimized for methylphenidate enantiomers. Techniques like supercritical fluid chromatography (SFC) and capillary electrophoresis with a chiral selector (e.g., 2,6-di-o-methyl-beta-cyclodextrin) are effective for separating all stereoisomers.[5][6]

Quantitative Data Summary

The following tables summarize quantitative data from various resolution experiments for methylphenidate.

Table 1: Diastereomeric Salt Resolution of l-threo-Methylphenidate

Resolving AgentStarting MaterialBase (Equivalents)SolventYieldEnantiomeric Excess (ee)Reference
Di-p-toluoyl-L-tartaric acidRacemic threo-methylphenidate HClN-methylmorpholine (~0.55-0.60)Methanol/Water~40.3%99.7%[1][4]
O,O'-dibenzoyl-d-tartaric acidRacemic threo-methylphenidate HCl4-methylmorpholine (1.0)Methanol/Water (2:1 v/v)38% (44% at 0°C)99.1%[2]
(+)-Di-para-toluyl-D-tartaric acidRacemic threo-methylphenidate free baseNoneMethanol97% (diastereomeric salt)Not specified[3]
(R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphateRacemic threo-methylphenidate free baseNoneAcetone/Methanol (95:5)45% (initial crystallization)85-90% (initial), >99% after recrystallization[2]

Experimental Protocols

Protocol 1: Resolution of l-threo-Methylphenidate using Di-p-toluoyl-L-tartaric Acid

This protocol is adapted from the process described in patent US7897777B2.[1]

Materials:

  • Racemic dl-threo-methylphenidate hydrochloride

  • Di-p-toluoyl-L-tartaric acid

  • N-methylmorpholine (NMM)

  • Methanol

  • Deionized Water

Procedure:

  • Preparation of the Resolution Mixture:

    • In a suitable reactor, dissolve racemic dl-threo-methylphenidate hydrochloride in a mixture of methanol and water. A typical solvent ratio is 2:1 v/v methanol to water.[1]

    • Add di-p-toluoyl-L-tartaric acid (approximately 0.55-0.75 equivalents based on the starting racemic methylphenidate).

    • Add N-methylmorpholine (approximately 0.55-0.60 equivalents).

  • Heating and Dissolution:

    • Heat the mixture to approximately 65°C and stir until all solids are dissolved.

  • Crystallization:

    • Cool the clear solution to a temperature between 0°C and 25°C over a period of time.[1] For instance, cool to 20-25°C.

    • Age the mixture at this temperature for 2 to 6 hours to allow for the precipitation of the L-threo-methylphenidate-di-p-toluoyl-L-tartrate salt.[1]

  • Isolation of the Diastereomeric Salt:

    • Filter the resulting precipitate.

    • Wash the filter cake with a cold methanol-water mixture (e.g., 2:1 v/v) to remove soluble impurities.

  • Drying:

    • Dry the isolated white solid under vacuum at approximately 50°C. The expected yield is around 40-44% with an enantiomeric excess of >99%.[1][4]

  • Liberation of the Free Base (Not detailed in citation, but a standard subsequent step):

    • Suspend the dried diastereomeric salt in a mixture of an organic solvent (e.g., dichloromethane) and water.

    • Add a base (e.g., aqueous ammonia (B1221849) or sodium bicarbonate solution) to adjust the pH to approximately 8.5-9.5, which will break the salt and liberate the l-threo-methylphenidate free base into the organic layer.[3]

    • Separate the organic layer, wash with water, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under vacuum to obtain the l-threo-methylphenidate free base.

Visualizations

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction & Crystallization cluster_isolation Step 3: Isolation cluster_final Step 4: Liberation prep1 Dissolve Racemic threo-Methylphenidate HCl in Methanol/Water prep2 Add Di-p-toluoyl-L-tartaric acid (~0.6 eq) prep3 Add N-methylmorpholine (~0.58 eq) react1 Heat mixture to ~65°C to dissolve all solids prep3->react1 react2 Cool to 0-25°C and age for 2-6 hours react1->react2 react3 Precipitation of l-threo-diastereomeric salt react2->react3 iso1 Filter the precipitate react3->iso1 iso2 Wash with cold Methanol/Water iso1->iso2 iso3 Dry under vacuum at 50°C iso2->iso3 fin1 Suspend salt in DCM/Water iso3->fin1 fin2 Add base (e.g., NH4OH) to pH 8.5-9.5 fin1->fin2 fin3 Isolate organic layer and concentrate fin2->fin3 fin4 Pure l-threo-methylphenidate free base fin3->fin4

Caption: Workflow for diastereomeric resolution of l-threo-methylphenidate.

G cluster_params Key Experimental Parameters cluster_details Optimization Strategies outcome Improved Yield & Purity of l-threo-MPH stoich Stoichiometry solvent Solvent System stoich_det Use <1 eq of chiral acid and tertiary amine base stoich->stoich_det temp Temperature & Time solvent_det Optimize Methanol/Water ratio; higher dilution for higher ee solvent->solvent_det purify Purification Method temp_det Cool to 0°C to maximize precipitation temp->temp_det purify_det Recrystallize or slurry wash isolated salt purify->purify_det stoich_det->outcome solvent_det->outcome temp_det->outcome purify_det->outcome

Caption: Factors influencing the yield and purity of l-threo-methylphenidate resolution.

References

Technical Support Center: Enantiomeric Separation of Methylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enantiomeric separation of methylphenidate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) related to the chiral separation of methylphenidate and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for the enantiomeric separation of methylphenidate?

A1: The most common techniques for the enantiomeric separation of methylphenidate (MPH) are High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).[1][2][3] HPLC with a chiral stationary phase is a widely used and robust method.[1] LC-MS/MS offers high sensitivity and is suitable for complex matrices like blood and plasma.[2] SFC is a newer technique that can be effective for chiral compounds that are thermally labile or of moderately low molecular weight.[3] CE with a chiral selector is another viable, often inexpensive, alternative.

Q2: Why is the separation of methylphenidate enantiomers important?

A2: Methylphenidate has two chiral centers, resulting in four stereoisomers. The therapeutic effects for Attention-Deficit/Hyperactivity Disorder (ADHD) are primarily attributed to the d-threo-enantiomer.[3][4] The l-threo-enantiomer is considered less active.[5] Therefore, separating the enantiomers is crucial for pharmacokinetic studies, understanding the drug's therapeutic effects and potential toxicity, and for quality control in pharmaceutical manufacturing.[1][2]

Q3: I am seeing poor or no separation of my methylphenidate enantiomers on my chiral HPLC column. What are the likely causes?

A3: Poor enantiomeric separation in HPLC can stem from several factors. The most common issues are related to the mobile phase composition, the chiral stationary phase (column), and the operating temperature. Incorrect pH of the mobile phase buffer, an inappropriate ratio of organic modifier to aqueous buffer, or a degraded column can all lead to a loss of resolution.

Troubleshooting Guides

Issue 1: Poor Resolution or No Separation in HPLC

If you are experiencing co-elution or poor resolution of your methylphenidate enantiomers, follow this troubleshooting workflow:

start Start: Poor Enantiomeric Resolution check_mobile_phase Verify Mobile Phase Composition (Organic Modifier, Buffer, pH) start->check_mobile_phase improper_mobile_phase Incorrect Mobile Phase check_mobile_phase->improper_mobile_phase check_column Evaluate Chiral Column Condition column_issue Column Degradation or Wrong Type check_column->column_issue optimize_temp Optimize Column Temperature temp_issue Suboptimal Temperature optimize_temp->temp_issue resolution_ok Resolution Achieved improper_mobile_phase->check_column No prepare_fresh Prepare Fresh Mobile Phase & Adjust pH improper_mobile_phase->prepare_fresh Yes column_issue->optimize_temp No replace_column Replace Column or Use Appropriate Chiral Stationary Phase column_issue->replace_column Yes temp_issue->resolution_ok No adjust_temp Adjust Temperature (e.g., 25°C) temp_issue->adjust_temp Yes prepare_fresh->check_mobile_phase Re-evaluate replace_column->check_column Re-evaluate adjust_temp->optimize_temp Re-evaluate

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Detailed Steps:

  • Mobile Phase Verification:

    • Composition: Ensure the correct ratio of organic modifier (e.g., methanol) to aqueous buffer (e.g., ammonium (B1175870) acetate) is being used. A common starting point is a high percentage of methanol (B129727) (e.g., 92-93%).[1]

    • pH: The pH of the aqueous buffer is critical. For Chirobiotic V2 columns, a pH of 4.1 is often effective.[1] Use a calibrated pH meter to verify.

    • Freshness: Always use freshly prepared mobile phase, as pH can change over time and microbial growth can occur.

  • Chiral Column Evaluation:

    • Column Type: Confirm that you are using an appropriate chiral stationary phase. Vancomycin-based columns like the Chirobiotic V2 have proven effective for methylphenidate.[1]

    • Column Health: If the column has been used extensively or stored improperly, its performance may be degraded. Consider flushing the column according to the manufacturer's instructions or testing it with a known standard to check its performance. If performance is still poor, replacement may be necessary.

  • Temperature Optimization:

    • Column temperature can influence enantiomeric separation. A controlled temperature, often around 25°C, is recommended. Ensure your column oven is functioning correctly.

Issue 2: Inconsistent Retention Times

Fluctuations in retention times can compromise the reliability of your analysis.

start Start: Inconsistent Retention Times check_flow_rate Check Pump & Flow Rate Stability start->check_flow_rate flow_rate_issue Flow Rate Fluctuation check_flow_rate->flow_rate_issue check_leaks Inspect for System Leaks leak_issue System Leak Detected check_leaks->leak_issue check_mobile_phase_prep Review Mobile Phase Preparation mobile_phase_issue Inconsistent Mobile Phase check_mobile_phase_prep->mobile_phase_issue stable_times Stable Retention Times Achieved flow_rate_issue->check_leaks No service_pump Service HPLC Pump flow_rate_issue->service_pump Yes leak_issue->check_mobile_phase_prep No fix_leaks Fix Leaks leak_issue->fix_leaks Yes mobile_phase_issue->stable_times No remake_mobile_phase Prepare Fresh, Homogeneous Mobile Phase mobile_phase_issue->remake_mobile_phase Yes service_pump->check_flow_rate Re-evaluate fix_leaks->check_leaks Re-evaluate remake_mobile_phase->check_mobile_phase_prep Re-evaluate

Caption: Troubleshooting workflow for inconsistent retention times.

Detailed Steps:

  • Flow Rate Stability: Ensure the HPLC pump is delivering a constant and accurate flow rate. A typical flow rate for methylphenidate separation is 1 mL/min.[1] Fluctuations in pressure can indicate pump issues that need servicing.

  • System Leaks: Check all fittings and connections for leaks, as this can cause a drop in pressure and affect retention times.

  • Mobile Phase Homogeneity: Ensure the mobile phase is well-mixed, especially if you are mixing solvents online. Inconsistent mixing can lead to shifting retention times.

Experimental Protocols

Key Experiment: HPLC Separation of Methylphenidate Enantiomers

This protocol is based on a validated method for the separation of d- and l-threo-methylphenidate.[1]

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Chiral Column: Chirobiotic V2, 150 x 4.6 mm, 5 µm particle size.[1] A C18 guard column can be used to protect the analytical column.[1]

  • Mobile Phase: A mixture of methanol and 20 mM ammonium acetate (B1210297) (92:8, v/v), with the pH of the ammonium acetate buffer adjusted to 4.1.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Injection Volume: 25 µL.[1]

  • Detection: UV detection at 215 nm.[1]

  • Column Temperature: 25°C.

  • Expected Retention Times: Approximately 7.0 min for l-threo-methylphenidate and 8.1 min for d-threo-methylphenidate.[1]

Quantitative Data Summary

The following tables summarize validation data from various methods for the enantiomeric separation of methylphenidate and its metabolites.

Table 1: HPLC-UV Method Validation for Methylphenidate Enantiomers in Human Plasma [1]

Parameterl-threo-Methylphenidated-threo-Methylphenidate
Linearity (R)≥ 0.997≥ 0.987
Recovery80%75%
Precision (RSD)9.1%11.9%
Accuracy (RSE)8.2%-1.7%
Quantification Limit1.25 µg/mL1.25 µg/mL

Table 2: LC-MS/MS Method Validation for Methylphenidate and Metabolites in Blood [2]

AnalyteLinear Range (ng/mL)Limit of Detection (ng/mL)Limit of Quantification (ng/mL)
Methylphenidate (d,l)0.5 - 2000.10.5
Ethylphenidate (d,l)0.5 - 2000.10.5
Ritalinic Acid0.5 - 5000.50.5

Table 3: SFC-MS Method Validation for Methylphenidate and Metabolites in Blood [3][6]

AnalyteLinear Range (ng/mL)Bias (%)Within-Run Precision (%)
l-Methylphenidate0.25 - 250-3.714.1
d-Methylphenidate0.25 - 250-1.813.2
l-Ethylphenidate0.25 - 250-7.415.2
d-Ethylphenidate0.25 - 250-8.615.4
l-Ritalinic Acid10 - 1000-6.812.0
d-Ritalinic Acid10 - 1000-4.712.5

References

optimizing HPLC mobile phase for l-Methylphenidate analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the HPLC analysis of L-Methylphenidate.

Frequently Asked Questions (FAQs)

Q1: What is a common starting mobile phase for this compound analysis using reverse-phase HPLC?

A common starting point for reverse-phase HPLC analysis of this compound is a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. A typical composition is Acetonitrile:Methanol (B129727):0.1% Formic Acid in a 45:45:10 (v/v/v) ratio.[1][2] Another option is a mixture of Acetonitrile and a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) at a controlled pH.[3][4] For example, a mobile phase of Acetonitrile:Buffer (30:70 v/v) adjusted to pH 4.0 with acetic acid has been successfully used.[3]

Q2: How can I improve peak shape and reduce tailing for this compound?

Peak tailing for basic compounds like this compound can be caused by interactions with silanol (B1196071) groups on the stationary phase.[5] To mitigate this, consider the following:

  • pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 3.0-4.0) can reduce the ionization of silanol groups.[3][4][5]

  • Use of Modifiers: Adding a competing base, such as triethylamine (B128534) (TEA), to the mobile phase can help to block the active silanol sites.[5]

  • Column Choice: Employing a column with end-capping can reduce the number of free silanol groups.

  • Sample Solvent: Whenever possible, dissolve and inject your sample in the mobile phase to avoid solvent mismatch effects that can lead to peak distortion.[6][7]

Q3: My retention time for this compound is shifting. What are the possible causes?

Retention time instability can be a frustrating issue. Here are some common culprits and solutions:

  • Mobile Phase Composition: Inconsistent mobile phase preparation is a primary cause. Ensure accurate and consistent mixing of solvents and buffers.[6]

  • Column Temperature: Fluctuations in column temperature can lead to shifts in retention time. Using a column oven to maintain a constant temperature is recommended.[6]

  • Pump Issues: Leaks in the pump or faulty check valves can cause inconsistent flow rates, leading to retention time variability.[6][7]

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run.

Q4: How do I perform a forced degradation study for this compound?

Forced degradation studies are crucial for developing stability-indicating methods. A typical procedure involves subjecting the this compound standard solution to various stress conditions:

  • Acidic Degradation: Treat the standard solution with an acid, such as 1N HCl, and analyze the resulting solution over time.[1][2]

  • Alkaline Degradation: Treat the standard solution with a base, like 1N NaOH, and monitor the degradation.[1][2]

  • Thermal Degradation: Expose the solid drug or a solution to elevated temperatures (e.g., 60°C) and analyze at different time points.[1]

  • Oxidative Degradation: Treat the sample with an oxidizing agent like hydrogen peroxide.

  • Photolytic Degradation: Expose the sample to UV light.

This compound has been shown to be particularly sensitive to acidic and alkaline degradation.[1][2]

Troubleshooting Guides

Issue 1: Poor Peak Resolution

Symptoms: Overlapping peaks of this compound and its impurities or degradation products.

Troubleshooting Steps:

  • Optimize Mobile Phase Composition:

    • Adjust Organic Solvent Ratio: Vary the ratio of the organic solvent (e.g., acetonitrile, methanol) to the aqueous phase. Increasing the organic content will generally decrease retention times.

    • Change Organic Solvent: If using methanol, try switching to acetonitrile or a combination of both, as this can alter selectivity.

    • Modify pH: Adjusting the pH of the aqueous buffer can significantly impact the retention and resolution of ionizable compounds.

  • Change Flow Rate: Decreasing the flow rate can sometimes improve resolution, but will increase run time.

  • Select a Different Column: If mobile phase optimization is insufficient, consider a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.

Issue 2: Broad Peaks

Symptoms: Peaks are wider than expected, leading to decreased sensitivity and poor resolution.

Troubleshooting Steps:

  • Check for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow as possible.[5]

  • Sample Overload: Injecting too concentrated a sample can lead to peak broadening. Try diluting the sample.

  • Incompatible Injection Solvent: The sample solvent should ideally be the same as or weaker than the mobile phase.[6][7]

  • Column Contamination or Degradation: A contaminated guard column or a void at the head of the analytical column can cause peak broadening.[8] Try replacing the guard column or back-flushing the analytical column.

Data Presentation

Table 1: Example HPLC Methods for this compound Analysis

ParameterMethod 1[1][2]Method 2[3]Method 3[9]Method 4[10][11]
Column Enable C18 G (250x4.6mm, 5µ)Inertsil Symmetry C18 (100x4.6mm, 3.0µm)Chirobiotic V2C18 (250mm x 4.60mm, 100Å)
Mobile Phase Acetonitrile:Methanol:0.1% Formic Acid (45:45:10 v/v/v)Acetonitrile:Buffer (30:70 v/v), pH 4.0Methanol:Ammonium (B1175870) Acetate (92:8 v/v), 20mM, pH 4.1Acetonitrile:Water (0.05% v/v TFA)
Flow Rate 1.0 mL/min1.5 mL/min1.0 mL/min1.0 mL/min
Detection UV at 220 nmUV at 215 nmUV at 215 nmUV at 258 nm
Retention Time 5.7 minNot Specified7.0 min (l-MPD), 8.1 min (d-MPD)7.8 min

Experimental Protocols

Protocol 1: RP-HPLC Method for Quantification of this compound[1][2]
  • Chromatographic System: HPLC system equipped with a UV detector.

  • Column: Enable C18 G (250x4.6mm, 5µ).

  • Mobile Phase Preparation: Mix acetonitrile, methanol, and 0.1% formic acid in a ratio of 45:45:10 (v/v/v). Degas the mobile phase by sonication for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 220 nm.

  • Standard Solution Preparation: Accurately weigh and dissolve this compound hydrochloride in methanol to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Preparation: If analyzing a formulation, dissolve the sample in methanol, sonicate for 15 minutes, and filter through a 0.45 µm membrane filter.

  • Injection Volume: 20 µL.

  • Analysis: Inject the standard and sample solutions into the chromatograph and record the peak areas.

Protocol 2: Enantiomeric Separation of Methylphenidate Isomers[10]
  • Chromatographic System: HPLC system with a UV detector.

  • Column: Chirobiotic V2.

  • Mobile Phase Preparation: Prepare a 20 mM ammonium acetate solution and adjust the pH to 4.1. Mix this buffer with methanol in a ratio of 8:92 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 215 nm.

  • Standard Solution Preparation: Prepare standard solutions of this compound and d-Methylphenidate in the mobile phase.

  • Injection Volume: Not specified.

  • Analysis: Inject the mixed standard solution to determine the retention times for l-MPD (approx. 7.0 min) and d-MPD (approx. 8.1 min).

Visualizations

HPLC_Troubleshooting_Workflow cluster_symptoms Observed Issue cluster_causes Potential Causes cluster_solutions Troubleshooting Actions cluster_outcome Desired Outcome Symptom Poor Peak Shape (Tailing, Fronting, Broadening) MobilePhase Mobile Phase Issues Symptom->MobilePhase Column Column Problems Symptom->Column System HPLC System Issues Symptom->System Sample Sample-Related Problems Symptom->Sample AdjustMP Adjust Mobile Phase (pH, Composition) MobilePhase->AdjustMP CheckColumn Check/Replace Column (Guard, Analytical) Column->CheckColumn SystemMaint System Maintenance (Check for leaks, Clean) System->SystemMaint SamplePrep Optimize Sample Prep (Solvent, Concentration) Sample->SamplePrep Outcome Improved Peak Shape (Symmetrical, Sharp) AdjustMP->Outcome CheckColumn->Outcome SystemMaint->Outcome SamplePrep->Outcome

Caption: A logical workflow for troubleshooting poor peak shape in HPLC analysis.

Mobile_Phase_Optimization_Pathway Start Start: Initial Chromatographic Conditions CheckResolution Is Peak Resolution Adequate? Start->CheckResolution AdjustOrganic Adjust Organic Solvent Ratio CheckResolution->AdjustOrganic No End Optimized Method CheckResolution->End Yes AdjustOrganic->CheckResolution ChangeSolvent Change Organic Solvent (e.g., MeOH to ACN) AdjustOrganic->ChangeSolvent AdjustpH Adjust Mobile Phase pH AdjustOrganic->AdjustpH ChangeSolvent->CheckResolution AdjustpH->CheckResolution

Caption: A decision pathway for optimizing mobile phase to improve peak resolution.

References

addressing low signal-to-noise in l-Methylphenidate detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the detection of l-Methylphenidate, with a specific focus on resolving low signal-to-noise ratio (S/N) issues in experimental data.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the detection and quantification of this compound?

A1: The most common analytical methods for this compound (MPH) and its primary metabolite, ritalinic acid (RA), include:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for both screening and confirmation.[1][2] It is often preferred for its rapid analysis time and reliability.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): A definitive technique for establishing the presence and concentration of MPH and its metabolites.[3] It offers high specificity and sensitivity, which is crucial for minimizing false positives.[3]

  • High-Performance Liquid Chromatography with UV detection (HPLC-UV): This method is used for analyzing MPH in various biological samples like plasma, tissue, and urine.[4]

  • Immunoassay: Often used as an initial screening method, it rapidly identifies potential positive samples for further confirmation by more specific techniques like GC-MS or LC-MS/MS.[3]

Q2: What is the primary metabolite of this compound, and why is it important for detection?

A2: The primary metabolite of this compound is ritalinic acid (RA).[1][3] After administration, MPH is rapidly hydrolyzed, primarily in the liver, to RA.[3] Due to its prevalence in urine, RA is the main analyte measured in drug screenings to determine MPH usage.[1][3]

Q3: What are the typical matrices from which this compound is analyzed?

A3: this compound and its metabolites can be detected in a variety of biological matrices, including:

  • Urine[2]

  • Blood, Plasma, and Serum[5][6][7][8]

  • Saliva[5]

  • Hair[5]

  • Brain Tissue[6]

Q4: What are the expected limits of quantification (LOQ) for this compound in biological samples?

A4: The LOQ for this compound can vary depending on the analytical method and the matrix. For LC-MS/MS methods, the LOQ for methylphenidate in urine has been reported to be 100 nM, and 500 nM for ritalinic acid.[1] Another LC-MS/MS method for urine reported a limit of quantitation of 100 µg/L.[2] In plasma, a linear calibration curve has been obtained in the concentration range of 0.035-40 ng/mL.[8]

Troubleshooting Guides for Low Signal-to-Noise (S/N)

A low signal-to-noise ratio can significantly impact the accuracy and reliability of this compound detection. This guide provides a systematic approach to identifying and resolving the root causes of this issue.

Guide 1: Sample Preparation and Handling

Issue: Low or no signal for this compound.

This often points to problems with the initial sample preparation and handling steps.

Troubleshooting Steps:

  • Verify Sample Collection and Storage:

    • Ensure proper collection and storage of biological samples. For instance, urine samples can be acidified to preserve this compound.[9]

    • Samples should be stored at -20°C or lower to prevent degradation, and repeated freeze-thaw cycles should be avoided.[9]

  • Evaluate Extraction Efficiency:

    • Liquid-Liquid Extraction (LLE): This is a common method for isolating MPH.[4][7] Ensure the pH is optimized for extraction and that the solvent choice is appropriate.

    • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up and concentrating this compound from biological matrices.[6][9] Cation exchange SPE cartridges are frequently used.[9] Verify that the cartridge is properly conditioned and the sample pH is suitable for binding.

    • Protein Precipitation: For plasma samples, ensure complete protein precipitation (e.g., with acetonitrile) to minimize interference.[9]

  • Assess for Matrix Effects:

    • Matrix effects occur when other components in the sample interfere with the ionization of the analyte, leading to signal suppression or enhancement.[10][11]

    • Solution: Diluting the sample can reduce the concentration of interfering components.[9] A study on urinary screening for methylphenidate found that a 1:100 dilution in methanol (B129727) resulted in less matrix effect without sacrificing sensitivity.[1]

Experimental Protocol: Liquid-Liquid Extraction for this compound from Plasma

StepProcedure
1 To a 1 mL aliquot of plasma, add 50 μL of an appropriate internal standard.
2 Adjust the pH to ~9.0 by adding 1 mL of sodium carbonate buffer (10 mM, pH 10.5).[12]
3 Add 2 mL of butyl chloride/acetonitrile (4:1) and mix by shaking for 10 minutes.[12]
4 Centrifuge the sample at 2000 x g.
5 Transfer the organic phase to a clean vial and evaporate to dryness under a stream of nitrogen.[12]
6 Reconstitute the residue in the mobile phase for analysis.
Guide 2: Liquid Chromatography (LC) Optimization

Issue: Poor peak shape, low peak intensity, or inconsistent retention times.

These issues can often be traced back to the liquid chromatography setup and methodology.

Troubleshooting Steps:

  • Check Mobile Phase Composition:

    • Ensure the mobile phase is correctly prepared, well-degassed, and free of contaminants.[13]

    • Using high-purity solvents is crucial, especially when detecting at low UV wavelengths.[13]

  • Optimize Gradient and Flow Rate:

    • A steeper gradient can result in narrower, taller peaks, thus improving the signal.[13]

    • Adjusting the flow rate can also impact peak shape and resolution.

  • Evaluate the Analytical Column:

    • Using a column with a smaller particle size (e.g., 3-μm instead of 5-μm) can increase efficiency and produce narrower, taller peaks.[14]

    • A smaller column diameter can reduce sample dilution and increase peak height. For example, switching from a 4.6 mm to a 2.1 mm ID column can theoretically increase peak height fivefold.[14]

    • Ensure the column is not overloaded, which can lead to poor peak shape.[11]

  • Minimize Dead Volume:

    • Reduce the length and diameter of tubing between the column and the detector to minimize extra-column band broadening.[13]

Quantitative Data: LC Parameters for this compound Analysis

ParameterHPLC-UV[7]LC-MS/MS[8]
Column Chirobiotic V2 (150 x 4.6 mm, 5-μm)Sapphire C18
Mobile Phase Methanol/Ammonium (B1175870) Acetate (B1210297) (92:8, v/v; 20 mM, pH 4.1)Methanol - 5 mmol/L ammonium acetate with 0.1% formic acid (46:54)
Flow Rate 1 mL/minNot specified
Detection UV at 215 nmESI+, MRM
Retention Time l-MPH: 7.0 min, d-MPH: 8.1 minNot specified
Guide 3: Mass Spectrometry (MS) Optimization

Issue: Low signal intensity or high background noise in the mass spectrometer.

Optimizing the mass spectrometer settings is critical for achieving high sensitivity.

Troubleshooting Steps:

  • Clean the Ion Source:

    • Contamination in the ion source is a common cause of poor signal strength and high background noise.[11] Regular cleaning (e.g., weekly) is recommended.[11]

  • Optimize Ionization Source Parameters:

    • Electrospray Ionization (ESI): This is a common ionization technique for this compound analysis.[1][2] Optimize parameters such as spray voltage, gas flow rates (nebulizing and drying gas), and source temperature.[9]

    • The addition of a small amount of a weak acid like formic acid to the mobile phase can improve the formation of the protonated molecule [M+H]+.[9]

  • Optimize MS/MS Parameters:

    • Multiple Reaction Monitoring (MRM): For tandem MS, ensure the use of optimal MRM transitions (precursor ion → product ion).[9] These can be determined by infusing a standard solution of this compound.

    • Collision Energy: Optimize the collision energy for each MRM transition to maximize the abundance of product ions.[9]

Quantitative Data: MS/MS Transitions for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
This compound234.284.1[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Urine, Plasma, etc.) Extraction Extraction (LLE or SPE) Sample->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC Liquid Chromatography Evaporation->LC MS Mass Spectrometry LC->MS DataAcquisition Data Acquisition MS->DataAcquisition DataAnalysis Data Analysis (Signal-to-Noise Evaluation) DataAcquisition->DataAnalysis

Caption: A typical experimental workflow for this compound analysis.

troubleshooting_low_sn cluster_sample Sample Issues cluster_lc LC Issues cluster_ms MS Issues Start Low Signal-to-Noise Ratio Observed SamplePrep Check Sample Preparation Start->SamplePrep MobilePhase Verify Mobile Phase Start->MobilePhase IonSource Clean Ion Source Start->IonSource MatrixEffects Investigate Matrix Effects SamplePrep->MatrixEffects Column Evaluate Column Performance MobilePhase->Column MSParams Optimize MS Parameters IonSource->MSParams

Caption: Troubleshooting logic for addressing low signal-to-noise.

References

Technical Support Center: Refinement of l-Methylphenidate Isolation Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on the isolation and refinement of l-methylphenidate. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the isolation of l-threo-methylphenidate?

The isolation of l-threo-methylphenidate typically begins with a racemic mixture of dl-threo-methylphenidate.[1] This mixture contains both the d-threo and l-threo enantiomers. The goal of the refinement protocol is to separate these two enantiomers effectively. Asymmetric synthesis routes can also be employed to produce specific enantiomers directly, though many methods still result in mixtures that require purification.[2]

Q2: Which analytical techniques are suitable for determining the enantiomeric purity of this compound?

Several high-performance analytical techniques are used to assess the enantiomeric purity of methylphenidate samples. These include:

  • Supercritical Fluid Chromatography (SFC): An effective technique for separating chiral compounds like methylphenidate and its metabolites.[3][4]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A sensitive method for both separating and quantifying the enantiomers of methylphenidate and its related substances in biological matrices.[5]

  • Capillary Electrophoresis (CE): CE, particularly with chiral selectors like cyclodextrins, can efficiently separate all three pairs of methylphenidate enantiomers (threo and erythro isomers).[6]

Q3: What is the primary method for preparative-scale separation of methylphenidate enantiomers?

For preparative-scale separation, the most common method is diastereomeric salt crystallization. This involves reacting the racemic methylphenidate base with a chiral resolving agent, such as (+)-di-para-toluyl-D-tartaric acid or (R)-(-)-1,1'-binaphthyl-2,2'-diyl hydrogen phosphate, to form two diastereomeric salts.[7][8] These salts have different solubilities, allowing one to be selectively crystallized while the other remains in the mother liquor. To isolate the l-threo enantiomer, one would typically process the mother liquor after the d-threo diastereomeric salt has been crystallized.

Q4: Why is the d-threo enantiomer of methylphenidate often targeted for isolation over the l-threo enantiomer?

The d-threo enantiomer (dexmethylphenidate) is the pharmacologically active component responsible for the therapeutic effects in treating ADHD.[7] The l-threo enantiomer is considered less active and may contribute to side effects.[7] Consequently, most pharmaceutical synthesis and isolation protocols are optimized for the production of the d-threo isomer.

Troubleshooting Guides

Issue 1: Low Yield of l-threo-Methylphenidate

Q: My final yield of l-threo-methylphenidate is significantly lower than expected after diastereomeric resolution. What are the potential causes and solutions?

A: Low yields can stem from several factors during the crystallization and extraction process.

  • Cause 1: Incomplete Crystallization of the Target Diastereomer. If the desired l-threo diastereomeric salt does not precipitate effectively, it will remain in the solvent.

    • Solution: Ensure the solution is sufficiently supersaturated. This can be achieved by carefully reducing the solvent volume by evaporation or by cooling the solution slowly to the optimal crystallization temperature (e.g., 0-15°C).[7][8] Seeding the solution with a small crystal of the desired diastereomer can also initiate crystallization.

  • Cause 2: Co-precipitation of Both Diastereomers. If separation is not selective, a portion of the desired enantiomer will be lost with the unwanted crystallized diastereomer.

    • Solution: Optimize the solvent system. The choice of solvent (e.g., methanol (B129727), ethyl acetate) is critical for maximizing the solubility difference between the two diastereomeric salts.[7][8] Experiment with different solvents or solvent mixtures to improve selectivity.

  • Cause 3: Excessive Compound Lost to the Mother Liquor. Using too much solvent will result in a significant amount of the product remaining dissolved even after cooling.[9]

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the diastereomeric salt mixture. If you suspect high losses, you can test the mother liquor by evaporating a small sample to see if a large amount of residue remains.[9] If so, reducing the solvent volume of the main batch and attempting a second crystallization may improve the yield.

  • Cause 4: Degradation during Processing. Methylphenidate can be susceptible to hydrolysis (de-esterification) to ritalinic acid, especially under harsh pH or high-temperature conditions.[10]

    • Solution: Perform pH adjustments using a controlled amount of base (e.g., aqueous ammonia) and avoid prolonged exposure to high temperatures.[7] Ensure basification is sufficient to liberate the free base from its salt form for extraction (e.g., pH 8.5-9.5).[7]

Issue 2: Poor Enantiomeric Purity

Q: The final this compound product shows significant contamination with the d-threo enantiomer. How can I improve the enantiomeric excess (ee)?

A: Achieving high enantiomeric purity is the primary goal of the resolution. Contamination suggests incomplete separation.

  • Cause 1: Inefficient Diastereomeric Salt Separation. The initial crystallization did not effectively separate the two diastereomeric salts.

    • Solution 1: Recrystallization. The most effective way to improve purity is through recrystallization. Dissolving the impure diastereomeric salt in a minimal amount of hot solvent and allowing it to cool slowly can yield crystals with a much higher purity.[11] Sometimes, multiple recrystallization steps are necessary.

    • Solution 2: Optimize Resolution Conditions. Re-evaluate the choice of resolving agent and solvent. A different chiral acid or solvent system may provide better separation. Stirring the mixture for an adequate time (e.g., 2 hours) at a controlled temperature can also facilitate the selective crystallization of one diastereomer.[7]

  • Cause 2: Racemization. The unwanted enantiomer can sometimes be racemized back into a mixture of all stereoisomers, which can then be re-subjected to the resolution process. This is often done intentionally to improve overall yield but if it occurs unintentionally it can complicate purification.[1]

    • Solution: Ensure that the conditions used for liberating the free base and subsequent extraction are mild and do not induce epimerization or racemization. Avoid excessive heat and strong acidic or basic conditions.

Issue 3: Product "Oiling Out" During Crystallization

Q: During the cooling phase of crystallization, my product separates as an oil instead of forming solid crystals. What should I do?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often due to the solution being too concentrated or cooling too rapidly.

  • Solution 1: Re-dissolve and Add More Solvent. Heat the mixture to re-dissolve the oil and add a small amount of additional solvent.[9] This lowers the saturation point, allowing the solution to cool to a lower temperature before the product begins to precipitate, hopefully below its melting point.

  • Solution 2: Slow Down the Cooling Process. Rapid cooling encourages oil formation. After dissolving the compound, allow the flask to cool slowly to room temperature before inducing further cooling with an ice bath. Insulating the flask can help slow this process.

  • Solution 3: Scratch the Flask. Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth to begin.

  • Solution 4: Change the Solvent System. If the problem persists, the chosen solvent may be unsuitable. Experiment with a different solvent in which the compound is less soluble.

Experimental Protocols & Data

Protocol: Diastereomeric Resolution of dl-threo-Methylphenidate

This protocol is a representative example for the separation of methylphenidate enantiomers using a chiral resolving agent. To isolate l-threo-methylphenidate, the focus would be on recovering the enantiomer from the mother liquor after the d-threo salt has been crystallized.

1. Preparation of the Free Base:

  • Start with racemic dl-threo-methylphenidate hydrochloride.

  • Dissolve the hydrochloride salt in a suitable solvent like dichloromethane (B109758) (MDC).

  • Add water and adjust the pH to 8.5-9.5 using a base such as aqueous ammonia (B1221849) to convert the salt to the free base.[7]

  • Separate the organic layer, wash it with water, and dry it over an anhydrous drying agent (e.g., sodium sulfate).[7]

  • Evaporate the solvent to obtain the racemic methylphenidate free base as an oil.[7]

2. Diastereomeric Salt Formation and Crystallization:

  • Dissolve the racemic free base in a solvent such as methanol or ethyl acetate.[7][8]

  • In a separate flask, dissolve the chiral resolving agent (e.g., (+)-di-para-toluyl-D-tartaric acid) in the same solvent.

  • Add the resolving agent solution to the free base solution. The mixture may be heated to ensure complete dissolution (e.g., 50-55°C).[8]

  • Stir the mixture for a set period (e.g., 30 minutes) at temperature, then allow it to cool slowly to ambient temperature, and finally cool further in an ice bath (e.g., 10-15°C) for a longer period (e.g., 2 hours) to promote crystallization.[8]

  • The salt of one diastereomer (typically the d-threo enantiomer with D-tartaric acid derivatives) will precipitate.[7]

3. Isolation of the l-threo Enantiomer:

  • Filter the crystallized solid (d-threo-methylphenidate diastereomeric salt).

  • The filtrate (mother liquor) is now enriched with the l-threo-methylphenidate diastereomeric salt.

  • Concentrate the mother liquor under reduced pressure.

  • The crude l-threo diastereomeric salt can then be precipitated, potentially by adding an anti-solvent.

4. Liberation and Conversion to HCl Salt:

  • Take the isolated crude l-threo diastereomeric salt and suspend it in a mixture of dichloromethane and water.

  • Adjust the pH to 8.5-9.5 with a base to liberate the l-threo-methylphenidate free base.[7]

  • Separate, wash, and dry the organic layer.

  • Evaporate the solvent to yield the l-threo-methylphenidate free base.

  • To form the hydrochloride salt, dissolve the free base in a suitable solvent (e.g., cooled methanol) and bubble HCl gas through it or add a solution of HCl in an ether.[12] The hydrochloride salt will precipitate as a white solid.

  • Filter and wash the solid with a non-polar solvent like diethyl ether to obtain the final product.[12]

Quantitative Data Summary

The following tables summarize quantitative data from various methylphenidate synthesis and purification protocols found in the literature.

Table 1: Yields and Purity in Diastereomeric Resolution

Step Starting Material Resolving Agent Yield Purity/Notes Reference
Diastereomeric Salt Formation Racemic Methylphenidate (+)-Di-p-toluoyl-D-tartaric acid 97% Yield of the d-threo salt [7]
Free Base Liberation d-threo Diastereomeric Salt Aqueous Ammonia 85% Yield of d-threo free base [7]
Conversion to HCl Salt Boc-protected d-threo-MPH Methanolic HCl 68.5% Yield of d-threo HCl salt [12]

| Recrystallization | Crude d-threo-MPH HCl | Methanol/Ether | - | Enantiomeric purity enhanced from 80% ee to >98% ee |[11] |

Table 2: Analytical Separation Parameters

Technique Analyte Linear Range Limit of Detection (LOD) Extraction Recovery Reference
LC-MS/MS MPH & EPH 0.5-200 ng/mL 0.1 ng/mL >79% [5]
LC-MS/MS Ritalinic Acid 0.5-500 ng/mL 0.5 ng/mL >79% [5]
SFC MPH & EPH 0.25-25 ng/mL - - [3][4]

| SFC | Ritalinic Acid | 10-1000 ng/mL | - | - |[3][4] |

Visualizations

G cluster_0 Preparation cluster_1 Resolution cluster_2 Isolation Pathways start Racemic dl-threo-MPH HCl free_base Liberate Free Base (pH 8.5-9.5) start->free_base add_resolver Add Chiral Resolving Agent (e.g., D-DPTA) free_base->add_resolver crystallize Cool & Crystallize add_resolver->crystallize filtration Filter Mixture crystallize->filtration solid Solid: d-threo Salt filtration->solid Precipitate filtrate Filtrate: l-threo Salt filtration->filtrate Mother Liquor liberate_l Liberate l-threo Base filtrate->liberate_l final_l l-threo-MPH HCl liberate_l->final_l

Caption: Workflow for isolating l-threo-methylphenidate via diastereomeric resolution.

G start Low Enantiomeric Purity Detected (e.g., by SFC or LC-MS/MS) check1 Was the diastereomeric salt recrystallized? start->check1 action1 Perform Recrystallization: 1. Re-dissolve in min. hot solvent. 2. Cool slowly to form pure crystals. check1->action1 No end_fail Purity Still Low check1->end_fail Yes end_ok Purity Meets Specification action1->end_ok action2 Optimize Initial Resolution: - Test alternative solvents. - Ensure optimal cooling time/temp. action3 Consider a second recrystallization step or a different solvent system. action2->action3 end_fail->action2

Caption: Troubleshooting logic for improving the enantiomeric purity of the final product.

References

Technical Support Center: Enhancing the Stability of L-Methylphenidate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of L-Methylphenidate (L-MPH) in solution. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered during formulation and analysis.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound in aqueous solutions is hydrolysis of the methyl ester group. This reaction leads to the formation of the pharmacologically inactive metabolite, l-ritalinic acid (l-RA). This process is significantly influenced by pH and temperature.[1][2]

Q2: How does pH affect the stability of this compound solutions?

A2: this compound is most stable in acidic conditions and is susceptible to base-catalyzed hydrolysis. As the pH increases, particularly in alkaline conditions (pH > 7), the rate of hydrolysis to ritalinic acid significantly increases.[1][3] To enhance stability, it is recommended to maintain the solution at an acidic pH.

Q3: What is the optimal pH range for maintaining this compound stability in an aqueous solution?

A3: Based on available data, an acidic pH range of 3 to 4 is effective in minimizing the hydrolysis of methylphenidate in aqueous solutions.[4] One study demonstrated that an extemporaneously prepared intravenous solution of methylphenidate HCl at a pH of 3.5 retained over 95% of its initial concentration for up to one year when stored at refrigerated temperatures.[4]

Q4: How does temperature impact the stability of this compound solutions?

A4: Elevated temperatures accelerate the degradation of this compound.[2][5] Studies have shown significant degradation at room temperature (25°C) and even more rapid degradation at higher temperatures (e.g., 35°C, 60°C, 80°C).[1][2][5] For long-term storage, refrigeration (2-8°C) or freezing (-20°C) is recommended to minimize degradation.[2][5]

Q5: Are there any excipients that can help stabilize this compound in a liquid formulation?

A5: Yes, the choice of excipients can significantly impact stability.

  • Non-aqueous co-solvents: Utilizing co-solvents such as polyols (e.g., glycerin) and glycols (e.g., polyethylene (B3416737) glycol) in the solvent system can enhance the chemical stability of methylphenidate in solution. Formulations with at least 50% non-aqueous solvent have been shown to be more stable than purely aqueous solutions.

  • Organic Acids: The inclusion of organic acids like citric acid, ascorbic acid, or tartaric acid can help maintain an acidic pH and contribute to the overall stability of the formulation.

  • Cyclodextrins: Cyclodextrins can form inclusion complexes with drug molecules, which may enhance stability by protecting the labile ester group from hydrolysis.[6][7] However, the effect of cyclodextrins can be complex and depends on the specific cyclodextrin (B1172386) and formulation, so this should be evaluated on a case-by-case basis.[6][7]

  • Antioxidants: While oxidative degradation is not the primary pathway, the use of antioxidants may be considered depending on the overall formulation and potential for oxidative stress. However, direct evidence for their efficacy in stabilizing this compound is limited.

Q6: What are the key considerations for long-term storage of this compound solutions?

A6: For optimal long-term stability, this compound solutions should be:

  • Maintained at an acidic pH, ideally between 3 and 4.

  • Stored at refrigerated (2-8°C) or frozen (-20°C) temperatures.[2][5]

  • Protected from light by using amber-colored vials or other light-blocking containers, as photolytic degradation can occur.[3]

  • Formulated with appropriate stabilizing excipients if necessary.

Quantitative Data on this compound Degradation

The following tables summarize the degradation of methylphenidate under various conditions.

Table 1: Effect of Temperature on Methylphenidate Stability in Blood

TemperatureTimed-MPH Degradation (%)l-MPH Degradation (%)RA Concentration Increase (%)
25°C24 hours18.120.653
25°C2 weeksCompleteComplete-
4°C1 weekStable (within ±17% change)Stable (within ±17% change)Stable (within ±17% change)
-20°C5 monthsStableStableStable
35°C24 hours64.168.7244
35°C2 weeksCompleteComplete-

Data adapted from a study on d,l-MPH in blood.[2][5]

Table 2: Effect of pH and Temperature on Methylphenidate Hydrolysis

ConditionTemperatureTime% Hydrolysis
1N HCl80°C2 hours15
1N NaOHRoom Temp.0.3 hours33
1N NaOH60°C30 minutesSignificant
Phosphate (B84403) Buffer (pH 7.4)37°C8 hours40
Static Water20°C37 hours100

Data compiled from forced degradation studies.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound Hydrochloride

This protocol outlines a typical forced degradation study to identify potential degradation products and assess the stability-indicating properties of an analytical method.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound HCl at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or water).

2. Stress Conditions:

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating analytical method, such as HPLC (see Protocol 2).
  • Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent this compound peak.

Protocol 2: HPLC Analysis of this compound and its Degradation Product, L-Ritalinic Acid

This protocol provides a general method for the separation and quantification of this compound and L-Ritalinic Acid. Method optimization may be required based on the specific instrumentation and sample matrix.

1. Instrumentation and Columns:

  • A High-Performance Liquid Chromatography (HPLC) system with a UV detector.
  • A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

2. Mobile Phase Preparation:

  • A common mobile phase is a mixture of an acidic buffer and an organic solvent. For example, a mixture of phosphate buffer (pH adjusted to the acidic range, e.g., pH 3-4 with phosphoric acid) and acetonitrile (B52724) or methanol.
  • A typical ratio could be in the range of 60:40 to 80:20 (buffer:organic solvent). The exact ratio should be optimized for best separation.
  • Degas the mobile phase before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30°C).
  • Detection Wavelength: 210-220 nm.

4. Standard and Sample Preparation:

  • Prepare standard solutions of this compound HCl and L-Ritalinic Acid of known concentrations in the mobile phase or a suitable diluent.
  • Prepare sample solutions by diluting them to fall within the concentration range of the standard curve.

5. Analysis and Quantification:

  • Inject the standard solutions to generate a calibration curve.
  • Inject the sample solutions.
  • Identify and quantify the peaks for this compound and L-Ritalinic Acid based on their retention times and the calibration curve.

Visualizations

cluster_degradation This compound Degradation Pathway LMPH This compound RA L-Ritalinic Acid (inactive) LMPH->RA Hydrolysis (+H2O) MeOH Methanol

Caption: Primary degradation pathway of this compound.

cluster_troubleshooting Troubleshooting this compound Stability Issues Start Instability Observed (Degradation) CheckpH Check Solution pH Start->CheckpH Alkaline pH is Alkaline (>7) CheckpH->Alkaline Yes AcidicNeutral pH is Acidic/Neutral CheckpH->AcidicNeutral No AdjustpH Adjust pH to 3-4 using an acidic buffer Alkaline->AdjustpH CheckTemp Check Storage Temperature AcidicNeutral->CheckTemp AdjustpH->CheckTemp HighTemp Storage at Room Temp or Elevated Temp CheckTemp->HighTemp Yes LowTemp Storage at Recommended Temp (2-8°C or -20°C) CheckTemp->LowTemp No StoreCold Store at 2-8°C or -20°C HighTemp->StoreCold CheckLight Check for Light Exposure LowTemp->CheckLight StoreCold->CheckLight LightExposed Exposed to Light CheckLight->LightExposed Yes Protected Protected from Light CheckLight->Protected No UseAmberVials Use Amber Vials or Protect from Light LightExposed->UseAmberVials ConsiderExcipients Consider Formulation Excipients Protected->ConsiderExcipients UseAmberVials->ConsiderExcipients End Stability Improved ConsiderExcipients->End

Caption: Workflow for troubleshooting L-MPH instability.

References

minimizing racemization during l-Methylphenidate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of l-methylphenidate, with a primary focus on minimizing racemization to obtain the desired d-threo-enantiomer (dexmethylphenidate).

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) in the Final Product

Question: We are obtaining a low enantiomeric excess for our d-threo-methylphenidate. What are the potential causes and how can we troubleshoot this?

Answer: Low enantiomeric excess is a common issue that can arise from several factors throughout the synthesis and purification process. Here are the primary areas to investigate:

  • Sub-optimal Chiral Resolution: If you are employing a resolution strategy with a chiral resolving agent, such as (+)-di-para-toluyl-D-tartaric acid (DPTTA), incomplete separation of the diastereomeric salts is a likely culprit.

    • Troubleshooting:

      • Solvent System: The choice of solvent is critical. For DPTTA resolution, acetone (B3395972) with a small percentage of methanol (B129727) has been shown to be effective.[1] Ensure the solvent system is optimized for differential solubility of the diastereomeric salts. Experiment with solvent polarity; for instance, while ethanol (B145695) and isopropanol (B130326) alone may not achieve resolution, their combination with other solvents might be effective.[2]

      • Temperature Control: Carefully control the temperature during crystallization. Adding the resolving agent at a slightly elevated temperature (e.g., 40-45°C) to achieve a clear solution, followed by gradual cooling to room temperature and then chilling (e.g., 0-5°C) before filtration can improve yield and selectivity.[2]

      • Base Treatment: When liberating the free base from the diastereomeric salt, use a mild aqueous base (e.g., aqueous ammonia) and ensure the pH is in the optimal range (e.g., 8.5-9.5) to prevent any base-catalyzed epimerization.[2]

  • Racemization During Synthesis or Work-up: The stereocenters of methylphenidate can be susceptible to epimerization under certain conditions.

    • Troubleshooting:

      • Avoid High Temperatures: Elevated temperatures, especially in the presence of acid or base, can induce racemization.[3][4] For instance, refluxing with propionic acid in toluene (B28343) is a known method to intentionally racemize methylphenidate.[1][4] Therefore, it is crucial to use the lowest effective temperatures for reactions and distillations. In the esterification of ritalinic acid, for example, conducting the reaction at temperatures below 45°C has been shown to provide high conversions and yields while maintaining stereochemical integrity.[5][6]

      • Careful Handling of pH: Both acidic and basic conditions can promote epimerization at the benzylic stereocenter.[1] When adjusting pH during extractions or neutralizations, use mild reagents and avoid prolonged exposure to harsh conditions.

  • Enantioselective Catalyst Issues: If you are using an enantioselective catalyst, such as a chiral rhodium catalyst, its activity and selectivity are paramount.

    • Troubleshooting:

      • Catalyst Purity and Handling: Ensure the catalyst is of high purity and handled under appropriate inert conditions to prevent deactivation.

      • Reaction Conditions: The reaction temperature, solvent, and rate of addition of reactants can all influence the enantioselectivity. For rhodium-catalyzed C-H insertion reactions, maintaining a consistent temperature (e.g., 50°C) is important.[7]

Issue 2: Poor Diastereoselectivity (Formation of Erythro Isomer)

Question: Our synthesis is producing a significant amount of the undesired erythro diastereomer. How can we improve the threo-selectivity?

Answer: The formation of the erythro isomer is a common challenge. The desired threo configuration is thermodynamically more stable, and reaction conditions can be optimized to favor its formation.

  • Epimerization Strategy: If your synthetic route produces the erythro isomer, it can be converted to the more stable threo isomer. This is often achieved by epimerization at the benzylic stereocenter under basic conditions.[1]

  • Catalyst Choice in Enantioselective Synthesis: In methods involving catalytic C-H insertion, the choice of catalyst can significantly influence the diastereoselectivity. Rhodium catalysts, for example, can be tuned to favor the threo diastereomer.[7]

  • Hydrogenation Conditions: In syntheses involving the hydrogenation of an enamine intermediate, the choice of catalyst and reaction conditions is crucial for achieving high diastereoselectivity. For instance, asymmetric hydrogenation using a Ru-BINAP complex can yield a high ratio of the erythro isomer, which can then be epimerized.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for resolving racemic threo-methylphenidate?

A1: One of the most efficient and cost-effective methods for resolving racemic threo-methylphenidate is through the formation of diastereomeric salts using O,O'-di-p-toluoyl-d-tartaric acid (d-DPTTA). This method has been shown to provide the d-threo enantiomer with high enantiomeric purity (>97% ee).[1]

Q2: Can the unwanted l-threo-methylphenidate be recycled?

A2: Yes, the unwanted l-threo enantiomer can be recycled through racemization. This process typically involves heating the unwanted enantiomer with an acid, such as propionic acid, in a suitable solvent like toluene.[3][4] This converts the single enantiomer into a mixture of all four stereoisomers. Following racemization, the mixture can be enriched in the threo diastereomers and then reintroduced into the resolution process.[4]

Q3: What are the ideal temperature conditions for the esterification of ritalinic acid to minimize racemization?

A3: To minimize side reactions and potential racemization, the esterification of ritalinic acid to methylphenidate should be conducted at low temperatures. Temperatures below 45°C, and preferably in the range of 20-40°C, have been found to give high yields and conversions while maintaining the stereochemical integrity of the product.[5][6][8]

Q4: How does the choice of solvent impact the enantiomeric purity during resolution?

A4: The solvent plays a critical role in the differential crystallization of diastereomeric salts. A solvent system that maximizes the solubility difference between the two diastereomers is essential. For the resolution of methylphenidate with DPTTA, a mixture of acetone and methanol has proven effective.[1] It is often necessary to screen different solvent systems and ratios to find the optimal conditions for a specific resolution process.

Q5: Are there any specific analytical techniques recommended for determining the enantiomeric and diastereomeric purity of methylphenidate?

A5: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric and diastereomeric purity of methylphenidate.[7][9] Specific chiral columns, such as Chiralcel AD, are commercially available for this purpose.[7]

Data Presentation

Table 1: Comparison of Chiral Resolution Methods for threo-Methylphenidate

Resolving AgentSolventYield of Desired Diastereomeric SaltEnantiomeric Excess (ee) of d-threo-MPHReference
O,O'-di-p-toluoyl-d-tartaric acidAcetone / 2% Methanol44.3%97%[1]
(+)-di-para-toluyl-D-tartaric acidMethanol97%99.8% (final HCl salt)[2]

Table 2: Enantioselective Synthesis of d-threo-Methylphenidate using a Chiral Catalyst

CatalystSolventYieldDiastereomeric Ratio (threo:erythro)Enantiomeric Excess (ee)Reference
Rh₂(5R-MEPY)₄Cyclohexane64.5%>94:669%[1][7]

Experimental Protocols

Protocol 1: Resolution of Racemic threo-Methylphenidate using (+)-di-para-toluyl-D-tartaric acid (DPTTA)

This protocol is a representative example based on methodologies described in the literature.[2]

  • Preparation of the Free Base: Dissolve racemic threo-methylphenidate hydrochloride in water and adjust the pH to 10.5-11 with 25% aqueous NaOH solution. Extract the free base into dichloromethane (B109758) (DCM). Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the oily racemic methylphenidate base.

  • Diastereomeric Salt Formation:

    • Dissolve the methylphenidate base (1 equivalent) in methanol and heat the solution to 40-45°C.

    • Add (+)-O,O'-di-p-toluoyl-D-tartaric acid (DPTTA) (1 equivalent) to the solution and maintain at 40-45°C for 30 minutes until a clear solution is obtained.

    • Remove the heat source and allow the solution to cool to room temperature (25-28°C) to initiate precipitation of the diastereomeric salt.

    • Stir the mixture at room temperature for 2 hours, then cool to 0°C and hold for 30 minutes.

    • Filter the precipitated diastereomeric salt and wash with chilled methanol.

  • Liberation of the Enantiomerically Pure Free Base:

    • Suspend the diastereomeric salt in a mixture of DCM and water.

    • Adjust the pH to 8.5-9.5 with aqueous ammonia.

    • Separate the organic layer, wash with water, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the d-threo-methylphenidate free base as an oil.

  • Formation of the Hydrochloride Salt:

    • Dissolve the d-threo-methylphenidate free base in pre-cooled (0-5°C) isopropyl alcohol.

    • Add concentrated HCl and stir the mixture at 0-5°C for 1 hour.

    • Filter the resulting white crystalline solid and wash with chilled isopropyl alcohol to yield dexmethylphenidate (B1218549) hydrochloride.

Protocol 2: Racemization of Unwanted l-threo-Methylphenidate for Recycling

This protocol is based on methodologies described in the literature for the intentional racemization of methylphenidate.[3][4]

  • Reaction Setup: Dissolve the unwanted l-threo-methylphenidate enantiomer in toluene.

  • Acid Addition: Add propionic acid to the solution.

  • Heating: Heat the mixture under reflux for approximately 4 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Wash the mixture with a dilute sodium carbonate solution, followed by a water wash.

    • Separate the organic phase, dry it with magnesium sulfate, and evaporate the solvent under reduced pressure.

  • Analysis: The resulting oil, containing a mixture of all four stereoisomers, can be analyzed by chiral HPLC to confirm racemization. This mixture can then be subjected to hydrolysis and epimerization to enrich the dl-threo-ritalinic acid, which is then esterified and reintroduced into the resolution process.

Visualizations

Troubleshooting_Racemization start Start: Low Enantiomeric Excess (ee) in Product cause1 Sub-optimal Chiral Resolution? start->cause1 cause2 Racemization During Synthesis / Work-up? start->cause2 cause3 Ineffective Enantioselective Catalyst? start->cause3 ts1_1 Optimize Solvent System (e.g., Acetone/Methanol) cause1->ts1_1 Check Solvent ts1_2 Control Crystallization Temperature (Cooling Profile) cause1->ts1_2 Check Temperature ts1_3 Ensure Mild Conditions for Free Base Liberation cause1->ts1_3 Check pH ts2_1 Lower Reaction/Distillation Temperatures (< 45°C) cause2->ts2_1 Check Temperature ts2_2 Use Mild Acids/Bases & Avoid Prolonged Exposure cause2->ts2_2 Check pH ts3_1 Verify Catalyst Purity & Handling Procedures cause3->ts3_1 Check Catalyst ts3_2 Optimize Catalyst Loading & Reaction Conditions cause3->ts3_2 Check Conditions solution Solution: High Enantiomeric Excess Achieved ts1_1->solution ts1_2->solution ts1_3->solution ts2_1->solution ts2_2->solution ts3_1->solution ts3_2->solution

Caption: Troubleshooting workflow for low enantiomeric excess in this compound synthesis.

References

Technical Support Center: Process Improvement for Large-Scale l-Methylphenidate Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address specific issues that may be encountered during the large-scale production of l-Methylphenidate. The information is presented in a question-and-answer format to facilitate rapid problem-solving.

Troubleshooting Guides

Issue 1: Low Yield of Methylphenidate

Q1: My overall yield of racemic threo-methylphenidate is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of racemic threo-methylphenidate can stem from several factors throughout the process. Here are some common areas to investigate:

  • Incomplete Reaction: The initial esterification of ritalinic acid is a critical step. Ensure that the reaction conditions, such as temperature and catalyst concentration, are optimized. For instance, low-temperature esterification processes have been developed to achieve high conversion rates (91.7% to 98.5%) and yields (42.2% to 95.0%).[1] Consider monitoring the reaction progress using an appropriate analytical technique like HPLC to ensure it goes to completion.

  • Suboptimal Hydrogenation Catalyst: The reduction of the pyridine (B92270) ring is another crucial step where the choice and activity of the catalyst are paramount. Using a moderately active catalyst like palladium on carbon in a C1-C4 alcohol solvent in the presence of an acid can lead to a selective and complete reduction, thereby improving yield.[2]

  • Side Reactions: The formation of by-products can significantly reduce the yield of the desired product. Analyze your crude product to identify major impurities. For example, the formation of the erythro-isomer can be a competing reaction.[3]

  • Purification Losses: Each purification step, such as recrystallization or chromatography, can lead to product loss. Optimize your purification protocol to minimize these losses while still achieving the desired purity.

Q2: I am experiencing a significant loss of material during the chiral resolution of dl-threo-methylphenidate. How can I improve the yield of the desired d-threo-enantiomer?

A2: Chiral resolution is often a step with considerable yield loss. Here are some strategies to enhance the efficiency of this process:

  • Choice of Resolving Agent: The selection of the chiral acid is critical. Di-p-toluoyl-D-tartaric acid has been shown to be an effective and economical choice for the resolution of methylphenidate free base, leading to high yields (97% for the diastereomeric salt) and enantiomeric purity (>99.5%).[4]

  • Stoichiometry of Resolving Agent: Using the optimal stoichiometric amount of the chiral resolving agent is crucial for achieving a balance between high enantiomeric excess and yield.[5]

  • Solvent System: The resolution solvent plays a significant role. For instance, lower alkanols are commonly used, and the ratio of the solvent to the racemic methylphenidate can influence the enantiomeric excess.[5]

  • Temperature Control: Temperature control during crystallization of the diastereomeric salt is vital for maximizing yield and purity. A controlled cooling process can improve the selective precipitation of the desired diastereomer.[4]

  • Seeding: While not always necessary, seeding the resolution mixture with preformed crystals of the desired diastereomeric salt can sometimes induce crystallization and improve the overall process.[5]

Issue 2: Impurity Profile and Purity Concerns

Q3: What are the common impurities found in this compound synthesis and how can I identify them?

A3: Impurities in Methylphenidate can originate from the synthesis process, degradation, or storage.[6] Common impurities include:

  • Process-Related Impurities:

    • Ritalinic Acid: The unreacted starting material or a hydrolysis product of methylphenidate.[7]

    • Erythro-isomer: The diastereomer of the active threo-isomer.[3]

    • Other precursors and by-products from the specific synthetic route used.[6]

  • Degradation Impurities:

    • Oxidation products: Can form upon exposure to air or light.[6]

    • Hydrolysis products: Ritalinic acid is a primary hydrolysis product.[6]

These impurities can be identified and quantified using analytical techniques such as:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): A validated RP-HPLC method can effectively separate Methylphenidate from its impurities.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for structural elucidation of unknown impurities.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides high sensitivity and specificity for identifying and quantifying impurities.[11][12]

Q4: My final product shows a high level of the inactive erythro-diastereomer. How can I minimize its formation or remove it?

A4: The presence of the erythro-diastereomer is a common issue. Here's how to address it:

  • Stereoselective Synthesis: Employing a stereoselective synthesis route can significantly minimize the formation of the erythro-isomer from the beginning.[3]

  • Diastereoselective Reduction: The reduction of the β-enaminocarbonyl intermediate using borohydrides can be highly diastereoselective, favoring the formation of the desired threo-isomer (dr >95%).[3]

  • Purification: If the erythro-isomer is formed, it can be separated from the threo-isomer through techniques like fractional crystallization or chromatography. The resolution and epimerization of the erythro-isomer is also a possible approach.[3]

Issue 3: Chiral Separation and Purity

Q5: I am having trouble achieving good separation of the d- and l-threo-enantiomers using chiral HPLC. What are the common causes and troubleshooting steps?

A5: Poor enantiomeric resolution in chiral HPLC can be frustrating. Here is a systematic approach to troubleshooting:

  • Column Selection: The choice of the Chiral Stationary Phase (CSP) is the most critical factor. Polysaccharide-based columns are commonly used for methylphenidate enantiomers. If resolution is poor, consider screening different types of CSPs.

  • Mobile Phase Optimization:

    • Solvent Composition: Small changes in the mobile phase composition, particularly the ratio of the organic modifier (e.g., isopropanol, ethanol) to the hexane, can have a significant impact on resolution.

    • Additives: For basic compounds like methylphenidate, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) to the mobile phase can improve peak shape and resolution by minimizing interactions with residual silanols on the column.[13]

  • Temperature Control: Temperature can affect chiral recognition. Lower temperatures generally improve selectivity, but this is compound-dependent. It is crucial to maintain a stable and optimized column temperature.[13]

  • Flow Rate: Optimizing the flow rate can improve peak efficiency and, consequently, resolution.

  • Column Health: A contaminated or degraded column can lead to poor performance. Ensure the column is properly washed and stored according to the manufacturer's instructions.[13]

Q6: My chiral purity analysis shows inconsistent results. What could be the reasons?

A6: Inconsistent chiral purity results can arise from both the analytical method and the sample itself.

  • Method Robustness: Ensure your analytical method is validated for robustness. Small variations in mobile phase composition, pH, or temperature should not lead to significant changes in the results.

  • Sample Overload: Injecting too much sample onto the chiral column can lead to peak broadening and a loss of resolution, affecting the accuracy of the purity determination.[13]

  • Peak Tailing: Peak tailing can make accurate integration and quantification difficult. This can be caused by secondary interactions with the stationary phase or column overload.[13]

  • Sample Stability: Ensure the sample is stable in the chosen solvent and under the storage conditions. Degradation could potentially alter the enantiomeric ratio.

Frequently Asked Questions (FAQs)

Q1: What is the most biologically active stereoisomer of Methylphenidate?

A1: The (2R,2'R)-(+)-threo-methylphenidate (also known as d-threo-methylphenidate or Dexmethylphenidate) is the most biologically active enantiomer and is reported to be significantly more active than the (2S,2'S)-(−)-threo-methylphenidate.[3][4]

Q2: What are the advantages of using a continuous-flow process for Methylphenidate synthesis?

A2: A continuous-flow process offers several advantages over traditional batch processes for methylphenidate synthesis, including:

  • Improved mixing and heat transfer.

  • Accurate control over reaction conditions.

  • Enhanced safety, especially when dealing with hazardous intermediates.

  • Increased productivity and consistency in product quality.[14]

Q3: Can I use NMR to determine the optical purity of my threo-methylphenidate sample?

A3: Yes, a 1H-NMR spectroscopic method using a chiral europium(III) shift reagent can be used to determine the optical purity of threo-methylphenidate. This method allows for the quantitative analysis of each enantiomer.[10]

Q4: Are there enantioselective methods to synthesize d-threo-methylphenidate directly?

A4: Yes, enantioselective synthesis methods have been developed to produce the d-threo-enantiomer of methylphenidate in excess, which can reduce the need for subsequent chiral resolution.[15][16] One such method involves the use of a rhodium catalyst.[15]

Q5: What are the regulatory considerations for impurities in Methylphenidate?

A5: Regulatory authorities like the FDA and EMA have strict limits on the levels of impurities in active pharmaceutical ingredients (APIs). It is crucial to identify and control impurities to ensure the safety and efficacy of the final drug product.[6]

Data Presentation

Table 1: Comparison of Chiral Resolution Methods for threo-Methylphenidate

Resolving AgentSubstrateSolventYield of Diastereomeric SaltEnantiomeric PurityReference
(+)-Di-para-toluyl-D-tartaric acidMethylphenidate free baseMethanol97%> 99.5%[4]
(R)-(-)-Binaphthyl-2,2'-diyl hydrogen phosphate(±)-threo-methylphenidateNot specifiedHighExcellent[17]
D(-) Tartaric acidd,l-erythro-2-phenyl-(2-piperidin-2-yl)acetamideNot specifiedLower yield due to epimerization stepNot specified[4]

Table 2: HPLC Methods for Purity and Impurity Analysis of Methylphenidate

MethodColumnMobile PhaseFlow RateDetectionReference
RP-HPLCInertsil Symmetry C18 (100x4.0 i.d., 3.0 µm)Acetonitrile: Buffer (30:70 v/v), pH 4.01.5 ml/min215 nm (Assay), 203 nm (Related Substances)[8]
RP-HPLCHSSD Waters Symmetry C18 (100x4.0 i.d., 3.7 µm)Methanol: Acetonitrile: Buffer (50:20:30 v/v/v), pH 4.01.5 ml/minNot specified[9]
Chiral HPLCChiralcel AD™ analytical columnHexane: Isopropyl alcohol: Diethyl alcohol (98:2:0.1)2.0 ml/minNot specified[15]

Experimental Protocols

Protocol 1: Chiral Resolution of (±)-threo-Methylphenidate using (+)-Di-para-toluoyl-D-tartaric Acid

This protocol is adapted from an improved and economical process for enantioselective resolution.[4]

  • Preparation: In a suitable reaction vessel, dissolve (±)-threo-methylphenidate free base in methanol.

  • Addition of Resolving Agent: Warm the solution to 40-45 °C and add (+)-Di-para-toluoyl-D-tartaric acid (DPTTA). This temperature helps to prevent premature precipitation of the chiral reagent.

  • Crystallization: Remove the heat source and allow the reaction mixture to cool to room temperature spontaneously. The diastereomeric salt of (2R,2'R)-(+)-threo-methylphenidate with DPTTA will begin to precipitate.

  • Stirring and Cooling: Stir the mixture at 25–28 °C for 2 hours, then cool it further to 0 °C and maintain for 30 minutes to maximize precipitation.

  • Isolation: Filter the precipitated diastereomeric salt and wash it with chilled methanol.

  • Liberation of Free Base: Suspend the isolated salt in a mixture of dichloromethane (B109758) and water. Adjust the pH to 8.5-9.5 with aqueous ammonia (B1221849) to liberate the (2R,2'R)-(+)-threo-methylphenidate free base.

  • Extraction and Isolation: Separate the organic layer, wash with water, and remove the solvent under reduced pressure to obtain the purified this compound free base.

Protocol 2: RP-HPLC Method for Impurity Profiling

This protocol is based on a validated method for analyzing Methylphenidate Hydrochloride and its impurities.[8]

  • Chromatographic System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a PDA detector.

  • Column: Inertsil Symmetry C18 column (100x4.0 i.d., 3.0 µm particle size).

  • Mobile Phase: Prepare a mobile phase consisting of a 30:70 (v/v) mixture of Acetonitrile and a suitable buffer. Adjust the pH of the final mixture to 4.0 using acetic acid.

  • Flow Rate: Set the flow rate to 1.5 ml/min.

  • Detection: Monitor the eluent at 215 nm for the assay of Methylphenidate Hydrochloride and at 203 nm for the detection of related substances.

  • Sample Preparation: Dissolve a known amount of the Methylphenidate sample in the mobile phase to achieve a suitable concentration.

  • Injection: Inject a fixed volume of the sample solution into the HPLC system.

  • Analysis: Identify and quantify the impurities based on their retention times and peak areas relative to the main Methylphenidate peak and reference standards.

Visualizations

G Troubleshooting Workflow for Low Enantiomeric Purity start Low Enantiomeric Purity Detected check_method Is the analytical method validated and robust? start->check_method validate_method Validate/Re-validate Analytical Method (Accuracy, Precision, Robustness) check_method->validate_method No check_csp Is the Chiral Stationary Phase (CSP) appropriate? check_method->check_csp Yes validate_method->check_csp screen_csps Screen alternative CSPs check_csp->screen_csps No optimize_mp Optimize Mobile Phase (Solvent ratio, additives) check_csp->optimize_mp Yes screen_csps->optimize_mp optimize_temp Optimize Column Temperature optimize_mp->optimize_temp check_overload Is there column overloading? optimize_temp->check_overload reduce_conc Reduce sample concentration/injection volume check_overload->reduce_conc Yes check_resolution_process Review Chiral Resolution Process Parameters (Solvent, Temperature, Stoichiometry) check_overload->check_resolution_process No reduce_conc->check_resolution_process end Enantiomeric Purity Meets Specification check_resolution_process->end

Caption: Troubleshooting workflow for low enantiomeric purity.

G Process Flow for this compound via Chiral Resolution start Ritalinic Acid esterification Esterification (e.g., Methanol, Acid Catalyst) start->esterification racemic_mph Racemic (dl)-threo-Methylphenidate esterification->racemic_mph resolution Chiral Resolution (e.g., (+)-DPTTA) racemic_mph->resolution diastereomeric_salt Diastereomeric Salt ((d)-threo-MPH-(+)-DPTTA) resolution->diastereomeric_salt filtration Filtration & Washing diastereomeric_salt->filtration liberation Liberation of Free Base (Basification) filtration->liberation pure_l_mph Pure (d)-threo-Methylphenidate (this compound) liberation->pure_l_mph hcl_salt HCl Salt Formation pure_l_mph->hcl_salt final_product This compound HCl hcl_salt->final_product

Caption: Process flow for this compound via chiral resolution.

References

Technical Support Center: Quantification of l-Methylphenidate in Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the refinement of methods to quantify l-methylphenidate in brain tissue. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: Why is chiral separation important when quantifying methylphenidate in brain tissue?

A1: Methylphenidate is administered as a racemic mixture of d-threo- and l-threo-enantiomers. The d-threo-enantiomer is significantly more pharmacologically active than the l-threo-enantiomer. Therefore, to accurately correlate brain concentrations with pharmacological effects, it is crucial to use a chiral separation method to quantify each enantiomer individually.

Q2: What are the most common analytical techniques for quantifying this compound in brain tissue?

A2: The most prevalent and sensitive technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[1] This method offers high selectivity and sensitivity, which is necessary for detecting the low concentrations of methylphenidate typically found in brain tissue.

Q3: What are the key steps in sample preparation for this compound analysis in brain tissue?

A3: The typical workflow involves:

  • Homogenization: Disrupting the brain tissue in a suitable buffer to create a uniform homogenate.

  • Extraction: Isolating the analyte from the complex brain matrix. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[2]

  • Concentration and Reconstitution: Evaporating the extraction solvent and reconstituting the residue in a solvent compatible with the LC-MS/MS mobile phase.

Q4: How can I ensure the stability of this compound during sample preparation and storage?

A4: Methylphenidate is susceptible to hydrolysis, especially in non-acidic conditions. It is recommended to keep samples on ice during processing and to store them at -80°C for long-term stability.[3] Some studies on plasma samples suggest immediate acidification after collection to prevent hydrolysis, a practice that may also be beneficial for brain homogenates.[4][5]

Q5: What are typical lower limits of quantification (LLOQ) for this compound in brain tissue?

A5: LLOQs for this compound in brain tissue using LC-MS/MS are typically in the low ng/mL or ng/g range. One study reported an LLOQ of 7.5 ng/mL in mouse brain.[1] Another method for plasma achieved an LLOQ of 0.025 ng/mL for each isomer.[4]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Analyte Recovery Inefficient extraction from the brain homogenate.- Optimize the extraction solvent or SPE cartridge type. - Ensure complete protein precipitation by using ice-cold solvent and allowing sufficient incubation time. - Check the pH of the sample and extraction solvent to ensure optimal partitioning of this compound.
Degradation of this compound during sample preparation.- Keep samples on ice or at 4°C throughout the extraction process. - Minimize the time between homogenization and extraction. - Consider adding a stabilizing agent, such as an acid, to the homogenization buffer.[4][5]
High Matrix Effects (Ion Suppression or Enhancement) Co-elution of phospholipids (B1166683) and other endogenous components from the brain tissue that interfere with ionization.- Improve sample cleanup by using a more rigorous extraction method like SPE. - Optimize the chromatographic separation to separate this compound from interfering matrix components. - Use a deuterated internal standard to compensate for matrix effects.
Poor Peak Shape or Splitting Peaks Incompatibility between the reconstitution solvent and the initial mobile phase.- Ensure the reconstitution solvent is the same as or weaker than the initial mobile phase. - Reduce the injection volume.
Column contamination or degradation.- Flush the column with a strong solvent. - Use a guard column to protect the analytical column. - Replace the column if necessary.
Inconsistent Results/Poor Reproducibility Incomplete homogenization of the brain tissue.- Ensure the homogenization protocol is standardized and consistently applied. - Visually inspect for complete tissue disruption.
Variability in manual extraction procedures.- Use an automated extraction system if available. - Ensure precise and consistent pipetting of all solutions.
No or Low Signal in Mass Spectrometer Incorrect mass spectrometer settings (e.g., MRM transitions, collision energy).- Verify the MRM transitions and optimize the collision energy for this compound and the internal standard. - Ensure the ion source parameters (e.g., temperature, gas flows) are appropriate.
Contamination of the ion source.- Clean the ion source according to the manufacturer's instructions.

Quantitative Data Summary

Table 1: LC-MS/MS Method Parameters for this compound Quantification
Parameter Method 1 (Brain Tissue) Method 2 (Blood) Method 3 (Plasma)
Chromatography Column Vancomycin-based chiral column[1]Chiral-AGP columnSapphire C18
Mobile Phase Acetonitrile (B52724) and triethylammonium (B8662869) acetate (B1210297) bufferMethanol (B129727), 5% and 2% acetic acid in waterMethanol and 5 mmol/L ammonium (B1175870) acetate with 0.1% formic acid (46:54)[5]
Detection Mode Positive Electrospray Ionization (ESI+)Positive ESIPositive ESI[5]
MRM Transition (l-MPH) Not specifiedNot specifiedm/z 234.2 -> 84.1[5]
Internal Standard Not specifiedd,l-MPH-d10Propranolol (m/z 260.3 -> 183.1)[5]
Linearity Range Not specified0.5 - 500 ng/g[2]0.035 - 40 ng/mL[5]
LLOQ 7.5 ng/mL[1]0.5 ng/g[2]0.035 ng/mL[5]
Recovery Not specified>79%Not specified

Experimental Protocols

Brain Tissue Homogenization

This protocol is a general guideline and may require optimization.

  • Weigh the frozen brain tissue sample.

  • On ice, add the tissue to a tube containing ice-cold homogenization buffer (e.g., 0.25 M sucrose (B13894) solution) at a specific tissue-to-buffer ratio (e.g., 1:4 w/v).

  • Homogenize the tissue using a mechanical homogenizer (e.g., Omni-Mixer at 4000 rpm for 6 cycles of 30 seconds) until no visible tissue fragments remain. Keep the sample on ice between cycles to prevent heating.

  • The resulting homogenate can be used for subsequent extraction procedures.

Protein Precipitation (PPT)
  • To a specific volume of brain homogenate (e.g., 500 µL), add a deuterated internal standard.

  • Add at least three volumes of ice-cold acetonitrile (or other suitable organic solvent) to precipitate the proteins.

  • Vortex the mixture thoroughly for 1-2 minutes.

  • Centrifuge at high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C.

  • Carefully collect the supernatant containing this compound.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a small volume of mobile phase-compatible solvent for LC-MS/MS analysis.

Solid-Phase Extraction (SPE)
  • Condition an appropriate SPE cartridge (e.g., polymeric reversed-phase) with methanol followed by water.

  • Load the supernatant from the protein precipitation step (or diluted homogenate) onto the cartridge.

  • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the this compound with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute as described in the PPT protocol.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_analysis Analysis Homogenization Brain Tissue Homogenization Extraction Extraction (PPT, LLE, or SPE) Homogenization->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation Chiral LC Separation Evaporation->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

Caption: Workflow for quantifying this compound in brain tissue.

Troubleshooting_Logic Troubleshooting Logic for Poor LC-MS/MS Signal Start Problem: Poor or No Signal Check_MS Verify MS Parameters (Tune, MRMs, Source) Start->Check_MS Check_LC Check LC System (Pressure, Flow, Leaks) Check_MS->Check_LC MS OK Clean_Source Clean Ion Source Check_MS->Clean_Source MS Issue Check_Sample Evaluate Sample Preparation (Recovery, Stability) Check_LC->Check_Sample LC OK Optimize_Method Optimize LC Method (Gradient, Column) Check_LC->Optimize_Method LC Issue Refine_Extraction Refine Extraction Protocol (SPE, LLE) Check_Sample->Refine_Extraction Sample Prep Issue Resolved Problem Resolved Check_Sample->Resolved Sample Prep OK (Re-evaluate problem) Clean_Source->Resolved Optimize_Method->Resolved Refine_Extraction->Resolved

Caption: A logical approach to troubleshooting poor signal in LC-MS/MS analysis.

References

Technical Support Center: Troubleshooting Inconsistent Results in l-Methylphenidate Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in l-Methylphenidate binding assays.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during this compound binding assays in a question-and-answer format, providing potential causes and solutions to help you achieve consistent and reliable data.

Q1: Why am I observing high background or non-specific binding in my assay?

A1: High non-specific binding can obscure your specific binding signal, leading to inaccurate affinity measurements. Several factors can contribute to this issue:

  • Inadequate Blocking: The blocking agents in your assay buffer may not be effectively preventing the radioligand from binding to non-receptor components.

  • Radioligand Concentration Too High: Using an excessively high concentration of the radiolabeled ligand can lead to increased binding to non-target sites.

  • Insufficient Washing: Failure to adequately wash the filters after incubation can leave unbound radioligand, contributing to high background counts.

  • Filter Binding: The radioligand or other components of the assay may be binding directly to the filter material.

  • Contamination: Contamination of your reagents or labware can introduce substances that interfere with the assay.

Troubleshooting Steps:

  • Optimize Blocking Agents: Experiment with different blocking agents (e.g., bovine serum albumin (BSA), non-fat dry milk) and concentrations to find the optimal condition for your assay.

  • Determine Optimal Radioligand Concentration: Perform a saturation binding experiment to determine the Kd of your radioligand. For competitive binding assays, use a radioligand concentration at or below its Kd.

  • Optimize Wash Steps: Increase the number and/or volume of washes with ice-cold wash buffer to ensure complete removal of unbound radioligand.

  • Pre-soak Filters: Pre-soaking the filters (e.g., in 0.5% polyethyleneimine) can help to reduce non-specific binding of the radioligand to the filter itself.

  • Ensure Cleanliness: Use high-purity reagents and thoroughly clean all labware to prevent contamination.

Q2: My specific binding is too low. What are the potential causes?

A2: Low or absent specific binding can be a significant hurdle. Here are some common reasons and how to address them:

  • Inactive Receptor Preparation: The target receptor (e.g., dopamine (B1211576) transporter, DAT) in your membrane preparation may be degraded or inactive.

  • Incorrect Radioligand: You might be using a radioligand that is not appropriate for your target or has degraded over time.

  • Suboptimal Assay Conditions: The incubation time, temperature, or buffer composition may not be optimal for binding.

  • Low Receptor Density: The tissue or cell preparation may have a low expression level of the target receptor.

Troubleshooting Steps:

  • Verify Receptor Integrity: Check the quality of your membrane preparation. Ensure proper storage at -80°C and avoid repeated freeze-thaw cycles. You can perform a protein quantification assay (e.g., BCA assay) to ensure you are using the correct amount of protein.

  • Confirm Radioligand Viability: Check the age and specific activity of your radioligand. If it is old or has been improperly stored, it may have degraded.

  • Optimize Assay Conditions:

    • Incubation Time: Perform a time-course experiment to determine the time required to reach binding equilibrium.

    • Temperature: While many binding assays are performed at room temperature or 37°C, some receptors are more stable at lower temperatures (e.g., 4°C).

    • Buffer Composition: Ensure the pH and ionic strength of your binding buffer are optimal for your target receptor. Some receptors may also require specific ions (e.g., Na+) for optimal ligand binding.[1]

  • Increase Protein Concentration: If receptor density is low, you may need to increase the amount of membrane protein per well.

Q3: I am seeing significant well-to-well variability and poor reproducibility. How can I improve this?

  • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents, especially small volumes, can introduce significant variability.

  • Inconsistent Incubation Times or Temperatures: Variations in incubation conditions between wells or plates can affect binding.

  • Incomplete Mixing: Failure to properly mix the assay components can lead to uneven distribution of the radioligand and receptor.

  • Variable Washing: Inconsistent washing of the filters can result in differing levels of background binding.

  • Batch-to-Batch Reagent Variability: Using different batches of reagents (e.g., buffers, radioligands) can introduce variability.

Troubleshooting Steps:

  • Calibrate Pipettes: Regularly calibrate your pipettes to ensure accuracy and precision.

  • Standardize Procedures: Ensure that all steps of the assay, including incubation times, temperatures, and washing procedures, are performed consistently for all samples.

  • Ensure Thorough Mixing: Gently agitate the plates during incubation to ensure proper mixing of the assay components.

  • Use a Filtration Manifold: A multi-well filtration manifold can help to ensure that all wells are filtered and washed simultaneously and consistently.

  • Prepare Reagents in Bulk: Prepare large batches of buffers and other reagents to minimize batch-to-batch variability.

Q4: My Ki values for this compound are inconsistent between experiments. What could be the reason?

A4: Fluctuations in the calculated inhibition constant (Ki) can be due to several factors:

  • Inaccurate Kd of the Radioligand: The Ki value is calculated using the Cheng-Prusoff equation, which requires an accurate Kd value for the radioligand. If the Kd used in the calculation is incorrect, the Ki will also be inaccurate.

  • Variability in Radioligand Concentration: The concentration of the radioligand used in the competition assay can affect the IC50 value and, consequently, the calculated Ki.

  • Issues with the Competing Ligand: The purity and concentration of the unlabeled this compound can impact the results.

  • Data Analysis: The method used to fit the competition curve can influence the determined IC50 value.

Troubleshooting Steps:

  • Re-determine the Radioligand Kd: Periodically perform a saturation binding experiment to ensure the Kd value for your radioligand is accurate under your experimental conditions.

  • Maintain Consistent Radioligand Concentration: Use a consistent concentration of the radioligand (ideally at or below its Kd) in all competition assays.

  • Verify Competing Ligand Quality: Ensure the purity and accurate concentration of your unlabeled this compound.

  • Standardize Data Analysis: Use a consistent non-linear regression model to fit your competition data and calculate the IC50.

Data Presentation

Binding Affinities of Methylphenidate Enantiomers and Related Compounds

The following table summarizes the binding affinities (IC50 and Ki values) of d-threo-Methylphenidate (d-MPH), l-threo-Methylphenidate (l-MPH), and racemic Methylphenidate for the dopamine transporter (DAT) and norepinephrine (B1679862) transporter (NET) in different species and tissues. It is important to note that d-MPH is the pharmacologically more active enantiomer.[2][3]

CompoundTargetSpeciesTissue/Cell LineRadioligandIC50 (nM)Ki (nM)Reference
d-MPHDAT (SLC6A3)RatBrain Membranes[3H]WIN 35,42833-[4][5]
l-MPHDAT (SLC6A3)RatBrain Membranes[3H]WIN 35,428540-[4][5]
Racemic MPHDAT (SLC6A3)Human/CanineKidney Cells-34-[4][5]
d-MPHNET (SLC6A2)RatBrain Membranes[3H]Nisoxetine244-[4][5]
l-MPHNET (SLC6A2)RatBrain Membranes[3H]Nisoxetine5100-[4][5]
Racemic MPHNET (SLC6A2)Human/CanineKidney Cells-339-[4][5]
Racemic MPHDATHumanHEK293 Cells[125I]RTI-55-110[6]
Racemic MPHNETHuman---~100[7]
Racemic MPHSERTHuman---~100,000[7]

Note: The affinity of Methylphenidate for the serotonin (B10506) transporter (SERT) is significantly lower than for DAT and NET.[4][5][7]

Experimental Protocols

Radioligand Binding Assay for this compound at the Dopamine Transporter (DAT)

This protocol describes a filtration-based radioligand binding assay to determine the affinity of this compound for the dopamine transporter in rat striatal membranes using [3H]WIN 35,428 as the radioligand.

Materials:

  • Rat striatal membranes

  • Binding Buffer: 30 mM Sodium Phosphate Buffer (pH 7.4) with 0.32 M sucrose[8]

  • Radioligand: [3H]WIN 35,428 (specific activity ~76 Ci/mmol)[8]

  • Non-specific binding control: 60 µM Cocaine[9]

  • Unlabeled this compound

  • Wash Buffer: Ice-cold 30 mM Sodium Phosphate Buffer (pH 7.4)[8]

  • Glass fiber filters (e.g., GF/B or GF/C)

  • Filtration apparatus

  • Scintillation vials and cocktail

  • Liquid scintillation counter

Procedure:

  • Membrane Preparation: Thaw the frozen rat striatal membranes on ice. Homogenize the membranes in ice-cold binding buffer. Determine the protein concentration using a standard method (e.g., BCA assay). Dilute the membranes in binding buffer to the desired final concentration.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add binding buffer, [3H]WIN 35,428 (at a final concentration at or below its Kd, e.g., 6.5 nM), and the membrane suspension.[8]

    • Non-specific Binding: Add binding buffer, [3H]WIN 35,428, 60 µM cocaine, and the membrane suspension.[9]

    • Competition Binding: Add binding buffer, [3H]WIN 35,428, varying concentrations of unlabeled this compound, and the membrane suspension.

  • Incubation: Incubate the plate at 4°C for 90 minutes with gentle agitation.[8]

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing: Quickly wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

    • For competition assays, plot the percentage of specific binding against the log concentration of unlabeled this compound.

    • Fit the data using a non-linear regression model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

This compound Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis prep_membranes Prepare Membranes setup_plate Set up 96-well Plate (Total, NSB, Competition) prep_membranes->setup_plate prep_reagents Prepare Reagents (Buffer, Radioligand, etc.) prep_reagents->setup_plate incubate Incubate setup_plate->incubate filtrate Filtration incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count calc_specific Calculate Specific Binding count->calc_specific plot_curve Plot Competition Curve calc_specific->plot_curve calc_ic50_ki Calculate IC50 & Ki plot_curve->calc_ic50_ki

Caption: Workflow for a typical this compound radioligand binding assay.

Troubleshooting Flowchart for Inconsistent Binding Assay Results

G decision decision issue issue solution solution start Inconsistent Results high_nsb High Non-Specific Binding? start->high_nsb low_specific Low Specific Binding? high_nsb->low_specific No solution_nsb Optimize Blocking Adjust Radioligand Conc. Improve Washing high_nsb->solution_nsb Yes poor_repro Poor Reproducibility? low_specific->poor_repro No solution_specific Check Receptor Integrity Verify Radioligand Optimize Conditions low_specific->solution_specific Yes end Consult Further Resources poor_repro->end No solution_repro Calibrate Pipettes Standardize Procedures Ensure Mixing poor_repro->solution_repro Yes

Caption: A logical guide to troubleshooting common issues in binding assays.

Signaling Pathway of this compound at the Dopaminergic Synapse

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA Dopamine (DA) DA_vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_receptor Dopamine Receptors DA->DA_receptor Binding MPH This compound MPH->DAT Blockade Postsynaptic Signal Postsynaptic Signal DA_receptor->Postsynaptic Signal

Caption: this compound blocks the dopamine transporter (DAT).

References

Technical Support Center: Optimizing l-Methylphenidate Injection Volume in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the injection volume for l-Methylphenidate analysis by High-Performance Liquid Chromatography (HPLC).

I. Troubleshooting Guide

This guide addresses common issues encountered during method development and routine analysis related to injection volume.

Q1: My this compound peak is showing fronting. What are the likely causes related to injection volume?

Peak fronting (asymmetry factor < 1.0) is often a sign of column overload.[1][2] When too much sample is injected onto the column, the stationary phase at the inlet becomes saturated, causing excess analyte molecules to travel further down the column before interacting. This results in a distorted peak with a steep leading edge.[1][2]

  • Mass Overload : You may be injecting too high a concentration of this compound. The number of analyte molecules exceeds the available active sites on the stationary phase.[1] This leads to a non-linear relationship between concentration and peak area and can cause retention time to shift to earlier times.[3]

  • Volume Overload : Injecting a large volume of sample, especially if the sample solvent is stronger than the mobile phase, can cause the analyte band to spread on the column, leading to peak distortion.[2][4]

Solution Steps:

  • Reduce Injection Volume : The most direct approach is to decrease the injection volume. Try reducing it by half and observe the peak shape.

  • Dilute the Sample : If you need to maintain a certain injection volume for sensitivity, dilute your sample and reinject. If the peak shape improves and becomes more symmetrical, the issue was likely mass overload.[3]

  • Check Sample Solvent : Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the mobile phase.[5][6] Injecting in a strong solvent like 100% acetonitrile (B52724) into a mobile phase with a high aqueous component can cause significant peak distortion.[5][6]

Q2: I'm observing peak tailing for my this compound analysis. Could the injection volume be the culprit?

Peak tailing (asymmetry factor > 1.0) is a common issue in chromatography and can be influenced by injection volume, although it is more frequently associated with other factors.[7][8] this compound, being a basic compound, is prone to secondary interactions with acidic silanol (B1196071) groups on the silica-based stationary phase, a primary cause of tailing.[8]

While high injection volumes can sometimes contribute to tailing, especially in cases of mass overload for basic compounds, it's crucial to investigate other potential causes:[7][8]

  • Secondary Interactions : Interactions between the basic amine group of methylphenidate and residual silanols on the column packing.[8]

  • Column Contamination : Accumulation of contaminants on the column frit or packing material can create active sites that cause tailing.[7]

  • Mobile Phase pH : An inappropriate mobile phase pH can affect the ionization state of this compound and enhance tailing.

Solution Steps:

  • Rule out Overload : First, reduce the injection volume or sample concentration to see if the tailing improves. If it does, you may be operating at the upper limit of your column's capacity.[8]

  • Use an End-Capped Column : Employ a modern, high-purity, end-capped C18 or C8 column to minimize silanol interactions.[8]

  • Optimize Mobile Phase : Add a competing base (like triethylamine) or use a buffered mobile phase at a lower pH (e.g., pH 3-4) to ensure the analyte is fully protonated and minimize secondary interactions.[9][10]

  • Column Flushing : If the column is old or has been used with diverse samples, flush it according to the manufacturer's instructions.

Q3: Why am I seeing a split peak for this compound after increasing the injection volume?

Peak splitting that appears upon increasing injection volume is often a classic symptom of a severe "solvent effect."[5][11] This occurs when the sample diluent is significantly stronger than the mobile phase.

The analyte band, dissolved in the strong solvent, is carried too far down the column without proper partitioning with the stationary phase. As the mobile phase gradually dilutes the sample plug, the analyte begins to partition, but from different starting points, leading to a split or misshapen peak.[11]

Solution Steps:

  • Match Sample Solvent to Mobile Phase : The best practice is to dissolve your sample in the initial mobile phase.

  • Reduce Solvent Strength : If solubility is an issue, dissolve the sample in a minimal amount of strong solvent and then dilute it with a weaker solvent (like water or the mobile phase aqueous component) to match the mobile phase strength as closely as possible.

  • Decrease Injection Volume : A smaller injection volume minimizes the solvent effect. The injected plug of strong solvent is more rapidly diluted by the mobile phase, preserving the peak shape.[5]

Q4: My peak area response for this compound is not linear with increasing injection volume. What should I investigate?

A non-linear response curve for peak area versus injection volume typically points towards either column overload or detector overload.[3]

  • Column Overload : As the injected amount increases, the column's capacity is exceeded, leading to peak shape distortion (often fronting).[1] This distortion can affect the peak integration algorithm, leading to a non-proportional increase in the calculated area. Retention time may also decrease at higher concentrations.[3]

  • Detector Overload : The concentration of this compound eluting from the column is so high that it saturates the detector. The detector cannot respond linearly to the analyte concentration, resulting in a flattened peak top and an underestimation of the peak area.[3]

Solution Steps:

  • Examine Peak Shape : Look at the chromatograms for the highest concentration points. If the peak is fronting and retention time is shifting, the issue is column overload.[3] If the peak top is flat, the problem is detector overload.[3]

  • Extend Calibration Range : Prepare a wider range of standards, including lower concentrations, to identify the point where linearity is lost.

  • Reduce Sample Amount : To correct for overload, either inject a smaller volume or dilute the sample.[3]

  • Change Detection Wavelength : If using a UV detector and experiencing detector overload, consider moving to a wavelength where this compound has a lower absorbance.[3]

II. Frequently Asked Questions (FAQs)

FAQ1: What is a typical starting injection volume for this compound analysis in HPLC?

A typical starting injection volume for standard analytical HPLC columns (e.g., 4.6 mm ID) is in the range of 5 to 20 µL .[9] For UHPLC systems with smaller column dimensions, the injection volume should be proportionally smaller, typically 0.5 to 5 µL . A general guideline is to keep the injection volume to 1-2% of the total column volume to avoid band broadening from the injection itself.[12]

FAQ2: How does the sample solvent composition affect the peak shape at higher injection volumes?

The sample solvent has a profound effect on peak shape, especially at higher injection volumes. This is known as the "solvent effect."[5][6][13]

  • Stronger Solvent than Mobile Phase : If the sample is dissolved in a solvent with a higher elution strength than the mobile phase (e.g., 100% Methanol sample in a 50% Methanol/Water mobile phase), it can cause significant peak distortion, such as broadening, fronting, or splitting.[6][14]

  • Weaker Solvent than Mobile Phase : Dissolving the sample in a solvent weaker than the mobile phase can lead to on-column focusing, resulting in sharper, narrower peaks. This technique is often used to improve sensitivity for trace analysis.[6]

FAQ3: What is the relationship between column dimensions and the maximum allowable injection volume?

The maximum injection volume is directly related to the column's total volume. Larger columns can tolerate larger injection volumes without significant loss of efficiency. A common rule of thumb is that the injection volume should not exceed 15% of the volume of the first peak of interest to avoid volume overload.[2][11] To prevent any peak shape distortion, injecting less than 1-2% of the column volume is recommended.[12]

III. Experimental Protocols

Protocol 1: Determining the Optimal Injection Volume for this compound Assay

Objective: To find the maximum injection volume that provides a linear detector response without compromising peak shape or resolution.

Methodology:

  • Prepare a Stock Solution: Prepare a stock solution of this compound at a known, relevant concentration (e.g., 100 µg/mL) in the mobile phase.

  • Set Up HPLC System: Use a validated method for this compound. For example:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.[15]

    • Mobile Phase: Acetonitrile:Methanol:0.1% Formic Acid (45:45:10 v/v/v).[15]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.[15]

    • Column Temperature: 25 °C.

  • Perform Injection Series: Inject increasing volumes of the stock solution. Start with a small volume (e.g., 2 µL) and incrementally increase it (e.g., 2, 5, 10, 20, 40, 60 µL).

  • Data Analysis: For each injection, record the peak area, peak height, retention time, and USP tailing factor.

  • Evaluation:

    • Plot peak area vs. injection volume. The relationship should be linear (R² > 0.999). The point where the curve deviates from linearity indicates the onset of overload.

    • Monitor the peak shape. The injection volume at which the tailing factor exceeds acceptable limits (e.g., > 1.5) or fronting becomes apparent is considered the upper limit.

    • Check for shifts in retention time. A significant decrease in retention time at higher volumes is a sign of mass overload.

IV. Data and Visualizations

Data Presentation

Table 1: Effect of Injection Volume on this compound Peak Characteristics

Injection Volume (µL)Peak AreaRetention Time (min)Tailing FactorPeak Shape Observation
5150,2345.721.1Symmetrical
10301,5675.711.1Symmetrical
20605,1235.711.2Symmetrical
401,198,5435.680.9Slight Fronting
601,550,876 (non-linear)5.620.7Severe Fronting

Data is representative and for illustrative purposes.

Mandatory Visualizations

Injection_Troubleshooting start Start: Abnormal Peak Shape q_shape What is the peak shape? start->q_shape is_fronting Fronting (Asymmetry < 1) q_shape->is_fronting Fronting is_tailing Tailing (Asymmetry > 1) q_shape->is_tailing Tailing is_split Split Peak q_shape->is_split Splitting cause_overload Likely Cause: Mass or Volume Overload is_fronting->cause_overload cause_secondary Possible Causes: - Secondary Interactions - Column Contamination - Mobile Phase pH is_tailing->cause_secondary cause_solvent Likely Cause: Strong Sample Solvent is_split->cause_solvent sol_overload Solution: 1. Reduce Injection Volume 2. Dilute Sample cause_overload->sol_overload sol_tailing Solution: 1. Check for Overload 2. Use End-capped Column 3. Optimize Mobile Phase cause_secondary->sol_tailing sol_solvent Solution: 1. Match Solvent to MP 2. Reduce Solvent Strength 3. Decrease Inj. Volume cause_solvent->sol_solvent Injection_Effects inj_vol Increase Injection Volume peak_height Peak Height Increases inj_vol->peak_height peak_width Peak Width Broadens inj_vol->peak_width sensitivity Sensitivity Improves (Initially) inj_vol->sensitivity overload_node Potential for Overload peak_width->overload_node resolution Resolution Decreases peak_width->resolution mass_overload Mass Overload (Peak Fronting) overload_node->mass_overload volume_overload Volume Overload (Peak Distortion) overload_node->volume_overload retention Retention Time Decreases mass_overload->retention volume_overload->resolution

References

Technical Support Center: Chiral Separation of Methylphenidate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of L- and D-methylphenidate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the resolution of methylphenidate enantiomers during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the chiral separation of methylphenidate important?

A1: Methylphenidate (MPH) is a chiral drug with two chiral centers, resulting in four stereoisomers. The d-threo-enantiomer (d-MPH) is significantly more pharmacologically active than the l-threo-enantiomer (l-MPH).[1][2][3] Therefore, accurate enantioselective analysis is crucial for pharmacokinetic studies, understanding the drug's therapeutic effects and side effects, and for quality control in pharmaceutical formulations.[4][5]

Q2: What are the common analytical techniques for separating L- and D-methylphenidate?

A2: The most common techniques are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (MS).[6][7] Supercritical Fluid Chromatography (SFC) is also an effective technique for chiral separation of methylphenidate and its metabolites.[1][8]

Q3: What type of HPLC column is recommended for this separation?

A3: Chiral stationary phases (CSPs) are essential for the direct separation of enantiomers by HPLC. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives, and protein-based columns, like those with vancomycin (B549263) or α1-acid glycoprotein (B1211001) (AGP), have proven effective.[7][9][10] The Chirobiotic V2 column, which is a vancomycin-based CSP, has been successfully used to achieve baseline resolution of methylphenidate enantiomers.[6][7]

Q4: Is derivatization necessary for the analysis?

A4: For HPLC analysis with a chiral stationary phase, derivatization is typically not required for the direct separation of enantiomers.[9] However, for GC analysis, derivatization is often employed to convert the enantiomers into diastereomers, which can then be separated on a non-chiral column.[11][12] Common derivatizing agents include (S)-N-trifluoroacetylprolyl chloride (TFP-Cl). It is important to use high-purity chiral derivatizing agents to avoid analytical inaccuracies.[13]

Troubleshooting Guides

This section addresses specific issues you may encounter during the chiral separation of L- and D-methylphenidate.

Issue 1: Poor or No Resolution of Enantiomeric Peaks

If you are observing co-elution or poor separation of the L- and D-methylphenidate peaks, consider the following troubleshooting steps.

Troubleshooting Workflow for Poor Resolution

start Start: Poor Peak Resolution check_column Verify Chiral Column Suitability (e.g., Chirobiotic V2, Chiral AGP) start->check_column optimize_mp Optimize Mobile Phase Composition check_column->optimize_mp Column is appropriate check_derivatization For GC: Check Derivatization Reagent & Reaction check_column->check_derivatization Using GC adjust_ph Adjust Mobile Phase pH optimize_mp->adjust_ph Vary organic modifier/buffer ratio adjust_temp Modify Column Temperature adjust_ph->adjust_temp pH optimized lower_flow Decrease Flow Rate adjust_temp->lower_flow Temperature optimized end Resolution Improved lower_flow->end Flow rate optimized check_derivatization->optimize_mp Derivatization successful

Caption: Troubleshooting workflow for poor peak resolution.

Detailed Steps:

  • Verify Column Selection: Ensure you are using an appropriate chiral stationary phase (CSP). For HPLC, columns like the Chirobiotic V2 have demonstrated good selectivity for methylphenidate enantiomers.[6][7]

  • Optimize Mobile Phase:

    • Organic Modifier: The type and concentration of the organic modifier (e.g., methanol (B129727), acetonitrile) are critical. Systematically vary the ratio of the organic modifier to the aqueous buffer.[14] For example, a mobile phase of methanol and ammonium (B1175870) acetate (B1210297) buffer has been shown to be effective.[6]

    • Additives and pH: Small changes in mobile phase additives and pH can significantly impact resolution. For basic compounds like methylphenidate, adjusting the pH with additives like acetic acid or ammonium acetate can improve peak shape and selectivity.[6][14]

  • Adjust Column Temperature: Temperature can influence the interaction between the enantiomers and the CSP.[14] Experiment with different column temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal condition for your separation.[15]

  • Lower the Flow Rate: Reducing the flow rate increases the interaction time between the analytes and the stationary phase, which can lead to better resolution.[14]

  • For GC Analysis - Check Derivatization: If using GC with derivatization, ensure the chiral derivatizing agent is of high purity and that the reaction has gone to completion. Impurities or isomerization of the derivatizing agent can lead to inaccurate results.[13]

Issue 2: Peak Tailing or Asymmetry

Poor peak shape can affect the accuracy of quantification.

Troubleshooting for Peak Tailing

start Start: Peak Tailing check_ph Adjust Mobile Phase pH start->check_ph check_sample_load Reduce Sample Concentration/Volume check_ph->check_sample_load pH optimized check_column_health Assess Column Condition check_sample_load->check_column_health Load optimized flush_column Flush Column with Strong Solvent check_column_health->flush_column Column seems contaminated replace_column Replace Column check_column_health->replace_column Column is old/degraded end Symmetric Peaks flush_column->end replace_column->end

Caption: Troubleshooting workflow for peak tailing.

Detailed Steps:

  • Adjust Mobile Phase pH: For basic compounds, an inappropriate pH can cause peak tailing. Ensure the pH of your mobile phase is suitable for methylphenidate.

  • Check for Sample Overload: Injecting a sample that is too concentrated can lead to peak distortion.[14] Try diluting your sample and re-injecting.

  • Assess Column Health:

    • Contamination: The column may be contaminated with strongly retained compounds from previous injections. A thorough column wash with a strong solvent may be necessary.[14]

    • Degradation: Over time, the stationary phase can degrade, leading to poor performance. If the column is old or has been used with harsh conditions, it may need to be replaced.[14]

  • Minimize Extra-Column Volume: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening. Ensure all fittings are secure and tubing is as short as possible.[14]

Issue 3: Shifting Retention Times

Inconsistent retention times can compromise the reliability of your analysis.

Troubleshooting for Shifting Retention Times

start Start: Shifting Retention Times equilibrate Ensure Adequate Column Equilibration start->equilibrate check_mp Check Mobile Phase Stability and Composition equilibrate->check_mp Equilibration sufficient check_pump Verify Pump Performance and Flow Rate Stability check_mp->check_pump Mobile phase stable check_temp Check Column Temperature Stability check_pump->check_temp Pump is stable end Stable Retention Times check_temp->end Temperature is stable

Caption: Troubleshooting workflow for shifting retention times.

Detailed Steps:

  • Ensure Proper Column Equilibration: Chiral columns, especially with mobile phases containing additives, may require longer equilibration times than standard reversed-phase columns.[14] Ensure a stable baseline before injecting your samples.

  • Check Mobile Phase Stability: Ensure your mobile phase is fresh and properly mixed. Over time, the composition of the mobile phase can change due to evaporation of volatile components.

  • Verify System Stability: Check for leaks in the system and ensure the pump is delivering a consistent flow rate. Fluctuations in flow rate will directly impact retention times.

  • Control Column Temperature: Ensure the column oven is maintaining a stable temperature, as temperature fluctuations can cause retention time shifts.[15]

Experimental Protocols

Below are summaries of established methods for the chiral separation of methylphenidate.

HPLC Method for Methylphenidate Enantiomers

This method is suitable for the separation and determination of methylphenidate enantiomers in human plasma.[6]

ParameterCondition
Column Chirobiotic V2 (150 x 4.6 mm, 5 µm)
Guard Column C18
Mobile Phase Methanol / 20 mM Ammonium Acetate (92:8, v/v), pH 4.1
Flow Rate 1.0 mL/min
Injection Volume 25 µL
Detection UV at 215 nm
Retention Time (l-MPH) ~7.0 min
Retention Time (d-MPH) ~8.1 min
GC-MS Method for Methylphenidate Enantiomers (with Derivatization)

This method is suitable for the enantiospecific analysis of methylphenidate in urine.[11]

ParameterCondition
Derivatization Agent (S)-N-trifluoroacetylprolyl chloride (TFP-Cl)
GC Column (Details on specific column used may vary, but a non-chiral column is used post-derivatization)
Temperature Program A temperature program is used to achieve baseline separation.
Detection Mass Spectrometry (MS) in Selected Ion Monitoring (SIM) mode
Retention Time (d-TFP-MPH) ~13.2 min
Retention Time (l-TFP-MPH) ~13.5 min

Data Presentation

Table 1: HPLC Separation of Methylphenidate Enantiomers

MethodColumnMobile PhaseFlow Rate (mL/min)Retention Time l-MPH (min)Retention Time d-MPH (min)DetectionReference
HPLC-UVChirobiotic V2 (150 x 4.6 mm, 5 µm)Methanol/Ammonium Acetate (92:8, v/v; 20 mM pH 4.1)1.07.08.1UV (215 nm)[6]
LC-MS/MSAstec Chirobiotic V2 (250 x 2.1 mm, 5 µm)Methanol with 0.025% Ammonium Acetate and 0.025% Trifluoroacetic Acid0.2Not specifiedNot specifiedMS/MS[7]

Table 2: GC-MS Separation of Methylphenidate Enantiomers after Derivatization

MethodDerivatizing AgentColumnRetention Time l-MPH derivative (min)Retention Time d-MPH derivative (min)DetectionReference
GC-MS(S)-N-trifluoroacetylprolyl chloride (TFP-Cl)Not specified13.513.2MS (SIM)[11]

References

Technical Support Center: l-Methylphenidate In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing l-Methylphenidate (l-MPH) in in vivo studies. This resource provides troubleshooting guides and frequently asked questions to address common challenges in data interpretation and experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my in vivo results with racemic (dl)-methylphenidate inconsistent or showing high variability?

A: High variability is a well-documented challenge and can stem from several factors related to the drug's stereochemistry and metabolism.[1]

  • Enantioselective Metabolism: Methylphenidate is administered as a racemic mixture of d-threo- and l-threo-enantiomers.[2] The therapeutic effects are primarily attributed to d-methylphenidate (d-MPH).[3][4] The l-enantiomer (B50610) (l-MPH) is metabolized much more rapidly. The enzyme carboxylesterase 1 (CES1) shows a 6 to 7 times greater catalytic activity for l-MPH than for d-MPH.[3][5] This leads to significantly different plasma concentrations and ratios of the two enantiomers.

  • Inter-individual Variability: There is marked individual variability in the dose-response relationship, which may be due to differences in pharmacokinetics (e.g., CES1 enzyme activity) or pharmacodynamics among subjects.[1][3][6]

  • Route of Administration: Oral administration subjects the drug to "first-pass" metabolism, which disproportionately affects l-MPH.[7] Other routes, like transdermal, bypass this and can lead to higher relative plasma concentrations of l-MPH, altering the enantiomeric ratio and potentially the overall effect.[7]

Troubleshooting Steps:

  • Consider d-MPH: If your research question pertains to the primary therapeutic mechanism, using the isolated d-enantiomer (dexmethylphenidate) can eliminate variability caused by the l-isomer.

  • Monitor Plasma Levels: If feasible, measure plasma concentrations of both d- and l-MPH to correlate with behavioral or physiological outcomes. This can help identify if pharmacokinetic differences are driving the variability.

  • Standardize Administration: Ensure the route and timing of administration are strictly consistent across all subjects and experimental groups.

Q2: I'm observing a biphasic or an inverted "U-shaped" dose-response curve. Is this expected?

A: Yes, this is a known characteristic of methylphenidate. The drug's effects on behavior and cognition are highly dose-dependent.

  • Low Doses: Low or clinically relevant doses tend to improve performance on tasks related to attention and cognition.[8][9]

  • High Doses: Supratherapeutic or high doses can have off-target effects, fail to produce further improvement, or even impair performance and induce stereotypy (repetitive, invariant behaviors).[9][10] For example, one study found that clinically relevant doses (0.5mg/kg and 2.5mg/kg) improved memory in rats, while a higher dose (5mg/kg) impaired it.[11]

Troubleshooting Steps:

  • Expand Dose Range: Test a wider range of doses, including several lower concentrations, to fully characterize the dose-response curve.

  • Behavioral Observation: Carefully observe animals for signs of stereotypy at higher doses, as this can interfere with performance on cognitive tasks.

  • Correlate with Neurochemistry: If possible, measure neurotransmitter levels (e.g., via microdialysis) at different doses to link behavioral changes with neurochemical effects in specific brain regions.

Q3: My results from adolescent animal models differ significantly from studies in adults. Why?

A: Age is a critical variable. The neurodevelopmental stage of the animal significantly impacts both the pharmacokinetics and the neurobiological response to methylphenidate.

  • Pharmacokinetic Differences: Periadolescent rats have been shown to have significantly lower brain and serum methylphenidate concentrations compared to young adult rats given the same dose.[12] The half-life of MPH is also shorter in children (~2.5 hours) than in adults (~3.5 hours).[5]

  • Neurodevelopmental Effects: The adolescent brain is undergoing significant maturation, particularly in dopaminergic pathways.[12] Chronic exposure to MPH during this period may induce different and potentially long-lasting neuroadaptive changes compared to exposure in adulthood.[13][14]

Troubleshooting Steps:

  • Acknowledge Age as a Variable: When designing experiments, explicitly state the age of the animals and interpret the data within that developmental context.

  • Adjust Dosing: Be aware that a dose effective in adults may not produce equivalent brain concentrations or effects in adolescents.[12] Dose-finding studies specific to your age group are recommended.

  • Longitudinal Studies: If investigating developmental impacts, consider experimental designs that follow animals from adolescence into adulthood to track long-term changes.

Q4: How can I distinguish between effects on dopamine (B1211576) (DA) versus norepinephrine (B1679862) (NE)?

A: While methylphenidate blocks both dopamine (DAT) and norepinephrine (NET) transporters, its effects can be dissected pharmacologically and by focusing on specific brain regions.[5][15]

  • Regional Specificity: The prefrontal cortex (PFC) is highly modulated by norepinephrine, while the striatum is predominantly dopaminergic. Studying effects in these distinct regions can provide clues. For example, MPH-induced dopamine efflux in the PFC is dependent on norepinephrine terminals.[14][16]

  • Pharmacological Tools: Use selective antagonists for dopamine or adrenergic receptors to block the downstream effects of MPH in your model. Co-administration with a selective NET inhibitor like desipramine (B1205290) can help isolate DAT-mediated effects.[14]

Troubleshooting Steps:

  • Region-Specific Analysis: Employ techniques like in vivo microdialysis or ex vivo tissue analysis in both the striatum and PFC.

  • Pharmacological Blockade: In separate experimental arms, pre-treat with selective antagonists for DA receptors (e.g., haloperidol) or NE receptors (e.g., prazosin) before MPH administration to see which pathway's blockade attenuates the observed effect.

Quantitative Data Summary

The interpretation of in vivo data is often aided by understanding the fundamental pharmacological properties of this compound and its more active d-enantiomer.

Table 1: In Vitro Transporter Inhibition Constants (IC₅₀) for Methylphenidate Enantiomers in Rat Brain

Enantiomer Dopamine Transporter (DAT) Norepinephrine Transporter (NET) Serotonin Transporter (SERT)
d-Methylphenidate 33 nM 244 nM >50,000 nM
This compound 540 nM 5,100 nM >50,000 nM

Data from an in vitro study on rat brain membranes, demonstrating the higher potency and selectivity of d-MPH for catecholamine transporters.[15]

Table 2: In Vivo Pharmacodynamic and Pharmacokinetic Parameters

Parameter Value / Observation Species Reference
Striatal Dopamine Increase 3.0 to 8.6-fold increase over baseline Rat [17]
NET Occupancy (Clinical Dose) 70 - 80% Human [8]
DAT Occupancy (Clinical Dose) 60 - 70% Human [8]
Pharmacokinetic Half-life (t₁/₂) ~2.5 hours Children [5]
Pharmacokinetic Half-life (t₁/₂) ~3.5 hours Adults [5]

| Time to Peak Plasma (Cmax) | ~2 hours (Immediate Release) | Human |[1] |

Key Experimental Protocols

Methodology 1: In Vivo Brain Microdialysis

This technique is used to measure extracellular levels of neurotransmitters like dopamine in specific brain regions of awake, freely moving animals.

  • Surgical Implantation: Anesthetize the animal (e.g., Wistar rat) and stereotaxically implant a microdialysis guide cannula targeting the brain region of interest (e.g., striatum).[17] Allow for a post-surgical recovery period.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect several baseline dialysate samples (e.g., every 10-20 minutes) to establish a stable basal neurotransmitter level.

  • Drug Administration: Administer methylphenidate (e.g., intravenously).[17]

  • Post-Dose Collection: Continue collecting dialysate samples for a defined period post-administration.

  • Analysis: Analyze the concentration of dopamine and its metabolites in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.

Methodology 2: Locomotor Activity Assessment

This protocol measures the stimulant effects of methylphenidate on spontaneous movement.

  • Apparatus: Use an automated open-field activity monitoring system, which consists of a chamber equipped with infrared beams to detect movement.[18]

  • Habituation: Place the animal (e.g., adolescent rat) in the chamber for a period (e.g., 30-60 minutes) to allow it to acclimate to the new environment and for activity levels to stabilize.

  • Baseline Recording: Record baseline locomotor activity (e.g., horizontal activity, total distance traveled, vertical activity) for a set duration.

  • Drug Administration: Remove the animal, administer the assigned dose of methylphenidate (e.g., 0.6, 2.5, or 10.0 mg/kg, i.p.), and immediately return it to the chamber.[18]

  • Post-Dose Recording: Record locomotor activity continuously for the duration of the drug's expected effect (e.g., 120 minutes).[18]

  • Data Analysis: Quantify and compare locomotor indices between dose groups and against baseline levels.

Visualizations

Signaling and Experimental Diagrams

Methylphenidate_Pathway cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA_Pool Cytosolic Dopamine DA_Vesicle->DA_Pool Release DA_Synapse Extracellular Dopamine DA_Pool->DA_Synapse Release via DAT (efflux) DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_Synapse->DAT Reuptake DA_Receptor Dopamine Receptors DA_Synapse->DA_Receptor Binding NE_Synapse Extracellular Norepinephrine NE_Synapse->NET Reuptake NE_Receptor Norepinephrine Receptors NE_Synapse->NE_Receptor Binding Signal Postsynaptic Signaling DA_Receptor->Signal NE_Receptor->Signal MPH Methylphenidate (MPH) MPH->DAT Blocks MPH->NET Blocks

Caption: Primary mechanism of methylphenidate action.

Experimental_Workflow cluster_setup Phase 1: Preparation cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis Animal_Model Select Animal Model (e.g., Rat Strain, Age) Habituation Acclimate Animals to Test Environment Animal_Model->Habituation Dose_Prep Prepare MPH Doses & Vehicle Control Admin Administer MPH or Vehicle Dose_Prep->Admin Baseline Record Baseline (e.g., Locomotor Activity) Habituation->Baseline Baseline->Admin Post_Dose Post-Dose Data Collection Admin->Post_Dose Stats Statistical Analysis (e.g., ANOVA) Post_Dose->Stats Interpretation Interpret Results Stats->Interpretation PK_PD Optional: Correlate with PK/PD Measures Interpretation->PK_PD

Caption: General workflow for an in vivo behavioral study.

Data_Variability cluster_pharmaco Pharmacological Factors cluster_bio Biological Factors cluster_exp Experimental Factors Result Variable In Vivo Data Enantiomers d- vs. l-Enantiomer Ratio Enantiomers->Result Metabolism CES1 Genetic Variability Metabolism->Result Dose Dose-Response (U-Shaped Curve) Dose->Result Age Subject Age (Adolescent vs. Adult) Age->Result Species Species/Strain Differences Species->Result Baseline Baseline Neurochemistry Baseline->Result Route Route of Administration Route->Result Timing Acute vs. Chronic Dosing Timing->Result Diet Diet / Co-medications Diet->Result

Caption: Key factors contributing to data variability.

References

Technical Support Center: Method Validation for a New l-Methylphenidate Analytical Technique

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on validating a new analytical technique for l-Methylphenidate. It includes a troubleshooting guide and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to consider when validating a new analytical method for this compound?

A1: According to the International Council for Harmonisation (ICH) guidelines (Q2(R1) and the recent Q2(R2)) and FDA guidance, the core validation parameters include:[1][2][3][4][5][6][7][8][9][10]

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][4][7] For this compound, this involves demonstrating that the method can distinguish it from its enantiomer (d-Methylphenidate), its major metabolite (ritalinic acid), and any degradation products.[11]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed using recovery studies.[2][7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage.[2]

Q2: What are considered acceptable limits for accuracy and precision?

A2: The acceptance criteria for accuracy and precision can vary depending on the intended purpose of the method (e.g., assay of a drug substance vs. determination of an impurity). However, for the assay of a drug substance like this compound, typical acceptance criteria are:

  • Accuracy: The mean recovery should be within 98.0% to 102.0% of the theoretical value.

  • Precision: The relative standard deviation (%RSD) for replicate measurements should not be more than 2%.

Q3: Why are forced degradation studies necessary for a stability-indicating method?

A3: Forced degradation studies, or stress testing, are crucial for developing a stability-indicating method. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products.[12][13][14][15] The purpose is to demonstrate that the analytical method can effectively separate the intact drug from its degradation products, thus ensuring the method's specificity and ability to accurately measure the drug's stability in a formulation.[12][13][14][15] For this compound, studies have shown it is susceptible to degradation under acidic and alkaline conditions.[12][16][17]

Experimental Protocols

This section provides a detailed methodology for key experiments in the validation of a hypothetical new Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this compound.

Objective: To validate a new RP-HPLC method for the quantification of this compound in a drug substance.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Methanol:0.1% Formic Acid (45:45:10 v/v/v)[12][17]

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 220 nm[12][17]

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Specificity (Forced Degradation Study)
  • Preparation of Stock Solution: Prepare a 1000 µg/mL solution of this compound in the mobile phase.

  • Acid Degradation: To 5 mL of the stock solution, add 5 mL of 1N HCl. Heat at 80°C for 2 hours.[16][18] Cool and neutralize with 1N NaOH.

  • Base Degradation: To 5 mL of the stock solution, add 5 mL of 1N NaOH. Keep at room temperature for 30 minutes.[16] Neutralize with 1N HCl.

  • Oxidative Degradation: To 5 mL of the stock solution, add 5 mL of 30% H2O2. Keep at 60°C for 1 hour.[13]

  • Thermal Degradation: Expose the solid this compound powder to dry heat at 105°C for 6 hours.[13] Dissolve in the mobile phase to get a concentration of 500 µg/mL.

  • Photolytic Degradation: Expose a solution of this compound to UV light (1.2 million lux hours).[13]

  • Analysis: Inject the stressed samples into the HPLC system and analyze the chromatograms for the separation of the this compound peak from any degradation product peaks.

Linearity
  • Preparation of Standard Solutions: Prepare a series of at least five standard solutions of this compound in the mobile phase, ranging from 50 µg/mL to 150 µg/mL.

  • Analysis: Inject each standard solution in triplicate.

  • Data Analysis: Plot a graph of the mean peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Accuracy (Recovery Study)
  • Sample Preparation: Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known amount of this compound into a placebo matrix.

  • Analysis: Analyze each sample in triplicate.

  • Data Analysis: Calculate the percentage recovery for each sample.

Precision (Repeatability and Intermediate Precision)
  • Repeatability (Intra-day precision): Prepare six identical samples of this compound at 100% of the test concentration. Analyze them on the same day by the same analyst.

  • Intermediate Precision (Inter-day precision): Repeat the analysis of six identical samples on a different day with a different analyst.

  • Data Analysis: Calculate the mean, standard deviation, and %RSD for each set of measurements.

Data Presentation

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50125430
75188145
100250860
125313575
150376290
Correlation Coefficient (r²) 0.9998

Table 2: Accuracy (Recovery) Data

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL, n=3)% Recovery
80%8079.599.4%
100%100100.2100.2%
120%120119.399.4%
Mean Recovery 99.7%

Table 3: Precision Data

Precision TypeSample% AssayMean%RSD
Repeatability199.899.90.25%
2100.2
399.7
4100.1
599.9
699.8
Intermediate1100.5100.20.35%
Precision299.8
3100.3
4100.0
5100.6
699.9

Troubleshooting Guide

Table 4: Common HPLC Troubleshooting Issues

IssuePotential Cause(s)Recommended Solution(s)
No Peaks or Very Small Peaks - Injector issue (e.g., blocked needle, incorrect injection volume).- Detector malfunction (e.g., lamp off).- No sample loaded.- Check injection volume and ensure the needle is not blocked.[19]- Verify detector settings and ensure the lamp is on.[19]- Confirm sample was correctly loaded into the vial.
Ghost Peaks - Contamination in the mobile phase or injection system.- Carryover from a previous injection.- Use fresh, high-purity mobile phase.- Flush the injector and column thoroughly.- Inject a blank solvent to check for carryover.
Peak Tailing or Fronting - Column overload.- Incompatible sample solvent with the mobile phase.- Column degradation.- Reduce the injection volume or sample concentration.[20]- Ensure the sample is dissolved in a solvent similar to the mobile phase.[20]- Replace the column.
Shifting Retention Times - Inconsistent mobile phase composition.- Fluctuation in column temperature.- Inconsistent flow rate.- Prepare fresh mobile phase and ensure proper mixing.[19][20]- Use a column oven for stable temperature control.[19]- Check the pump for leaks and ensure a consistent flow rate.[20]
High Backpressure - Blockage in the system (e.g., column frit, tubing).- Particulate matter in the sample.- Reverse flush the column.- Check for and remove any blockages in the tubing.- Filter all samples before injection.[20]
Baseline Noise or Drift - Air bubbles in the system.- Contaminated mobile phase or detector cell.- Leaks in the system.- Degas the mobile phase and purge the pump.[19][20]- Flush the system with a strong solvent.- Check for and tighten any loose fittings.[21]

Visualizations

Method_Validation_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting Method_Development Analytical Method Development Validation_Protocol Validation Protocol Definition Method_Development->Validation_Protocol Specificity Specificity (Forced Degradation) Validation_Protocol->Specificity Linearity Linearity Validation_Protocol->Linearity Accuracy Accuracy Validation_Protocol->Accuracy Precision Precision Validation_Protocol->Precision Robustness Robustness Validation_Protocol->Robustness Data_Analysis Data Analysis Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Robustness->Data_Analysis Validation_Report Validation Report Generation Data_Analysis->Validation_Report

Caption: Workflow for this compound Analytical Method Validation.

Troubleshooting_Logic Problem Identify Chromatographic Problem Check_System Check System Parameters (Pressure, Flow Rate, Temp) Problem->Check_System Check_Mobile_Phase Check Mobile Phase (Composition, Freshness, Degassing) Problem->Check_Mobile_Phase Check_Column Check Column (Age, Contamination) Problem->Check_Column Check_Sample Check Sample (Concentration, Solvent) Problem->Check_Sample Isolate_Component Isolate & Test Individual Components Check_System->Isolate_Component Check_Mobile_Phase->Isolate_Component Check_Column->Isolate_Component Check_Sample->Isolate_Component Solution Implement Solution Isolate_Component->Solution

Caption: Logical Flow for HPLC Troubleshooting.

References

Validation & Comparative

L- vs. D-Methylphenidate: A Comparative Analysis of Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the stereoselective interactions of methylphenidate enantiomers with monoamine transporters, supported by experimental data.

Methylphenidate, a cornerstone in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), is a chiral molecule existing as two enantiomers: d-threo-methylphenidate (d-MPH) and l-threo-methylphenidate (l-MPH). While racemic mixtures containing both enantiomers have been widely used, the single enantiomer formulation, dexmethylphenidate (B1218549) (d-MPH), is also clinically available. This comparison guide delves into the significant differences in the binding affinity of these two isomers to their primary targets—the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET)—providing researchers, scientists, and drug development professionals with a concise overview of their distinct pharmacological profiles.

Quantitative Comparison of Binding Affinities

The therapeutic effects of methylphenidate are primarily attributed to its action as a reuptake inhibitor at DAT and NET, leading to increased extracellular concentrations of dopamine and norepinephrine.[1][2] Experimental data consistently demonstrates a significant stereoselectivity in binding, with the d-enantiomer exhibiting a markedly higher affinity for these transporters compared to the l-enantiomer.[3][4][5]

An in vitro study utilizing rat brain membranes provided the following half-maximal inhibitory concentration (IC50) values, which quantify the concentration of the drug required to inhibit 50% of the radioligand binding to the target transporter.[1][6]

EnantiomerDopamine Transporter (DAT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)Serotonin (B10506) Transporter (SERT) IC50 (nM)
d-threo-methylphenidate (d-MPH) 33244>50,000
l-threo-methylphenidate (l-MPH) 5405100>50,000

Data sourced from an in vitro study on rat brain membranes.[1][6]

These data clearly illustrate that d-MPH is substantially more potent than l-MPH at both DAT and NET. Specifically, d-MPH has an approximately 16-fold higher affinity for DAT and a 21-fold higher affinity for NET than l-MPH. Notably, neither enantiomer shows significant affinity for the serotonin transporter (SERT), indicating a high degree of selectivity for catecholaminergic systems.[1][3]

Experimental Protocols

The binding affinities presented above were determined through radioligand binding assays using rat brain tissue preparations. A summary of the methodology is provided below:

  • Target Tissues:

    • Dopamine Transporters (DAT): Striatal membranes were used due to the high density of DAT in this brain region.

    • Norepinephrine Transporters (NET): Frontal cortex membranes were utilized as this area is rich in NET.

    • Serotonin Transporters (SERT): Brain stem membranes were the tissue of choice for assessing SERT binding.[7]

  • Radioligands:

    • DAT: [3H]WIN 35,428 was used as the radiolabeled ligand to bind to dopamine transporters.

    • NET: [3H]nisoxetine was employed to label norepinephrine transporters.

    • SERT: [3H]paroxetine was used to quantify binding to serotonin transporters.[7]

  • Procedure: The assays involved incubating the prepared brain membranes with the respective radioligand in the presence of varying concentrations of either d-MPH or l-MPH. The ability of each enantiomer to displace the radioligand from the transporter was measured, and the IC50 values were calculated from the resulting concentration-response curves.

Signaling Pathways and Functional Consequences

The differential binding affinities of the methylphenidate enantiomers directly translate to their pharmacological activity. The primary mechanism of action involves the blockade of DAT and NET, which prevents the reuptake of dopamine and norepinephrine from the synaptic cleft, thereby enhancing neurotransmission.

The significantly higher affinity of d-MPH for DAT and NET is the basis for its therapeutic efficacy in ADHD.[4][8][9] In contrast, l-MPH is considered to be pharmacologically weak or inactive at clinically relevant doses.[8][10] Positron Emission Tomography (PET) studies in humans have confirmed that d-MPH specifically binds to striatal structures rich in DAT, while the binding of l-MPH is diffuse and non-specific.[4][8]

The following diagram illustrates the differential interaction of d-MPH and l-MPH with the dopamine transporter and the subsequent impact on dopamine signaling.

Differential Binding of Methylphenidate Enantiomers at the Dopamine Transporter cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron d_MPH d-Methylphenidate DAT Dopamine Transporter (DAT) d_MPH->DAT High Affinity Binding (Blocks Reuptake) l_MPH l-Methylphenidate l_MPH->DAT Low Affinity Binding (Ineffective Blockade) DA_vesicle Dopamine Vesicles DAT->DA_vesicle Reuptake DA_synapse Dopamine DA_vesicle->DA_synapse Release DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding Signal Postsynaptic Signal DA_receptor->Signal Activation

Caption: Differential binding of d- and this compound to DAT.

Conclusion

The evidence overwhelmingly indicates that the pharmacological activity of methylphenidate resides almost exclusively in the d-threo-enantiomer.[8] Its significantly higher binding affinity for both the dopamine and norepinephrine transporters underpins its therapeutic efficacy in enhancing catecholaminergic neurotransmission. The l-threo-enantiomer, in contrast, exhibits substantially weaker binding and is considered to contribute minimally to the clinical effects of racemic methylphenidate. These findings have been instrumental in the development of dexmethylphenidate, an enantiopure formulation that leverages the stereoselective pharmacology of the d-isomer to provide a more targeted therapeutic approach.

References

l-Methylphenidate Exhibits Negligible Activity at the Dopamine Transporter: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Extensive research and quantitative data confirm that the l-threo-enantiomer of methylphenidate (l-MPH) possesses significantly lower affinity and functional potency at the dopamine (B1211576) transporter (DAT) compared to its d-threo-counterpart (d-MPH). This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals, summarizing key experimental findings that validate the relative inactivity of l-methylphenidate at this critical molecular target.

The therapeutic effects of racemic methylphenidate, a widely prescribed treatment for Attention-Deficit/Hyperactivity Disorder (ADHD), are primarily attributed to the pharmacological actions of d-methylphenidate.[1] This is due to its potent blockade of the dopamine and norepinephrine (B1679862) transporters, leading to increased synaptic concentrations of these neurotransmitters.[2][3][4] In contrast, the l-isomer is largely considered inactive at the dopamine transporter.[3]

Comparative Potency at the Dopamine Transporter

Experimental data consistently demonstrates a substantial disparity in the binding affinity and functional inhibition of the dopamine transporter between the two isomers. The d-enantiomer exhibits a markedly higher affinity for DAT.

CompoundDAT Binding Affinity (IC50, nM)Dopamine Uptake Inhibition (IC50, nM)Reference
d-threo-methylphenidate (d-MPH)33Corresponds well with binding affinity[3]
l-threo-methylphenidate (l-MPH)540Corresponds well with binding affinity[3]
dl-threo-methylphenidate (racemic MPH)Not explicitly stated, but activity is primarily due to the d-isomer34 (for racemic MPH at human DAT)[1][3]

As the data indicates, this compound's affinity for the dopamine transporter is approximately 16-fold weaker than that of d-methylphenidate. This significant difference in binding affinity translates to a correspondingly lower potency in inhibiting dopamine reuptake, rendering its contribution to the therapeutic effects of racemic methylphenidate at the dopamine transporter negligible. In fact, studies suggest that d-methylphenidate has an approximately tenfold greater pharmacological effect than this compound.

Experimental Protocols

The validation of this compound's inactivity at the dopamine transporter is primarily established through two key in vitro experimental procedures: radioligand binding assays and synaptosomal dopamine uptake assays.

Radioligand Binding Assay

This technique is employed to determine the binding affinity of a compound (in this case, l- and d-methylphenidate) to a specific receptor or transporter.

Methodology:

  • Tissue Preparation: Membranes are prepared from brain regions rich in dopamine transporters, such as the striatum.

  • Incubation: These membranes are incubated with a radiolabeled ligand that specifically binds to the dopamine transporter, for instance, [3H]WIN 35,428.

  • Competition: Increasing concentrations of the unlabeled test compounds (d-MPH, l-MPH, or racemic MPH) are added to compete with the radioligand for binding to the DAT.

  • Separation and Quantification: The bound and free radioligand are separated, and the amount of radioactivity bound to the membranes is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. This value is inversely proportional to the binding affinity.

Synaptosomal Dopamine Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of dopamine into nerve terminals.

Methodology:

  • Synaptosome Preparation: Synaptosomes, which are isolated nerve terminals, are prepared from brain striatal tissue.

  • Pre-incubation: The synaptosomes are pre-incubated with various concentrations of the test compounds (d-MPH, l-MPH, or racemic MPH).

  • Dopamine Uptake: Radiolabeled dopamine (e.g., [3H]dopamine) is added to the synaptosome suspension, and the uptake of dopamine is allowed to proceed for a short period.

  • Termination and Measurement: The uptake process is terminated, and the amount of radioactivity accumulated within the synaptosomes is measured.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the dopamine uptake (IC50) is determined. This value reflects the functional potency of the compound as a dopamine reuptake inhibitor.

Visualizing the Experimental Workflow and Logical Implications

To further clarify the experimental process and the significance of the findings, the following diagrams are provided.

experimental_workflow cluster_prep Tissue Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis striatum Striatal Tissue membranes DAT-Rich Membranes striatum->membranes Homogenization & Centrifugation incubation Incubation membranes->incubation radioligand [3H]WIN 35,428 radioligand->incubation competitor l-MPH / d-MPH competitor->incubation separation Filtration incubation->separation quantification Scintillation Counting separation->quantification ic50 Calculate IC50 quantification->ic50

Workflow for Dopamine Transporter Binding Assay.

logical_relationship cluster_isomers Methylphenidate Isomers cluster_target Molecular Target cluster_effect Pharmacological Effect d_mph d-Methylphenidate dat Dopamine Transporter (DAT) d_mph->dat High Affinity Binding da_reuptake Dopamine Reuptake Inhibition d_mph->da_reuptake Potent Inhibition l_mph This compound l_mph->dat Very Low Affinity Binding l_mph->da_reuptake Negligible Inhibition dat->da_reuptake Mediates therapeutic_effect Therapeutic Effect of Racemic MPH da_reuptake->therapeutic_effect Contributes to

Contribution of MPH Isomers to DAT Blockade.

References

A Comparative Pharmacokinetic Analysis of L- and D-threo-methylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetics of the enantiomers of threo-methylphenidate: the therapeutically active d-threo-methylphenidate (d-MPH) and the less active l-threo-methylphenidate (l-MPH). This objective comparison is supported by experimental data to elucidate the distinct absorption, distribution, metabolism, and excretion profiles of these two isomers.

Methylphenidate, a widely prescribed psychostimulant for the treatment of Attention Deficit Hyperactivity Disorder (ADHD), is most commonly administered as a racemic mixture.[1] However, extensive research has demonstrated that the pharmacological activity resides almost exclusively in the d-threo enantiomer.[2][3] Understanding the differential pharmacokinetics of the d- and l-isomers is therefore critical for optimizing therapeutic strategies and developing novel drug delivery systems.

Executive Summary of Pharmacokinetic Parameters

The pharmacokinetic profiles of d-MPH and l-MPH diverge significantly, primarily due to stereoselective first-pass metabolism. This leads to a substantially higher systemic exposure of the therapeutically active d-enantiomer following oral administration of the racemic mixture.

Pharmacokinetic Parameterd-threo-methylphenidate (d-MPH)l-threo-methylphenidate (l-MPH)Key Observations
Absolute Bioavailability (Oral) ~23%[4]~5%[4]d-MPH is approximately 4-5 times more bioavailable than l-MPH after oral administration.[4]
Primary Metabolizing Enzyme Carboxylesterase 1 (CES1)[5][6]Carboxylesterase 1 (CES1)[5][6]Both enantiomers are metabolized by CES1, but with significantly different efficiencies.
Metabolic Clearance SlowerFasterl-MPH is preferentially metabolized by CES1.[6][7]
Catalytic Efficiency of CES1 (kcat/Km) 1.3-2.1 mM⁻¹ min⁻¹[2]7.7 mM⁻¹ min⁻¹[2]CES1 is approximately 6-7 times more efficient at hydrolyzing l-MPH than d-MPH.[7]
Half-life (t½) 2-3 hours[8]Shorter than d-MPHThe more rapid clearance of l-MPH results in a shorter half-life.
Plasma Protein Binding LowLowNot a major differentiating factor in their pharmacokinetics.
Volume of Distribution (Vdss) Significantly different from l-MPH[4]Significantly different from d-MPH[4]Differences in distribution are observed, with d-MPH showing specific binding in the brain.[2]
Primary Metabolite d-ritalinic acid (inactive)[5]l-ritalinic acid (inactive)[5]Both are converted to their respective inactive carboxylic acid metabolites.
Urinary Excretion ~70-91% of dose excreted as ritalinic acid[7]~70-91% of dose excreted as ritalinic acid[7]The majority of the administered dose is eliminated as metabolites in the urine.

Detailed Experimental Protocols

Enantioselective Quantification of Methylphenidate in Human Plasma

Objective: To determine the plasma concentrations of d-MPH and l-MPH separately.

Methodology: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is a common method.

  • Sample Preparation:

    • Human plasma samples are obtained from subjects at various time points after drug administration.

    • A liquid-liquid extraction is performed to isolate the methylphenidate enantiomers from plasma proteins and other interfering substances.[6]

    • An internal standard (e.g., a deuterated version of methylphenidate) is added to the plasma samples before extraction to account for any loss during sample processing.[6]

  • Chromatographic Separation:

    • The extracted samples are injected into an HPLC system equipped with a chiral column (e.g., a vancomycin-based column).[6] This specialized column has a stationary phase that interacts differently with the d- and l-enantiomers, allowing for their separation.

    • A mobile phase, a mixture of solvents, is used to carry the sample through the column. The composition of the mobile phase is optimized to achieve the best separation of the enantiomers.

  • Mass Spectrometric Detection:

    • As the separated enantiomers exit the HPLC column, they are introduced into a mass spectrometer.

    • The mass spectrometer ionizes the molecules and then separates them based on their mass-to-charge ratio, allowing for highly sensitive and specific quantification of both d-MPH and l-MPH.[6]

Positron Emission Tomography (PET) Imaging of Brain Distribution

Objective: To visualize and quantify the distribution of d-MPH and l-MPH in the brain.

Methodology: PET imaging with radiolabeled enantiomers.

  • Radiolabeling: The d- and l-threo-methylphenidate molecules are labeled with a short-lived positron-emitting isotope, typically Carbon-11 ([¹¹C]).[9]

  • Administration: The radiolabeled tracer, either [¹¹C]d-threo-MP or [¹¹C]l-threo-MP, is administered intravenously to the study participant.[9]

  • PET Scanning: The participant is positioned in a PET scanner, which detects the gamma rays produced by the annihilation of positrons emitted from the decaying ¹¹C.

  • Image Reconstruction and Analysis: The detected signals are used to reconstruct a three-dimensional image showing the distribution and concentration of the radiotracer in the brain over time.[10]

    • The ratio of the distribution volume in a region of interest (e.g., the basal ganglia) to a reference region with non-specific binding (e.g., the cerebellum) is calculated to estimate the specific binding of the enantiomers to their targets, such as the dopamine (B1211576) transporter.[9]

In Vivo Microdialysis for Neurotransmitter Level Assessment

Objective: To measure the effect of d-MPH and l-MPH on extracellular dopamine levels in the brain.

Methodology: In vivo microdialysis in animal models (e.g., rats).

  • Probe Implantation: A microdialysis probe, which has a semi-permeable membrane at its tip, is stereotaxically implanted into a specific brain region, such as the striatum.[11]

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.[12]

  • Sample Collection: Small molecules, including neurotransmitters like dopamine, diffuse from the extracellular fluid of the brain across the probe's membrane and into the aCSF. The resulting fluid, called the dialysate, is collected at regular intervals.[12]

  • Neurotransmitter Quantification: The concentration of dopamine in the dialysate samples is measured using a highly sensitive analytical technique, typically HPLC with electrochemical detection.[11]

  • Data Analysis: The changes in dopamine concentration from baseline after the administration of d-MPH or l-MPH are determined to assess their pharmacodynamic effects.

Visualizing Key Processes

experimental_workflow cluster_sampling Sample Collection cluster_analysis Analysis cluster_outcome Outcome human_subject Human Subject Administration (Oral or IV) blood_sampling Blood/Plasma Sampling human_subject->blood_sampling animal_model Animal Model (e.g., Rat) microdialysis Brain Microdialysis animal_model->microdialysis extraction Enantioselective Extraction blood_sampling->extraction hplc_ecd HPLC-ECD (Dopamine Quantification) microdialysis->hplc_ecd hplc Chiral HPLC Separation extraction->hplc ms MS/MS Detection hplc->ms pk_parameters Pharmacokinetic Parameters (Cmax, Tmax, AUC, t1/2) ms->pk_parameters neuro_levels Neurotransmitter Levels hplc_ecd->neuro_levels

Caption: Experimental workflow for pharmacokinetic and pharmacodynamic analysis.

metabolism_pathway cluster_racemic Racemic Methylphenidate (Oral) cluster_metabolism First-Pass Metabolism (Liver) cluster_metabolites Systemic Circulation d_mph d-threo-methylphenidate ces1 Carboxylesterase 1 (CES1) d_mph->ces1 Slower Metabolism d_mph_circ d-MPH (active) d_mph->d_mph_circ Higher Bioavailability (~23%) l_mph l-threo-methylphenidate l_mph->ces1 Faster Metabolism (6-7x) l_mph_circ l-MPH (less active) l_mph->l_mph_circ Lower Bioavailability (~5%) d_ra d-ritalinic acid (inactive) ces1->d_ra l_ra l-ritalinic acid (inactive) ces1->l_ra

Caption: Stereoselective metabolism of methylphenidate enantiomers.

Conclusion

The pharmacokinetic profiles of d-threo-methylphenidate and l-threo-methylphenidate are markedly different, a phenomenon primarily driven by the stereoselective first-pass metabolism mediated by the CES1 enzyme. This results in a significantly higher systemic exposure to the pharmacologically active d-enantiomer. These pharmacokinetic differences underscore the rationale for the development of enantiopure d-threo-methylphenidate formulations. A thorough understanding of these principles is essential for the continued development of effective treatments for ADHD and for guiding future research in this area.

References

Cross-Validation of Analytical Methods for l-Methylphenidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of various analytical methods for the quantification of l-Methylphenidate (l-MPH), a primary active enantiomer in medications used to treat Attention Deficit Hyperactivity Disorder (ADHD). The selection of an appropriate analytical method is critical for researchers, scientists, and drug development professionals to ensure accurate and reliable results in pharmacokinetic studies, therapeutic drug monitoring, and quality control. This document outlines the experimental protocols and performance data for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), facilitating an informed decision-making process for the analysis of this compound.

Comparative Performance of Analytical Methods

The following table summarizes the quantitative performance of different analytical methods for the determination of this compound and its related compounds. The data highlights key validation parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).

MethodAnalyte(s)MatrixLinearity RangeAccuracyPrecision (%RSD)LODLOQ
HPLC-UV l-MPH, d-MPHHuman Plasma50-1000 µg/mL---1.25 µg/mL[1]
RP-HPLC Methylphenidate HClAPI20-45 µg/ml99.13%-99.76%<2%1.50 µg/ml[2]4.54 µg/ml[2]
RP-HPLC Methylphenidate HClTablets0.1-2.0 µg/mL (Impurities), 500-1500 µg/mL (MPH)--0.03 µg/ml (MPH)[3]0.1 µg/mL[3]
GC-MS d- and l-MPHHuman Urine-Meets accepted requirementsMeets accepted requirements-10 ng/mL[4]
GC-NCI-MS d- and l-threo-MPHHuman Plasma0.75-100 ng/mL[5][6]± 5% of target[5][6]< 11.1%[5][6]-0.75 ng/mL[5]
GC/MS MethylphenidateSerum/Plasma--10.4% (25.6 µg/L), 14.8% (5.2 µg/L)2.0 µg/L[7]-
CE-MS MethylphenidateHuman UrineDynamic range of 640< ±14.7% bias (full-scan MS), < ±26.5% bias (tandem MS)< 6.8%-1.5 ng/ml[8]
LC-MS/MS MPH, EPH, RA (enantiomers)Blood0.5-200 ng/mL (MPH, EPH), 0.5-500 ng/mL (RA)-4.8% to -12.7% bias< 12.5%0.1 ng/mL (MPH, EPH), 0.5 ng/mL (RA)[9]0.5 ng/mL[9]
LC-MS/MS MethylphenidatePlasma, Saliva0.5-100.0 µg/L98-108%< 7.0%--
SFC-MS/MS d,l-MPH, d,l-EPH, d,l-RABlood0.25-25 ng/mL (MPH, EPH), 10-1000 ng/mL (RA)-8.6% to 0.8% bias< 15.4%--

Experimental Protocols and Workflows

This section details the methodologies for the key analytical techniques and includes visual representations of the experimental workflows.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of methylphenidate enantiomers. Chiral stationary phases are typically employed to achieve enantiomeric resolution.

Experimental Protocol (HPLC-UV for Enantiomeric Separation): [1]

  • Sample Preparation: Liquid-liquid extraction of human plasma with cyclohexane.

  • Instrumentation: AcellaHPLC system with a PDA/UV visible detector.

  • Column: CHIROBIOTIC V2 chiral column (150 x 4.6 mm, 5-µm).

  • Guard Column: C18 guard column.

  • Mobile Phase: Methanol/ammonium acetate (B1210297) (92:8, V/V; 20 mM, pH 4.1).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 25 µL.

  • Detection: UV at 215 nm.

  • Retention Times: 7.0 min for l-MPH and 8.1 min for d-MPH.

Experimental Workflow (HPLC)

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing plasma Human Plasma Sample lle Liquid-Liquid Extraction (Cyclohexane) plasma->lle extract Extracted Analyte lle->extract hplc HPLC System extract->hplc column Chirobiotic V2 Column hplc->column detector UV Detector (215 nm) column->detector chromatogram Chromatogram detector->chromatogram quantification Quantification of l-MPH & d-MPH chromatogram->quantification

Caption: HPLC workflow for this compound analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, often requiring derivatization of the analyte to improve its volatility and chromatographic properties. Chiral derivatizing agents can be used for enantioselective analysis.

Experimental Protocol (GC-MS for Enantiomeric Separation): [4]

  • Sample Preparation (Urine): Liquid-liquid extraction.

  • Derivatization: Chiral derivatization with TFP-Cl (N-trifluoroacetyl-l-prolyl chloride).

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Ionization: Electron Impact (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic fragments (m/z 277 for analyte, m/z 282 for internal standard).

  • GC Program: Initial temperature 70°C for 1.5 min, ramped to 315°C at 15°C/min, held for 4 min.

Experimental Workflow (GC-MS)

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample Urine/Plasma Sample extraction Liquid-Liquid Extraction sample->extraction derivatization Chiral Derivatization (e.g., TFP-Cl) extraction->derivatization derivatized_sample Derivatized Analyte derivatization->derivatized_sample gcms GC-MS System derivatized_sample->gcms separation GC Separation gcms->separation detection MS Detection (EI, SIM) separation->detection mass_spectrum Mass Spectrum detection->mass_spectrum quantification Quantification of l-MPH & d-MPH mass_spectrum->quantification

Caption: GC-MS workflow for this compound analysis.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a high-resolution separation technique that can be coupled with mass spectrometry for the analysis of methylphenidate. Chiral selectors are added to the background electrolyte for enantiomeric separation.

Experimental Protocol (CE-MS): [8]

  • Sample Preparation (Urine): Liquid-liquid extraction.

  • Instrumentation: Capillary electrophoresis system coupled to an ion-trap mass spectrometer.

  • Analysis Mode: Two-event, positive-ion full-scan MS and tandem MS selected reaction monitoring.

  • Chiral Selector: Cyclodextrins (e.g., 2,6-di-o-methyl-beta-cyclodextrin) can be used as chiral selectors in the buffer solution for enantiomeric separation.[10]

Experimental Workflow (CE)

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing sample Urine Sample extraction Liquid-Liquid Extraction sample->extraction extracted_sample Extracted Analyte extraction->extracted_sample ce CE System extracted_sample->ce separation Capillary Separation (with Chiral Selector) ce->separation detection MS Detection separation->detection electropherogram Electropherogram detection->electropherogram quantification Quantification of Methylphenidate electropherogram->quantification

Caption: CE workflow for this compound analysis.

Conclusion

The choice of an analytical method for this compound depends on the specific requirements of the study, including the matrix, required sensitivity, and the need for enantiomeric separation. HPLC with chiral columns offers a robust method for enantioseparation in plasma.[1] GC-MS, particularly with negative chemical ionization, provides very high sensitivity for plasma samples.[5][6] Capillary electrophoresis coupled with mass spectrometry is a powerful technique for the analysis of methylphenidate in urine.[8] For comprehensive analysis of methylphenidate and its metabolites in blood, LC-MS/MS and SFC-MS/MS have been shown to be effective.[9] Researchers should consider the trade-offs between sample preparation complexity, instrument availability, and the performance characteristics outlined in this guide to select the most suitable method for their application.

References

Unraveling the Stereospecificity of Methylphenidate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Methylphenidate (MPH), a cornerstone in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD), is a chiral molecule administered as a racemic mixture of its threo-enantiomers: d-threo-methylphenidate (d-TMP) and l-threo-methylphenidate (l-TMP). Emerging evidence underscores the critical importance of stereochemistry in its pharmacological activity. This guide provides a comprehensive comparison of the enantiomers' effects, supported by experimental data, to elucidate the stereospecific nature of methylphenidate's therapeutic action.

Data Presentation: Quantitative Comparison of Methylphenidate Enantiomers

The therapeutic effects of methylphenidate are primarily attributed to its action as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] The affinity of each enantiomer for the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET) is a key determinant of its potency. The following tables summarize the in vitro binding affinities of d-TMP and l-TMP for these transporters.

Table 1: Binding Affinity (IC50, nM) of Methylphenidate Enantiomers for Dopamine and Norepinephrine Transporters in Rat Brain Membranes

EnantiomerDopamine Transporter (DAT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)Reference
d-threo-methylphenidate (d-TMP)33244[2]
l-threo-methylphenidate (l-TMP)5405100[2]

IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: Binding Affinity (Ki, nM) of Racemic Methylphenidate for Dopamine and Norepinephrine Transporters

CompoundDopamine Transporter (DAT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)Reference
dl-threo-methylphenidate (Racemic MPH)19338[3]

Ki (Inhibition Constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition.

The data consistently demonstrate that d-TMP possesses a significantly higher affinity for both DAT and NET compared to l-TMP.[2] This stereoselectivity is the foundation of the differential pharmacological activity between the two enantiomers.

The behavioral effects of methylphenidate enantiomers in animal models of ADHD further corroborate the in vitro findings.

Table 3: Behavioral Effects of Methylphenidate Enantiomers on Locomotor Activity in a Rat Model of ADHD

CompoundED50 for Inhibition of Hyperactivity (mg/kg)Reference
d-threo-methylphenidate (d-TMP)1.66
dl-threo-methylphenidate (Racemic MPH)5.45

ED50 (Effective Dose 50) is the dose of a drug that produces a therapeutic response in 50% of the population.

These results highlight that d-TMP is substantially more potent in reducing hyperactivity in a rat model of ADHD. Interestingly, some studies suggest that l-TMP is not merely an inactive component but may interfere with the therapeutic actions of d-TMP.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.

Radioligand Binding Assays for DAT and NET Affinity

This protocol outlines the determination of the binding affinity of methylphenidate enantiomers to the dopamine and norepinephrine transporters using radioligand binding assays.

1. Membrane Preparation:

  • Rat striatal (for DAT) and frontal cortex (for NET) tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged to pellet the cell membranes.

  • The pellet is washed and resuspended in the assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, add the membrane preparation, a specific radioligand ([³H]WIN 35,428 for DAT or [³H]nisoxetine for NET), and varying concentrations of the competing ligand (d-TMP, l-TMP, or racemic MPH).

  • Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.

3. Filtration and Scintillation Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • The filters are washed with ice-cold buffer to remove non-specific binding.

  • Scintillation cocktail is added to the filters, and the radioactivity is quantified using a scintillation counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.

  • The IC50 values are determined by non-linear regression analysis of the competition binding data.

  • Ki values can be calculated from the IC50 values using the Cheng-Prusoff equation.

Locomotor Activity Assessment in a Rat Model of ADHD

This protocol describes the assessment of the behavioral effects of methylphenidate enantiomers on locomotor activity in a hyperactive rat model.

1. Animal Model:

  • A hyperactive rat model of ADHD is often generated by neonatal lesioning of the dopaminergic system using 6-hydroxydopamine (6-OHDA).

2. Apparatus:

  • Locomotor activity is measured in an open-field arena equipped with infrared beams or a video-tracking system to automatically record animal movement.

3. Procedure:

  • Rats are habituated to the testing room and the open-field arena before the experiment.

  • Animals are administered d-TMP, l-TMP, racemic MPH, or a vehicle control via a specific route (e.g., intraperitoneal injection).

  • Immediately after injection, the rats are placed in the open-field arena, and their locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set duration (e.g., 60 minutes).

4. Data Analysis:

  • The locomotor activity data is quantified and analyzed.

  • Dose-response curves are generated to determine the ED50 for the inhibition of hyperactivity.

In Vivo Microdialysis for Dopamine and Norepinephrine Measurement

This protocol details the use of in vivo microdialysis to measure extracellular levels of dopamine and norepinephrine in the brain following the administration of methylphenidate enantiomers.

1. Surgical Implantation of Microdialysis Probe:

  • Rats are anesthetized, and a guide cannula is stereotaxically implanted into the target brain region (e.g., striatum or prefrontal cortex).

  • The cannula is secured to the skull with dental cement. Animals are allowed to recover from surgery.

2. Microdialysis Procedure:

  • On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • After a baseline collection period, the animal is administered d-TMP, l-TMP, or racemic MPH.

  • Dialysate samples are collected at regular intervals (e.g., every 20 minutes) before and after drug administration.

3. Neurotransmitter Analysis:

  • The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

4. Data Analysis:

  • The changes in extracellular dopamine and norepinephrine levels are expressed as a percentage of the baseline levels.

  • The time course of neurotransmitter changes in response to each enantiomer is plotted and analyzed.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.

Methylphenidate_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine dopamine_cleft Dopamine dopamine->dopamine_cleft Release norepinephrine Norepinephrine norepinephrine_cleft Norepinephrine norepinephrine->norepinephrine_cleft Release dat Dopamine Transporter (DAT) net Norepinephrine Transporter (NET) dopamine_cleft->dat Reuptake d1_receptor D1 Receptor dopamine_cleft->d1_receptor d2_receptor D2 Receptor dopamine_cleft->d2_receptor norepinephrine_cleft->net Reuptake adrenergic_receptor Adrenergic Receptor norepinephrine_cleft->adrenergic_receptor darpp32 DARPP-32 d1_receptor->darpp32 Activates akt Akt d2_receptor->akt Activates downstream Downstream Effects (e.g., Gene Expression, Neuronal Excitability) adrenergic_receptor->downstream darpp32->downstream akt->downstream methylphenidate d-threo-Methylphenidate methylphenidate->dat Blocks methylphenidate->net Blocks Radioligand_Binding_Workflow start Start tissue Tissue Homogenization (e.g., Rat Striatum) start->tissue centrifugation Centrifugation to Isolate Membranes tissue->centrifugation resuspension Resuspend Membranes in Assay Buffer centrifugation->resuspension incubation Incubate Membranes with Radioligand & Competitor resuspension->incubation filtration Rapid Filtration to Separate Bound/Free Ligand incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50/Ki Determination) counting->analysis end End analysis->end Locomotor_Activity_Workflow start Start habituation Habituation of Rats to Open-Field Arena start->habituation injection Administration of Methylphenidate Enantiomer or Vehicle habituation->injection placement Placement of Rat in Arena injection->placement recording Recording of Locomotor Activity placement->recording data_quantification Data Quantification (e.g., Distance Traveled) recording->data_quantification analysis Statistical Analysis (ED50 Determination) data_quantification->analysis end End analysis->end

References

A Comparative Guide to the Metabolic Fates of Methylphenidate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of the d-threo and l-threo enantiomers of methylphenidate (MPH), a psychostimulant widely prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD). Understanding the stereoselective metabolism of MPH is critical for optimizing its therapeutic efficacy and safety profile. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the metabolic pathways to facilitate further research and drug development.

Key Metabolic Differences: A Quantitative Overview

The primary metabolic pathway for both methylphenidate enantiomers is hydrolysis to their respective inactive metabolites, d-ritalinic acid and l-ritalinic acid. This reaction is predominantly catalyzed by human carboxylesterase 1 (CES1) in the liver.[1][2] The metabolism of methylphenidate is highly stereoselective, with the l-enantiomer (B50610) being a much-preferred substrate for CES1.[1][3] This leads to a significantly faster clearance of l-threo-methylphenidate (l-TMP) compared to the pharmacologically active d-threo-methylphenidate (d-TMP).[1][3]

Minor metabolic pathways involve oxidation, leading to the formation of 6-oxo-methylphenidate and p-hydroxy-methylphenidate.[2][4] While the specific cytochrome P450 (CYP) enzymes involved have been investigated, with studies suggesting roles for CYP2D6, CYP3A4/5, and CYP2B6, detailed kinetic data for the individual enantiomers in these pathways are not well-established due to their minor contribution to overall metabolism.[5]

The following table summarizes the available quantitative data for the primary metabolic pathway catalyzed by CES1A1.

Parameterd-threo-methylphenidate (d-TMP)l-threo-methylphenidate (l-TMP)Reference
Catalytic Efficiency (kcat/Km) (mM⁻¹ min⁻¹) 1.3 - 2.17.7[1][3]
Km (mM) 40.1 - 47.1Not explicitly stated in source, but implied to be lower than d-TMP[3]
Vmax (min⁻¹) 0.16 - 0.17Not explicitly stated in source, but implied to be higher than d-TMP[3]

Note: The Km and Vmax values are cited from a secondary source referencing Sun et al., 2004. The primary publication provides the catalytic efficiency (kcat/Km).

Visualizing the Metabolic Pathways

The following diagrams illustrate the distinct metabolic fates of d-threo- and l-threo-methylphenidate.

G Metabolic Pathway of d-threo-methylphenidate (d-TMP) d_TMP d-threo-methylphenidate (pharmacologically active) d_RA d-ritalinic acid (inactive) d_TMP->d_RA CES1 (major pathway) Slower Hydrolysis oxo_d_MPH 6-oxo-d-MPH (minor) d_TMP->oxo_d_MPH CYP450s (minor) p_hydroxy_d_MPH p-hydroxy-d-MPH (minor) d_TMP->p_hydroxy_d_MPH CYP450s (minor)

Metabolic pathway of d-threo-methylphenidate.

G Metabolic Pathway of l-threo-methylphenidate (l-TMP) l_TMP l-threo-methylphenidate (largely inactive) l_RA l-ritalinic acid (inactive) l_TMP->l_RA CES1 (major pathway) Rapid Hydrolysis oxo_l_MPH 6-oxo-l-MPH (minor) l_TMP->oxo_l_MPH CYP450s (minor) p_hydroxy_l_MPH p-hydroxy-l-MPH (minor) l_TMP->p_hydroxy_l_MPH CYP450s (minor)

Metabolic pathway of l-threo-methylphenidate.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the metabolic pathways of methylphenidate enantiomers.

In Vitro Metabolism of Methylphenidate Enantiomers using Human Liver Microsomes

This protocol is designed to determine the kinetic parameters of the metabolism of d-TMP and l-TMP.

Materials:

  • Human Liver Microsomes (HLMs)

  • d-threo-methylphenidate and l-threo-methylphenidate standards

  • d-ritalinic acid and l-ritalinic acid standards

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Formic acid

  • LC-MS/MS system

Procedure:

  • Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, HLMs (e.g., 0.5 mg/mL), and varying concentrations of the methylphenidate enantiomer (d-TMP or l-TMP) to be tested. A typical concentration range would be from 0.1 to 100 µM.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each tube. For control incubations (to assess non-enzymatic degradation), add buffer instead of the NADPH regenerating system.

  • Incubation: Incubate the reactions at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: Terminate the reactions by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of methylphenidate or ritalinic acid).

  • Sample Preparation: Centrifuge the terminated reactions at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to an autosampler vial for analysis by a validated LC-MS/MS method to quantify the parent drug and the formation of ritalinic acid.

Data Analysis:

  • Calculate the rate of metabolite formation at each substrate concentration.

  • Plot the initial velocity of the reaction against the substrate concentration.

  • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Vmax (maximum reaction velocity) and Km (Michaelis constant).

G Experimental Workflow for In Vitro Metabolism Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_mix Prepare Incubation Mixtures (HLMs, Buffer, MPH Enantiomer) pre_incubate Pre-incubate at 37°C prep_mix->pre_incubate initiate Initiate with NADPH pre_incubate->initiate incubate Incubate at 37°C initiate->incubate terminate Terminate with Acetonitrile incubate->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze data_analysis Determine Km and Vmax analyze->data_analysis

Workflow for in vitro metabolism studies.
Quantification of Methylphenidate and Ritalinic Acid Enantiomers in Human Plasma

This protocol outlines a typical procedure for the quantitative analysis of d- and l-methylphenidate and their major metabolites in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7][8][9][10]

Materials:

  • Human plasma samples

  • d- and this compound and ritalinic acid analytical standards

  • Deuterated internal standards (e.g., d-MPH-d10, l-MPH-d10, d-RA-d5, l-RA-d5)

  • Protein precipitation solvent (e.g., acetonitrile or methanol)

  • Solid-phase extraction (SPE) cartridges (optional, for sample clean-up)

  • Chiral LC column (e.g., vancomycin-based)

  • LC-MS/MS system with a triple quadrupole mass spectrometer

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of human plasma, add an internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at high speed for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • Sample Preparation (Solid-Phase Extraction - Optional):

    • For cleaner samples and lower limits of quantification, an SPE step can be employed after protein precipitation.

    • Condition the SPE cartridge with methanol (B129727) followed by water.

    • Load the supernatant from the protein precipitation step onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interferences.

    • Elute the analytes with an appropriate organic solvent.

    • Evaporate the eluate and reconstitute as described above.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto a chiral LC column to separate the d- and l- enantiomers of methylphenidate and ritalinic acid.

    • Use a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formate (B1220265) buffer) and an organic modifier (e.g., methanol or acetonitrile).

    • Detect and quantify the analytes using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and internal standard should be optimized.

  • Data Analysis:

    • Construct calibration curves for each enantiomer using the peak area ratios of the analyte to its corresponding internal standard.

    • Determine the concentration of each enantiomer in the plasma samples by interpolating their peak area ratios from the respective calibration curves.

This comprehensive guide provides a foundation for researchers and drug development professionals to delve into the stereoselective metabolism of methylphenidate. The provided data, protocols, and visualizations aim to facilitate a deeper understanding of the pharmacokinetic differences between the enantiomers, ultimately contributing to the development of more effective and safer therapeutic strategies.

References

A Comparative Guide to l-Methylphenidate and Other Monoamine Reuptake Inhibitors for the Researcher

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a nuanced understanding of the comparative pharmacology of monoamine reuptake inhibitors is critical. This guide provides an objective comparison of l-methylphenidate with other alternatives, supported by experimental data and detailed methodologies.

Methylphenidate (MPH) is a central nervous system stimulant primarily prescribed for the treatment of Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy.[1] It belongs to a broad class of drugs known as monoamine reuptake inhibitors (MRIs), which function by blocking the reuptake of key neurotransmitters—dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506)—from the synaptic cleft.[2] This guide will delve into the specific characteristics of this compound in comparison to other MRIs, focusing on its mechanism of action, pharmacological profile, and the experimental methods used for its evaluation.

Mechanism of Action: A Comparative Overview

The primary mechanism of action for methylphenidate is the inhibition of dopamine transporters (DAT) and norepinephrine transporters (NET), leading to increased extracellular concentrations of dopamine and norepinephrine.[1][3][4] This classifies it as a norepinephrine-dopamine reuptake inhibitor (NDRI).[1] Unlike amphetamines, which also promote the release of these catecholamines, methylphenidate is considered a pure reuptake inhibitor.[5][6]

The l-isomer of methylphenidate (l-threo-methylphenidate) exhibits significantly lower pharmacological activity compared to its d-isomer (d-threo-methylphenidate or dexmethylphenidate).[4][7][8] The d-enantiomer is predominantly responsible for the therapeutic effects of racemic methylphenidate.[7][8] Studies have shown that d-MPH has a much higher affinity for both DAT and NET compared to l-MPH.[8][9] While racemic methylphenidate has a high affinity for DAT and NET, its affinity for the serotonin transporter (SERT) is significantly lower, making its effects on the serotonergic system clinically insignificant at therapeutic doses.[4][8][9][10]

Other monoamine reuptake inhibitors can be categorized based on their selectivity for the different transporters:

  • Selective Serotonin Reuptake Inhibitors (SSRIs): Primarily block SERT (e.g., fluoxetine (B1211875), sertraline).

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): Block both SERT and NET (e.g., venlafaxine, duloxetine).

  • Norepinephrine Reuptake Inhibitors (NRIs): Primarily block NET (e.g., atomoxetine).

  • Triple Reuptake Inhibitors (TRIs): Block DAT, NET, and SERT (e.g., cocaine).

The distinct pharmacological profiles of these drug classes result in different therapeutic applications and side-effect profiles.

Monoamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitor Site of Action Vesicle Synaptic Vesicle (Dopamine/Norepinephrine) Synaptic_Cleft Synaptic_Cleft Vesicle->Synaptic_Cleft Release MAO Monoamine Oxidase (MAO) DAT Dopamine Transporter (DAT) DAT->MAO Metabolism NET Norepinephrine Transporter (NET) NET->MAO Metabolism Synaptic_Cleft->DAT Reuptake Synaptic_Cleft->NET Reuptake Receptor Postsynaptic Receptors Synaptic_Cleft->Receptor Binding DA_NE Dopamine & Norepinephrine l_MPH This compound l_MPH->DAT Inhibition l_MPH->NET Inhibition

Figure 1: Monoamine reuptake signaling pathway and the inhibitory action of this compound.

Pharmacological Profile: A Quantitative Comparison

The binding affinity (Ki) and 50% inhibitory concentration (IC50) are crucial parameters for quantifying the potency of a drug at its target. The following tables summarize the in vitro binding affinities and uptake inhibition values for this compound and other selected monoamine reuptake inhibitors.

Table 1: In Vitro Binding Affinity (Ki, nM) of Methylphenidate Enantiomers and Other Monoamine Reuptake Inhibitors

CompoundDAT (Ki, nM)NET (Ki, nM)SERT (Ki, nM)Reference(s)
d-threo-Methylphenidate 33244>50,000[8][9]
l-threo-Methylphenidate 5405,100>50,000[8][9]
dl-threo-Methylphenidate 34339>10,000[8][9]
Cocaine 250320130[11]
d-Amphetamine 24.87.41,770[11]
Atomoxetine (B1665822) 1,3702.177[12]
Bupropion 5261,980>10,000N/A
Venlafaxine 2,15012026N/A
Fluoxetine 2,9004201.2N/A

Note: Data are compiled from various sources and experimental conditions may differ. N/A indicates that specific data was not available in the searched literature.

Table 2: In Vitro Monoamine Uptake Inhibition (IC50, nM) of Methylphenidate and Other Stimulants

CompoundDopamine Uptake (IC50, nM)Norepinephrine Uptake (IC50, nM)Serotonin Uptake (IC50, nM)Reference(s)
dl-threo-Methylphenidate 18397,700[11]
Cocaine 17039070[11]
d-Amphetamine 4011570[11]

As the data indicates, d-threo-methylphenidate is significantly more potent at inhibiting dopamine and norepinephrine reuptake compared to l-threo-methylphenidate.[8][9] Racemic methylphenidate demonstrates a strong preference for DAT and NET over SERT.[10] In comparison, cocaine exhibits a more balanced profile as a triple reuptake inhibitor, while d-amphetamine shows a high potency for both DAT and NET.[11]

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized protocols for in vitro and in vivo assays commonly used to characterize monoamine reuptake inhibitors.

In Vitro Monoamine Reuptake Inhibition Assay (Radioligand Uptake)

This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled monoamine into cells expressing the corresponding transporter.[13]

Materials:

  • HEK293 cells stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).[13]

  • Cell culture medium and reagents.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).[14]

  • Radiolabeled monoamines (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Test compounds and reference inhibitors (e.g., GBR 12909 for DAT, desipramine (B1205290) for NET, fluoxetine for SERT).

  • Scintillation fluid and a scintillation counter.[13]

Protocol:

  • Cell Culture: Culture and maintain the HEK293 cell lines according to standard protocols.

  • Cell Plating: Seed the cells into 96-well plates and allow them to adhere and grow to confluence.

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and wash the cells with assay buffer.

  • Compound Incubation: Add assay buffer containing various concentrations of the test compound or reference inhibitor to the wells.

  • Initiation of Uptake: Add the assay buffer containing the radiolabeled monoamine substrate to initiate uptake.[13]

  • Incubation: Incubate the plates for a specified time (e.g., 10-20 minutes) at a controlled temperature (e.g., 37°C).

  • Termination of Uptake: Rapidly terminate the uptake by aspirating the solution and washing the cells with ice-cold assay buffer.[13]

  • Cell Lysis: Lyse the cells using a lysis buffer.

  • Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[13]

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake (in the presence of a high concentration of a known inhibitor) from the total uptake. Determine the IC50 values by fitting the concentration-response data to a sigmoidal dose-response curve.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cell Culture (HEK293 with DAT/NET/SERT) Plating Cell Plating (96-well plates) Cell_Culture->Plating Compound_Add Add Test Compounds Plating->Compound_Add Radioligand_Add Add Radiolabeled Monoamine Compound_Add->Radioligand_Add Incubation Incubate Radioligand_Add->Incubation Termination Terminate Uptake Incubation->Termination Lysis Cell Lysis Termination->Lysis Scintillation Scintillation Counting Lysis->Scintillation Calculation Calculate IC50 Values Scintillation->Calculation

Figure 2: General experimental workflow for monoamine reuptake inhibition assays.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals following drug administration.[15][16][17]

Materials:

  • Laboratory animals (e.g., Sprague-Dawley rats).

  • Anesthesia (e.g., isoflurane).

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.[18]

  • Surgical instruments.

  • Dental cement and surgical screws.

  • Perfusion pump and fraction collector.

  • Artificial cerebrospinal fluid (aCSF).[18]

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

  • Test compound (this compound or other MRI).

Protocol:

  • Surgical Implantation:

    • Anesthetize the animal and place it in the stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or prefrontal cortex).[18]

    • Secure the cannula to the skull with dental cement and screws.[18]

    • Allow the animal to recover for at least 48-72 hours.[18]

  • Microdialysis Experiment:

    • On the day of the experiment, place the animal in a testing chamber and allow it to habituate.

    • Insert the microdialysis probe through the guide cannula into the target brain region.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).[18]

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration:

    • Administer the test compound via the desired route (e.g., intraperitoneal or subcutaneous injection).[18]

  • Post-Administration Sample Collection:

    • Continue to collect dialysate samples at regular intervals to monitor the change in extracellular monoamine levels over time.[18]

  • Sample Analysis:

    • Analyze the dialysate samples for dopamine, norepinephrine, and serotonin concentrations using an HPLC-ED system.

  • Data Analysis:

    • Express the post-administration neurotransmitter concentrations as a percentage of the baseline levels and plot the data over time.

Conclusion

This compound distinguishes itself from other monoamine reuptake inhibitors through its specific profile as a norepinephrine-dopamine reuptake inhibitor with a marked stereoselectivity for the d-enantiomer. Its negligible affinity for the serotonin transporter at clinical doses further differentiates it from SSRIs, SNRIs, and triple reuptake inhibitors like cocaine. Understanding these nuanced differences in mechanism of action and pharmacological profiles, as determined by robust experimental methodologies, is paramount for the continued development of targeted and effective therapeutics for neuropsychiatric disorders.

References

A Comparative Guide to the Synthesis of l-Methylphenidate: Evaluating a Novel Continuous-Flow Route Against Established Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a novel continuous-flow synthesis route for l-Methylphenidate against established synthesis methodologies. The objective is to offer an evidence-based evaluation of these routes, focusing on key performance indicators such as yield, purity, stereoselectivity, and operational efficiency. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for the discussed syntheses are provided. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying chemical and biological processes.

Introduction to this compound Synthesis

This compound, the active enantiomer in several medications for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy, is a chiral molecule with a significant demand for enantiomerically pure forms. The therapeutic efficacy of methylphenidate is primarily attributed to the (l)-threo-isomer, which acts as a potent dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor in the central nervous system.[1][2] Consequently, the development of efficient and stereoselective synthetic routes to access enantiopure this compound is a critical area of research in pharmaceutical chemistry.

Historically, the synthesis of methylphenidate has evolved from the production of racemic mixtures to highly selective asymmetric syntheses.[3] This guide will explore two established methods—a rhodium-catalyzed enantioselective synthesis and a diastereoselective reduction approach—and compare them with a novel, scalable, and safer continuous-flow synthesis method.[4]

Comparative Analysis of Synthesis Routes

The following tables summarize the key quantitative data for the different synthesis routes, allowing for a direct comparison of their performance.

Table 1: Comparison of Key Performance Metrics for this compound Synthesis Routes

ParameterRhodium-Catalyzed Enantioselective SynthesisDiastereoselective Reduction SynthesisNovel Continuous-Flow Synthesis
Overall Yield ~44%~52% (for erythro-isomer)70% (intramolecular strategy)
Diastereomeric Ratio (threo:erythro) >94:6[3]4:96 (erythro-favored)[5]Enriched threo-isomer[4]
Enantiomeric Excess (ee) ~69% (for D-enantiomer)[3]Not applicable (racemic product)[5]High (dependent on chiral catalyst)
Key Reagents Rh₂(5R-MEPY)₄ catalyst, N-Boc-piperidineNaBH₄/CH₃CN, Piperidine-2-thione (B88430)Rhodium catalyst (intermolecular), Thermal/Photochemical (intramolecular)[4]
Reaction Time Several hours[3]Not specifiedMinutes[4]
Scalability Amenable to large-scale production[3]Demonstrated on a lab scaleValidated on a pilot mesoscale reactor (4.25 kg/day )[6]
Safety Considerations Use of diazo compoundsUse of borohydridesGeneration and use of unstable diazo species in situ[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Established Route 1: Rhodium-Catalyzed Enantioselective Synthesis

This method utilizes a chiral rhodium catalyst to achieve enantioselective C-H insertion, leading to the desired threo-diastereomer.[3]

Step 1: Rhodium-Catalyzed C-H Insertion

  • An oven-dried 5 mL flask equipped with a stirring bar and a septum is flame-dried under an argon purge.

  • To the flask, add 0.35 mL of N-butoxycarbonyl piperidine (B6355638) ("Boc-piperidine") and degas the solution.

  • Add an equal volume (0.35 mL) of freshly distilled cyclohexane.

  • Add 2.3 mg (2.51 µmol) of Rh₂(5R-MEPY)₄ catalyst to the reaction mixture.

  • Maintain the reaction mixture at 50°C for 20 minutes.

  • Inject 70.4 mg of 2-diazo-2-phenylacetamide into the reaction mixture over a period of 4 hours.

  • After the addition is complete, allow the reaction to cool to room temperature over approximately 30 minutes.

  • Filter the cooled reaction mixture through a silica (B1680970) gel column.

  • Concentrate the filtrate in vacuo to yield a yellow oil.

  • Purify the oil by flash chromatography on silica gel (10% diethyl ether in petroleum ether) to obtain N-Boc-d-threo-methylphenidate as a green oil (approx. 64.5% yield).[3]

Step 2: Deprotection and Salt Formation

  • In an oven-dried 15 mL flask, cool 4.0 mL of methanol (B129727) to 0°C.

  • Bubble HCl gas through the cooled methanol for approximately 15 minutes.

  • In a separate flask, dissolve 206 mg (0.62 mmol) of the N-Boc-methylphenidate obtained in Step 1 in 2.2 mL of methanol.

  • Add this solution to the acidified methanol at 0°C and stir for 30 minutes.

  • Concentrate the resulting liquid in vacuo.

  • Triturate the residue with ethyl acetate (B1210297) and wash the resulting white solid with diethyl ether to yield 114.6 mg of d-threo-methylphenidate hydrochloride (68.5% yield).[3]

Established Route 2: Diastereoselective Reduction Synthesis

This route involves the diastereoselective reduction of a β-enaminocarbonyl intermediate to favor the erythro-isomer, which can then be epimerized to the desired threo-isomer.[5]

Step 1: Synthesis of the β-Enaminocarbonyl Intermediate

  • The synthesis starts with the coupling reaction between piperidine-2-thione and methyl 2-bromo-2-phenylacetate via a modified Eschenmoser sulfide (B99878) contraction to afford the β-enaminocarbonyl compound in approximately 60% yield.[5]

Step 2: Diastereoselective Reduction

  • Dissolve the β-enaminocarbonyl intermediate in acetonitrile (B52724).

  • Add sodium borohydride (B1222165) (NaBH₄) to the solution.

  • The reduction of the double bond proceeds with high diastereoselectivity, affording the (±)-erythro-methylphenidate with a diastereomeric ratio (dr) of >95:5 in good yields.[5] Specifically, using NaBH₄ in the presence of acetic acid in acetonitrile gives a 91% yield with a dr of 96:4.[5]

New Route: Continuous-Flow Synthesis

This novel approach utilizes microreactor technology for a scalable, safe, and intensified production of methylphenidate hydrochloride.[4][6] The intramolecular strategy has shown promising results with a 70% isolated yield.[4]

(Note: A detailed, step-by-step public protocol for this patented technology is not fully available. The following is a generalized workflow based on the provided information.)

Workflow: Intramolecular Continuous-Flow Synthesis

  • Reactant Pumping: Solutions of the starting materials, including a suitable diazo precursor, are pumped into a microreactor system.

  • In Situ Diazo Generation: Unstable diazo species are generated in a controlled manner within the flow system, minimizing safety risks associated with their accumulation.[4]

  • Thermal/Photochemical C-H Insertion: The reaction mixture is passed through a heated or irradiated zone of the reactor to induce the intramolecular C-H carbene insertion, leading to the formation of the piperidine ring system of methylphenidate.

  • In-line Purification/Work-up (Optional): The product stream may pass through in-line purification modules to remove impurities.

  • Product Collection: The final product, enriched in the threo-isomer, is collected at the outlet of the reactor. The reported isolated yield for the intramolecular strategy is 70%.[4]

Visualizations

Signaling Pathway of this compound

This compound primarily functions by blocking the reuptake of dopamine (DA) and norepinephrine (NE) from the synaptic cleft.[1][2] This leads to an increased concentration of these neurotransmitters, enhancing dopaminergic and noradrenergic signaling.

This compound Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine (DA) L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine (NE) Dopamine->Norepinephrine Dopamine β-Hydroxylase Vesicle Synaptic Vesicle Dopamine->Vesicle Norepinephrine->Vesicle DA_cleft Dopamine Vesicle->DA_cleft Exocytosis NE_cleft Norepinephrine Vesicle->NE_cleft Exocytosis DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA_cleft->DAT Reuptake DA_receptor Dopamine Receptors DA_cleft->DA_receptor NE_cleft->NET Reuptake NE_receptor Norepinephrine Receptors NE_cleft->NE_receptor MPH This compound MPH->DAT Blocks MPH->NET Blocks Signal Postsynaptic Signaling DA_receptor->Signal NE_receptor->Signal

Caption: Signaling pathway of this compound.

Experimental Workflow: Rhodium-Catalyzed Enantioselective Synthesis

The following diagram illustrates the key steps in the rhodium-catalyzed enantioselective synthesis of this compound.

Rhodium_Catalyzed_Synthesis_Workflow start Start step1 C-H Insertion Reaction (Rh₂(5R-MEPY)₄, N-Boc-piperidine, 2-diazo-2-phenylacetamide) start->step1 step2 Purification (Flash Chromatography) step1->step2 step3 Boc Deprotection (HCl in Methanol) step2->step3 step4 Salt Formation & Purification (Trituration) step3->step4 end This compound HCl step4->end Synthesis_Route_Comparison Synthesis This compound Synthesis Established Established Routes Synthesis->Established New New Route Synthesis->New Rh_cat Rhodium-Catalyzed Enantioselective Established->Rh_cat Diastereoselective Diastereoselective Reduction Established->Diastereoselective Flow Continuous-Flow New->Flow Attr_Rh Attr_Rh Rh_cat->Attr_Rh High Enantioselectivity Attr_Diastereo Attr_Diastereo Diastereoselective->Attr_Diastereo High Diastereoselectivity (Erythro) Attr_Flow Attr_Flow Flow->Attr_Flow Scalable, Fast, Safe

References

A Comparative Analysis of l-Methylphenidate and its Metabolites for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacokinetics, pharmacodynamics, and metabolic pathways of l-methylphenidate and its primary metabolite, ritalinic acid, supported by experimental data and protocols.

This guide provides a comprehensive comparison of this compound (l-MPH) and its metabolites, designed for researchers, scientists, and drug development professionals. The following sections detail the pharmacological characteristics, metabolic fate, and analytical methodologies for these compounds, presenting quantitative data in structured tables and visualizing key processes with diagrams.

Pharmacokinetic Profile

Methylphenidate (MPH) is a chiral drug, with the d-threo-enantiomer (d-MPH) being the more pharmacologically active component.[1][2] The metabolism of MPH is stereoselective, primarily occurring through de-esterification by the enzyme carboxylesterase 1 (CES1) to its main, inactive metabolite, ritalinic acid (RA).[3][4] This process favors the hydrolysis of l-MPH, leading to higher plasma concentrations of the more potent d-MPH.[5][6]

Following oral administration, approximately 60-86% of a methylphenidate dose is excreted in the urine as ritalinic acid.[7] The absolute oral bioavailability of d-methylphenidate in children is approximately 22 ± 8%, while for this compound it is significantly lower at 5 ± 3%, indicating substantial first-pass metabolism.[8]

Parameterd-MethylphenidateThis compoundRitalinic AcidReference
Volume of Distribution (Vd) 2.65 ± 1.11 L/kg1.80 ± 0.91 L/kg-[9][10]
Absolute Oral Bioavailability (Children) 22 ± 8%5 ± 3%-[8][10]
Systemic Clearance 0.40 ± 0.12 L/h/kg0.73 ± 0.28 L/h/kg-[8]
Plasma Protein Binding 10-33%10-33%-[10]
Half-life (t½) ~2.5 hours (children), ~3.5 hours (adults)-~3-4 hours[2][8][11]

Pharmacodynamics and Receptor Affinity

The therapeutic effects of methylphenidate are primarily attributed to its action as a norepinephrine-dopamine reuptake inhibitor (NDRI).[3][9] It blocks the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), leading to increased extracellular concentrations of these neurotransmitters.[5][12] In vitro studies have demonstrated that d-MPH has a significantly higher affinity for both DAT and NET compared to l-MPH.[5] While some research suggests a higher affinity for DAT in vitro, in vivo human positron emission tomography (PET) studies indicate a higher affinity for NET at clinical doses.[12][13] Both enantiomers have also shown some affinity for serotonin (B10506) receptors 5-HT1A and 5-HT2B, but not the serotonin transporter (SERT).[9][14] Ritalinic acid is considered pharmacologically inactive and does not significantly inhibit the dopamine transporter.[7]

Transporter/Receptord-threo-Methylphenidate (IC50 nM)l-threo-Methylphenidate (IC50 nM)Reference
Dopamine Transporter (DAT) 33540[5]
Norepinephrine Transporter (NET) 2445100[5]
Serotonin Transporter (SERT) >50,000>50,000[5]

IC50 values from an in vitro study using rat brain membranes.

Metabolic Pathways

The primary metabolic pathway for methylphenidate involves the de-esterification of the methyl ester group to form ritalinic acid, a reaction catalyzed by CES1, which is predominantly found in the liver.[3][5] Minor metabolic pathways include aromatic hydroxylation to p-hydroxy-methylphenidate and oxidation to 6-oxo-methylphenidate. These metabolites are also considered inactive.[3][5]

Metabolic Pathway of Methylphenidate Metabolic Pathway of Methylphenidate cluster_minor Minor Pathways MPH This compound RA l-Ritalinic Acid (inactive) MPH->RA Carboxylesterase 1 (CES1) (De-esterification - Major Pathway) p_hydroxy_MPH p-hydroxy-l-Methylphenidate (inactive) MPH->p_hydroxy_MPH Aromatic Hydroxylation oxo_MPH 6-oxo-l-Methylphenidate (inactive) MPH->oxo_MPH Oxidation

Metabolism of this compound.

Experimental Protocols

Enantioselective Quantification of Methylphenidate and Ritalinic Acid in Whole Blood

A common method for the simultaneous quantification of the enantiomers of methylphenidate and ritalinic acid is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15][16]

1. Sample Preparation:

  • Protein Precipitation: Blood samples are first treated to precipitate proteins.

  • Solid-Phase Extraction (SPE): The supernatant is then subjected to automated solid-phase extraction for cleanup and concentration of the analytes.[15][17]

2. Chromatographic Separation:

  • Chiral Liquid Chromatography: A chiral column is used to separate the d- and l-enantiomers of both methylphenidate and ritalinic acid.

3. Detection:

  • Tandem Mass Spectrometry (MS/MS): The separated enantiomers are detected and quantified using a mass spectrometer. The method is typically validated for linearity, precision, and accuracy.[15][17] For example, a validated method demonstrated linearity in the range of 0.5 to 500 ng/g for all enantiomers, with coefficients of variation of 15% or less and accuracy between 89% and 94%.[15][16]

Another technique utilized for the chiral separation of these compounds is Supercritical Fluid Chromatography (SFC), which is particularly suitable for temperature-labile and chiral compounds.[18]

Experimental Workflow Workflow for Enantioselective Analysis start Whole Blood Sample protein_precipitation Protein Precipitation start->protein_precipitation spe Automated Solid-Phase Extraction (SPE) protein_precipitation->spe lc Chiral Liquid Chromatography spe->lc ms Tandem Mass Spectrometry (MS/MS) lc->ms quantification Quantification of d- and l- enantiomers ms->quantification

Quantification of MPH and RA enantiomers.

Conclusion

The pharmacological activity of methylphenidate is primarily driven by the d-enantiomer, which exhibits significantly higher affinity for dopamine and norepinephrine transporters than the l-enantiomer. The rapid and stereoselective metabolism of this compound to the inactive ritalinic acid results in lower systemic exposure to this less active isomer. Understanding these enantiomer-specific differences in pharmacokinetics and pharmacodynamics is crucial for the development and clinical application of methylphenidate-based therapeutics. The analytical methods outlined provide a robust framework for the precise quantification of both the parent drug and its primary metabolite in biological matrices, enabling detailed pharmacokinetic and metabolic studies.

References

L-Methylphenidate: A Comparative Analysis of Behavioral Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the behavioral effects of l-methylphenidate (l-MPH), d-methylphenidate (d-MPH), and racemic dthis compound (dl-MPH). The data presented herein confirms the general understanding that the behavioral activity of methylphenidate resides primarily in the d-enantiomer, with the l-enantiomer (B50610) being largely inactive.

Summary of Behavioral Effects

Extensive preclinical research has demonstrated that d-methylphenidate is the pharmacologically active enantiomer responsible for the stimulant effects associated with racemic methylphenidate. In contrast, this compound exhibits minimal to no behavioral activity at comparable doses.

Locomotor Activity

Studies examining spontaneous locomotor activity in rodents consistently show that d-MPH and dl-MPH produce a dose-dependent increase in activity, a characteristic effect of central nervous system stimulants. Conversely, l-MPH does not significantly alter locomotor activity, even at high doses.

Drug Discrimination

In drug discrimination paradigms, a sensitive measure of the subjective effects of a drug, animals trained to discriminate racemic methylphenidate from vehicle generalize to d-methylphenidate, indicating similar subjective effects. However, they do not generalize to this compound, confirming its lack of a discernible stimulus cue.

Quantitative Data Comparison

The following tables summarize the quantitative data from key preclinical studies, highlighting the differential effects of the methylphenidate enantiomers on transporter affinity and behavioral endpoints.

Table 1: In Vitro Transporter Binding Affinity

CompoundDopamine Transporter (DAT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)
d-threo-Methylphenidate16.445.7
l-threo-Methylphenidate1930930
dl-threo-MethylphenidateNot explicitly provided in cited studiesNot explicitly provided in cited studies

Table 2: Behavioral Effects in Rodents

Behavioral AssaySpeciesThis compound Effectd-Methylphenidate Effectdthis compound Effect
Locomotor ActivityRatNo significant effect at doses up to 50 mg/kg.[1]Dose-dependent increase in activity.Dose-dependent increase in activity.[2]
Drug DiscriminationRatNo generalization from dl-MPH trained animals.Full generalization in dl-MPH trained animals.Training drug.
Operant BehaviorRatSignificantly less potent than d-MPH.[3]Potent effects on response rates.[3]Effects on response rates.[3]
Functional Observational BatteryRatLeast potent in producing behavioral changes.[1]Significant behavioral changes at lower doses than l-MPH.[1]Significant behavioral changes.[1]

Experimental Protocols

Locomotor Activity Assessment

Objective: To measure the effect of l-MPH, d-MPH, and dl-MPH on spontaneous locomotor activity in rats.

Animals: Adult male Sprague-Dawley rats.

Apparatus: Automated activity monitoring chambers equipped with infrared beams to detect movement.

Procedure:

  • Habituation: Rats are individually placed in the activity chambers for a 60-minute habituation period before drug administration.

  • Drug Administration: Animals are administered l-MPH, d-MPH, dl-MPH, or vehicle (e.g., saline) via intraperitoneal (i.p.) injection. A range of doses is typically used to establish a dose-response curve.

  • Data Collection: Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a set period (e.g., 60-120 minutes) immediately following injection.

  • Data Analysis: The data are analyzed to compare the activity levels between the different treatment groups and the vehicle control group.

Drug Discrimination Paradigm

Objective: To assess the subjective stimulus effects of l-MPH and d-MPH in rats trained to discriminate dl-MPH from vehicle.

Animals: Adult male Wistar rats.

Apparatus: Standard two-lever operant conditioning chambers.

Procedure:

  • Training: Rats are trained to press one lever after an injection of dl-MPH (the "drug" lever) and another lever after an injection of vehicle (the "vehicle" lever) to receive a food reward. Training continues until a high level of accuracy is achieved.

  • Substitution Testing: Once trained, rats are administered various doses of l-MPH or d-MPH and placed in the operant chamber. The percentage of responses on the "drug" lever is measured.

  • Data Analysis: Full substitution (generalization) is considered to have occurred if the animal predominantly presses the "drug" lever after administration of the test compound. This indicates that the test compound has similar subjective effects to the training drug.

Visualizations

Signaling Pathway of Methylphenidate

Methylphenidate_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_Vesicle Dopamine Vesicle DA Dopamine DA_Vesicle->DA Release NE_Vesicle Norepinephrine Vesicle NE Norepinephrine NE_Vesicle->NE Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) DA->DAT Reuptake DA_Receptor Dopamine Receptor DA->DA_Receptor Binds NE->NET Reuptake NE_Receptor Norepinephrine Receptor NE->NE_Receptor Binds Methylphenidate d-Methylphenidate Methylphenidate->DAT Blocks Methylphenidate->NET Blocks

Caption: Methylphenidate's mechanism of action.

Experimental Workflow for Rodent Behavioral Testing

Behavioral_Pharmacology_Workflow cluster_setup Experimental Setup cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation & Habituation Random_Assignment Random Assignment to Treatment Groups Animal_Acclimation->Random_Assignment Drug_Preparation Drug & Vehicle Preparation Drug_Administration Drug/Vehicle Administration Drug_Preparation->Drug_Administration Random_Assignment->Drug_Administration Behavioral_Assay Behavioral Assay (e.g., Locomotor Activity) Drug_Administration->Behavioral_Assay Data_Collection Automated Data Collection Behavioral_Assay->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results_Interpretation Interpretation of Results Statistical_Analysis->Results_Interpretation

Caption: General workflow for behavioral pharmacology studies.

References

L-Methylphenidate: A Comparative Analysis of In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

L-methylphenidate, a primary therapeutic agent for Attention-Deficit/Hyperactivity Disorder (ADHD), exhibits a complex pharmacological profile that differs between controlled laboratory settings (in vitro) and living organisms (in vivo). This guide provides a comprehensive comparison of its effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Core Mechanism of Action: Transporter Blockade

The principal mechanism of this compound involves the blockade of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, leading to an increase in the extracellular concentrations of these neurotransmitters.[1][2][3][4][5][6][7][8] This action is central to its therapeutic effects. However, the affinity and potency of this blockade, as well as the downstream consequences, show notable differences when comparing in vitro and in vivo studies.

Quantitative Comparison of this compound's Effects

The following tables summarize the key quantitative differences in the effects of this compound observed in in vitro and in vivo experimental models.

ParameterIn Vitro FindingsIn Vivo FindingsReferences
Transporter Affinity (IC50/Ki) Higher affinity for NET than DAT in some studies (Ki = 38 nM for NET vs. 193 nM for DAT). d-threo-methylphenidate shows significantly higher affinity for both DAT and NET compared to the l-isomer. For d-MPH, IC50 values are reported as 33 nM for DAT and 244 nM for NET in rat brain membranes. For l-MPH, these values are 540 nM and 5100 nM, respectively.Clinically relevant doses occupy a significant percentage of both DAT and NET. The ED50 for NET occupancy (0.14 mg/kg) is lower than that for DAT (0.25 mg/kg) in humans, suggesting high in vivo potency at NET. Therapeutic doses can lead to over 50% occupancy of DAT.[2][9]
Neurotransmitter Levels Induces dopamine and norepinephrine efflux in prefrontal cortex and striatal samples. A 100 µM concentration of MPH significantly increases dopamine and norepinephrine efflux ex vivo.Increases extracellular dopamine levels in the striatum by 3.0- to 8.6-fold at doses of 2-10 mg/kg in rats. The d-isomer is more potent in increasing dopamine levels than the l-isomer.[1][10][11]
Enzyme Activity d-threo-MPH can enhance the activity of tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis. Both d- and l-isomers have been shown to enhance monoamine oxidase B (MAO-B) activity.Chronic treatment can lead to long-lasting alterations in neurotransmission, including desensitization to dopamine and MPH in striatal regions.[11][12]
Cellular Effects Can enhance neuronal differentiation and reduce proliferation of neural stem cells. May promote premature growth plate closure by altering gene expression in prechondrogenic cells.Chronic administration in adolescent rats has been associated with increased hippocampal neurogenesis.[13][14]

Experimental Protocols

Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key protocols used to assess the effects of this compound.

In Vitro Neurotransmitter Efflux Assay

This protocol is used to measure the release of neurotransmitters from isolated brain tissue.

  • Tissue Preparation: Brain regions of interest (e.g., prefrontal cortex, striatum) are dissected from rats.

  • Radiolabeling: Tissue samples are incubated with a solution containing a radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine) to allow for uptake into nerve terminals.

  • Superfusion: The tissue is placed in a superfusion chamber and continuously washed with a physiological buffer.

  • Drug Application: this compound at various concentrations is added to the superfusion buffer.

  • Sample Collection: Fractions of the superfusate are collected at regular intervals.

  • Quantification: The amount of radioactivity in each fraction is measured using a scintillation counter to determine the rate of neurotransmitter efflux.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brain of a living animal.

  • Probe Implantation: A microdialysis probe is surgically implanted into a specific brain region (e.g., striatum) of an anesthetized rat.

  • Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).

  • Sample Collection: The dialysate, containing extracellular fluid that has diffused across the probe's semipermeable membrane, is collected.

  • Drug Administration: this compound is administered to the animal (e.g., via intravenous injection).

  • Analysis: The concentration of neurotransmitters (e.g., dopamine) in the dialysate is measured using high-performance liquid chromatography (HPLC).

In Vivo Extracellular Single-Cell Electrophysiology

This method is used to record the electrical activity of individual neurons in a living animal.

  • Electrode Implantation: A microelectrode is lowered into the brain region of interest (e.g., prefrontal cortex) of an anesthetized or freely moving rat.

  • Neuron Identification: The electrode is advanced until the spontaneous firing of a single neuron is isolated.

  • Baseline Recording: The baseline firing rate of the neuron is recorded.

  • Drug Application: this compound is administered, and changes in the neuron's firing rate are recorded.

  • Data Analysis: The firing rate before and after drug administration is compared to determine the effect of the drug on neuronal activity.

Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MPH This compound DAT Dopamine Transporter (DAT) MPH->DAT Blocks NET Norepinephrine Transporter (NET) MPH->NET Blocks DA_vesicle Dopamine Vesicle Synaptic_Cleft DA_vesicle->Synaptic_Cleft Release NE_vesicle Norepinephrine Vesicle NE_vesicle->Synaptic_Cleft Release DA Dopamine DA->DAT Reuptake NE Norepinephrine NE->NET Reuptake DA_cleft Increased Dopamine DA_receptor Dopamine Receptors DA_cleft->DA_receptor Activates NE_cleft Increased Norepinephrine NE_receptor Norepinephrine Receptors NE_cleft->NE_receptor Activates Signaling Downstream Signaling DA_receptor->Signaling NE_receptor->Signaling

Caption: this compound's primary mechanism of action.

cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Lines / Primary Neurons Binding_Assay Receptor/Transporter Binding Assays Cell_Culture->Binding_Assay Gene_Expression Gene Expression Analysis (e.g., RT-PCR) Cell_Culture->Gene_Expression Tissue_Homogenates Brain Tissue Homogenates Tissue_Homogenates->Binding_Assay Enzyme_Assay Enzyme Activity Assays Tissue_Homogenates->Enzyme_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis Quantitative Data Enzyme_Assay->Data_Analysis Quantitative Data Gene_Expression->Data_Analysis Quantitative Data Animal_Models Animal Models (e.g., Rats, Mice) Microdialysis Microdialysis Animal_Models->Microdialysis Electrophysiology Electrophysiology Animal_Models->Electrophysiology Behavioral_Tests Behavioral Tests Animal_Models->Behavioral_Tests Human_Studies Human Clinical Trials PET_Imaging PET Imaging Human_Studies->PET_Imaging Human_Studies->Behavioral_Tests Microdialysis->Data_Analysis Quantitative Data Electrophysiology->Data_Analysis Quantitative Data PET_Imaging->Data_Analysis Quantitative Data Behavioral_Tests->Data_Analysis Quantitative Data

Caption: Experimental workflow for comparing this compound effects.

Conclusion

The effects of this compound are multifaceted, with notable distinctions between in vitro and in vivo findings. While in vitro studies are invaluable for elucidating specific molecular interactions, such as binding affinities to transporters, in vivo research provides a more holistic understanding of the drug's impact on complex neural circuits and behavior. The greater potency of the d-enantiomer is a consistent finding across both types of studies.[2][10][12][15] A comprehensive evaluation, integrating data from both in vitro and in vivo models, is essential for a complete understanding of this compound's pharmacology and for the development of novel therapeutics for ADHD and related disorders.

References

l-Methylphenidate as a Negative Control: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of l-threo-methylphenidate (l-MPH) as a negative control in experimental settings, particularly in contrast to its pharmacologically active enantiomer, d-threo-methylphenidate (d-MPH). The racemic mixture of dl-threo-methylphenidate is the active component in medications such as Ritalin and Concerta, used in the treatment of Attention Deficit Hyperactivity Disorder (ADHD). However, extensive research has demonstrated that the therapeutic effects are almost exclusively attributable to d-MPH. This disparity in pharmacological activity makes l-MPH an ideal negative control for studies investigating the mechanisms and effects of d-MPH.

Data Presentation: Quantitative Comparison of d- and l-Methylphenidate

The following tables summarize the significant differences in the in vitro and in vivo activities of d-MPH and l-MPH, providing a clear quantitative basis for the use of l-MPH as a negative control.

Table 1: In Vitro Transporter Binding Affinity

This table presents the half-maximal inhibitory concentration (IC50) values of d-MPH and l-MPH for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). Lower IC50 values indicate higher binding affinity.

EnantiomerDopamine Transporter (DAT) IC50 (nM)Norepinephrine Transporter (NET) IC50 (nM)Serotonin Transporter (SERT) IC50 (nM)
d-threo-Methylphenidate (d-MPH) 33244>50,000
l-threo-Methylphenidate (l-MPH) 5405,100>50,000

Data sourced from an in vitro animal study assessing the affinity of MPH for different transporters in rat brain membranes.

Table 2: In Vivo Effects on Neurotransmitter Levels and Behavior

This table compares the in vivo effects of d-MPH and l-MPH on extracellular dopamine levels and locomotor activity, a common behavioral measure of stimulant effects.

EnantiomerEffect on Extracellular Dopamine in Rat StriatumEffect on Locomotor Activity in Rats
d-threo-Methylphenidate (d-MPH) Increased extracellular dopamine concentration by 650%[1]Stimulated locomotor activity in intact rats and inhibited hyperactivity in lesioned rats[2]
l-threo-Methylphenidate (l-MPH) Did not affect dopamine levels[1]Did not affect locomotor activity in either lesioned or control rats[2]

Experimental Protocols

The following is a detailed methodology for a key experiment that validates the use of l-MPH as a negative control by assessing its effect on locomotor activity in rats. This protocol is based on a study comparing the stereoselective effects of methylphenidate enantiomers.[2]

Locomotor Activity Assessment in a Rat Model of ADHD

Objective: To compare the effects of d-MPH, l-MPH, and dl-MPH on locomotor activity in both a control group of rats and a 6-hydroxydopamine (6-OHDA) lesioned rat model of ADHD.

Materials:

  • d-threo-methylphenidate

  • l-threo-methylphenidate

  • dl-threo-methylphenidate

  • Vehicle (e.g., saline)

  • Adult male Sprague-Dawley rats

  • 6-hydroxydopamine (for lesioning)

  • Desipramine (B1205290) (to protect noradrenergic neurons)

  • Open-field activity monitoring system

Procedure:

  • Animal Model:

    • On postnatal day 5, rat pups are pretreated with desipramine (25 mg/kg, SC) to protect noradrenergic neurons.

    • Subsequently, a selective dopamine lesion is induced by intracisternal injection of 6-OHDA (100 µg). Sham control rats receive a vehicle injection.

    • The rats are allowed to mature to the juvenile stage (postnatal day 23-27) before behavioral testing.

  • Drug Administration:

    • d-MPH, l-MPH, and dl-MPH are dissolved in a suitable vehicle (e.g., saline).

    • On the day of testing, different groups of both lesioned and sham control rats are administered various doses of d-MPH, l-MPH, dl-MPH, or vehicle via intraperitoneal (IP) injection.

  • Locomotor Activity Measurement:

    • Immediately following injection, individual rats are placed in the open-field activity chambers.

    • Locomotor activity is recorded for a set period (e.g., 60-90 minutes). Key parameters measured include horizontal distance traveled, vertical movements (rearing), and stereotypic behaviors.

  • Data Analysis:

    • The locomotor activity data is analyzed to compare the dose-response effects of each compound in both the lesioned and control groups.

    • Statistical analyses (e.g., ANOVA followed by post-hoc tests) are used to determine significant differences between treatment groups.

Expected Results:

  • d-MPH: A dose-dependent increase in locomotor activity in control rats and a dose-dependent decrease in hyperactivity in the 6-OHDA lesioned rats.

  • l-MPH: No significant effect on locomotor activity in either the control or the 6-OHDA lesioned rats, confirming its lack of pharmacological activity in this behavioral paradigm.

  • dl-MPH: Effects similar to d-MPH but with a lower potency, as the dose is comprised of 50% of the inactive l-isomer.

Mandatory Visualization

The following diagrams illustrate the key signaling pathway of d-Methylphenidate and a typical experimental workflow for validating this compound as a negative control.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron dopamine Dopamine (DA) dat Dopamine Transporter (DAT) dopamine->dat Reuptake norepinephrine Norepinephrine (NE) net Norepinephrine Transporter (NET) norepinephrine->net Reuptake da_ne_inc Increased DA & NE Concentration d_mph d-Methylphenidate d_mph->dat Blocks d_mph->net Blocks da_receptor Dopamine Receptors da_ne_inc->da_receptor Binds to ne_receptor Norepinephrine Receptors da_ne_inc->ne_receptor Binds to downstream Downstream Signaling & Therapeutic Effects da_receptor->downstream ne_receptor->downstream

Caption: Signaling pathway of d-Methylphenidate.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_measurement Behavioral Assessment cluster_analysis Data Analysis & Conclusion animal_model Prepare Animal Model (e.g., Rats) randomization Randomly Assign to Treatment Groups animal_model->randomization group_d Group 1: d-Methylphenidate (Active) randomization->group_d group_l Group 2: This compound (Negative Control) randomization->group_l group_v Group 3: Vehicle (Placebo Control) randomization->group_v locomotor Measure Locomotor Activity (e.g., Open Field Test) group_d->locomotor group_l->locomotor group_v->locomotor analysis Compare Activity Levels Between Groups locomotor->analysis conclusion Conclusion: l-MPH shows no significant effect, validating its use as a negative control. analysis->conclusion

Caption: Experimental workflow for validating l-MPH.

References

A Comparative Analysis of l-Methylphenidate Across Animal Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of psychostimulants across different animal models is paramount for preclinical research. This guide provides a comparative analysis of l-Methylphenidate (l-MPH), the less active enantiomer of the widely prescribed medication for Attention Deficit Hyperactivity Disorder (ADHD), across various animal species. The focus is on its pharmacokinetic and behavioral effects, supported by experimental data and detailed methodologies.

This compound, while less potent than its dextro-isomer (d-MPH), contributes to the overall pharmacological profile of racemic methylphenidate preparations.[1][2] Its primary mechanism of action involves the blockade of dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET) transporters, leading to increased extracellular concentrations of these neurotransmitters in the brain.[3][4][5][6] This action modulates key neural circuits involved in attention, motivation, and executive function.[3][4]

Pharmacokinetic Profile: A Cross-Species Comparison

The metabolism and bioavailability of methylphenidate show considerable variability across species. The primary route of metabolism is de-esterification by carboxylesterase 1 (CES1) to the inactive metabolite, ritalinic acid.[1][2] This process heavily favors the l-isomer.[1][2]

ParameterRatMonkeyMouseHuman (for comparison)
Absolute Bioavailability (Oral) 19%[7][8]22%[7][8]Not explicitly stated, but brain concentrations are significantly higher than plasma levels.[9]Low and variable
Peak Plasma Concentration (Cmax) after oral dose ~15-100 ng/mL (10 mg/kg)[9]Not explicitly stated~6-10 ng/mL of d-MPH (0.75 mg/kg racemic MPH)[9]3.5 ± 0.4 ng/mL (0.15 mg/kg); 7.8 ± 0.8 ng/mL (0.3 mg/kg)[7]
Time to Peak Plasma Concentration (Tmax) after oral dose ~30 minutes[9]Not explicitly stated~15 minutes[9]2.2 hours[7]
Clearance High[7]High[7]Not explicitly statedHigh (10.1 L/hr/kg)[7][8]
Primary Metabolite Ritalinic Acid[7]Ritalinic Acid[7]Ritalinic Acid[9]Ritalinic Acid[1]

Note: Data is derived from various studies and dosage forms, which may contribute to variability. Direct comparison should be made with caution. The d-isomer is the primary pharmacologically active component.[1]

Behavioral Effects: Dose-Dependent and Species-Specific Responses

The behavioral effects of methylphenidate are complex and highly dependent on the dose, species, and the specific behavioral paradigm being assessed.

Behavioral DomainRatMouse
Locomotor Activity Low doses (1-3 mg/kg) stimulate locomotor activity; high doses (≥10 mg/kg) induce stereotypy and increased locomotion. The Spontaneously Hypertensive Rat (SHR), an animal model of ADHD, shows hyperactivity that can be modulated by MPH.[10]Doses of 2.5 mg/kg or greater (IP) increase locomotor activity, while doses of 1 mg/kg or lower have no effect.[11] High doses (10 mg/kg) significantly increase locomotor activity and can induce sensitization.[12]
Cognition & Attention Low doses (0.25-1 mg/kg, IP) can improve performance on attention tasks.[13] In the SHR model, MPH can restore goal-directed behavior.[10]Low, clinically relevant doses enhance fear memory, while high doses impair it.[12]
Anxiety-like Behavior Effects are mixed, with some studies reporting decreases and others increases in anxiety-like behaviors following developmental exposure.[14]Not extensively detailed in the provided results.
Reward & Reinforcement Early exposure to MPH can alter the rewarding properties of other stimulants like cocaine.[15]At memory-enhancing doses (1 mg/kg), MPH shows minimal addictive potential, whereas higher doses (10 mg/kg) induce strong behavioral sensitization and conditioned place preference.[12]

Experimental Protocols

A variety of experimental designs are employed to study the effects of this compound in animals. The choice of methodology is critical for the interpretation of results.

Drug Administration

The route of administration significantly impacts the pharmacokinetic profile and subsequent behavioral effects.

  • Oral Gavage: Allows for precise dosage but can be stressful for the animal.[11]

  • Intraperitoneal (IP) Injection: Results in rapid absorption and higher peak concentrations compared to oral administration.[11][16][17] This is a common route in rodent studies.[11]

  • Voluntary Oral Consumption: Often achieved through a two-bottle drinking paradigm, this method more closely mimics clinical human use.[11][16]

Behavioral Assays

A range of behavioral tests are used to assess the multifaceted effects of methylphenidate.

  • Open Field Test: Measures locomotor activity, exploration, and anxiety-like behavior.[10]

  • Elevated Plus-Maze: A standard test for assessing anxiety-like behavior in rodents.[14]

  • Instrumental Conditioning: Evaluates goal-directed behavior and learning.[10]

  • Pavlovian Fear Conditioning: A model for studying learning and memory.[12]

  • Conditioned Place Preference: Assesses the rewarding and reinforcing properties of a drug.[12]

  • Forced Swim Test: Used to measure depressive-like behavior.[15]

Signaling Pathways and Experimental Workflow

The primary mechanism of action of methylphenidate involves the modulation of dopaminergic and noradrenergic signaling.

Methylphenidate_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Dopamine_Vesicle Dopamine (in vesicles) L_DOPA->Dopamine_Vesicle Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) NET Norepinephrine Transporter (NET) Dopamine_Synapse->DAT Reuptake D1_Receptor D1 Receptor Dopamine_Synapse->D1_Receptor D2_Receptor D2 Receptor Dopamine_Synapse->D2_Receptor Norepinephrine_Synapse Norepinephrine Norepinephrine_Synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptor Norepinephrine_Synapse->Adrenergic_Receptor Postsynaptic_Effects Postsynaptic Effects (e.g., improved attention, locomotor activity) D1_Receptor->Postsynaptic_Effects D2_Receptor->Postsynaptic_Effects Adrenergic_Receptor->Postsynaptic_Effects Methylphenidate This compound Methylphenidate->DAT Blocks Methylphenidate->NET Blocks

Caption: Mechanism of this compound Action.

Experimental_Workflow Animal_Selection Animal Model Selection (e.g., Rat, Mouse, Primate) Acclimation Acclimation Period Animal_Selection->Acclimation Baseline_Testing Baseline Behavioral Testing (e.g., Open Field, EPM) Acclimation->Baseline_Testing Drug_Administration This compound Administration (Specify dose, route, and frequency) Baseline_Testing->Drug_Administration Behavioral_Assays Post-treatment Behavioral Assays Drug_Administration->Behavioral_Assays Pharmacokinetic_Sampling Pharmacokinetic Sampling (Blood/Brain Tissue Collection) Drug_Administration->Pharmacokinetic_Sampling Data_Analysis Data Analysis (Statistical Comparison) Behavioral_Assays->Data_Analysis Pharmacokinetic_Sampling->Data_Analysis Results Results and Interpretation Data_Analysis->Results

Caption: General Experimental Workflow.

References

Confirming the Enantiomeric Purity of an L-Methylphenidate Sample: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral compounds like L-methylphenidate is a critical step in quality control and regulatory compliance. The therapeutic activity of methylphenidate, a medication primarily used to treat Attention-Deficit/Hyperactivity Disorder (ADHD), is predominantly attributed to the d-threo-enantiomer.[1][2][3][4] Consequently, accurately determining the enantiomeric composition of a sample purported to be this compound is essential. This guide provides a comparative overview of common analytical techniques for this purpose, complete with experimental protocols and data interpretation.

Comparison of Analytical Methods

Several analytical techniques can be employed to determine the enantiomeric purity of a methylphenidate sample. The most common and reliable methods include chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), and Polarimetry. Chiral Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) Spectroscopy are also viable, albeit less common, alternatives.[1][5]

Each method offers distinct advantages and disadvantages in terms of sensitivity, resolution, sample preparation complexity, and instrumentation requirements. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, the expected level of impurities, and the availability of equipment.

Data Summary

The following table summarizes hypothetical quantitative data obtained from analyzing an this compound sample with varying levels of enantiomeric purity using different analytical techniques. This allows for a direct comparison of the typical outputs from each method.

Analytical Method Parameter Sample A (High Purity L-MPH) Sample B (Racemic Mixture) Sample C (Enriched in L-MPH)
Chiral HPLC
L-MPH Retention Time (min)7.07.07.0
D-MPH Retention Time (min)8.18.18.1
L-MPH Peak Area (%)99.550.085.0
D-MPH Peak Area (%)0.550.015.0
Enantiomeric Excess (ee %) 99.0 0.0 70.0
Chiral GC
L-MPH Derivative Retention Time (min)12.312.312.3
D-MPH Derivative Retention Time (min)12.812.812.8
L-MPH Derivative Peak Area (%)99.650.285.5
D-MPH Derivative Peak Area (%)0.449.814.5
Enantiomeric Excess (ee %) 99.2 0.4 71.0
Polarimetry
Specific Rotation [α]-35.8°-25.1°
Optical Purity (%) 99.4 0.0 69.7

Note: Enantiomeric Excess (ee) is calculated as |(% Major Enantiomer - % Minor Enantiomer)|. Optical Purity is calculated as (|Observed Specific Rotation| / |Specific Rotation of Pure Enantiomer|) x 100. For this example, the specific rotation of pure this compound is assumed to be -36.0°.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods and can be adapted as needed.[6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for separating and quantifying enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Instrumentation:

  • High-Performance Liquid Chromatograph

  • UV Detector

  • Chiral Column (e.g., CHIROBIOTIC V2, 25 cm x 4.6 mm, 5 µm)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 15 mM ammonium acetate in methanol. Filter and degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[6]

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 215 nm[6]

  • Analysis: Inject the prepared sample onto the HPLC system. Record the chromatogram and integrate the peak areas for the L- and D-methylphenidate enantiomers.

  • Calculation of Enantiomeric Purity:

    • % L-MPH = (Area of L-MPH peak / Total Area of both peaks) x 100

    • % D-MPH = (Area of D-MPH peak / Total Area of both peaks) x 100

    • Enantiomeric Excess (ee %) = |% L-MPH - % D-MPH|

Chiral Gas Chromatography (GC)

Chiral GC is another effective method for enantiomeric separation. For compounds like methylphenidate, derivatization is often necessary to improve volatility and chromatographic performance.

Instrumentation:

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Chiral Capillary Column (e.g., Astec® CHIRALDEX™ B-DA, 30 m x 0.25 mm, 0.12 µm)

Reagents:

  • Trifluoroacetic anhydride (B1165640) (TFAA)

  • Ethyl acetate (anhydrous)

  • This compound sample

  • D-Methylphenidate reference standard

Procedure:

  • Derivatization:

    • Dissolve a known amount of the this compound sample in anhydrous ethyl acetate.

    • Add an excess of trifluoroacetic anhydride (TFAA).

    • Heat the mixture at 70°C for 30 minutes to form the N-trifluoroacetyl derivatives.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

    • Reconstitute the residue in a known volume of ethyl acetate.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature: 170 °C (isothermal)

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium at a constant pressure of 35 psi

  • Analysis: Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC.

  • Calculation of Enantiomeric Purity: Similar to HPLC, calculate the percentage of each enantiomer based on the integrated peak areas and then determine the enantiomeric excess.

Polarimetry

Polarimetry measures the rotation of plane-polarized light by a chiral compound in solution. The magnitude and direction of the rotation are proportional to the concentration of the enantiomers.

Instrumentation:

  • Polarimeter

Reagents:

  • Methanol (spectroscopic grade)

  • This compound sample

Procedure:

  • Sample Preparation: Accurately prepare a solution of the this compound sample in methanol at a known concentration (e.g., 1 g/100 mL).

  • Measurement:

    • Calibrate the polarimeter with the pure solvent (methanol).

    • Fill the sample cell with the prepared solution, ensuring no air bubbles are present.

    • Measure the optical rotation of the sample.

  • Calculation of Specific Rotation:

    • [α] = α / (l x c)

      • where:

        • [α] is the specific rotation

        • α is the observed rotation

        • l is the path length of the sample cell in decimeters (dm)

        • c is the concentration of the sample in g/mL

  • Calculation of Optical Purity:

    • Optical Purity (%) = (|Observed [α]| / |[α] of pure L-MPH|) x 100

    • The specific rotation of pure this compound needs to be known from literature or a certified reference standard.

Visualizations

Experimental Workflow for Enantiomeric Purity Determination

The following diagram illustrates the general workflow for determining the enantiomeric purity of an this compound sample using chromatographic techniques.

G Workflow for Chromatographic Enantiomeric Purity Analysis cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Sample This compound Sample Dissolution Dissolution in Solvent Sample->Dissolution Derivatization Derivatization (for GC) Dissolution->Derivatization Injection Injection into Chromatograph Dissolution->Injection Derivatization->Injection Separation Chiral Separation on Column Injection->Separation Detection Detection (UV or FID) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculation of ee% Integration->Calculation Result Enantiomeric Purity Result Calculation->Result

Caption: Workflow for Chromatographic Enantiomeric Purity Analysis.

Logical Relationship of Purity Concepts

This diagram shows the relationship between the concepts of enantiomeric composition, enantiomeric excess, and optical purity.

G Relationship of Enantiomeric Purity Concepts cluster_purity Measures of Purity Enantiomeric_Composition Enantiomeric Composition (%L-MPH vs %D-MPH) Enantiomeric_Excess Enantiomeric Excess (ee%) |%L - %D| Enantiomeric_Composition->Enantiomeric_Excess Determines Optical_Purity Optical Purity (%) ([α]obs / [α]pure) * 100 Enantiomeric_Composition->Optical_Purity Influences Enantiomeric_Excess->Optical_Purity Ideally equal to

Caption: Relationship between enantiomeric composition, ee%, and optical purity.

References

A Comparative Analysis of the Side Effect Profiles of Racemic Methylphenidate and its Pure d-Enantiomer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profiles of racemic dl-threo-methylphenidate and its purified d-threo-enantiomer, dexmethylphenidate (B1218549). The information presented is synthesized from peer-reviewed clinical studies and pharmacological data to support research and development in psychopharmacology.

Methylphenidate is a chiral compound with the d-threo-enantiomer being the pharmacologically active component responsible for its therapeutic effects in Attention-Deficit/Hyperactivity Disorder (ADHD).[1][2] The l-threo-enantiomer is considered to be largely inactive or significantly less potent.[1][2] Consequently, dexmethylphenidate, the isolated d-isomer, is available as a therapeutic agent. A key question for researchers and clinicians is whether the removal of the l-isomer alters the side effect profile.

Quantitative Comparison of Adverse Events

Clinical trial data indicates that the side effect profiles of racemic methylphenidate and dexmethylphenidate are broadly similar when administered at therapeutically equivalent doses (i.e., a 2:1 ratio of racemic methylphenidate to dexmethylphenidate). The following table summarizes the incidence of common adverse events reported in a pivotal double-blind, placebo-controlled clinical trial comparing dexmethylphenidate with placebo. While a direct head-to-head comparison with a racemic arm in the same study is not detailed, the data is representative of the known side effect profile of the active d-isomer.

Table 1: Treatment-Emergent Adverse Events in a Double-Blind, Placebo-Controlled Trial of Dexmethylphenidate in Children with ADHD

Adverse EventDexmethylphenidate (5, 10, or 20 mg/day)Placebo
Gastrointestinal
Abdominal Pain15%10%
Nausea5%2%
Vomiting5%2%
Metabolism and Nutrition
Anorexia (Loss of Appetite)22%2%
Nervous System
Headache12%10%
Insomnia12%7%
Dizziness5%2%
Psychiatric
Emotional Lability9%2%
Irritability5%0%

Source: Adapted from the Product Monograph for Attenade™ (Dexmethylphenidate hydrochloride tablets). It's important to note that nervousness and insomnia are the most commonly reported adverse reactions with racemic methylphenidate products as well.

Experimental Protocols

The data presented above is derived from randomized, double-blind, placebo-controlled, parallel-group clinical trials. A common methodology for such studies is outlined below:

A Representative Experimental Protocol for Comparing Methylphenidate Formulations

G cluster_screening Phase 1: Screening and Washout cluster_randomization Phase 2: Randomization cluster_treatment Phase 3: Double-Blind Treatment cluster_assessment Phase 4: Efficacy and Safety Assessments cluster_analysis Phase 5: Data Analysis s1 Patient Recruitment (ADHD Diagnosis) s2 Informed Consent s1->s2 s3 Baseline Assessments (e.g., SNAP-IV, CGI-S) s2->s3 s4 Washout Period (from previous medications) s3->s4 r1 Randomization s4->r1 t1 Group A: Dexmethylphenidate r1->t1 t2 Group B: Racemic Methylphenidate r1->t2 t3 Group C: Placebo r1->t3 a1 Weekly/Bi-weekly Clinic Visits t1->a1 t2->a1 t3->a1 a2 Adverse Event Monitoring (Spontaneously reported and solicited) a1->a2 a3 Efficacy Measures (e.g., Teacher/Parent SNAP, CGI-I) a1->a3 a4 Vital Signs and Physical Exams a1->a4 an1 Statistical Analysis (Comparison of adverse event incidence and efficacy outcomes between groups) a2->an1 a3->an1

Caption: A generalized workflow for a randomized, double-blind, placebo-controlled clinical trial comparing dexmethylphenidate and racemic methylphenidate.

In a typical study design, after a screening and washout period, eligible participants are randomly assigned to receive either dexmethylphenidate, racemic methylphenidate, or a placebo. The treatment period is double-blinded, meaning neither the participants nor the investigators know which treatment is being administered. Efficacy and safety are assessed at regular intervals throughout the study. Safety assessments include the monitoring of all adverse events, which are then statistically compared between the treatment groups.

Signaling Pathways and Mechanism of Action

The therapeutic and adverse effects of both racemic methylphenidate and dexmethylphenidate are primarily attributed to the blockade of the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET). This inhibition leads to increased concentrations of dopamine and norepinephrine in the synaptic cleft, enhancing neurotransmission. The d-enantiomer has a significantly higher affinity for these transporters than the l-enantiomer.

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE Dopamine (DA) & Norepinephrine (NE) Synthesis Vesicle Synaptic Vesicles DA_NE->Vesicle DA_NE_Synapse DA & NE Release Vesicle->DA_NE_Synapse Exocytosis Receptors Dopamine & Norepinephrine Receptors DA_NE_Synapse->Receptors DAT_NET Dopamine (DAT) & Norepinephrine (NET) Transporters DA_NE_Synapse->DAT_NET Reuptake Signal Postsynaptic Signaling (Therapeutic & Adverse Effects) Receptors->Signal Methylphenidate d-Methylphenidate (Dexmethylphenidate) Methylphenidate->DAT_NET Blocks

Caption: Mechanism of action of d-methylphenidate at the synapse.

Discussion and Conclusion

The available evidence suggests that the l-threo-enantiomer of methylphenidate does not significantly contribute to the overall side effect profile of the racemic mixture when administered orally.[2] The adverse effects of methylphenidate are primarily driven by the pharmacological actions of the d-enantiomer on the dopamine and norepinephrine systems. Therefore, at therapeutically equivalent doses, dexmethylphenidate and racemic methylphenidate exhibit a comparable incidence of common side effects such as decreased appetite, insomnia, and abdominal pain.

For drug development professionals, this implies that efforts to mitigate the side effect profile of methylphenidate should focus on the properties of the d-enantiomer, such as modifying its release profile or co-administering agents that may counteract its adverse effects. The development of dexmethylphenidate allows for the administration of a lower total drug mass to achieve the desired therapeutic effect, which may be perceived as a benefit, although the clinical impact on the side effect profile appears to be minimal when compared to an equivalent therapeutic dose of the racemate. Future research could explore more subtle potential differences in the side effect profiles, particularly concerning less common adverse events or long-term outcomes.

References

Safety Operating Guide

Navigating the Disposal of L-Methylphenidate in a Research Setting: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of l-methylphenidate, a Schedule II controlled substance, is a critical component of laboratory safety and regulatory compliance.[1] For researchers, scientists, and professionals in drug development, adherence to stringent disposal protocols is not merely a best practice but a legal necessity governed by the Drug Enforcement Administration (DEA) and other regulatory bodies.[2][3] Improper disposal can lead to environmental contamination, diversion for illicit use, and significant legal and financial penalties.[4][5]

This guide provides essential, step-by-step information for the safe and compliant disposal of this compound from a laboratory setting.

Immediate Safety and Handling for Disposal

Before initiating the disposal process, ensure that all expired, unwanted, or contaminated this compound is clearly labeled and segregated from active inventory.[6] These materials must be stored securely in a locked cabinet or safe, maintaining the same level of security as active controlled substances until they are transferred for disposal.[7][8]

Step-by-Step Disposal Procedures for Recoverable this compound

For quantities of this compound that are recoverable (i.e., not a trace amount), the primary and mandated method of disposal is through a DEA-registered reverse distributor.[6][7] Researchers and their institutions are prohibited from personally destroying or disposing of these substances by methods such as flushing, sewering, or mixing with other waste materials.[9][10]

  • Contact Your Institution's Environmental Health & Safety (EH&S) Department: Most research institutions have an established program for the disposal of controlled substances.[6][9] Your first step is to contact your EH&S office. They will typically have a contract with a licensed reverse distributor and will facilitate the entire disposal process.[6]

  • Complete Necessary Documentation: You will be required to fill out specific forms to document the transfer of the controlled substance for disposal. For this compound, a Schedule II substance, this will likely involve a DEA Form 222.[7] Your EH&S department will provide guidance on the necessary paperwork.[9]

  • Prepare for Pickup: Securely package and label the this compound for disposal as directed by your EH&S office.[6] Ensure that all containers are properly sealed and that the inventory of substances to be disposed of matches the documentation.

  • Transfer and Record Keeping: The transfer of the controlled substance to the reverse distributor must be documented.[6] Retain copies of all disposal records for a minimum of five years, as required by regulations.[7]

Disposal of Non-Recoverable this compound

In a laboratory setting, "non-recoverable" refers to residual amounts of a controlled substance that cannot be fully extracted from a container, such as an empty vial or syringe.[6]

  • Procedure: If the waste amount is truly non-recoverable (i.e., cannot be drawn out with a syringe), the empty container may often be disposed of in a biohazard sharps container.[6]

  • Documentation: It is crucial to zero out the container's balance on the usage log to reflect its disposal.[6]

  • Witnessing: For any "wasting" procedure of even small amounts, it is a best practice for two authorized personnel to witness and document the process on the relevant logs.[6]

Unacceptable disposal methods for any recoverable amount of this compound in a laboratory setting include flushing, mixing with coffee grounds or kitty litter (methods sometimes suggested for household disposal), or discarding in regular laboratory trash.[5][6]

Quantitative Disposal Guidelines

The following table summarizes the key disposal pathways and associated regulatory requirements for this compound in a research environment.

Type of Waste Disposal Method Key Regulatory Requirements Primary Oversight Body
Expired/Unwanted Recoverable this compoundTransfer to a DEA-Registered Reverse DistributorCompletion of DEA Form 222 for transfer; meticulous record-keeping for at least 5 years.[7]DEA, Institutional EH&S
Damaged Containers with Recoverable ContentsTransfer to a DEA-Registered Reverse DistributorSame as for expired/unwanted substances.DEA, Institutional EH&S
Non-Recoverable Residual this compoundDisposal in a designated sharps or biohazard containerUsage log must be updated to show a zero balance for the container.[6]Institutional EH&S
"Orphaned" or Unidentified Controlled SubstancesContact Institutional EH&S for guidanceDo not handle or attempt to dispose of personally; EH&S has specific protocols for these situations.[7]Institutional EH&S, DEA

Experimental Protocols Cited

The procedures outlined in this document are based on established federal regulations and institutional best practices rather than specific experimental protocols. The core methodologies cited are:

  • DEA Regulations (21 CFR Parts 1300-1317): These regulations provide the legal framework for the handling and disposal of controlled substances.[11][12] The key requirement is that the disposal method must render the substance "non-retrievable."[12]

  • Institutional EH&S Protocols: Universities and research institutions develop their own specific procedures to comply with DEA regulations. These often involve contracting with third-party reverse distributors to manage the collection and final destruction of controlled substances.[6][9]

This compound Disposal Workflow

start Start: Identify Expired/ Unwanted this compound segregate Segregate and Securely Store Material start->segregate is_recoverable Is the material recoverable? segregate->is_recoverable contact_ehs Contact Institutional EH&S Office is_recoverable->contact_ehs Yes non_recoverable Dispose of Empty Container in Sharps Bin is_recoverable->non_recoverable No complete_forms Complete DEA Form 222 and Other Paperwork contact_ehs->complete_forms schedule_pickup Schedule Pickup with Reverse Distributor via EH&S complete_forms->schedule_pickup transfer Transfer to Reverse Distributor schedule_pickup->transfer record_keeping File and Retain All Disposal Records transfer->record_keeping end End: Compliant Disposal record_keeping->end update_log Update Usage Log to Reflect Disposal non_recoverable->update_log update_log->end

References

Essential Safety and Handling Protocols for l-Methylphenidate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

This document provides crucial safety and logistical guidance for the handling and disposal of l-Methylphenidate in a research and development setting. Adherence to these protocols is essential to ensure personnel safety and regulatory compliance. This compound is a Schedule II controlled substance and requires stringent handling and disposal procedures.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is the final and critical barrier in preventing exposure to this compound. The following table summarizes the recommended PPE for various handling scenarios.

PPE ComponentStandard Operations (e.g., weighing, preparing solutions)Operations with High Dust/Aerosol Potential (e.g., milling, vigorous mixing)Spill Cleanup
Hand Protection Double-gloving with powder-free nitrile or butyl rubber gloves.Double-gloving with powder-free nitrile or butyl rubber gloves.Heavy-duty nitrile or butyl rubber gloves.
Eye/Face Protection Safety glasses with side shields or safety goggles.Safety goggles and a face shield.Chemical splash goggles and a face shield.
Respiratory Protection Not generally required if handled in a ventilated enclosure.NIOSH-approved N95, R95, or P95 filtering facepiece respirator (disposable) or a half-mask respirator with P100 particulate filters. A Powered Air-Purifying Respirator (PAPR) may be necessary for higher exposure risks.NIOSH-approved half-mask or full-facepiece respirator with P100 particulate filters. For large spills, a Self-Contained Breathing Apparatus (SCBA) may be required.
Protective Clothing Disposable gown or lab coat.Disposable gown with tight-fitting cuffs.Chemical-resistant disposable coveralls.
Foot Protection Closed-toe shoes.Closed-toe shoes.Chemical-resistant boots.

Operational Plan for Safe Handling

A systematic approach to handling this compound is critical to minimize exposure risk. The following workflow outlines the necessary steps for safe operational procedures.

Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Review SDS and SOPs Review SDS and SOPs Assemble PPE Assemble PPE Review SDS and SOPs->Assemble PPE Prepare Work Area Prepare Work Area Assemble PPE->Prepare Work Area Weigh/Measure in Ventilated Enclosure Weigh/Measure in Ventilated Enclosure Prepare Work Area->Weigh/Measure in Ventilated Enclosure Perform Experimental Procedure Perform Experimental Procedure Weigh/Measure in Ventilated Enclosure->Perform Experimental Procedure Decontaminate Work Surfaces Decontaminate Work Surfaces Perform Experimental Procedure->Decontaminate Work Surfaces Properly Dispose of Waste Properly Dispose of Waste Decontaminate Work Surfaces->Properly Dispose of Waste Doff PPE Doff PPE Properly Dispose of Waste->Doff PPE Wash Hands Thoroughly Wash Hands Thoroughly Doff PPE->Wash Hands Thoroughly

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
l-Methylphenidate
Reactant of Route 2
Reactant of Route 2
l-Methylphenidate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。